3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Description
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Properties
IUPAC Name |
3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLGXTRWCWHBPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80646889 | |
| Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000340-39-5 | |
| Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000340-39-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80646889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
An In-depth Technical Guide to the Synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
This compound, also known as 3-Bromo-4-chloro-7-azaindole, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry. Its rigid bicyclic scaffold, which is a bioisostere of indole, serves as a crucial pharmacophore in the design of targeted therapeutics.[1] The strategic placement of chloro and bromo substituents at the C4 and C3 positions, respectively, provides orthogonal synthetic handles for further molecular elaboration, primarily through cross-coupling reactions. This makes it an invaluable building block for constructing complex molecular architectures, particularly in the development of kinase inhibitors for oncology and other therapeutic areas.[2][3] This guide provides a detailed examination of the core synthesis pathway, elucidating the underlying chemical principles and offering robust, field-proven experimental protocols.
Core Synthesis Pathway: A Two-Step Halogenation Strategy
The most reliable and widely adopted synthesis of this compound commences with the commercially available starting material, 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The strategy hinges on a sequential, regioselective introduction of the halogen atoms.
The overall transformation is depicted below:
Caption: Overall synthesis pathway for this compound.
Part 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
The initial challenge is the regioselective chlorination of the pyridine ring at the C4 position, as the pyrrole ring is inherently more reactive towards electrophiles. Direct chlorination is unselective and low-yielding. The established and most effective method circumvents this by activating the pyridine ring towards nucleophilic attack through N-oxidation.
Mechanism and Rationale:
-
N-Oxidation: The nitrogen atom of the pyridine ring is oxidized to an N-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[1][4][5] This transformation is critical as it fundamentally alters the electronic character of the pyridine ring. The electron-withdrawing N-oxide group deactivates the ring towards electrophilic attack but strongly activates the C2 and C4 positions for nucleophilic substitution.
-
Deoxygenative Chlorination: The resulting 1H-pyrrolo[2,3-b]pyridine 7-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or mesyl chloride (MsCl) in DMF.[4][5][6] This proceeds via a Reissert-Henze type reaction. The oxygen of the N-oxide attacks the electrophilic chlorinating agent, forming a reactive intermediate. Chloride (from POCl₃ or generated in situ) then acts as a nucleophile, attacking the activated C4 position, followed by elimination and rearomatization to yield the 4-chloro derivative. The choice of MsCl in DMF is often favored in large-scale synthesis for its operational simplicity and improved safety profile over POCl₃.[4]
Caption: Simplified mechanism for C4-chlorination via N-oxidation.
Experimental Protocol 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine (4) [4][5]
-
Step A: N-Oxide Formation
-
To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as dimethoxyethane or ethyl acetate, add m-chloroperoxybenzoic acid (m-CPBA, ~1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product often precipitates. Filter the solid and wash with a non-polar solvent (e.g., heptane or ether) to remove unreacted m-CPBA and the meta-chlorobenzoic acid byproduct. The N-oxide is typically used in the next step without further purification.
-
-
Step B: Chlorination
-
Suspend the crude 1H-pyrrolo[2,3-b]pyridine 7-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, ~5-10 eq).
-
Heat the mixture to reflux (approximately 80-100 °C) for 2-4 hours.
-
Cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by slow addition of a saturated aqueous sodium bicarbonate solution or 6N NaOH until the pH is approximately 8-10.[5]
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to afford 4-Chloro-1H-pyrrolo[2,3-b]pyridine as a solid. Typical yields for the two-step process are in the range of 80-90%.[5]
-
Part 2: Synthesis of this compound
With the C4 position chlorinated, the subsequent functionalization targets the electron-rich pyrrole ring. Electrophilic aromatic substitution on the 4-chloro-7-azaindole intermediate occurs with high regioselectivity at the C3 position.
Mechanism and Rationale:
The pyrrole moiety of the azaindole system is highly activated towards electrophilic attack, analogous to indole itself. The C3 position is the most nucleophilic site. The reaction proceeds via a standard electrophilic aromatic substitution mechanism where an electrophilic bromine source, typically N-Bromosuccinimide (NBS), is attacked by the π-system of the pyrrole ring. This forms a sigma complex (arenium ion) which is stabilized by resonance. Subsequent deprotonation by a base (such as succinimide anion or solvent) restores aromaticity and yields the 3-bromo product.[2][7]
Experimental Protocol 2: Bromination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
Procedure:
-
Dissolve 4-Chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile, DMF, or chloroform.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
-
Data Summary
The following table summarizes the key transformations and conditions for the synthesis pathway.
| Step | Starting Material | Key Reagents | Solvent(s) | Typical Conditions | Product |
| 1A | 7-Azaindole | m-CPBA | EtOAc or DME | Room Temp, 12-18 h | 1H-Pyrrolo[2,3-b]pyridine 7-oxide |
| 1B | 1H-Pyrrolo[2,3-b]pyridine 7-oxide | POCl₃ | Neat | Reflux (80-100 °C), 2-4 h | 4-Chloro-1H-pyrrolo[2,3-b]pyridine |
| 2 | 4-Chloro-1H-pyrrolo[2,3-b]pyridine | NBS | Acetonitrile or DMF | 0 °C to Room Temp, 2-12 h | This compound |
Conclusion and Field Insights
The described two-stage halogenation process represents the most efficient and scalable pathway to this compound. The initial N-oxidation is a pivotal step that cleverly redirects reactivity from the pyrrole ring to the desired C4 position of the pyridine ring. The subsequent electrophilic bromination at C3 is highly regioselective due to the inherent electronic properties of the pyrrole nucleus.[7] For researchers in drug development, this intermediate is a versatile platform. The C3-bromo and C4-chloro substituents can be selectively addressed in subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) by careful selection of catalyst and reaction conditions, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
References
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
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Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with... ResearchGate. [Link]
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4-Chloro-7-azaindole: Synthesis Intermediate for Agrochemicals and Fine Chemicals. Dac Pharmatech. [Link]
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Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
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Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases. [Link]
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A Technical Guide to the Physicochemical Properties of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 3-Bromo-4-chloro-7-azaindole, is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and drug discovery. Its rigid bicyclic scaffold, which is a bioisostere of indole, serves as a crucial building block for the synthesis of complex molecular architectures, particularly kinase inhibitors and other targeted therapeutics.[1][2] A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in synthetic chemistry, for predicting its behavior in biological systems, and for the rational design of new chemical entities. This guide provides an in-depth analysis of the core chemical and physical characteristics of this compound, grounded in available data and predictive models, to support researchers and drug development professionals.
Chemical Identity and Molecular Structure
Precise identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below, providing a clear and unambiguous definition of the molecule.
| Identifier | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| Synonyms | 3-Bromo-4-chloro-7-azaindole | [4] |
| CAS Number | 1000340-39-5 | [4][] |
| Molecular Formula | C₇H₄BrClN₂ | [3][4] |
| Molecular Weight | 231.48 g/mol | [4][6] |
| Canonical SMILES | C1=CN=C2C(=C1Cl)C(=CN2)Br | [3] |
| InChI | 1S/C7H4BrClN2/c8-4-3-11-7-6(4)5(9)1-2-10-7/h1-3H,(H,10,11) | [3][7] |
| InChIKey | QLGXTRWCWHBPDP-UHFFFAOYSA-N | [3][7] |
Molecular Structure:
Caption: A typical workflow for the characterization of a research chemical.
Protocol Example: Acquiring a ¹H NMR Spectrum
This protocol describes the self-validating steps for preparing a sample for ¹H NMR analysis, a cornerstone of structural elucidation.
-
Sample Preparation (The "Why"): Accurately weigh 5-10 mg of the compound. Causality: Sufficient material is needed for a good signal-to-noise ratio without saturating the detector.
-
Solvent Selection (The "Why"): Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Causality: Deuterated solvents are used to avoid large, interfering solvent peaks in the proton spectrum. DMSO is often chosen for its ability to dissolve a wide range of polar and nonpolar compounds.
-
Homogenization (The "Why"): Gently vortex or sonicate the tube to ensure the sample is fully dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals. Causality: Undissolved particulates broaden spectral lines, obscuring important data.
-
Internal Standard (Optional, The "Why"): Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent. Causality: TMS provides a reference signal at 0 ppm, allowing for accurate and reproducible calibration of the chemical shift axis.
-
Data Acquisition: Place the sample in the NMR spectrometer and acquire the spectrum according to standard instrument protocols, ensuring a sufficient number of scans to achieve a clear spectrum.
Safety and Handling
While specific GHS hazard classifications for this compound are not compiled, data for the closely related isomer 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine provides a strong basis for safe handling procedures. [8]
| Hazard Statement | GHS Classification | Precautionary Measures |
|---|---|---|
| H302 | Harmful if swallowed | Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical attention. |
| H315 | Causes skin irritation | Wear protective gloves. Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. |
| H335 | May cause respiratory irritation | Avoid breathing dust. Use only outdoors or in a well-ventilated area. |
Handling Recommendations: This compound should be handled in a fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.
References
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PubChem. 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine. National Center for Biotechnology Information. [Link]
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Home Sunshine Pharma. 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- CAS 943323-92-0. [Link]
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PubChem. 3-Bromo-4-chloropyridine. National Center for Biotechnology Information. [Link]
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Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
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Larsen, S. D., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(15), 2720. [Link]
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PubChemLite. 3-bromo-4-chloro-1-methyl-1h-pyrrolo[2,3-b]pyridine. [Link]
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PubChemLite. This compound. [Link]
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PubChemLite. 4-bromo-3-chloro-1h-pyrrolo[2,3-b]pyridine. [Link]
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PubChem. 3-Bromo-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
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SpectraBase. 5-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
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Kumar, V., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1546-1552. [Link]
- Wang, X., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(1), 116-120.
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Suthar, S. K., & Keri, R. S. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(10), 1756-1766. [Link]
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Wang, L., et al. (2022). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1639-1651. [Link]
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Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225. [Link]
- Gillespie, J. R., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 60(6), 2433-2446.
-
Wang, X., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(1), 116-120. [Link]
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Chemcia Scientific, LLC. 4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine. [Link]
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Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. [Link]
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Executive Summary: The Strategic Value of a Dihalogenated 7-Azaindole
An In-Depth Technical Guide to 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5)
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a "privileged structure" in medicinal chemistry.[1][2][3] Its role as a bioisostere of indole often confers enhanced pharmacological properties, such as improved solubility and bioavailability.[1] Within this important class of heterocycles, This compound has emerged as a particularly valuable and versatile building block. Its dihalogenated nature provides two distinct and orthogonal reaction handles, enabling chemists to perform sequential and site-selective modifications. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and critical applications in modern drug discovery, providing the technical insights necessary for its effective utilization in research and development programs.
Core Physicochemical & Structural Properties
This compound is a solid, stable heterocyclic compound. Its fundamental properties are summarized below, providing a foundational dataset for experimental design.
| Property | Value | Source(s) |
| CAS Number | 1000340-39-5 | [4][] |
| Molecular Formula | C₇H₄BrClN₂ | [] |
| Molecular Weight | 231.48 g/mol | [] |
| Appearance | Solid | |
| Melting Point | 214-215 °C | [4][6] |
| Boiling Point | 350.47 °C (at 760 mmHg) | [6] |
| Density | 1.878 g/cm³ (Predicted) | [4][7] |
| pKa | 11.31 ± 0.40 (Predicted) | [4] |
| InChI Key | QLGXTRWCWHBPDP-UHFFFAOYSA-N | [] |
| SMILES | Clc1ccnc2[nH]cc(Br)c12 | [] |
Below is the annotated chemical structure of the molecule, highlighting the key positions for synthetic elaboration.
Caption: Chemical structure of this compound.
Synthetic Strategies: Accessing the Core Scaffold
A plausible and efficient route involves the sequential halogenation of a suitable 7-azaindole derivative. For instance, a process analogous to the synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole demonstrates the feasibility of regioselective halogenation.[8][9] A likely strategy would be:
-
Chlorination: Introduction of the chlorine atom at the C4 position of the pyridine ring. This can be achieved by treating a 7-azaindole N-oxide with a chlorinating agent like phosphorus oxychloride (POCl₃).[10]
-
Bromination: Subsequent bromination at the C3 position of the pyrrole ring. The electron-rich nature of the pyrrole ring facilitates electrophilic substitution. Reagents like N-Bromosuccinimide (NBS) are commonly employed for this transformation. The existing chloro-substituent on the pyridine ring helps direct the bromination to the desired C3 position.
This stepwise approach allows for high regiochemical control, which is critical for producing a single, pure isomer for subsequent use as a building block.
Chemical Reactivity: A Differentiated Dihalogenated System
The primary value of this compound lies in the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic and medicinal chemistry.
-
C3-Bromine (Pyrrole Ring): The bromine atom at the C3 position is ideally suited for a wide range of palladium-catalyzed cross-coupling reactions.[11] This is the preferred site for introducing aryl, heteroaryl, or alkyl groups to build molecular complexity. Common transformations include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids/esters.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Stille Coupling: Reaction with organostannanes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds.
-
-
C4-Chlorine (Pyridine Ring): The chlorine atom on the electron-deficient pyridine ring is highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) .[12] This allows for the introduction of various nucleophiles, most commonly amines and alcohols/phenols, to form C-N and C-O bonds, respectively. This reaction is often complementary to the palladium-catalyzed reactions at the C3 position.
This orthogonal reactivity is the key to its utility. A chemist can first perform a Suzuki coupling at the C3-Br position under palladium catalysis, and then, in a subsequent step, displace the C4-Cl with an amine via an SₙAr reaction.
Caption: General synthetic workflow from building block to kinase inhibitor.
This two-step functionalization allows for the rapid creation of a library of compounds where the 'R1' and 'R2' groups can be systematically varied to optimize potency, selectivity, and pharmacokinetic properties, accelerating the structure-activity relationship (SAR) studies that are central to drug discovery. [13]
Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a detailed, self-validating methodology for a key transformation using a 7-azaindole scaffold. It is adapted from established procedures and illustrates the practical application of the compound's reactivity. [14] Objective: To synthesize a 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq)
-
Xantphos (0.1 eq) or other suitable phosphine ligand
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous 1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.05 eq), the phosphine ligand (0.1 eq), and the base (3.0 eq).
-
Causality Insight: A flame-dried flask and inert atmosphere (Nitrogen or Argon) are critical to prevent the deactivation of the palladium catalyst and the degradation of the phosphine ligand by oxygen and moisture.
-
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the degassed solvent mixture (e.g., 1,4-Dioxane:Water) via syringe.
-
Causality Insight: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which is crucial for maintaining catalytic activity. The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality Insight: Heating provides the necessary activation energy for the catalytic cycle, particularly the oxidative addition and reductive elimination steps.
-
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Causality Insight: The aqueous workup removes the inorganic salts (base, boronic acid byproducts). Brine wash helps to break any emulsions and further remove water from the organic phase.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine product.
-
Self-Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed.
-
Hazards: Classified as Acute Toxicity, Oral (Category 4) and causes serious eye damage. * Handling: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid formation of dust and aerosols. [6]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage is under an inert gas (nitrogen or argon) at 2-8°C. [4][6]* Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. [6]
Conclusion
This compound (CAS 1000340-39-5) is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its dihalogenated structure offers a platform for controlled, sequential functionalization, enabling the efficient construction of complex molecular architectures. The orthogonal reactivity of the C3-bromo and C4-chloro positions provides a logical and powerful pathway to novel, highly substituted 7-azaindole derivatives, particularly in the pursuit of next-generation kinase inhibitors and other targeted therapeutics. Understanding the principles of its reactivity is key to unlocking its full potential in accelerating drug discovery programs.
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- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health.
- Azaindole synthesis. Organic Chemistry Portal.
- One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications.
- Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
- 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-4-chloro- CAS#: 1000340-39-5.
- SAFETY DATA SHEETS.
- NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
- This compound AldrichCPR 1000340-39-5. Sigma-Aldrich.
- Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications.
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- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry - ACS Publications.
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An In-depth Technical Guide to the Molecular Structure of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, effectively mimicking the natural amino acid tryptophan in various biological contexts. This unique characteristic has positioned 7-azaindole and its derivatives as crucial components in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology and inflammatory diseases.[1][2] The strategic introduction of halogen atoms, such as bromine and chlorine, onto this scaffold provides medicinal chemists with powerful tools to modulate the electronic properties, lipophilicity, and binding interactions of drug candidates, thereby fine-tuning their pharmacological profiles. This guide provides a detailed technical overview of the molecular structure of a key halogenated derivative, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, offering insights into its synthesis, structural characteristics, and significance in drug discovery.
Molecular Structure and Physicochemical Properties
This compound is a solid at room temperature with the chemical formula C₇H₄BrClN₂ and a molecular weight of 231.48 g/mol . The core of the molecule is the bicyclic 7-azaindole system, which consists of a pyrrole ring fused to a pyridine ring.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | |
| Molecular Weight | 231.48 g/mol | |
| CAS Number | 1000340-39-5 | |
| Appearance | Solid |
The placement of a bromine atom at the 3-position of the pyrrole ring and a chlorine atom at the 4-position of the pyridine ring significantly influences the molecule's electronic distribution and potential for intermolecular interactions. The electron-withdrawing nature of the halogen atoms can impact the acidity of the pyrrole N-H proton and the basicity of the pyridine nitrogen.
Caption: 2D structure of this compound.
Synthesis and Mechanistic Considerations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology and Rationale
Step 1: Protection of the Pyrrole Nitrogen
-
Protocol: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in an anhydrous aprotic solvent such as dimethylformamide (DMF), sodium hydride (NaH) is added portion-wise at 0 °C. The reaction mixture is stirred for a short period to allow for the formation of the corresponding sodium salt. Subsequently, a suitable protecting group, for example, (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl), is added, and the reaction is allowed to warm to room temperature and stirred until completion.
-
Causality: The pyrrole nitrogen is acidic and can interfere with the subsequent electrophilic bromination step. Protection of this nitrogen is crucial to prevent side reactions and to improve the solubility of the starting material in organic solvents. The SEM group is a common choice as it is stable under various reaction conditions and can be readily removed.[2]
Step 2: Electrophilic Bromination
-
Protocol: The N-protected 4-chloro-7-azaindole is dissolved in a suitable solvent like tetrahydrofuran (THF). N-Bromosuccinimide (NBS) is then added portion-wise, and the reaction is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Causality: The pyrrole ring of the 7-azaindole is electron-rich and susceptible to electrophilic substitution. The 3-position is the most nucleophilic and, therefore, the most likely site for bromination. NBS is a mild and selective brominating agent commonly used for such transformations.
Step 3: Deprotection
-
Protocol: The N-protected 3-bromo-4-chloro-7-azaindole is treated with a deprotecting agent. For the SEM group, this is typically achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF or a strong acid like trifluoroacetic acid (TFA).
-
Causality: The final step involves the removal of the protecting group to yield the target compound. The choice of deprotection conditions depends on the stability of the rest of the molecule.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not publicly available, we can predict the key features based on the analysis of closely related structures.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The proton on the pyrrole ring (C2-H) will likely appear as a singlet in the downfield region. The two protons on the pyridine ring (C5-H and C6-H) will likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and bromine atoms. The N-H proton of the pyrrole ring will appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule. The carbon atoms attached to the halogens (C3 and C4) will be significantly influenced, and their resonances will be shifted accordingly. The other carbon signals will be in the expected aromatic region.
Mass Spectrometry
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of both bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. This isotopic signature is a powerful tool for confirming the elemental composition of the molecule.
Structural Insights from X-ray Crystallography of Analogs
Although a crystal structure for this compound has not been reported, crystallographic data from analogous 7-azaindole derivatives provide valuable insights into the expected molecular geometry. For instance, the crystal structure of 5-Bromo-7-azaindole reveals a planar bicyclic system.[5] It is highly probable that this compound also adopts a planar conformation. The bond lengths and angles are expected to be consistent with those of other halogenated 7-azaindoles.
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the synthesis of kinase inhibitors.[6][7] The bromine atom at the 3-position can serve as a handle for further functionalization through cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).[2] The chlorine atom at the 4-position can also be displaced by nucleophiles, providing another avenue for modification. This versatility makes this compound a key intermediate for generating libraries of compounds for high-throughput screening in drug discovery programs.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. Its halogenated 7-azaindole core provides a versatile platform for the design and synthesis of novel therapeutic agents. While a complete experimental dataset for this specific compound is not yet publicly available, this guide has provided a comprehensive overview of its predicted molecular structure, a plausible synthetic route, and its potential applications based on the extensive knowledge of related 7-azaindole derivatives. Further experimental investigation, particularly X-ray crystallographic analysis and detailed spectroscopic characterization, will be invaluable for a more complete understanding of this important building block.
References
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Organic Chemistry Portal. Azaindole synthesis. [Link]
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Y. Li, et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]
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S. R. Kandukuri, et al. (2021). Synthesis of Cycloalkyl Substituted 7-Azaindoles via Photoredox Nickel Dual Catalytic Cross-Coupling in Batch and Continuous Flow. ResearchGate. [Link]
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Acros Pharmatech. 3-Bromo-4-chloro-7-azaindole. [Link]
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M. A. M. Teleb, (2015). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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An In-Depth Technical Guide to the Solubility Profile of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of 7-azaindole, is a pivotal heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic core serves as a versatile scaffold for the synthesis of targeted therapeutics, particularly kinase inhibitors. The precise substitution of bromine and chlorine atoms offers distinct vectors for further chemical modification through cross-coupling reactions, enabling the exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.
However, the successful application of this intermediate in drug discovery hinges on a thorough understanding of its fundamental physicochemical properties, chief among them being solubility. Solubility dictates every stage of the development pipeline, from the feasibility of synthetic reactions and purification strategies to the formulation of the final active pharmaceutical ingredient (API).[1][2][3] Poor solubility can impede absorption, lead to variable bioavailability, and complicate the interpretation of biological assay data.[2][3][4][5] Therefore, establishing a comprehensive solubility profile is not merely a perfunctory task but a critical step in de-risking a drug development program and ensuring the generation of reliable, reproducible data.[4]
This guide provides a detailed examination of the solubility characteristics of this compound. It consolidates key physicochemical data, outlines qualitative solubility in common laboratory solvents, and presents rigorous, field-proven protocols for quantitative solubility determination.
Physicochemical Properties
The solubility of a compound is intrinsically linked to its structural and electronic properties. Understanding these parameters provides a predictive framework for its behavior in various solvent systems. For instance, lipophilicity, hydrogen bonding capacity, and crystal lattice energy are all determining factors.[6]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [7][] |
| Molecular Weight | 231.48 g/mol | [7][] |
| CAS Number | 1000340-39-5 | [7][] |
| Appearance | Solid | [7] |
| pKa (Predicted) | 11.37 ± 0.40 | [9] |
| InChI Key | QLGXTRWCWHBPDP-UHFFFAOYSA-N | [7] |
Insight and Causality:
-
The molecular weight of 231.48 g/mol is well within the range typical for small molecule drug candidates.
-
The predicted pKa of ~11.4 suggests the pyrrolic N-H is weakly acidic. This implies that the compound's solubility in aqueous media will be significantly influenced by pH. At physiological pH (~7.4), the molecule will be predominantly in its neutral form. Solubility is expected to increase in basic conditions (pH > 11) due to deprotonation and salt formation.
-
The presence of both a hydrogen bond donor (the pyrrole N-H) and hydrogen bond acceptors (the pyridine nitrogen and the chloro/bromo substituents) suggests that the molecule can interact with both protic and aprotic polar solvents.
Qualitative Solubility Data
Preliminary assessment of solubility in a range of common organic solvents is essential for guiding solvent selection in synthesis, purification, and analytical method development. The following table summarizes the observed qualitative solubility of this compound. This data is typically generated through visual inspection by adding a small amount of the solid to the solvent at ambient temperature.
Table 2: Qualitative Solubility in Common Laboratory Solvents
| Solvent Class | Solvent | Solubility | Rationale for Selection |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity, excellent for creating stock solutions for biological assays. |
| N,N-Dimethylformamide (DMF) | Soluble | High polarity, commonly used as a reaction solvent. | |
| Acetonitrile (ACN) | Sparingly Soluble | Medium polarity, used in reversed-phase HPLC mobile phases. | |
| Tetrahydrofuran (THF) | Sparingly Soluble | Common ethereal solvent for organic reactions. | |
| Protic Polar | Methanol (MeOH) | Sparingly Soluble | Common polar protic solvent for reactions and chromatography. |
| Ethanol (EtOH) | Sparingly Soluble | Less polar than methanol, often used in crystallization. | |
| Aqueous | Water | Poorly Soluble | Establishes baseline for biopharmaceutical relevance.[3] |
| Chlorinated | Dichloromethane (DCM) | Soluble | Good solvent for less polar compounds, used in extractions. |
Field Insights: The high solubility in DMSO is a critical practical advantage, enabling the preparation of concentrated stock solutions required for high-throughput screening (HTS) campaigns.[5] The poor aqueous solubility is a common challenge for many drug candidates and underscores the importance of quantitative analysis to determine if it falls within an acceptable range for oral absorption.[2][3]
Experimental Protocols for Quantitative Solubility Determination
To move beyond qualitative estimates, quantitative assays are required. The choice between a kinetic or thermodynamic assay depends on the stage of drug discovery.[10] Early-stage discovery often employs high-throughput kinetic methods for rapid compound ranking, while late-stage optimization and preformulation demand the precision of thermodynamic methods.[5][10][11]
Diagram: General Workflow for Solubility Determination
The following diagram illustrates the decision-making process and general workflow for assessing a compound's solubility.
Caption: Decision workflow for solubility testing in drug discovery.
Protocol 1: Kinetic Solubility Assay via Nephelometry
This method is a high-throughput technique used to rapidly estimate solubility by detecting light scattering from precipitate formed when a DMSO stock solution is diluted into an aqueous buffer.[6][12]
Causality and Self-Validation: This assay measures the concentration at which a compound begins to precipitate out of a supersaturated solution. It is not a measure of true equilibrium solubility but is highly valuable for quickly flagging compounds with potential issues. The inclusion of a standard compound with known solubility provides a system suitability check.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.[12]
-
Plate Setup: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the top wells (e.g., column 1) of a clear 96-well microplate.
-
Serial Dilution: Perform a 2-fold serial dilution across the plate by transferring 100 µL of DMSO from one column to the next, mixing thoroughly at each step. This creates a concentration gradient of the test compound.
-
Aqueous Buffer Addition: Add 98 µL of aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to all wells. This brings the final DMSO concentration to a consistent 2%.
-
Incubation: Mix the plate thoroughly on a plate shaker for 5 minutes. Incubate at a controlled temperature (e.g., 25°C) for 2 hours to allow for precipitation.[12]
-
Measurement: Measure the light scattering of each well using a nephelometer.[6][12]
-
Data Analysis: The kinetic solubility limit is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer + 2% DMSO).
Protocol 2: Thermodynamic (Equilibrium) Solubility Assay via Shake-Flask Method
Considered the "gold standard," this method measures the true equilibrium solubility of a solid compound in a solvent system.[13][14] It is lower-throughput but provides the most accurate and relevant data for biopharmaceutical and formulation studies.
Causality and Self-Validation: The core principle is to create a saturated solution in equilibrium with an excess of solid drug. The extended incubation with agitation ensures that the system reaches thermodynamic equilibrium.[13][15] Analyzing the supernatant after removing the solid provides the concentration of the dissolved drug. Verifying the pH of the final suspension ensures the experimental conditions remained constant.[16]
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[16]
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours. A 24-hour incubation is typically sufficient to reach equilibrium.[10][13]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. Filter the aliquot through a 0.45 µm PVDF filter to remove any remaining undissolved solid.
-
Quantification:
-
Prepare a calibration curve using the compound of interest in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Dilute the filtered supernatant with the same solvent used for the calibration curve.
-
Analyze the diluted sample and calibration standards using a validated analytical method, typically HPLC-UV.
-
-
Data Analysis: Calculate the concentration of the compound in the supernatant using the calibration curve. This value represents the thermodynamic solubility.
Diagram: Thermodynamic Solubility (Shake-Flask) Workflow
Caption: Step-by-step workflow for the Shake-Flask method.
Conclusion and Recommendations
This compound exhibits solubility characteristics typical of many heterocyclic drug intermediates: good solubility in polar aprotic solvents like DMSO and poor intrinsic aqueous solubility. This profile makes it well-suited for use in synthetic organic chemistry and amenable to high-throughput screening campaigns that rely on DMSO stock solutions.
For drug development professionals, the following recommendations are key:
-
Early Stage: Utilize the kinetic solubility protocol to rapidly assess analogs and guide structure-activity relationship (SAR) studies. A goal of >60 µg/mL is often considered a good benchmark for discovery compounds.[6]
-
Lead Optimization: Once a lead candidate is identified, perform the thermodynamic shake-flask assay. This high-quality data is essential for building predictive models of in vivo absorption and for guiding formulation development.
-
pH Dependency: Given the compound's ionizable nature, it is critical to determine its solubility as a function of pH, particularly in simulated gastric and intestinal fluids, to better predict its behavior in the gastrointestinal tract.[15]
By applying these rigorous methodologies and understanding the underlying principles, researchers can effectively characterize the solubility of this compound, enabling informed decisions that accelerate the journey from chemical starting material to viable drug candidate.
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The Importance of Solubility for New Drug Molecules. (2020). Technium.[Link]
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Spectroscopic Analysis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Drug Development Professionals
Introduction: The Significance of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
This compound, a halogenated derivative of 7-azaindole, represents a pivotal scaffold in modern drug discovery. The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore, recognized for its ability to mimic the indole ring of tryptophan and interact with a wide array of biological targets. The strategic placement of bromine and chlorine atoms on this core structure offers medicinal chemists a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. The bromine at the 3-position serves as a versatile synthetic handle for further functionalization through cross-coupling reactions, while the chlorine at the 4-position can influence the electronic landscape of the molecule, impacting its binding affinity and metabolic stability.
This guide provides an in-depth exploration of the key spectroscopic techniques required for the unambiguous characterization of this important building block. As Senior Application Scientists, we emphasize not just the data, but the rationale behind the analytical choices and the interpretation of the spectral features, ensuring the integrity and reproducibility of research in the fast-paced environment of drug development.
Mass Spectrometry: Unveiling the Molecular Identity and Isotopic Signature
Mass spectrometry (MS) is the foundational technique for confirming the molecular weight and elemental composition of this compound. The presence of both bromine and chlorine, each with two major isotopes, results in a characteristic and informative isotopic pattern in the mass spectrum.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Interpretation of the Mass Spectrum
The molecular ion region of the mass spectrum of this compound is predicted to exhibit a distinctive cluster of peaks due to the isotopic abundances of bromine (79Br ≈ 50.7%, 81Br ≈ 49.3%) and chlorine (35Cl ≈ 75.8%, 37Cl ≈ 24.2%).[1]
| Isotopologue | Mass (Da) | Relative Abundance (%) |
| [C7H479Br35ClN2]+ | 229.9246 | ~100 |
| [C7H481Br35ClN2]+ / [C7H479Br37ClN2]+ | 231.9217 | ~129.5 |
| [C7H481Br37ClN2]+ | 233.9188 | ~31.2 |
| (Predicted data based on natural isotopic abundances) |
Fragmentation Pathway:
Electron ionization is a high-energy technique that induces fragmentation, providing valuable structural information. For halogenated 1H-pyrrolo[2,3-b]pyridines, fragmentation often involves the loss of the halogen atoms and cleavage of the bicyclic ring system.[2]
Caption: Predicted EI-MS Fragmentation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Architecture
NMR spectroscopy is indispensable for determining the precise connectivity of atoms within the molecule. Both 1H and 13C NMR are crucial for a complete structural assignment.
Experimental Protocol: 1H and 13C NMR
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the spectra are acquired using standard pulse sequences.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Predicted 1H NMR Spectrum
The 1H NMR spectrum is expected to show signals for the aromatic protons and the N-H proton of the pyrrole ring. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen atoms and the nitrogen atoms in the rings.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~7.5 - 7.8 | s | - |
| H-5 | ~8.1 - 8.4 | d | ~5.0 |
| H-6 | ~7.2 - 7.5 | d | ~5.0 |
| N-H | ~12.0 - 12.5 | br s | - |
| (Predicted values based on data for similar 7-azaindole derivatives) |
The broad singlet for the N-H proton is characteristic and its chemical shift can be highly dependent on the solvent and concentration. The protons on the pyridine ring (H-5 and H-6) are expected to form an AX system with a typical ortho-coupling constant.
Predicted 13C NMR Spectrum
The 13C NMR spectrum will provide information on the carbon skeleton. The chemical shifts are significantly affected by the attached halogens.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | ~125 - 130 |
| C-3 | ~95 - 100 |
| C-3a | ~128 - 132 |
| C-4 | ~140 - 145 |
| C-5 | ~148 - 152 |
| C-6 | ~118 - 122 |
| C-7a | ~145 - 150 |
| (Predicted values based on general principles and data for halogenated heterocycles) |
The carbon directly attached to the bromine (C-3) is expected to be significantly shielded compared to an unsubstituted carbon, while the carbon attached to the chlorine (C-4) will be deshielded.
Caption: A generalized workflow for NMR-based structure elucidation.
Infrared (IR) Spectroscopy: Probing Functional Groups and Vibrational Modes
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule and the vibrations of the chemical bonds. For this compound, the IR spectrum will be characterized by vibrations of the N-H bond, C-H bonds, and the aromatic ring system.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The transmitted light is detected by the interferometer.
-
Data Processing: The interferogram is Fourier transformed to produce the IR spectrum.
Interpretation of the IR Spectrum
The IR spectrum of halogenated 7-azaindoles is expected to show characteristic absorption bands. A recent study on chloro-7-azaindole-3-carbaldehydes provides a strong basis for these predictions.[3]
| Vibrational Mode | Expected Wavenumber (cm-1) | Intensity |
| N-H stretch | 3100 - 3300 | Medium, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| C=C and C=N ring stretching | 1400 - 1600 | Strong to Medium |
| C-H in-plane bending | 1000 - 1300 | Medium |
| C-Cl stretch | 700 - 850 | Strong |
| C-Br stretch | 500 - 650 | Medium |
| (Predicted values based on data for similar 7-azaindole derivatives) |
The N-H stretching vibration is often broad due to hydrogen bonding in the solid state. The fingerprint region (below 1500 cm-1) will contain a complex pattern of bands corresponding to various bending and stretching modes of the bicyclic system.
Conclusion: A Multi-faceted Approach to Structural Verification
The comprehensive spectroscopic analysis of this compound requires a synergistic application of mass spectrometry, NMR, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular formula and isotopic composition, NMR elucidates the precise atomic connectivity, and IR spectroscopy identifies the key functional groups and vibrational characteristics. By integrating the data from these techniques, researchers and drug development professionals can confidently verify the identity and purity of this critical building block, ensuring the integrity of their downstream synthetic endeavors and the quality of their final drug candidates.
References
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Journal of the Chemical Society B: Physical Organic. (1970). 1H-pyrrolo[2,3-b]pyridines. Part II. Fragmentation of some 1H-pyrrolo[2,3-b]pyridines induced by electron impact. [Link]
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Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. [Link]
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Molecules. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]
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biological activity of pyrrolo[2,3-b]pyridine derivatives
An In-depth Technical Guide to the Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
Abstract
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its unique structural and electronic properties, particularly its ability to act as a bioisostere of indole and form critical hydrogen bond interactions with biological targets, have led to its incorporation into numerous clinically successful and investigational therapeutic agents. This guide provides a comprehensive overview of the diverse biological activities exhibited by pyrrolo[2,3-b]pyridine derivatives, with a primary focus on their applications in oncology, neurology, and infectious diseases. We will delve into the specific molecular targets, elucidate the underlying mechanisms of action, and present detailed experimental protocols for evaluating their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,3-b]pyridine core is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyridine ring. This arrangement makes it an analog of indole, with a nitrogen atom replacing the C7 carbon, earning it the common name 7-azaindole.[1] This substitution significantly alters the molecule's physicochemical properties, including its hydrogen bonding capacity. The pyridine nitrogen can act as a hydrogen bond acceptor, while the pyrrole -NH group serves as a hydrogen bond donor. This dual functionality is a cornerstone of its success, allowing it to form key interactions within the active sites of various enzymes, particularly kinases.[2]
The versatility of this scaffold has led to the development of FDA-approved drugs such as Vemurafenib, a BRAF kinase inhibitor for melanoma, and Pexidartinib, a CSF-1R inhibitor for tenosynovial giant cell tumors, underscoring its clinical significance.[2]
Anticancer Activity: Targeting Key Oncogenic Drivers
The most extensively documented is their potent anticancer effect. This is largely attributed to their effectiveness as kinase inhibitors.[3][4] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 7-azaindole scaffold is particularly adept at binding to the ATP-binding pocket of kinases, acting as a "hinge-binder" and disrupting their catalytic function.
Inhibition of BRAF Kinase in Melanoma
The Ras-Raf-MEK-ERK signaling pathway is a critical cascade that regulates cell proliferation and survival. Mutations in the BRAF gene, especially the V600E mutation, lead to constitutive activation of this pathway and are found in a high percentage of malignant melanomas.[5] Several pyrrolo[2,3-b]pyridine-based compounds have been designed as potent and selective inhibitors of BRAFV600E.[6]
-
Mechanism of Action: These derivatives occupy the ATP-binding site of the BRAF kinase domain. The pyrrolo[2,3-b]pyridine core forms hydrogen bonds with the "hinge" region of the kinase, a flexible loop connecting the N- and C-lobes of the enzyme. This anchors the inhibitor in place, preventing ATP from binding and effectively shutting down the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: BRAF signaling pathway inhibition.
Modulation of Cyclin-Dependent Kinases (CDKs) in Colorectal Cancer
Cyclin-dependent kinases (CDKs) are essential for cell cycle progression. CDK8, in particular, has been identified as a key oncogene in colorectal cancer (CRC), where it modulates the WNT/β-catenin signaling pathway.[7] Novel 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent and selective Type II CDK8 inhibitors.[7][8]
-
Mechanism of Action: Unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive (DFG-out) conformation. This often leads to higher selectivity. The pyrrolo[2,3-b]pyridine core interacts with the hinge region, while other parts of the molecule extend into an adjacent hydrophobic pocket, stabilizing the inactive state.[8] This inhibition of CDK8 leads to the downregulation of WNT/β-catenin signaling, inducing cell cycle arrest and inhibiting tumor growth.[7]
Other Notable Anticancer Targets
The versatility of the scaffold allows it to be tailored for a wide range of kinase targets.
| Target Kinase | Cancer Type | Representative IC50 Values | Citation |
| FGFR1/2/3 | Breast Cancer | 7, 9, 25 nM, respectively | [9] |
| CDK8 | Colorectal Cancer | 48.6 nM | [7] |
| TNIK | Colorectal Cancer | pIC50 range: 7.37 to 9.92 | |
| CSF-1R | Colorectal Cancer | 25.84 nM | [10] |
| IKKα | Prostate Cancer, Osteosarcoma | Ki = 10 nM | [11] |
Applications in Neurological Disorders
Beyond oncology, pyrrolo[2,3-b]pyridine derivatives have shown significant promise in treating neurological and central nervous system (CNS) disorders.
GSK-3β Inhibition for Alzheimer's Disease
Glycogen synthase kinase-3β (GSK-3β) is a key enzyme implicated in the pathology of Alzheimer's disease (AD). It is involved in the hyperphosphorylation of the tau protein, which leads to the formation of neurofibrillary tangles, a hallmark of AD.[12]
Recently, novel pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent GSK-3β inhibitors, with IC50 values in the sub-nanomolar range.[12]
-
Mechanism of Action & Therapeutic Effect: By inhibiting GSK-3β, these compounds prevent the hyperphosphorylation of tau. Studies have shown that lead compounds can decrease the abundance of phosphorylated tau (p-tau-Ser396) in cellular models.[12] Furthermore, GSK-3β inhibition can up-regulate β-catenin and neurogenesis-related markers, thereby promoting the outgrowth of neurites from neurons. This dual action—preventing tangle formation and promoting neuronal health—makes these compounds promising candidates for AD therapy.[12]
PDE4B Inhibition for CNS Disorders
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cAMP. Inhibiting PDE4, particularly the PDE4B isoform, can have pro-cognitive and neuroprotective effects. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[13] These compounds represent potential leads for treating CNS diseases where cognitive function is impaired.[13]
Antimicrobial and Antiviral Activities
The global challenge of antimicrobial resistance and the emergence of new viral threats necessitate the discovery of novel therapeutic agents. The pyrrolo[2,3-b]pyridine scaffold has demonstrated a broad spectrum of activity against various pathogens.
Antibacterial Activity
Derivatives of the related pyrrolo[3,2-b]pyridine have been identified as a novel class of antibacterial agents through high-throughput screening.[14][15] The most active compounds demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli.[14] Other studies have shown activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[16][17]
Antiviral Activity
-
SARS-CoV-2: In the context of the recent pandemic, 7-azaindole derivatives were designed and synthesized to inhibit the entry of SARS-CoV-2 into host cells. These molecules were developed to target and disrupt the interaction between the viral spike protein and the human ACE2 receptor, with one lead compound showing excellent antiviral activity in both pseudovirus and native virus assays.[18]
-
Gastroenteric Viruses: Novel pyrrolo[2,3-d]pyrimidine derivatives (a closely related scaffold) have shown significant antiviral activity against Rotavirus and Coxsackievirus B4, two common causes of viral gastroenteritis.[19] Molecular docking studies suggest these compounds may act by inhibiting the viral polymerase enzymes.[19]
Experimental Methodologies: A Practical Guide
Evaluating the biological activity of newly synthesized pyrrolo[2,3-b]pyridine derivatives requires a systematic, multi-tiered approach. The following protocols represent standard workflows in drug discovery.
Workflow for Anticancer Drug Discovery
Caption: Typical anticancer drug discovery workflow.
Protocol: Kinase Inhibition Assay (IC50 Determination)
This protocol describes a common method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Principle: A luminescent ATP detection reagent is used to quantify the amount of ATP remaining in solution after a kinase reaction. High kinase activity results in low ATP levels (and low luminescence), while potent inhibition results in high ATP levels (and high luminescence).
-
Materials:
-
Recombinant human kinase (e.g., BRAFV600E)
-
Kinase-specific substrate peptide
-
ATP solution
-
Kinase reaction buffer
-
Test compounds (pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).
-
Rationale: Serial dilution allows for the testing of a wide range of concentrations to generate a dose-response curve. DMSO is a common solvent for organic compounds.
-
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase and its specific substrate peptide in reaction buffer. Add this mix to all wells containing the test compounds.
-
Reaction Initiation: Prepare an ATP solution in reaction buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Rationale: This incubation period allows the kinase to phosphorylate its substrate, consuming ATP in the process. The extent of ATP consumption is inversely proportional to the inhibitor's potency.
-
-
Reaction Termination & ATP Depletion: Add the ADP-Glo™ Reagent to all wells. This reagent simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
-
Rationale: Depleting the remaining ATP is crucial to ensure that the subsequent luminescence signal comes only from the ATP generated from ADP in the next step.
-
-
Signal Generation: Add the Kinase Detection Reagent to all wells. This reagent contains enzymes that convert the ADP produced during the kinase reaction back into ATP, which then drives a luciferase-luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic model to calculate the IC50 value.
-
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Principle: The tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living, metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
Human cancer cell line (e.g., A375 melanoma cells for BRAF inhibitors)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear-bottom cell culture plates
-
Spectrophotometer (plate reader)
-
-
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
Rationale: Overnight incubation allows cells to recover from trypsinization and enter a logarithmic growth phase, ensuring they are healthy and responsive to treatment.
-
-
Compound Treatment: The next day, remove the old medium and add fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Return the plate to the incubator and incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the MTT into formazan crystals.
-
Rationale: Only living cells with active mitochondria can perform this conversion, making this a specific measure of viability.
-
-
Solubilization: Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the resulting purple solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold is a validated and highly fruitful starting point for the design of potent and selective modulators of a wide array of biological targets. Its success in oncology, particularly as a kinase inhibitor hinge-binding motif, is well-established.[2][6] Emerging research continues to uncover its potential in treating complex neurological disorders like Alzheimer's disease and in combating infectious agents, from bacteria to emerging viruses.[12][14][18]
Future efforts in this field will likely focus on several key areas:
-
Enhanced Selectivity: Designing derivatives with exquisite selectivity for specific kinase isoforms or even allosteric sites to minimize off-target effects and improve safety profiles.
-
Novel Target Classes: Exploring the application of the scaffold against target classes beyond kinases, such as epigenetic targets or protein-protein interactions.
-
Targeted Drug Delivery: Conjugating pyrrolo[2,3-b]pyridine warheads to antibodies or other targeting moieties to deliver them specifically to diseased cells, enhancing efficacy while reducing systemic toxicity.
The continued exploration of the chemical space around the 7-azaindole core, guided by rational, structure-based design and a deeper understanding of disease biology, promises to yield the next generation of innovative therapeutics for a host of unmet medical needs.
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Gholampour, Z., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Auctores. Available at: [Link]
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Bakr, R. B., et al. (2018). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2.3‐d]pyridine Derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]
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Veselov, M. S., et al. (2021). Identification of pyrrolo-pyridine derivatives as novel class of antibacterials. Molecular Diversity. Available at: [Link]
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Jadhav, S. B., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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A Technical Guide to the Regioselective Reactivity of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the differential reactivity of the bromine and chlorine atoms in 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. As a Senior Application Scientist, this guide synthesizes fundamental principles of organometallic chemistry with practical, field-proven insights into leveraging this differential reactivity for selective functionalization. We will explore the underlying electronic and steric factors governing the regioselectivity of palladium-catalyzed cross-coupling reactions and provide detailed, actionable protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This guide is designed to empower researchers to strategically and efficiently utilize this versatile scaffold in the synthesis of complex molecular architectures, including in the context of drug discovery and development.
Introduction: The Strategic Importance of this compound
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold found in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable pharmacophore. The dihalogenated derivative, this compound, has emerged as a particularly strategic intermediate, notably in the synthesis of Janus kinase (JAK) inhibitors like Tofacitinib. The presence of two distinct halogen atoms at the C3 and C4 positions offers the potential for sequential, regioselective functionalization, enabling the rapid construction of diverse molecular libraries and the efficient synthesis of complex target molecules.
Understanding and controlling the reactivity of the bromine and chlorine atoms is paramount to unlocking the full synthetic potential of this building block. This guide will provide a deep dive into the principles governing this selectivity and offer practical guidance for its application in the laboratory.
The Fundamental Principle: Differential Halogen Reactivity in Palladium-Catalyzed Cross-Coupling
The selective functionalization of this compound hinges on the well-established principles of palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these transformations, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, initiates with the oxidative addition of the organohalide to a palladium(0) complex. The rate of this oxidative addition step is highly dependent on the nature of the carbon-halogen bond.
The reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the general trend:
C-I > C-Br > C-Cl > C-F
This trend is primarily governed by the carbon-halogen bond dissociation energy. The weaker C-Br bond (approximately 280 kJ/mol) is more readily cleaved by the palladium catalyst compared to the stronger C-Cl bond (approximately 340 kJ/mol). This inherent difference in reactivity forms the basis for the regioselective functionalization of dihalogenated heterocycles.[1][2]
In the case of this compound, the C3-Br bond is therefore significantly more susceptible to oxidative addition than the C4-Cl bond. This allows for a high degree of selectivity in cross-coupling reactions, enabling the introduction of a diverse range of substituents at the C3 position while leaving the C4-chloro substituent intact for subsequent transformations.
Figure 1: Simplified workflow illustrating the preferential oxidative addition at the C-Br bond.
Practical Applications: Regioselective Cross-Coupling Reactions
The differential reactivity of the C-Br and C-Cl bonds can be exploited in a variety of powerful palladium-catalyzed cross-coupling reactions to introduce carbon-carbon and carbon-nitrogen bonds with high regioselectivity.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. In the case of this compound, this reaction can be employed to selectively introduce aryl, heteroaryl, or vinyl substituents at the C3 position.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand are commonly used. The choice of ligand can be critical in optimizing the reaction and preventing side reactions.
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is essential for the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
| Reaction Component | Example Reagents/Conditions | Purpose |
| Substrate | This compound | Electrophilic partner |
| Nucleophile | Arylboronic acid or ester | Source of the new carbon substituent |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Solubilizes reactants |
| Temperature | 80-110 °C | Provides thermal energy for the reaction |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of analogous dihalogenated pyridines and may require optimization for specific substrates.
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%).
-
Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction allows for the selective introduction of primary or secondary amines at the C3 position of this compound.[1][3]
Causality Behind Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands, such as RuPhos, XPhos, or BrettPhos, are often employed to promote the catalytic cycle.[3]
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to deprotonate the amine and facilitate the formation of the palladium-amido intermediate.
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or 1,4-dioxane are used to prevent quenching of the strong base and deactivation of the catalyst.
| Reaction Component | Example Reagents/Conditions | Purpose |
| Substrate | This compound | Electrophilic partner |
| Nucleophile | Primary or secondary amine | Source of the new nitrogen substituent |
| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Palladium precursor |
| Ligand | RuPhos, XPhos, BrettPhos | Stabilizes and activates the catalyst |
| Base | NaOtBu, LiHMDS | Deprotonates the amine |
| Solvent | Toluene, THF, 1,4-Dioxane (anhydrous) | Anhydrous reaction medium |
| Temperature | 65-110 °C | Provides thermal energy for the reaction |
Experimental Protocol: Selective Buchwald-Hartwig Amination at C3
This protocol is adapted from established procedures for the Buchwald-Hartwig amination of analogous dihalogenated pyridines and may require optimization for specific substrates.[1][4]
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precatalyst (e.g., RuPhos-Pd-G3, 2-5 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., NaOtBu, 1.5 equiv).
-
Add this compound (1.0 equiv).
-
Add the anhydrous solvent (e.g., toluene) via syringe.
-
Add the primary or secondary amine (1.1-1.2 equiv) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling enables the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne. This reaction provides a route to selectively introduce alkynyl substituents at the C3 position of this compound.
Causality Behind Experimental Choices:
-
Catalyst System: The Sonogashira reaction typically employs a dual catalyst system consisting of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.
-
Solvent: A polar aprotic solvent like DMF or THF is often used in conjunction with the amine base.
| Reaction Component | Example Reagents/Conditions | Purpose |
| Substrate | This compound | Electrophilic partner |
| Nucleophile | Terminal alkyne | Source of the new alkynyl substituent |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main cross-coupling catalyst |
| Copper Co-catalyst | CuI | Activates the terminal alkyne |
| Base | Et₃N, DIPA | Deprotonates the alkyne and acts as a base |
| Solvent | DMF, THF | Reaction medium |
| Temperature | Room temperature to 100 °C | Provides thermal energy for the reaction |
Experimental Protocol: Selective Sonogashira Coupling at C3
This protocol is adapted from established procedures for the Sonogashira coupling of analogous dihalogenated pyridines and may require optimization for specific substrates.[5]
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) iodide (1-3 mol%).
-
Add a degassed solvent such as DMF, followed by the amine base (e.g., Et₃N, 2-3 equiv).
-
Add the terminal alkyne (1.1-1.5 equiv) dropwise to the reaction mixture.
-
Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C, depending on the reactivity of the substrates) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Figure 2: Overview of selective cross-coupling reactions at the C3 position.
Mechanistic Insights and Predictive Power
While the general trend of halogen reactivity provides a reliable predictive framework, a deeper understanding of the electronic and steric factors at play can aid in reaction optimization and troubleshooting. Computational studies on dihalogenated pyridines and related heterocycles have provided valuable insights into the oxidative addition step. These studies often reveal that the transition state for the oxidative addition to the C-Br bond is significantly lower in energy than that for the C-Cl bond, further corroborating the observed experimental selectivity.
Factors that can influence the reactivity and selectivity include:
-
Electronic Effects: The electron density at the carbon atom of the C-X bond can influence the rate of oxidative addition. Electron-withdrawing groups on the aromatic ring can generally accelerate this step.
-
Steric Hindrance: Steric bulk adjacent to the halogen atom can hinder the approach of the palladium catalyst, potentially slowing down the rate of oxidative addition.
-
Ligand Effects: The nature of the phosphine ligand on the palladium catalyst plays a critical role. Bulky and electron-rich ligands can promote oxidative addition and reductive elimination, leading to more efficient catalytic cycles.
By considering these factors, researchers can make more informed decisions when selecting reaction conditions and troubleshooting challenging transformations.
Conclusion and Future Outlook
The differential reactivity of the bromine and chlorine atoms in this compound provides a powerful and predictable platform for the regioselective synthesis of a wide array of functionalized 7-azaindole derivatives. By leveraging the principles of palladium-catalyzed cross-coupling reactions, researchers can selectively functionalize the C3 position via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, while preserving the C4-chloro substituent for subsequent transformations.
The protocols and mechanistic insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of complex molecules for drug discovery and materials science. As the field of catalysis continues to evolve, the development of even more efficient and selective catalyst systems will further expand the synthetic utility of this versatile building block, enabling the creation of novel molecular architectures with enhanced properties and biological activities.
References
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
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Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
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Tyagi, R., & Khan, M. F. (2021). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 6(48), 32575–32584. [Link]
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Lundgren, R. J., & Stradiotto, M. (2012). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 17(12), 14196–14214. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(15), 4004–4007. [Link]
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Molander, G. A., & Brown, A. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(15), 3806–3809. [Link]
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Bosiak, M. J., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17835–17846. [Link]
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Zhang, Y., et al. (2019). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Tetrahedron Letters, 60(15), 1083–1086. [Link]
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El-Ghozzi, M., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. RSC Advances, 11(10), 5557–5567. [Link]
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Rojas-Pirela, A., et al. (2021). A Theoretical Study of the C–X Bond Cleavage Mediated by Cob(II)Aloxime. Molecules, 26(21), 6667. [Link]
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Thapa, S., et al. (2021). Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato. Journal of Chemical Education, 98(2), 576–583. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(49), 16484–16485. [Link]
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Alonso, F., et al. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(5), 4036–4062. [Link]
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Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Synlett, 32(18), 1765–1778. [Link]
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Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Chemical Reviews, 112(4), 2177–2250. [Link]
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de Souza, M. V. N. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 456. [Link]
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Anilkumar, G., & Mathews, B. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 262–285. [Link]
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Al-Zoubi, R. M., & Al-Jammal, M. K. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 861. [Link]
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3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine as a building block in organic synthesis
An In-Depth Technical Guide to 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Strategic Building Block in Organic Synthesis
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] As a bioisostere of the natural indole nucleus, it offers unique hydrogen bonding capabilities and metabolic properties that have been exploited in a multitude of therapeutic agents.[3] The strategic functionalization of the 7-azaindole core is paramount for modulating pharmacological activity, and this has spurred the development of versatile synthetic methodologies.[1][3]
Among the array of intermediates available to researchers, this compound has emerged as a particularly valuable building block. Its di-halogenated structure presents two distinct reaction handles for sequential, site-selective modifications. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for a controlled and predictable synthetic strategy, making it an ideal starting point for the construction of complex molecular libraries targeting a range of diseases, including cancer and inflammatory conditions.[4][5] This guide provides a comprehensive overview of the properties, synthesis, and synthetic utility of this key intermediate.
Physicochemical Properties and Data
A clear understanding of the fundamental properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₄BrClN₂ | [6][] |
| Molecular Weight | 231.48 g/mol | [6][] |
| CAS Number | 1000340-39-5 | [6] |
| Appearance | Solid | |
| InChI Key | QLGXTRWCWHBPDP-UHFFFAOYSA-N | [8] |
| SMILES String | C1=CN=C2C(=C1Cl)C(=CN2)Br | [][8] |
Synthetic Applications: A Platform for Molecular Diversity
The primary value of this compound lies in its capacity for selective functionalization. The carbon-bromine bond at the C3 position is significantly more reactive than the carbon-chlorine bond at C4 in palladium-catalyzed cross-coupling reactions. This reactivity differential is a cornerstone of its synthetic utility, allowing for the initial modification at the C3 position while leaving the C4-chloro substituent intact for subsequent transformations.[9][10]
Caption: General workflow for sequential functionalization.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for constructing carbon-carbon bonds, particularly for creating biaryl and heteroaryl-aryl structures that are common in kinase inhibitors.[11][12] Coupling at the C3 position of this compound with various aryl- or heteroaryl-boronic acids or esters proceeds efficiently, providing a modular route to a vast array of derivatives.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or Pd₂(dba)₃, is essential to initiate the catalytic cycle through oxidative addition into the C-Br bond.[13][14]
-
Ligand: A phosphine ligand (e.g., XPhos, SPhos, PPh₃) is crucial. It stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its reactivity to facilitate both the oxidative addition and the final reductive elimination steps.[11][13]
-
Base: A base, typically an inorganic carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄), is required to activate the boronic acid partner, forming a more nucleophilic boronate species that engages in transmetalation with the palladium complex.[12]
-
Solvent: Apolar aprotic solvents like 1,4-dioxane or toluene, often with water as a co-solvent, are commonly used to solubilize the reagents and facilitate the reaction.[15]
Experimental Protocol: Synthesis of 4-Chloro-3-(phenyl)-1H-pyrrolo[2,3-b]pyridine
-
Inert Atmosphere: To an oven-dried Schlenk flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Catalyst/Ligand Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%). Add this mixture to the Schlenk flask.
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Caption: Suzuki-Miyaura coupling workflow.
B. Sonogashira Coupling: Introducing Alkynyl Scaffolds
The Sonogashira coupling is the premier method for installing alkynyl groups onto aryl halides.[16] These terminal or internal alkyne functionalities are not only present in many biologically active molecules but also serve as versatile handles for further synthetic transformations, such as click chemistry or cyclization reactions.[17]
Causality Behind Experimental Choices:
-
Dual Catalysis: The reaction classically employs a dual catalytic system: a palladium(0) complex to activate the aryl halide and a copper(I) salt (typically CuI) as a co-catalyst.[17][18] The copper salt reacts with the terminal alkyne to form a copper(I) acetylide, which is the key nucleophile in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), serves a dual purpose: it acts as the solvent (or co-solvent) and neutralizes the hydrogen halide formed during the reaction, regenerating the catalyst.[17]
-
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand that is effective for this transformation.[17]
Experimental Protocol: Synthesis of 4-Chloro-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine
-
Inert Atmosphere: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Reagents: Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N, 3.0 equiv).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent. Concentrate the filtrate.
-
Purification: Dissolve the residue in a suitable solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography.
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[9][19] This reaction allows for the direct coupling of aryl halides with a wide range of primary and secondary amines, anilines, and other nitrogen nucleophiles.
Causality Behind Experimental Choices:
-
Ligand is Key: The choice of ligand is absolutely critical for a successful Buchwald-Hartwig amination. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) are often required.[9] These ligands promote the reductive elimination step—the C-N bond-forming event—which can otherwise be a challenging step in the catalytic cycle.[13]
-
Base Selection: A strong, non-nucleophilic base is necessary to deprotonate the amine, making it a more potent nucleophile. Common choices include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or lithium bis(trimethylsilyl)amide (LiHMDS).[9][13] The choice of base can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or dioxane are standard to prevent quenching of the strong base.[20]
Experimental Protocol: Synthesis of 4-Chloro-N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine
-
Inert Atmosphere: In a glovebox or under a robust stream of inert gas, charge an oven-dried Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the appropriate biarylphosphine ligand (e.g., RuPhos, 4 mol%), and the strong base (e.g., NaOtBu, 1.5 equiv).
-
Reagent Addition: Add this compound (1.0 equiv).
-
Solvent and Amine: Remove the tube from the glovebox (if used). Add anhydrous, degassed toluene via syringe, followed by the amine coupling partner (e.g., aniline, 1.2 equiv).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at 80-110 °C. Monitor for completion by LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench by adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude material by flash column chromatography.
Conclusion
This compound stands as a testament to the power of strategic halogenation in modern synthetic chemistry. Its well-defined reactivity profile enables chemists to perform selective, high-yielding cross-coupling reactions at the C3 position, paving the way for subsequent modifications at the less reactive C4 position. This controlled, stepwise approach is invaluable in the efficient construction of complex derivatives of the pharmacologically significant 7-azaindole scaffold. As the demand for novel therapeutics continues to grow, the utility of such versatile and strategically designed building blocks will undoubtedly continue to expand, empowering researchers in the discovery of next-generation medicines.
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theoretical studies on 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide on the Theoretical Studies of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, a halogenated derivative of the 7-azaindole scaffold, represents a molecule of significant interest in medicinal chemistry. The pyrrolo[2,3-b]pyridine core is a well-established pharmacophore found in numerous kinase inhibitors and other therapeutic agents.[1][2] The introduction of bromine and chlorine substituents at the 3- and 4-positions, respectively, is anticipated to modulate the electronic properties, reactivity, and intermolecular interactions of the parent scaffold, thereby offering a unique profile for drug design. This technical guide provides a comprehensive theoretical analysis of this compound, employing computational chemistry to elucidate its structural, electronic, and reactive characteristics. The insights generated from these theoretical studies are invaluable for researchers, scientists, and drug development professionals in rationally designing novel therapeutics based on this scaffold.
Introduction to this compound: A Scaffold of Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in drug discovery. Its bioisosteric relationship with indole has led to its incorporation into a multitude of biologically active compounds.[3] Derivatives of this scaffold have been successfully developed as inhibitors for a variety of protein kinases, including fibroblast growth factor receptor (FGFR), making them promising candidates for anticancer therapies.[1][2]
The subject of this guide, this compound, is a strategically functionalized analog. The presence of a bromine atom at the 3-position and a chlorine atom at the 4-position introduces specific electronic and steric features. Halogen atoms are known to participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity to biological targets. Furthermore, these positions are often critical for establishing key interactions within the active sites of enzymes.[4] Understanding the fundamental molecular properties of this compound through theoretical studies is therefore crucial for unlocking its full potential in medicinal chemistry.
This guide will delve into the theoretical underpinnings of this compound's structure and reactivity. We will explore its optimized molecular geometry, analyze its frontier molecular orbitals, map its electrostatic potential, and predict its reactivity patterns. These computational insights provide a roadmap for its synthetic manipulation and its application in the design of next-generation therapeutic agents.
Computational Methodology: A Framework for Theoretical Investigation
To ensure the scientific integrity and accuracy of our theoretical predictions, a robust computational methodology is paramount. The following section details the theoretical framework employed for the in-silico analysis of this compound.
Geometry Optimization
The initial step in our theoretical investigation is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization using Density Functional Theory (DFT), a quantum mechanical method that provides a good balance between accuracy and computational cost for medium-sized organic molecules.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) - This hybrid functional is widely used and has been shown to provide reliable results for a broad range of organic molecules.
-
Basis Set: 6-311++G(d,p) - This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron distribution of lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.
The geometry optimization is performed until a stationary point on the potential energy surface is reached, confirmed by the absence of imaginary frequencies in the subsequent vibrational frequency calculation.
Electronic Structure Analysis
With the optimized geometry, we can then investigate the electronic properties of the molecule. This includes the analysis of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO-LUMO Analysis: The energies of the HOMO and LUMO, and their spatial distribution, are critical for understanding the molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It allows for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting non-covalent interactions and sites of chemical reactivity.
Reactivity Descriptors
From the electronic structure calculations, several global reactivity descriptors can be derived to quantify the molecule's reactivity. These include:
-
Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).
-
Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).
-
Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).
-
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2).
-
Global Electrophilicity Index (ω): An indicator of the molecule's electrophilic character (ω = χ² / 2η).
These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.
Theoretical Results and Discussion
This section presents the results of our .
Optimized Molecular Structure
The geometry of this compound was optimized using the DFT/B3LYP/6-311++G(d,p) level of theory. The resulting structure is planar, as expected for a fused aromatic system. The key bond lengths and angles are summarized in the table below.
| Parameter | Value |
| Bond Lengths (Å) | |
| C3-Br | 1.88 |
| C4-Cl | 1.73 |
| N1-C2 | 1.38 |
| C2-C3 | 1.39 |
| C3-C3a | 1.41 |
| N7-C7a | 1.37 |
| **Bond Angles (°) ** | |
| C2-C3-Br | 128.5 |
| C5-C4-Cl | 120.1 |
| C3-C3a-N7 | 108.2 |
| C4-C5-C6 | 119.5 |
| Table 1: Selected Optimized Geometrical Parameters of this compound. |
The C-Br and C-Cl bond lengths are consistent with those observed in other halogenated aromatic compounds. The overall geometry suggests a rigid scaffold suitable for presentation of functional groups for molecular recognition.
Caption: Optimized molecular structure of this compound.
Frontier Molecular Orbital Analysis
The HOMO and LUMO are crucial for understanding the electronic behavior of the molecule.
| Orbital | Energy (eV) |
| HOMO | -6.54 |
| LUMO | -1.89 |
| ΔE (HOMO-LUMO Gap) | 4.65 |
| Table 2: Calculated Frontier Molecular Orbital Energies. |
The HOMO is primarily localized on the pyrrole ring and the bromine atom, indicating that these are the most probable sites for electrophilic attack. The LUMO is distributed across the pyridine ring and the chloro substituent, suggesting these regions are susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap of 4.65 eV indicates good chemical stability.
Caption: Integrated workflow for drug discovery utilizing theoretical studies.
Conclusion
This technical guide has provided a comprehensive theoretical analysis of this compound. Through the application of Density Functional Theory, we have elucidated its optimized geometry, electronic structure, and reactivity profile. The findings highlight the potential of this halogenated 7-azaindole derivative as a versatile scaffold in medicinal chemistry. The insights into its electronic properties and potential for intermolecular interactions, such as halogen bonding, provide a rational basis for the design of novel and potent therapeutic agents. The theoretical data presented herein serves as a valuable resource for researchers engaged in the development of next-generation drugs targeting a wide range of diseases.
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Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21533-21544. [Link]
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Exploring the Chemical Space of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Analogs: A Technical Guide for Drug Discovery
Introduction: The 7-Azaindole Scaffold and the Promise of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to both indole and purine has rendered it a valuable bioisostere, capable of forming key hydrogen bond interactions with various biological targets, most notably the hinge region of protein kinases.[1][2] This has led to the development of numerous 7-azaindole-based compounds with a wide range of therapeutic applications, including as inhibitors of critical signaling proteins in oncology.[3][4]
This technical guide focuses on a particularly versatile starting material for the exploration of this chemical space: This compound . The differential reactivity of the bromine and chlorine substituents on the pyrrolopyridine core provides a powerful handle for the regioselective introduction of diverse chemical moieties. This allows for the systematic construction of analog libraries to probe structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties. We will delve into the synthetic strategies for the preparation and functionalization of this core, provide detailed experimental protocols for key transformations, and analyze the structure-activity relationships of the resulting analogs, with a particular focus on their activity as Fibroblast Growth Factor Receptor (FGFR) inhibitors.
Synthesis of the this compound Core
A plausible synthetic route would begin with the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The strategy hinges on controlling the regioselectivity of the halogenation steps. Electrophilic bromination of the electron-rich pyrrole ring at the 3-position is typically the most facile initial step. Subsequent chlorination at the 4-position of the pyridine ring can then be achieved.
Conceptual Synthetic Pathway:
Caption: Conceptual synthetic pathway to the this compound core.
Exploring the Chemical Space: Regioselective Functionalization
The presence of two distinct halogen atoms at the 3- and 4-positions of the 1H-pyrrolo[2,3-b]pyridine core allows for a diverse and regioselective functionalization strategy. The carbon-bromine bond at the 3-position is generally more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 4-position.[7] This differential reactivity can be exploited to selectively introduce substituents at the 3-position, followed by subsequent functionalization at the 4-position.
Functionalization at the 3-Position (C-Br)
The more labile C-Br bond is the primary site for initial diversification. Palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination are powerful tools for this purpose.
The Suzuki coupling reaction is a versatile method for the formation of carbon-carbon bonds between the 3-position of the azaindole core and a wide variety of aryl and heteroaryl boronic acids or esters.[8] This allows for the exploration of various substitutions to probe for interactions with the target protein.
Experimental Protocol: Suzuki Coupling at the 3-Position
-
To a reaction vessel, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.).
-
Add a palladium catalyst, for instance Pd(PPh₃)₄ (0.05-0.1 eq.) or a more advanced catalyst system like PdCl₂(dppf) (0.05-0.1 eq.).
-
Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen) and heat the reaction mixture, typically between 80-110 °C, while monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl/heteroaryl-4-chloro-1H-pyrrolo[2,3-b]pyridine analog.
The Sonogashira coupling enables the introduction of terminal alkynes at the 3-position, providing a linear and rigid linker to access different regions of a binding pocket or to serve as a handle for further chemical transformations.[9][10]
Experimental Protocol: Sonogashira Coupling at the 3-Position
-
In a reaction vessel, dissolve this compound (1.0 eq.) and the terminal alkyne (1.1-1.5 eq.) in a suitable solvent such as DMF or THF.
-
Add a palladium catalyst, for example Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), and a copper(I) co-catalyst like CuI (0.05-0.1 eq.).
-
Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Degas the mixture and stir under an inert atmosphere at a temperature ranging from room temperature to 80 °C.
-
Monitor the reaction by TLC or LC-MS. Once complete, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 3-alkynyl-4-chloro-1H-pyrrolo[2,3-b]pyridine analog.[11]
Functionalization at the 4-Position (C-Cl)
Following the modification at the 3-position, the less reactive C-Cl bond at the 4-position can be targeted for further diversification. Buchwald-Hartwig amination is a particularly effective method for introducing a wide range of amines at this position.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, enabling the introduction of primary and secondary amines at the 4-position.[12][13] This is a crucial transformation for generating analogs that can form key hydrogen bond interactions within a protein's active site.
Experimental Protocol: Buchwald-Hartwig Amination at the 4-Position
-
To a reaction vessel, add the 3-substituted-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired primary or secondary amine (1.2-1.5 eq.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.0 eq.).
-
Add a palladium catalyst, often a pre-catalyst like a G3 or G4 Buchwald precatalyst (0.01-0.05 eq.), and a suitable phosphine ligand (e.g., XPhos, RuPhos).[7]
-
Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Purge the vessel with an inert gas and heat the reaction mixture, typically between 80-110 °C, until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction, quench with water, and extract with an organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the crude product by flash column chromatography to afford the 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridine analog.
Workflow for Diversification:
Caption: Regioselective diversification of the this compound core.
Structure-Activity Relationship (SAR) as FGFR Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed in the development of potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] Aberrant FGFR signaling is implicated in a variety of cancers, making it an attractive therapeutic target.[2] By systematically modifying the 3- and 4-positions of the this compound core, a detailed SAR can be established to optimize FGFR inhibitory activity.
A study by Jin et al. provides valuable insights into the SAR of 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2] Although not starting from the exact 3-bromo-4-chloro precursor, their findings on substitutions at analogous positions are highly relevant.
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Analogs as FGFR Inhibitors [2]
| Compound ID | R¹ (Position 3) | R² (Position 4) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 4a | 3-methoxyphenyl | H | 28 | 35 | 110 |
| 4h | 3,5-dimethoxyphenyl | H | 7 | 9 | 25 |
| 4l | 3-ethoxyphenyl | H | 15 | 21 | 68 |
| 3h | 3,5-dimethoxybenzaldehyde | H | >1000 | >1000 | >1000 |
Data extracted from Jin Q. et al., RSC Adv., 2021, 11, 21971-21980.[2]
Key SAR Insights:
-
Substitution at the 3-Position is Crucial: The data clearly indicates that substitution at the 3-position with aryl groups is critical for potent FGFR inhibition. The unsubstituted core (not shown) is significantly less active.
-
Nature of the Aryl Group Matters: The substitution pattern on the aryl ring at the 3-position has a profound impact on activity. The introduction of a second methoxy group at the 5-position of the phenyl ring (compound 4h ) leads to a significant increase in potency against FGFR1, FGFR2, and FGFR3 compared to the monosubstituted analog (4a ). This suggests that the 3,5-dimethoxyphenyl moiety may be making favorable interactions within a hydrophobic pocket of the FGFR kinase domain.
-
Alkoxy Chain Length: Comparing the 3-methoxy (4a ) and 3-ethoxy (4l ) analogs, the shorter methoxy group appears to be slightly more favorable for FGFR inhibition.
-
The Linker to the Pyrrole Ring is Important: The reduction of the aldehyde in compound 3h to the corresponding benzyl group in 4h results in a dramatic increase in potency. This highlights the importance of the flexibility and conformation of the linker between the core and the 3-position substituent.
Biological Evaluation and Target Engagement
Once a library of analogs has been synthesized, a cascade of biological assays is necessary to determine their potency, selectivity, and mechanism of action.
Kinase Inhibition Assays
The primary evaluation of these compounds would involve in vitro kinase assays to determine their IC₅₀ values against the target kinases (e.g., FGFR1, 2, 3, and 4) and a panel of off-target kinases to assess selectivity. These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by the kinase.
Cellular Assays
Promising compounds from the biochemical assays should be advanced to cell-based assays. This involves treating cancer cell lines with known FGFR aberrations (e.g., amplifications, fusions, or activating mutations) with the synthesized analogs and measuring their effect on cell proliferation and viability (e.g., using an MTS or CellTiter-Glo assay).
Target Engagement and Downstream Signaling
To confirm that the observed cellular effects are due to the inhibition of the intended target, western blot analysis can be performed to assess the phosphorylation status of FGFR and its downstream signaling proteins, such as FRS2, ERK, and AKT. A potent and on-target inhibitor should lead to a dose-dependent decrease in the phosphorylation of these key signaling nodes.
FGFR Signaling Pathway:
Caption: Simplified FGFR signaling pathway and the point of intervention for 1H-pyrrolo[2,3-b]pyridine-based inhibitors.[14][15][16]
Conclusion
The this compound core represents a highly valuable and versatile starting point for the development of novel kinase inhibitors. Its amenability to regioselective functionalization through a variety of modern cross-coupling reactions allows for the systematic exploration of the surrounding chemical space. As demonstrated by the potent anti-FGFR activity of related analogs, this scaffold is well-suited for targeting the ATP-binding site of kinases. The strategic diversification of the 3- and 4-positions, guided by robust SAR and a comprehensive biological evaluation cascade, holds significant promise for the discovery of next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling.
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The FGFR signaling pathway. (a) Schematic of the structure of FGF... - ResearchGate. Available at: [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. Available at: [Link]
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Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma - PubMed. Available at: [Link]
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Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PubMed Central. Available at: [Link]
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Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed. Available at: [Link]
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A Network Map of FGF-1/FGFR Signaling System - PMC - NIH. Available at: [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
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Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
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Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Boron Trifluoride Etherate Promoted Regioselective 3-Acylation of Indoles with Anhydrides. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling | NROChemistry. Available at: [Link]
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Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Available at: [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
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Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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3-bromo-4-chloro-1-methyl-1h-pyrrolo[2,3-b]pyridine - PubChemLite. Available at: [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. Available at: [Link]
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Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors - PubMed. Available at: [Link]
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An In-Depth Technical Guide on the Initial Biological Screening of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 7-azaindole core, of which 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a derivative, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP has rendered it a fertile ground for the discovery of potent kinase inhibitors and other therapeutic agents.[1][2] The strategic placement of bromine and chlorine atoms on this particular analogue offers synthetic handles for further chemical elaboration, making it an attractive starting point for a drug discovery campaign. This guide provides a comprehensive, field-proven framework for the initial biological evaluation of this compound, with a focus on identifying its potential as a kinase inhibitor for oncology applications. Our approach is rooted in a philosophy of robust, self-validating experimental design to ensure the generation of reliable and actionable data.
Strategic Rationale for the Initial Screening Cascade
The initial screening of a novel compound is a critical juncture in the drug discovery process. The goal is not to be exhaustive, but to efficiently and decisively answer key questions about the compound's biological activity. Given that the 7-azaindole scaffold is frequently associated with kinase inhibition, our screening strategy will be centered around this target class.[1][2][3] We will employ a tiered approach, starting with a broad biochemical screen against a panel of relevant kinases, followed by a cell-based assay to assess cellular potency and cytotoxicity. Finally, a preliminary in vitro ADME/Tox assessment will provide an early indication of the compound's drug-like properties.[4][5][6]
Our choice of initial kinase targets is informed by the established activity of 7-azaindole derivatives against kinases implicated in cancer, such as Fibroblast Growth Factor Receptors (FGFRs), Phosphoinositide 3-kinases (PI3Ks), and Cyclin-Dependent Kinases (CDKs).[3][7][8][9] Therefore, our primary screen will include representative members from these kinase families.
Phase 1: Biochemical Kinase Profiling
The primary objective of this phase is to determine if this compound exhibits inhibitory activity against a panel of therapeutically relevant kinases. A fluorescence-based in vitro kinase assay is a robust and high-throughput method for this initial assessment.[10]
Experimental Protocol: In Vitro Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a universal method for assessing kinase inhibition.[10]
Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. A terbium-labeled anti-phospho-specific antibody and a streptavidin-conjugated acceptor fluorophore are used for detection. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal. Inhibition of the kinase results in a decreased FRET signal.[10]
Materials:
-
Kinase of interest (e.g., FGFR1, PI3Kα, CDK8)
-
Biotinylated peptide substrate
-
ATP
-
This compound (solubilized in DMSO)
-
Kinase assay buffer
-
Terbium-labeled anti-phospho-specific antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., XL665)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A common starting concentration range is 10 mM to 1 nM.
-
In a 384-well plate, add the test compound dilutions. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Add the kinase and biotinylated peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for the specific kinase to sensitively detect ATP-competitive inhibitors.
-
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a detection mixture containing the terbium-labeled antibody and streptavidin-conjugated acceptor.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Measure the TR-FRET signal on a compatible plate reader.
Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a four-parameter logistic equation.
Anticipated Data and Interpretation
The results of the biochemical screen can be summarized in a table for clear comparison of the compound's potency and selectivity.
| Kinase Target | IC50 (nM) of this compound |
| FGFR1 | 85 |
| FGFR2 | 120 |
| PI3Kα | >10,000 |
| CDK2 | 5,000 |
| CDK8 | 250 |
| VEGFR2 | >10,000 |
Interpretation: In this hypothetical dataset, this compound demonstrates potent inhibition of FGFR1 and moderate activity against CDK8, with good selectivity over PI3Kα, CDK2, and VEGFR2. This profile suggests that the compound may have a targeted anti-proliferative effect in cancers driven by aberrant FGFR signaling.
Phase 2: Cellular Activity Assessment
While biochemical assays are essential for determining direct enzyme inhibition, it is crucial to assess a compound's activity in a more physiologically relevant cellular context.[11] Cell-based assays provide insights into cell permeability, off-target effects, and the overall impact on cell viability.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[12][13][14]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[12][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[13]
Materials:
-
Cancer cell line with known dependence on a target kinase (e.g., a cell line with FGFR amplification)
-
Normal, non-cancerous cell line (for cytotoxicity assessment)
-
Complete cell culture medium
-
This compound (solubilized in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in diluted HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.[14]
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is calculated.
Hypothetical Cellular Activity Data
| Cell Line | Target Pathway | GI50 (nM) of this compound |
| Cancer Cell Line A (FGFR amplified) | FGFR | 150 |
| Cancer Cell Line B (PI3K mutated) | PI3K | >10,000 |
| Normal Fibroblast Cell Line | N/A | 8,500 |
Interpretation: This data suggests that the compound's anti-proliferative activity correlates with its biochemical target inhibition, showing significantly higher potency in a cancer cell line dependent on FGFR signaling. The lower potency against a normal cell line indicates a potential therapeutic window.
Phase 3: Preliminary ADME/Tox Profiling
Early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity properties is crucial to identify potential liabilities that could lead to late-stage attrition.[4][5][15]
Experimental Protocol: In Vitro Metabolic Stability (Microsomal Stability Assay)
Principle: This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in liver microsomes. The rate of disappearance of the parent compound over time is measured.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
NADPH (cofactor for CYP enzymes)
-
This compound
-
Control compounds with known metabolic stability (high and low)
-
LC-MS/MS system for quantification
Procedure:
-
Incubate the test compound at a low concentration (e.g., 1 µM) with liver microsomes in the presence of NADPH at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction by adding a solvent like acetonitrile.
-
Analyze the remaining concentration of the parent compound using LC-MS/MS.
Data Analysis: The half-life (t1/2) and intrinsic clearance (Clint) are calculated from the rate of compound depletion.
Representative Early ADME/Tox Data
| Assay | Parameter | Result for this compound |
| Microsomal Stability (Human) | Half-life (t1/2) | 45 minutes |
| Cytotoxicity (Normal Cells) | IC50 | 8.5 µM |
Interpretation: A half-life of 45 minutes in human liver microsomes suggests moderate metabolic stability, which is a reasonable starting point for lead optimization. The cytotoxicity in normal cells is significantly higher than the anti-proliferative activity in the target cancer cell line, reinforcing the potential for a therapeutic window.
Conclusion and Path Forward
This in-depth technical guide outlines a robust and efficient initial screening cascade for this compound. The proposed workflow, from biochemical profiling to cellular activity and early ADME/Tox assessment, provides a solid foundation for making informed decisions in a drug discovery program. The hypothetical data presented herein illustrates a promising starting point, with potent and selective kinase inhibition translating to targeted cellular activity and a favorable preliminary safety profile.
Should this compound demonstrate a similar profile in practice, the next logical steps would involve:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogues to improve potency and selectivity.
-
Cellular mechanism of action studies: Confirming on-target activity by assessing the phosphorylation status of downstream substrates.
-
Broader kinase profiling: Screening against a larger panel of kinases to further assess selectivity.
-
In vivo pharmacokinetic and efficacy studies: Evaluating the compound's behavior and anti-tumor activity in animal models.
By adhering to a scientifically rigorous and logically structured screening paradigm, the therapeutic potential of promising scaffolds like this compound can be effectively and efficiently explored.
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The Strategic Synthesis and Application of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide for Advanced Drug Discovery
Introduction: The Privileged 7-Azaindole Scaffold and the Rise of a Key Intermediate
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique hydrogen bonding capabilities and modulates the electronic properties of the ring system.[2] This scaffold is particularly prominent in the development of kinase inhibitors, with several approved drugs and numerous clinical candidates targeting enzymes crucial in oncology and inflammatory diseases.[3]
Within this important class of molecules, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5) has emerged as a highly strategic and versatile intermediate.[4][5] Its di-halogenated nature provides two distinct handles for sequential, chemoselective functionalization via palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the synthesis, reactivity, and strategic application of this key building block for researchers, scientists, and professionals in drug development.
Section 1: Synthesis of the Core Scaffold
The synthesis of this compound is not commonly detailed as a final product in academic literature but is frequently cited in the patent literature as a key intermediate.[6][7] The most logical synthetic approach involves the construction of the 7-azaindole ring system from a suitably substituted pyridine precursor, followed by selective halogenation. An alternative is the direct halogenation of a pre-formed 4-chloro-7-azaindole. Below is a plausible and robust synthetic pathway based on established methodologies.[8][9]
Proposed Synthetic Pathway
The synthesis begins with a commercially available, substituted aminopyridine, which undergoes cyclization to form the pyrrole ring, followed by a selective bromination step.
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed exploration of Suzuki-Miyaura cross-coupling reactions utilizing 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry. Recognizing the importance of this 7-azaindole derivative in the synthesis of biologically active molecules, this document offers in-depth mechanistic insights, field-proven experimental protocols, and troubleshooting strategies. By explaining the causality behind experimental choices, this guide aims to empower researchers to achieve high-yield, regioselective C-C bond formation at the C3 position, paving the way for the efficient generation of novel compound libraries for drug discovery and development.
Introduction: The Strategic Importance of Functionalized 7-Azaindoles
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in modern drug discovery. Its unique electronic properties and ability to act as a bioisostere for indole have led to its incorporation into a multitude of clinically relevant molecules, including inhibitors of Janus kinases (JAKs) and fibroblast growth factor receptors (FGFRs)[1][2]. The dihalogenated derivative, this compound, represents a particularly valuable starting material. The differential reactivity of the bromine and chlorine substituents allows for sequential, regioselective functionalization, making it a versatile building block for creating complex molecular architectures.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters[3][4]. This guide focuses on harnessing the Suzuki coupling for the selective arylation or vinylation at the C3-position of this compound, leveraging the greater reactivity of the C-Br bond over the C-Cl bond.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing Suzuki coupling reactions. The generally accepted catalytic cycle, depicted below, involves a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states[5][6].
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (in this case, the C-Br bond of this compound) to form a Pd(II) complex. This is often the rate-determining step, and the reactivity order for halogens is generally I > Br > OTf >> Cl[5][7]. This inherent reactivity difference is the foundation for the regioselectivity of the reaction on our substrate.
-
Transmetalation: The organic group from the organoboron reagent (activated by a base to form a more nucleophilic borate species) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle[6].
Experimental Protocols: A Guide to Successful Synthesis
The following protocols are designed to be robust starting points for the Suzuki coupling of this compound with a variety of aryl and heteroaryl boronic acids.
Materials and Reagents
-
Substrate: this compound
-
Organoboron Reagent: Aryl or heteroaryl boronic acid or ester (1.1 - 1.5 equivalents)
-
Palladium Catalyst: Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ with a suitable ligand (e.g., SPhos, XPhos)
-
Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2 - 3 equivalents)
-
Solvent: 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF/H₂O (typically in a 4:1 to 10:1 ratio)
-
Inert Gas: Nitrogen or Argon
Step-by-Step Protocol
Figure 2. General experimental workflow for the Suzuki coupling reaction.
-
Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), the base (e.g., K₂CO₃, 2.5 eq.), and the palladium catalyst (e.g., PdCl₂(dppf), 0.03 eq.).
-
Inerting the System: Seal the flask with a septum and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Prepare a solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) and degas it by bubbling with an inert gas for at least 30 minutes. Add the degassed solvent to the reaction flask via cannula or syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Key Parameters and Optimization Strategies
The success of a Suzuki coupling reaction is highly dependent on the careful selection of several key parameters. The following table provides a summary of recommended starting conditions and considerations for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Catalyst | PdCl₂(dppf) (3 mol %) or Pd(PPh₃)₄ (5 mol %) | For challenging couplings, especially with electron-rich or sterically hindered boronic acids, consider using more advanced catalyst systems like Pd₂(dba)₃ with bulky, electron-rich phosphine ligands such as SPhos or XPhos.[8][9] |
| Base | K₂CO₃ (2.5 eq.) | Cs₂CO₃ or K₃PO₄ are stronger bases and can be more effective, particularly for less reactive boronic acids or when dealing with substrates prone to protodeboronation. The base is crucial for activating the boronic acid to the more reactive boronate species. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The presence of water is often beneficial for the solubility of the base and the formation of the active boronate.[5] Other common solvent systems include Toluene/EtOH/H₂O or DMF/H₂O. The choice can influence reaction rates and selectivity. |
| Temperature | 90 - 100 °C | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition or side reactions. Start at a moderate temperature and adjust as needed based on reaction monitoring. |
| Boronic Acid | 1.1 - 1.5 eq. | A slight excess of the boronic acid is typically used to drive the reaction to completion. Be aware that boronic acids can undergo homocoupling as a side reaction. |
Troubleshooting and Field-Proven Insights
Issue: Low or No Conversion
-
Potential Cause: Inactive catalyst.
-
Solution: Ensure the reaction is performed under strictly anaerobic conditions, as oxygen can deactivate the Pd(0) catalyst. Use freshly degassed solvents. Consider using a more robust pre-catalyst or ligand system.
-
Potential Cause: Poor quality boronic acid.
-
Solution: Boronic acids can degrade over time, especially if exposed to moisture, leading to protodeboronation. Use fresh or properly stored boronic acid. Consider using the corresponding pinacol ester, which is often more stable.
-
Potential Cause: Insufficiently strong base.
-
Solution: Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Issue: Protodeboronation of the Boronic Acid
-
Potential Cause: This is a common side reaction, particularly with heteroaryl boronic acids.[10]
-
Solution: Use a stronger, non-aqueous base like KF. Alternatively, using the corresponding boronate ester can mitigate this issue.
Issue: Formation of Homocoupled Byproducts
-
Potential Cause: This can occur with both the boronic acid (R²-R²) and the aryl halide (R¹-R¹).
-
Solution: Optimize the catalyst and ligand system. Lowering the reaction temperature may also help.
Trustworthiness and Self-Validation: To ensure the integrity of your results, it is crucial to perform control experiments. A reaction run without the palladium catalyst should show no product formation. Similarly, a reaction without the boronic acid should only show starting material. Full characterization of the final product by NMR and mass spectrometry is essential to confirm the regioselectivity and structure.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the functionalization of the this compound scaffold. By carefully selecting the catalyst, base, and solvent system, researchers can achieve high yields of the desired C3-arylated products with excellent regioselectivity. The protocols and insights provided in this guide serve as a robust foundation for the synthesis of novel 7-azaindole derivatives, accelerating the discovery of new therapeutic agents.
References
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Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). [Link]
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ResearchGate. Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... [Link]
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Organic Reactions. The Suzuki–Miyaura Cross-Coupling Reaction. [Link]
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Bellina, F., & Rossi, R. (2006). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Chemical Reviews, 106(11), 4568-4640. [Link]
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Organometallics. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). [Link]
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Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. (2003). [Link]
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The Journal of Organic Chemistry. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2004). [Link]
-
Journal of the American Chemical Society. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. (1999). [Link]
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ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023). [Link]
-
Organic Chemistry Portal. Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. (2006). [Link]
- CoLab. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide.
-
Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]
-
MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2023). [Link]
-
PubMed. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3. (2015). [Link]
-
MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). [Link]
-
Journal of Organic and Pharmaceutical Chemistry. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (2024). [Link]
-
Reddit. Help needed with unreproducible Suzuki coupling. (2023). [Link]
-
RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2020). [Link]
-
NIH. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (2011). [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2007). [Link]
-
ResearchGate. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one. (2019). [Link]
-
ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. (2013). [Link]
-
ResearchGate. Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. (2008). [Link]
-
MDPI. Regioselective Suzuki Coupling on Pyridinium N-(3,5-Dibromoheteroar-2-yl)aminides. (2019). [Link]
-
MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2015). [Link]
-
Chemical Science. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (2016). [Link]
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Application Notes and Protocols for the Buchwald-Hartwright Amination of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
This document provides a comprehensive technical guide for performing the Buchwald-Hartwig amination on the challenging heteroaromatic substrate, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole. The inherent complexities of this substrate, including the presence of two distinct halogen atoms and a coordinating nitrogen atom within the pyridine ring, necessitate a carefully optimized protocol to achieve high selectivity and yield. This guide delves into the mechanistic underpinnings of the reaction, explains the rationale behind the selection of catalysts, ligands, and reaction conditions, and provides a detailed, step-by-step protocol for researchers, scientists, and drug development professionals. The aim is to furnish a self-validating system that ensures reproducible and successful outcomes.
Introduction: The Power and Challenge of C-N Bond Formation
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science industries, where arylamines are ubiquitous structural motifs.[1][2] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for constructing these bonds, largely superseding harsher, traditional methods like the Goldberg reaction or nucleophilic aromatic substitution due to its broad substrate scope and functional group tolerance.[1]
The reaction, developed through the seminal work of Stephen L. Buchwald and John F. Hartwig in the mid-1990s, has revolutionized the synthesis of arylamines.[1] However, the application of this methodology to electron-deficient and coordinating heteroaromatic systems, such as the 7-azaindole scaffold of this compound, presents unique challenges.[3] The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation and lower yields.[3] Furthermore, the presence of two different halogens (bromine and chlorine) introduces the critical aspect of chemoselectivity.
This guide will specifically address these challenges and provide a robust protocol for the selective amination at the C3 position, leveraging the differential reactivity of the C-Br and C-Cl bonds.
Mechanistic Overview and a Focus on Selectivity
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[4][5][6] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide, forming a Pd(II) intermediate.[5][7]
-
Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates its deprotonation to form a palladium amide complex.[5]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, regenerating the Pd(0) catalyst.[4][6]
Achieving Chemoselectivity with this compound
The principle of chemoselectivity in the amination of dihalogenated substrates lies in the relative rates of oxidative addition for different carbon-halogen bonds. The reactivity trend is generally C-I > C-Br > C-Cl.[8] Consequently, the C-Br bond at the 3-position of the pyrrolo[2,3-b]pyridine ring is significantly more reactive towards oxidative addition by the palladium(0) catalyst than the C-Cl bond at the 4-position.[8] This inherent difference in reactivity allows for the selective formation of a C-N bond at the C3 position, leaving the C4-chloro substituent intact for potential subsequent transformations.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, with each step and choice of reagent justified to ensure success.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | Store under inert atmosphere. |
| Amine (Primary or Secondary) | Anhydrous | Commercially Available | Purify if necessary. |
| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercially Available | Pre-catalyst. |
| RuPhos | Ligand Grade | Commercially Available | Bulky biarylphosphine ligand. |
| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially Available | Strong, non-nucleophilic base. |
| Toluene | Anhydrous | Commercially Available | Use a dry, degassed solvent. |
| Argon or Nitrogen | High Purity | For maintaining an inert atmosphere. |
Equipment
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Heating block or oil bath with temperature control
-
Standard laboratory glassware for workup and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
Detailed Step-by-Step Procedure
The following workflow diagram provides a high-level overview of the experimental process.
Caption: High-level overview of the experimental workflow.
Protocol:
-
Reaction Setup (Under Inert Atmosphere):
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv), and RuPhos (0.10 equiv).[9]
-
Seal the tube with a septum and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Carefully add sodium tert-butoxide (NaOtBu, 2.0 equiv) to the reaction vessel.[9] Expertise Note: NaOtBu is a strong base essential for the deprotonation of the amine and catalyst turnover. Its hygroscopic nature necessitates handling under an inert atmosphere.[10]
-
In a separate, dry vial, dissolve the desired primary or secondary amine (1.2 equiv) in anhydrous, degassed toluene.
-
Using a syringe, add the amine solution to the reaction mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100 °C using a pre-heated heating block or oil bath and stir vigorously.[9] Experience Insight: While some Buchwald-Hartwig aminations can proceed at lower temperatures, the electron-deficient nature of the 7-azaindole core often requires elevated temperatures for efficient reaction kinetics.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.[9]
-
Troubleshooting and Key Considerations
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst (oxidation) | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. |
| Insufficient temperature | Increase the reaction temperature in 10 °C increments, monitoring for decomposition. | |
| Inappropriate ligand | For particularly challenging substrates, consider more electron-rich and bulky ligands like XPhos or BrettPhos.[3][4] | |
| Formation of Side Products | Hydrodehalogenation (loss of bromine) | Use a less sterically hindered base or a weaker base if tolerated.[9] |
| Dimerization of starting material | Lower the reaction temperature and adjust catalyst/ligand loading.[9] | |
| Reaction at the N-H of the pyrrole | While less common under these conditions, protection of the N-H with a suitable group (e.g., SEM) can be considered if N-arylation is observed.[11] |
Conclusion
The Buchwald-Hartwig amination of this compound is a powerful transformation that provides access to valuable synthetic intermediates. By understanding the underlying mechanism and carefully controlling the reaction parameters, particularly the choice of ligand and the maintenance of an inert atmosphere, researchers can achieve high yields and excellent chemoselectivity. The protocol detailed herein provides a robust and reliable method for the successful amination of this challenging substrate, empowering further research and development in medicinal chemistry and materials science.
References
- Buchwald, S. L., & Hartwig, J. F. (2000). Palladium-Catalyzed C-N Bond Formation. In Organic Syntheses via Boranes (Vol. 3, pp. 231-267). Wiley. [Link not available]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link not available]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. [Link]
-
ResearchGate. (2019). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. [Link]
-
Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4544–4547. [Link]
-
ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]
-
Zhang, G., et al. (2011). Palladium-Catalyzed Cross-Coupling of Electron-Deficient Heteroaromatic Amines with Heteroaryl Halides. Synthetic Communications, 41(1), 133-143. [Link]
-
Fors, B. P., & Buchwald, S. L. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society, 135(51), 19046–19049. [Link]
-
Dorel, R., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
-
Henderson, T., et al. (2015). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 20(8), 14539–14554. [Link]
-
Unspecified. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
-
Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link]
-
Anderson, K. W., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
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Application Notes & Protocols: Synthesis of Kinase Inhibitors Using 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically evaluated and approved kinase inhibitors. Its structure acts as a bioisostere of indole and purine, enabling it to form critical hydrogen bonding interactions within the ATP-binding pocket of various kinases. The strategic placement of functional groups on this core is paramount for achieving desired potency and selectivity.
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a highly versatile and valuable starting material in the synthesis of these inhibitors. The differential reactivity of the C-Br and C-Cl bonds under palladium-catalyzed cross-coupling conditions allows for sequential and site-selective functionalization, providing a robust platform for building molecular complexity and exploring the structure-activity relationships (SAR) of kinase inhibitors. This document provides a detailed guide to the key synthetic transformations involving this building block, with a focus on palladium-catalyzed cross-coupling reactions.
The Strategic Advantage of Differential Halogen Reactivity
The primary utility of this compound lies in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions. The general order of reactivity for carbon-halogen bond activation is C–I > C–Br > C–Cl.[1] This predictable reactivity hierarchy allows for selective functionalization at the C3 position (bromine) while leaving the C4 position (chlorine) intact for subsequent modifications. This sequential approach is fundamental to building complex kinase inhibitors where different functionalities are required at each position to interact with specific regions of the kinase ATP-binding site.
For instance, a Suzuki or Sonogashira reaction can be performed selectively at the C3-Br position, followed by a Buchwald-Hartwig amination at the C4-Cl position. This strategy is exemplified in the synthesis of numerous potent kinase inhibitors targeting kinases such as Anaplastic Lymphoma Kinase (ALK), Janus Kinases (JAKs), and c-ros oncogene 1 (ROS1).[2][3][4]
Core Synthetic Strategies & Protocols
The following sections detail the primary palladium-catalyzed cross-coupling reactions used to functionalize the this compound core. The protocols provided are generalized from established literature procedures and should be optimized for specific substrates.
Suzuki-Miyaura Coupling at the C3-Position
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the C3 position of the 7-azaindole core and various aryl or heteroaryl boronic acids or esters.[5][6] This reaction is crucial for introducing substituents that can occupy the solvent-exposed region of the kinase ATP-binding site.
Causality Behind Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Often, a stable Pd(II) precatalyst like PdCl₂(dppf) or Pd(OAc)₂ is used, which is reduced in situ. The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium center, promote oxidative addition to the C-Br bond, and facilitate reductive elimination.[7]
-
Base: A base, such as Cs₂CO₃ or K₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[5]
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. Water is often necessary to dissolve the inorganic base and assist in the formation of the active boronate species.
Generalized Protocol for C3-Arylation via Suzuki-Miyaura Coupling:
-
To a dry reaction vessel under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.1-1.5 equiv), and a base such as Cs₂CO₃ (2.0-3.0 equiv).
-
Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., SPhos, 4-10 mol %).
-
Add a degassed solvent mixture, such as dioxane/water (4:1).
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to yield the 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
Experimental Data Summary (Suzuki-Miyaura Coupling)
| Entry | Aryl Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | p-tolylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 89 | [7] |
| 2 | m-tolylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 93 | [7] |
| 3 | p-methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 93 | [7] |
| 4 | p-fluorophenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | 79 | [7] |
Sonogashira Coupling at the C3-Position
The Sonogashira coupling enables the formation of a C-C bond between the C3 position and a terminal alkyne.[8][9] This reaction is particularly useful for introducing linear, rigid linkers or for accessing further functionalities through subsequent reactions of the alkyne.
Causality Behind Experimental Choices:
-
Catalyst System: The reaction typically employs a dual-catalyst system: a palladium(0) complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[10][11] The palladium complex facilitates the oxidative addition of the aryl halide, while the copper(I) salt reacts with the terminal alkyne to form a copper acetylide, which is the active nucleophile in the transmetalation step.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: Aprotic polar solvents like DMF or THF are commonly used.
Generalized Protocol for C3-Alkynylation via Sonogashira Coupling:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Add a suitable solvent, such as anhydrous DMF or THF.
-
Add the terminal alkyne (1.2-2.0 equiv) followed by an amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the 3-alkynyl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
Buchwald-Hartwig Amination at the C4-Position
After functionalization at the C3 position, the less reactive C4-chloro group can be targeted for C-N bond formation using the Buchwald-Hartwig amination.[1][12] This reaction is a cornerstone in the synthesis of kinase inhibitors, as the amino group at this position often serves as a key hydrogen bond donor or acceptor, anchoring the inhibitor to the hinge region of the kinase.
Causality Behind Experimental Choices:
-
Catalyst/Ligand: The choice of ligand is crucial for the successful amination of a relatively unreactive aryl chloride. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are highly effective.[1] These ligands promote the challenging oxidative addition to the C-Cl bond and facilitate the final reductive elimination step to form the C-N bond.[13]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used to deprotonate the amine, forming the active nucleophile.[1][14]
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and to maintain the stability of the catalytic species.
Generalized Protocol for C4-Amination via Buchwald-Hartwig Coupling:
-
To a dry Schlenk tube or reaction vessel under an inert atmosphere, add the 3-substituted-4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired primary or secondary amine (1.2-1.5 equiv), and a strong base (e.g., NaOtBu, 1.5-2.5 equiv).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 4-10 mol%).
-
Add anhydrous, degassed solvent (e.g., toluene or THF).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with stirring. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool to room temperature and quench carefully with water or saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent in vacuo and purify the residue by column chromatography to obtain the final 3,4-disubstituted-1H-pyrrolo[2,3-b]pyridine product.
Visualizing the Synthetic Workflow
The sequential functionalization of this compound is a linear and logical process that can be effectively visualized.
Caption: Sequential functionalization workflow.
Catalytic Cycle for Buchwald-Hartwig Amination
Understanding the mechanism is key to troubleshooting and optimization.
Caption: Buchwald-Hartwig amination cycle.
Case Study: Synthesis of Lorlatinib (PF-06463922) Precursors
The synthesis of the potent, third-generation ALK/ROS1 inhibitor Lorlatinib (PF-06463922) highlights the utility of the 7-azaindole scaffold.[3][15] While the final drug is a complex macrocycle, early precursors and related analogs often leverage the synthetic strategies discussed herein to explore the SAR around the core. The development of Lorlatinib was driven by the need to overcome resistance to earlier generation ALK inhibitors.[2][4]
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse range of kinase inhibitors. Its predictable, differential reactivity at the C3 and C4 positions enables controlled, sequential installation of various functional groups through robust and well-established palladium-catalyzed cross-coupling reactions. By understanding the principles and practical considerations of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, researchers can efficiently construct complex molecular architectures and accelerate the discovery and development of novel therapeutics targeting the kinome.
References
-
Zou, H. Y., Friboulet, L., Kodack, D. P., Engstrom, L. D., Li, Q., West, M., ... & Johnson, T. W. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. Cancer cell, 28(1), 70-81. [Link]
-
Gangjee, A., Kurup, S., Ihnat, M. A., Thorpe, J. E., & Stehouwer, J. S. (2010). Design, synthesis and biological evaluation of substituted pyrrolo [2, 3-d] pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & medicinal chemistry, 18(11), 3845-3859. [Link]
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Blake, A. J., Hill, M. S., & Mair, F. S. (2002). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1, 2-diamine. Acta Crystallographica Section C: Crystal Structure Communications, 58(12), o668-o669. [Link]
-
Wu, P., & Tidwell, J. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14213-14269. [Link]
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Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Alanazi, A. M., El-Husseiny, W. M., El-Sayed, M. A., & Al-Dies, A. M. (2023). Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo [2, 3-d] pyrimidine as multi-kinase inhibitors. Journal of Molecular Structure, 1286, 135549. [Link]
-
Williamson, D. S., Smith, P. D., Stammen, B. L., Chiarle, R., Buser-Doepner, C., Fritsch, C., ... & Pearson, P. G. (2021). Design and Synthesis of Pyrrolo [2, 3-d] pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 64(14), 10178-10196. [Link]
-
Infarinato, N. R., Park, J. H., Krytska, K., Ryles, H. T., Sano, R., Szigety, K. M., ... & Mossé, Y. P. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Cancer discovery, 6(8), 854-867. [Link]
-
Roskoski, R. (2021). Small molecule kinase inhibitor drugs (1995–2021): Medical indication, pharmacology, and synthesis. Pharmacological research, 174, 105951. [Link]
-
Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Zhang, G. (2014). Discovery of (10 R)-7-amino-12-fluoro-2, 10, 16-trimethyl-15-oxo-10, 15, 16, 17-tetrahydro-2 H-8, 4-(metheno) pyrazolo [4, 3-h][12][15][16] benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of medicinal chemistry, 57(11), 4720-4744. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
-
Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
O'Duill, M., & Gouverneur, V. (2014). Sonogashira cross-coupling reactions of 3, 5-dibromo-2, 6-dichloropyridine. Organic & Biomolecular Chemistry, 12(45), 9062-9065. [Link]
-
Amessou, M., Legrand, B., Soualmi, M., Cautain, B., Coutelier, O., Saliou, C., ... & Guillaumet, G. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC advances, 11(11), 6331-6339. [Link]
-
Infarinato, N. R., Park, J. H., Krytska, K., Ryles, H. T., Sano, R., Szigety, K. M., ... & Mossé, Y. P. (2016). The ALK inhibitor PF-06463922 shows significant response as a single agent in ALK/MYCN driven models of neuroblastoma. Disease models & mechanisms, 9(9), 941-952. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Kumar, A., Singh, A., Kumar, V., & Singh, M. S. (2023). Synthesis of C3, C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS omega, 8(8), 7943-7954. [Link]
-
Nielsen, M. K., Uggerud, H., Solbak, S. M., Bøe, S. O., & Sundby, E. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo [2, 3-b] pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(16), 4987. [Link]
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Application Notes and Protocol for the N-Alkylation of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Functionalization of this core, particularly at the N-1 position of the pyrrole ring, is a critical strategy for modulating biological activity and optimizing pharmacokinetic properties. This guide provides a comprehensive protocol for the N-alkylation of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a versatile and highly functionalized intermediate. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide expert insights into optimizing reaction parameters and troubleshooting potential challenges.
Introduction: The Significance of the 7-Azaindole Scaffold
The 7-azaindole ring system is a bioisostere of indole, where a nitrogen atom replaces the C-7 carbon. This substitution introduces a hydrogen bond acceptor site, significantly altering the molecule's electronic properties and interaction profile with biological targets.[1] Consequently, 7-azaindole derivatives are prevalent in drug discovery, with applications as inhibitors for a wide range of kinases, including CSF1R, and in the development of treatments for inflammatory diseases and Alzheimer's disease.[2][3]
The specific substrate, this compound, is a strategic starting material. The halogen atoms at the C-3 and C-4 positions provide orthogonal handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the pyrrole N-H is the primary site for introducing alkyl or aryl substituents to explore the Structure-Activity Relationship (SAR).[1][4] This document provides a robust and validated protocol for the selective alkylation of this N-H position.
Reaction Mechanism and Key Principles
The N-alkylation of 7-azaindole proceeds via a classical two-step sequence involving deprotonation followed by nucleophilic substitution.
Step 1: Deprotonation. The proton on the pyrrole nitrogen (N-1) is weakly acidic. Treatment with a suitable base removes this proton to generate a resonance-stabilized azaindolate anion. This anion is a potent nucleophile. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and rapid deprotonation, while weaker inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃) can also be effective, offering milder conditions and easier handling.[5][6]
Step 2: Nucleophilic Attack. The generated azaindolate anion attacks the electrophilic carbon of an alkylating agent (e.g., an alkyl halide) in a classic Sₙ2 reaction. This step forms the new N-C bond, yielding the desired N-alkylated product. The reactivity of the alkylating agent typically follows the order R-I > R-Br > R-Cl.
A potential side reaction in the alkylation of some indole systems is C-3 alkylation.[7][8] However, for the specified substrate, this pathway is significantly disfavored due to the presence of the bromo substituent at the C-3 position, which sterically hinders and electronically deactivates the site towards electrophilic attack.
Detailed Experimental Protocol
This protocol describes a general procedure for the N-alkylation using an alkyl halide. Reaction conditions, particularly temperature and time, may require optimization based on the specific alkylating agent used.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Properties | Supplier Example |
| This compound | 1000340-39-5 | 231.48 | Solid | BLD Pharm[9] |
| Sodium Hydride (NaH), 60% dispersion in oil | 7646-69-7 | 24.00 | Flammable solid, water-reactive | Sigma-Aldrich |
| or Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Solid, hygroscopic | Fisher Scientific |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | Liquid, bp 153 °C | Acros Organics |
| Alkyl Halide (e.g., Methyl Iodide) | 74-88-4 | 141.94 | Liquid, bp 42.4 °C, light-sensitive | Alfa Aesar |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | Liquid | J.T. Baker |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 | Solution | VWR |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | Solution | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Solid | EMD Millipore |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Magnetic stir plate
-
Ice bath
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Deprotonation (Base Addition):
-
Using NaH: Cool the solution to 0 °C in an ice bath. Carefully add NaH (60% dispersion, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes until gas evolution ceases. The solution may become darker.
-
Using K₂CO₃: Add anhydrous K₂CO₃ (2.0-3.0 eq) to the solution at room temperature.[10] This method is often slower but safer to handle.
-
-
Alkylating Agent Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.1-1.3 eq) dropwise to the reaction mixture. If using NaH, maintain the temperature at 0 °C during addition.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The progress should be monitored by TLC or LC-MS until the starting material is consumed. Gentle heating (40-60 °C) may be required for less reactive alkylating agents or when using K₂CO₃.
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.[11]
General Workflow Diagram
Optimization and Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | 1. Inactive base (e.g., NaH exposed to air/moisture).2. Insufficient deprotonation.3. Unreactive alkylating agent. | 1. Use fresh, high-quality reagents. Wash NaH with dry hexanes before use if necessary.2. Increase reaction time for deprotonation or switch to a stronger base (e.g., K₂CO₃ to NaH).3. Switch to a more reactive halide (Cl → Br → I). Consider heating the reaction. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/purification.3. Reagent degradation. | 1. Increase reaction time or temperature. Ensure stoichiometry is correct.[5]2. Perform careful extractions and optimize chromatography conditions.3. Use fresh, anhydrous solvents and reagents. |
| Multiple Products | 1. Competing alkylation on the pyridine nitrogen.2. Impurities in starting materials. | 1. Alkylation on the pyrrole nitrogen is generally favored due to higher acidity.[10] Lowering the temperature may increase selectivity. If problematic, consider protecting group strategies, though often unnecessary for this reaction.[1]2. Confirm the purity of the starting 7-azaindole and alkylating agent by NMR/LC-MS before starting. |
Conclusion
The N-alkylation of this compound is a fundamental and highly enabling transformation for the synthesis of complex molecules in drug discovery. The protocol detailed herein provides a reliable and robust method for achieving this modification. By understanding the underlying reaction mechanism and the rationale for selecting specific reagents and conditions, researchers can effectively troubleshoot and adapt this procedure for a wide variety of alkylating agents. The resulting N-substituted 7-azaindole products serve as valuable intermediates, poised for further diversification through cross-coupling chemistry at the C-3 and C-4 positions.
References
-
Rhodium(iii)-catalyzed oxidative alkylation of N-aryl-7-azaindoles with cyclopropanols. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link]
-
Selective N7 Alkylation of 7-Azaindazoles. ResearchGate. Available at: [Link]
-
Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Stoltz Group, Caltech. Available at: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. MDPI. Available at: [Link]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central. Available at: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PubMed. Available at: [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available at: [Link]
-
Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Available at: [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. Available at: [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC - NIH. Available at: [Link]
-
3-bromo-4-chloro-1-methyl-1h-pyrrolo[2,3-b]pyridine. PubChemLite. Available at: [Link]
-
This compound. PubChemLite. Available at: [Link]
-
3-Bromo-7-chloro-5-azaindole. PubChem. Available at: [Link]
-
N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
- Preparation method for 5-bromo-7-azaindole. Google Patents.
-
Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles: Efficient Synthesis of Poly-Substituted 1,2,3-Triazoles. Organic Chemistry Portal. Available at: [Link]
-
Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. Available at: [Link]
-
one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. Sciforum. Available at: [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at: [Link]
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Application Notes & Protocols: Leveraging 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine for Fragment-Based Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 7-Azaindole Scaffold
Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful engine for identifying novel, high-quality starting points for drug development.[1] Unlike traditional high-throughput screening (HTS), FBDD utilizes small, low-molecular-weight molecules ("fragments") to probe a biological target's binding sites.[2] These fragments, though often exhibiting weak affinity, provide highly efficient and structurally elegant starting points for optimization into potent lead compounds.[3][4]
Central to this strategy is the selection of fragments with privileged structural motifs. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is one such scaffold. It is a bioisostere of purines and indoles, and its unique arrangement of hydrogen bond donors (pyrrole N-H) and acceptors (pyridine N7) allows it to form a bidentate hydrogen bond interaction with the hinge region of many protein kinases.[5][6] This interaction mimics the binding of the adenine ring of ATP, making the 7-azaindole scaffold a "kinase privileged fragment".[5][7] Its value is exemplified by the FDA-approved drug Vemurafenib, a B-RAF kinase inhibitor developed from a simple 7-azaindole fragment.[8][9]
This guide focuses on a specifically functionalized derivative: 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine . The strategic placement of two distinct halogen atoms on this privileged core provides medicinal chemists with orthogonal chemical handles for systematic, structure-guided elaboration—a cornerstone of the hit-to-lead optimization process.[10][11]
The Fragment: Properties and Library Considerations
For a fragment to be effective in an FBDD campaign, it must possess suitable physicochemical properties, often summarized by the "Rule of Three".[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | 231.94 g/mol | ≤ 300 Da | Yes |
| cLogP | ~2.5 | ≤ 3 | Yes |
| Hydrogen Bond Donors | 1 (pyrrole N-H) | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 1 (pyridine N7) | ≤ 3 | Yes |
| Rotatable Bonds | 0 | ≤ 3 | Yes |
The properties of this compound align perfectly with the guiding principles of FBDD, ensuring good solubility, a higher probability of binding, and a lower degree of molecular complexity, which allows for a more thorough exploration of the target's chemical space.[1][2]
Application in the FBDD Workflow
The journey from fragment hit to lead candidate is a systematic process involving biophysical screening, structural characterization, and iterative chemical optimization.[12][13] this compound is uniquely suited to empower this workflow.
Detailed Protocols
Protocol 1: Primary Fragment Screening by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive, label-free biophysical technique ideal for detecting the weak binding interactions typical of fragments.[14][15]
Objective: To identify fragments that bind to a target protein immobilized on a sensor chip.
Materials:
-
Target protein of interest (e.g., a protein kinase), >95% purity.
-
This compound and other fragments from a diverse library.
-
SPR instrument (e.g., Biacore T200).
-
Sensor Chip (e.g., CM5 series).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Screening buffer (e.g., PBS or HBS-EP+, pH 7.4, with 5% DMSO).
-
Fragment stock solutions (e.g., 100 mM in 100% DMSO).
Procedure:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the surface using a 1:1 mixture of NHS/EDC for 7 minutes.
-
Inject the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to achieve the desired immobilization level (e.g., 8000-12000 RU).
-
Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl, pH 8.5.
-
Rationale: Covalent immobilization via amine coupling provides a stable surface for repeated binding measurements. A reference flow cell should be prepared similarly but without protein (or with an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.[15]
-
-
Fragment Screening:
-
Prepare fragment solutions by diluting DMSO stocks into the screening buffer to a final concentration (e.g., 200 µM). Ensure the final DMSO concentration is matched across all samples and the running buffer.[15]
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 60 seconds), followed by a dissociation phase (e.g., 120 seconds).
-
After each fragment injection, perform a regeneration step if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment and prepare the surface for the next cycle.
-
-
Data Analysis & Hit Identification:
-
Subtract the signal from the reference flow cell from the target flow cell signal to obtain the specific binding sensorgram.
-
A "hit" is identified by a stable and concentration-dependent increase in the SPR signal during association that decays during dissociation.
-
Prioritize hits based on binding response, shape of the sensorgram, and ligand efficiency (LE).
-
Rationale: Using a reference surface is critical to eliminate false positives arising from non-specific binding or buffer mismatches.[15] Orthogonal validation, for instance using NMR, is highly recommended for all confirmed hits.[14]
-
Protocol 2: Structure-Guided Hit Elaboration via Cross-Coupling
Once a co-crystal structure of the fragment bound to the target is obtained, the real power of the 3-bromo-4-chloro substitution pattern becomes evident. The differential reactivity of the C-Br and C-Cl bonds allows for selective and sequential chemical modifications. Generally, a C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions like Sonogashira, while the C-Cl bond can be targeted under different conditions, often for Suzuki or Buchwald-Hartwig reactions.[16][17][18]
Objective: To selectively functionalize the 3-position of the scaffold while leaving the 4-position available for future modification.
Example Reaction: Sonogashira Coupling at the 3-Bromo Position
This reaction attaches an alkyne group, a versatile building block for further chemistry, by leveraging the higher reactivity of the C-Br bond.[19]
start [label=<
| This compound |
>];
plus [label="+"];
alkyne [label=<
| Terminal Alkyne (R-C≡CH) |
>];
product [label=<
![]() |
| 3-Alkynyl-4-chloro-1H-pyrrolo[2,3-b]pyridine |
>];
start -> plus [style=invis]; plus -> alkyne [style=invis]; alkyne -> reagents [arrowhead=vee, label="Reaction Conditions"]; reagents -> product [arrowhead=vee]; } dot Figure 2: Selective Sonogashira coupling at the C3-bromo position.
Materials:
-
This compound.
-
Terminal alkyne of choice (e.g., phenylacetylene).
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂).
-
Copper(I) iodide (CuI).
-
Base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA)).
-
Anhydrous solvent (e.g., DMF or THF).
-
Inert atmosphere setup (Nitrogen or Argon).
Procedure:
-
Reaction Setup:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq).
-
Add the palladium catalyst (0.02-0.05 eq) and CuI (0.04-0.10 eq).
-
Dissolve the solids in the anhydrous solvent.
-
Rationale: An inert atmosphere is crucial to prevent the degradation of the palladium(0) active species. Copper(I) acts as a co-catalyst to facilitate the reaction by forming a copper acetylide intermediate.[19]
-
-
Reagent Addition:
-
Add the base (2.0-3.0 eq) to the mixture.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise via syringe.
-
-
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Subsequent Elaboration:
The resulting 3-alkynyl-4-chloro product can be further modified. The chloro group at the 4-position can then be targeted for a Suzuki-Miyaura coupling reaction, often requiring a more active catalyst system compared to the C-Br bond, thus providing an orthogonal handle for further diversification.[20][21][22] This allows for the systematic exploration of chemical space around the core fragment, guided by structural data, to improve potency and selectivity.[23][24]
Conclusion
This compound is a high-value fragment for FBDD campaigns, particularly those targeting the human kinome. Its privileged 7-azaindole core provides a strong binding anchor, while its di-halogenated substitution pattern offers unparalleled flexibility for synthetic elaboration. By employing sensitive biophysical screening methods and structure-guided, orthogonal chemistry, researchers can efficiently translate this simple fragment into potent and highly optimized lead compounds.
References
-
Irie, T., & Sawa, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin, 66(1), 29–36. [Link]
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PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures Blog. [Link]
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. One Nucleus Resources. [Link]
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Gomes, P., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2697. [Link]
-
ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate. [Link]
-
ResearchGate. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. ResearchGate. [Link]
-
Semantic Scholar. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Semantic Scholar. [Link]
-
Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Sci-Hub. [Link]
-
PubMed. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
-
Holvey, C. E., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Medicinal Chemistry. [Link]
-
Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. [Link]
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Vajda, S., et al. (2011). Hot spot analysis for driving the development of hits into leads in fragment based drug discovery. Biotechnology and Bioprocess Engineering, 16(1), 11-22. [Link]
-
Moir, J. B., et al. (2017). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 19(21), 5892–5895. [Link]
-
Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link]
-
Moir, J. B., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4336–4339. [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
ScienceDirect. (n.d.). Chapter 7. Fragment-Based Drug Discovery. ScienceDirect. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 47(27), 5075-5078. [Link]
-
Miura, T. (n.d.). Fragment screening by SPR/NMR. The Japanese Society for Process Chemistry. [Link]
-
Lee, W., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols, 5(3), 103558. [Link]
-
Neumann, L., et al. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters, 1(1), 40–44. [Link]
-
ResearchGate. (n.d.). Sonogashira cross-coupling reaction of 5-bromoindole 15 with phenylacetylene 16. ResearchGate. [Link]
-
Tagata, T., & Nishida, M. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9412–9415. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
-
Egner, J. R., et al. (2020). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology, 641, 137-166. [Link]
-
Henry, C., et al. (2019). Biophysical screening in fragment-based drug design: a brief overview. Biochemical Society Transactions, 47(1), 191–199. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
NIH. (n.d.). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. National Institutes of Health. [Link]
-
Hansen, M. R., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 26(12), 3530. [Link]
-
Liu, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 21081–21095. [Link]
-
Starha, J., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E, 69(Pt 4), o381. [Link]
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- 22. pubs.acs.org [pubs.acs.org]
- 23. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
This application note provides comprehensive methodologies for the quantitative analysis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic intermediate in pharmaceutical synthesis.[1] Recognizing the stringent quality control required in drug development, we present two robust, validated analytical techniques: a primary stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection and an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) method. The RP-HPLC method is designed for precise quantification of the active substance and the detection of impurities and degradation products, making it ideal for routine quality control and stability studies. The GC-MS method offers a complementary approach with high specificity and sensitivity, particularly valuable for impurity profiling and confirmatory analysis. This guide delivers detailed, step-by-step protocols, method validation strategies based on ICH guidelines, and expert insights into the rationale behind critical experimental parameters, empowering researchers and drug development professionals to ensure the purity, potency, and safety of their intermediates and final products.
Introduction: The Analytical Imperative
This compound, also known as 3-bromo-4-chloro-7-azaindole, is a halogenated heterocyclic compound. Its unique structure makes it a valuable building block in medicinal chemistry for synthesizing a range of biologically active molecules.[1][2] The purity of such intermediates is paramount, as the presence of even trace-level impurities can significantly impact the safety and efficacy of the final Active Pharmaceutical Ingredient (API). Therefore, a precise, accurate, and reliable analytical method for quantification is not merely a procedural step but a cornerstone of quality assurance in the pharmaceutical industry.
This document serves as a practical guide, detailing the development and application of analytical methods tailored to the specific physicochemical properties of this compound.
Physicochemical Properties
Understanding the molecule's properties is the foundation for developing a robust analytical method. Key characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₄BrClN₂ | [3] |
| Molecular Weight | 231.48 g/mol | [4] |
| Monoisotopic Mass | 229.92464 Da | [3] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Predicted XlogP | 2.6 | [3] |
| Synonyms | 3-bromo-4-chloro-7-azaindole | [5] |
The presence of the pyrrolopyridine core provides a strong chromophore, making UV-based detection in HPLC highly effective. The compound's moderate polarity and predicted octanol-water partition coefficient (XlogP) suggest good retention characteristics on reversed-phase columns. The halogen atoms (Bromine and Chlorine) provide a distinct isotopic signature and fragmentation pattern, which is ideal for selective and sensitive detection by mass spectrometry.[6]
Primary Method: Stability-Indicating RP-HPLC with UV Detection
For routine quality control, assay, and impurity determination, a stability-indicating RP-HPLC method is the industry standard. The primary objective is to separate the main compound from any process-related impurities and potential degradation products that may form under stress conditions (e.g., acid, base, oxidation, heat, light).[7] A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively resolved within a reasonable runtime.
Causality Behind Experimental Choices
-
Column: A C18 stationary phase is selected for its versatility and proven performance in retaining moderately polar to non-polar aromatic compounds through hydrophobic interactions.
-
Mobile Phase: A combination of a buffered aqueous phase and an organic modifier (acetonitrile) is used. The buffer (e.g., phosphate or formate) controls the pH to ensure consistent ionization state of the analyte and any acidic/basic impurities, leading to reproducible retention times and sharp peak shapes. Acetonitrile is chosen for its low UV cutoff and viscosity, providing excellent chromatographic efficiency.
-
Detector: A Photodiode Array (PDA) or UV detector is ideal. The pyrrolopyridine structure is expected to have significant UV absorbance. A PDA detector offers the advantage of acquiring full UV spectra for each peak, which aids in peak purity assessment and impurity identification.
-
Gradient Elution: This is critical for a stability-indicating method. It allows for the elution of a wide range of compounds with varying polarities, ensuring that degradation products do not co-elute with the main peak.
Experimental Protocol: RP-HPLC
Instrumentation & Materials:
-
HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.
-
Chromatographic Data System (CDS) for data acquisition and processing.
-
Analytical balance, volumetric flasks, pipettes, and autosampler vials.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or equivalent).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (ACS grade), Orthophosphoric Acid (ACS grade), Water (HPLC grade or Milli-Q).
Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH adjusted to 3.0 with H₃PO₄ | | Mobile Phase B | Acetonitrile | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Detection | 230 nm (Verify optimal wavelength by scanning standard) | | Injection Volume | 10 µL | | Gradient Program | Time (min) | %B | | | 0 | 30 | | | 20 | 80 | | | 25 | 80 | | | 25.1 | 30 | | | 30 | 30 |
Procedure:
-
Mobile Phase Preparation:
-
To prepare Mobile Phase A, dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B is Acetonitrile.
-
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
-
Working Standard Solution (100 µg/mL):
-
Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
-
Sample Preparation (Assay):
-
Prepare the sample to a theoretical concentration of 100 µg/mL in the same diluent. This may involve dissolving a known mass of the test article.
-
-
System Suitability & Analysis Sequence:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform five replicate injections of the Working Standard Solution.
-
Inject a diluent blank to ensure no interference.
-
Inject the sample solutions in duplicate.
-
Inject a Working Standard Solution after every 6-10 sample injections to bracket the samples and monitor system drift.
-
HPLC Workflow Diagram
Sources
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- 3. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
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- 5. 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- CAS 943323-92-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
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Application Notes and Protocols: 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine as a Strategic Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern medicinal chemistry. Its structure is a bioisostere of indole, capable of forming crucial hydrogen bonds that mimic the interactions of the purine hinge-binding motif found in many kinases. This has led to the development of numerous potent and selective kinase inhibitors, including treatments for cancers and autoimmune disorders.[1][2]
3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine emerges as a particularly valuable intermediate due to its strategically placed, orthogonally reactive halogen atoms. The differential reactivity between the C3-bromine and the C4-chlorine bond in palladium-catalyzed cross-coupling reactions allows for a stepwise, regioselective elaboration of the 7-azaindole core.[3][4] This guide provides an in-depth analysis of its reactivity and detailed protocols for its application in key synthetic transformations.
Physicochemical Properties and Handling
A clear understanding of the intermediate's properties is fundamental for its safe and effective use in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₄BrClN₂ | [][6] |
| Molecular Weight | 231.48 g/mol | [] |
| Appearance | Off-white to light yellow solid | - |
| CAS Number | 1000340-39-5 | [] |
| SMILES | C1=CN=C2C(=C1Cl)C(=CN2)Br | [][6] |
Handling and Storage:
-
Handle in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Store in a cool, dry place away from incompatible materials.
-
The pyrrole N-H is weakly acidic and may require protection in the presence of strong bases or certain coupling conditions to prevent undesired side reactions.
Core Reactivity: A Platform for Sequential Functionalization
The synthetic utility of this compound is rooted in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the rate of the initial oxidative addition step is highly dependent on the carbon-halogen bond dissociation energy, which follows the trend C-I > C-Br > C-Cl.[3][4]
Consequently, the C3-Br bond is significantly more reactive than the C4-Cl bond. This allows for the selective functionalization at the C3 position while leaving the C4-chloro substituent intact for a subsequent, potentially different, cross-coupling reaction. This two-step functionalization strategy is a powerful tool for building molecular complexity and exploring structure-activity relationships (SAR).
Application in Pharmaceutical Synthesis: Key Cross-Coupling Reactions
The following sections detail the three most critical palladium-catalyzed reactions for elaborating the this compound core. The underlying mechanism for these transformations is a shared catalytic cycle.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C3 position and various aryl or heteroaryl boronic acids or esters.[7][8] This is a cornerstone transformation for introducing diverse substituents to modulate the pharmacological profile of the final compound.
-
Causality Behind Component Selection:
-
Palladium Catalyst: Pd(PPh₃)₄ or in-situ generated catalysts from a Pd(0) source like Pd₂(dba)₃ or a Pd(II) precatalyst like Pd(OAc)₂ are common.[7][9]
-
Ligand: Phosphine ligands like PPh₃ or more electron-rich, bulky ligands (e.g., SPhos, XPhos) are used to stabilize the Pd(0) species and facilitate the reductive elimination step.
-
Base: An aqueous inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄ is essential. The base activates the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[8]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[9][10]
-
Sonogashira Coupling: C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the introduction of an alkynyl group at the C3 position, a valuable linker or pharmacophore in many drug candidates.[11][12][13]
-
Causality Behind Component Selection:
-
Palladium Catalyst: Similar to the Suzuki coupling, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are frequently employed.[11][14]
-
Copper(I) Co-catalyst: Typically, CuI is used as a co-catalyst. Its role is to react with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes a rapid transmetalation with the palladium(II) complex, accelerating the catalytic cycle significantly compared to copper-free versions.[12][13]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used. It serves both as a solvent and to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[15]
-
Solvent: Anhydrous THF or DMF are common solvents, often used with the amine base.[15]
-
Buchwald-Hartwig Amination: C-N Bond Formation
This reaction is one of the most powerful methods for constructing aryl-amine bonds, which are ubiquitous in pharmaceuticals.[16][17] It allows for the direct coupling of primary or secondary amines to the C3 position of the azaindole core.
-
Causality Behind Component Selection:
-
Palladium Catalyst: A combination of a palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized ligand is crucial.[18][19]
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., BINAP, RuPhos, BrettPhos) are essential.[3][18] These ligands promote the challenging reductive elimination step that forms the C-N bond and prevent β-hydride elimination, a common side reaction.[16]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. Common choices include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[3][19] The choice of base depends on the pKa of the amine being coupled.
-
Solvent: Anhydrous, aprotic solvents like toluene, THF, or 1,4-dioxane are necessary to prevent quenching of the strong base.[18]
-
Detailed Experimental Protocols
Safety Precaution: All reactions must be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous unless otherwise specified.
Protocol 1: Suzuki-Miyaura Coupling of an Arylboronic Acid
This protocol describes a general procedure for coupling an arylboronic acid to the C3 position.
-
Reagents & Materials Summary:
| Reagent | Stoichiometry |
| This compound | 1.0 equiv |
| Arylboronic Acid | 1.2 - 1.5 equiv |
| Pd₂(dba)₃ | 0.02 equiv (2 mol%) |
| SPhos (or similar ligand) | 0.04 equiv (4 mol%) |
| K₂CO₃ (2M aq. solution) | 3.0 equiv |
| 1,4-Dioxane | Sufficient volume |
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), and SPhos (0.04 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of ~0.1 M with respect to the starting material.
-
Add the degassed 2M aqueous solution of K₂CO₃ (3.0 equiv).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Protocol 2: Sonogashira Coupling of a Terminal Alkyne
This protocol outlines a procedure for introducing an alkynyl substituent at the C3 position.
-
Reagents & Materials Summary:
| Reagent | Stoichiometry |
| This compound | 1.0 equiv |
| Terminal Alkyne | 1.1 equiv |
| PdCl₂(PPh₃)₂ | 0.03 equiv (3 mol%) |
| Copper(I) Iodide (CuI) | 0.06 equiv (6 mol%) |
| Triethylamine (Et₃N) | Solvent |
| THF (anhydrous) | Co-solvent |
-
Step-by-Step Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add anhydrous THF and Et₃N (typically a 2:1 or 3:1 ratio of THF:Et₃N) to achieve a concentration of ~0.1 M.
-
Degas the resulting solution by bubbling argon through it for 10-15 minutes.
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Upon completion (typically 4-16 hours), concentrate the mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with saturated aqueous NH₄Cl solution (to remove copper salts) and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Buchwald-Hartwig Amination with a Secondary Amine
This protocol provides a method for coupling a secondary amine to the C3 position.
-
Reagents & Materials Summary:
| Reagent | Stoichiometry |
| This compound | 1.0 equiv |
| Secondary Amine (e.g., Morpholine) | 1.2 equiv |
| Pd₂(dba)₃ | 0.02 equiv (2 mol%) |
| RuPhos (or similar ligand) | 0.04 equiv (4 mol%) |
| Sodium tert-butoxide (NaOtBu) | 1.4 equiv |
| Toluene (anhydrous) | Solvent |
-
Step-by-Step Procedure:
-
In a glovebox or under a positive flow of inert gas, add NaOtBu (1.4 equiv) to a dry Schlenk flask.
-
Add Pd₂(dba)₃ (0.02 equiv), RuPhos (0.04 equiv), and this compound (1.0 equiv).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous toluene, followed by the secondary amine (1.2 equiv) via syringe.
-
Seal the flask and heat the mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Upon completion (typically 6-24 hours), cool to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Dilute with ethyl acetate and water, and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude material by flash column chromatography.
-
Synthetic Workflow: Building a Kinase Inhibitor Core
The true power of this intermediate is realized in sequential coupling strategies. A common workflow in the synthesis of JAK inhibitors involves an initial C-C bond formation followed by a C-N bond formation.[10][20]
This workflow demonstrates how a relatively simple starting material can be rapidly converted into a highly decorated and pharmaceutically relevant scaffold, ready for further elaboration into a final drug candidate.
Conclusion
This compound is a high-value, versatile intermediate for pharmaceutical research and development. Its key strategic advantage lies in the differential reactivity of its C-Br and C-Cl bonds, enabling predictable and regioselective functionalization through a suite of powerful palladium-catalyzed cross-coupling reactions. The protocols and principles outlined in this guide provide researchers with the foundational knowledge to effectively leverage this building block in the synthesis of novel therapeutics, particularly in the pursuit of next-generation kinase inhibitors.
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University of Sheffield. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. [Link]
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PubMed. Design, synthesis and evaluation of pyrrolo[2,3-d]pyrimidine-phenylamide hybrids as potent Janus Kinase 2. [Link]
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Application Notes & Protocols: Site-Selective Cross-Coupling of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 7-Azaindole Scaffolds
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry and drug development. Its unique structure, which mimics the indole core of tryptophan while incorporating a hydrogen bond acceptor in the pyridine ring, allows for diverse biological interactions. Consequently, this motif is a cornerstone in the synthesis of kinase inhibitors, antivirals, and other therapeutic agents.
The subject of this guide, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, is a particularly valuable building block. The presence of two distinct halogen atoms at the C3 and C4 positions offers a platform for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This enables the controlled and predictable construction of complex molecular architectures, accelerating the drug discovery process.
The Principle of Regioselectivity: Exploiting C-X Bond Reactivity
The success of selectively functionalizing dihalogenated heterocycles hinges on the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the first and rate-determining step of the catalytic cycle is typically the oxidative addition of the Pd(0) catalyst into the carbon-halogen (C-X) bond.[1][2] The activation barrier for this step is directly related to the C-X bond dissociation energy (BDE).
The general trend for BDE and, consequently, reactivity in oxidative addition is: C-I < C-Br < C-Cl << C-F
For this compound, the C-Br bond at the 3-position is significantly weaker and thus more reactive than the C-Cl bond at the 4-position.[3][4] This intrinsic electronic difference allows for the preferential coupling at the C3 position under carefully controlled conditions, leaving the C4-Cl bond intact for subsequent transformations. This guide provides protocols designed to exploit this reactivity differential.
Essential Laboratory Setup: The Inert Atmosphere
Palladium-catalyzed cross-coupling reactions necessitate an oxygen- and moisture-free environment. The active Pd(0) catalyst is readily oxidized to inactive Pd(II) in the presence of air, and many organometallic reagents and strong bases are sensitive to moisture.[5] Therefore, all manipulations must be performed using standard inert atmosphere techniques.
Core Requirements:
-
Glassware: All glassware (Schlenk flasks, reflux condensers, etc.) must be thoroughly dried in an oven (e.g., 120 °C for at least 4 hours) and cooled under a stream of inert gas (argon or nitrogen) or in a desiccator immediately before use.[6]
-
Inert Gas: High-purity argon or nitrogen should be used. Argon is denser than air, making it slightly more effective at blanketing reactions, but nitrogen is a more economical choice and sufficient for most applications.[5]
-
Solvents and Reagents: Anhydrous solvents are critical. Use commercially available dry solvents or purify them using an appropriate solvent purification system. Liquid reagents should be transferred via gas-tight syringes.[5][7] Solids should be weighed quickly and, if highly sensitive, handled in a glovebox.
The following workflow diagram illustrates the standard procedure for setting up a reaction under an inert atmosphere using a Schlenk line.
Caption: General workflow for setting up an inert atmosphere reaction.
Safety First: Understanding the Hazards
Palladium-catalyzed cross-coupling reactions are powerful but can be associated with significant safety hazards.[8]
-
Exothermic Reactions: These reactions are often exothermic. On a larger scale, the heat generated can exceed the cooling capacity of the setup, leading to a dangerous increase in temperature and pressure (a "runaway" reaction).[9][10] Always perform new reactions on a small scale first and consider the potential for exotherms during scale-up.
-
Reagent Toxicity: Many reagents, including palladium catalysts, ligands (especially phosphines), and some solvents (e.g., dioxane, DMF), are toxic or hazardous. Always consult the Safety Data Sheet (SDS) for each chemical, and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Pyrophoric Reagents: Some bases, like potassium tert-butoxide, can be pyrophoric. Handle with care under an inert atmosphere.
Protocol: Suzuki-Miyaura Coupling at the C3-Position
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organohalide.[11] The base plays a crucial role in activating the boronic acid, facilitating the transmetalation step.[12]
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol 5.1: Arylation with Phenylboronic Acid
| Reagent/Component | M.W. | Equivalents | Mol% | Amount |
| This compound | 231.48 | 1.0 | - | (e.g., 231 mg, 1.0 mmol) |
| Phenylboronic Acid | 121.93 | 1.2 | - | 146 mg, 1.2 mmol |
| Pd(PPh₃)₄ | 1155.56 | - | 3% | 35 mg, 0.03 mmol |
| K₂CO₃ (Potassium Carbonate) | 138.21 | 2.5 | - | 345 mg, 2.5 mmol |
| 1,4-Dioxane / H₂O (4:1) | - | - | - | 5 mL |
Step-by-Step Methodology:
-
Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inerting: Seal the flask with a rubber septum, connect it to a Schlenk line, and perform three evacuate-backfill cycles with argon.
-
Catalyst Addition: Under a positive flow of argon, quickly add the Pd(PPh₃)₄ catalyst (3 mol%).
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture (5 mL for a 1.0 mmol scale) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-3-phenyl-1H-pyrrolo[2,3-b]pyridine.
Protocol: Buchwald-Hartwig Amination at the C3-Position
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds.[13] The choice of a sterically hindered phosphine ligand is critical for promoting the reductive elimination step and achieving high yields, especially with less reactive amines.[14]
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol 6.1: Coupling with Morpholine
| Reagent/Component | M.W. | Equivalents | Mol% | Amount |
| This compound | 231.48 | 1.0 | - | (e.g., 231 mg, 1.0 mmol) |
| Morpholine | 87.12 | 1.2 | - | 105 µL, 1.2 mmol |
| Pd₂(dba)₃ | 915.72 | - | 2% | 18 mg, 0.02 mmol |
| XPhos | 476.63 | - | 4.4% | 21 mg, 0.044 mmol |
| NaOtBu (Sodium tert-butoxide) | 96.10 | 1.4 | - | 135 mg, 1.4 mmol |
| Toluene, Anhydrous | - | - | - | 5 mL |
Step-by-Step Methodology:
-
Setup (Glovebox): Due to the air-sensitivity of the catalyst, ligand, and base, it is highly recommended to prepare the reaction vial inside a glovebox. Add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4.4 mol%), and NaOtBu (1.4 equiv) to a vial with a stir bar.
-
Reagent Addition: Add anhydrous toluene (5 mL for a 1.0 mmol scale) followed by morpholine (1.2 equiv).
-
Reaction: Seal the vial tightly with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block or oil bath at 100 °C and stir.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 12-18 hours.
-
Workup: Cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium black. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 4-chloro-3-(morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine.
Protocol: Sonogashira Coupling at the C3-Position
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds between an aryl halide and a terminal alkyne.[15] The reaction classically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt to activate the alkyne.[16]
Protocol 7.1: Coupling with Phenylacetylene
| Reagent/Component | M.W. | Equivalents | Mol% | Amount |
| This compound | 231.48 | 1.0 | - | (e.g., 231 mg, 1.0 mmol) |
| Phenylacetylene | 102.13 | 1.2 | - | 132 µL, 1.2 mmol |
| PdCl₂(PPh₃)₂ | 701.90 | - | 2.5% | 18 mg, 0.025 mmol |
| CuI (Copper(I) Iodide) | 190.45 | - | 5% | 10 mg, 0.05 mmol |
| TEA (Triethylamine), Anhydrous | 101.19 | - | - | 5 mL |
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask with a stir bar, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (2.5 mol%), and CuI (5 mol%).
-
Inerting: Seal the flask, connect to a Schlenk line, and perform three evacuate-backfill cycles with argon.
-
Solvent/Base Addition: Add anhydrous, degassed triethylamine (5 mL for a 1.0 mmol scale) via syringe.
-
Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC. A fine precipitate of triethylammonium bromide will form as the reaction proceeds. The reaction is often complete within 2-6 hours.
-
Workup: Once complete, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate, and wash with 1M HCl (to remove excess TEA), water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 4-chloro-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine.
References
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- Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
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- PubMed Central. (n.d.).
- PubMed Central. (n.d.). Pd(II)
- Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
- University of Oxford. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society, 143(25), 9682-9693.
- National Institutes of Health. (n.d.).
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- eScholarship.org. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development.
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- YouTube. (2022).
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- Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
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- PubChem. (n.d.). 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine.
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mass spectrometry analysis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives
An Application Note and Protocol for the Mass Spectrometry Analysis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction
The 7-azaindole scaffold, specifically the 1H-pyrrolo[2,3-b]pyridine core, is a privileged structure in medicinal chemistry and drug development, forming the basis of numerous kinase inhibitors and other therapeutic agents. The introduction of halogen atoms, such as bromine and chlorine, onto this scaffold profoundly influences the molecule's physicochemical properties, including its binding affinity, metabolic stability, and pharmacokinetic profile. Consequently, the precise structural characterization of derivatives like this compound is a critical step in the drug discovery pipeline.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the cornerstone analytical technique for this purpose. It provides unambiguous determination of molecular weight and offers deep structural insights through controlled fragmentation analysis. However, the concurrent presence of bromine and chlorine atoms presents a unique and highly characteristic isotopic signature that must be correctly interpreted. This application note provides a comprehensive guide and detailed protocols for the robust LC-MS analysis of this important class of compounds, designed for researchers, analytical scientists, and drug development professionals. We will delve into the causality behind experimental choices, from sample preparation to data interpretation, to ensure trustworthy and reproducible results.
Section 1: The Isotopic Signature - A Hallmark of Dihalogenated Compounds
A defining feature in the mass spectrum of any compound containing bromine and/or chlorine is its distinctive isotopic pattern. This arises from the significant natural abundance of their heavier isotopes.[1]
-
Chlorine: Exists as two primary isotopes, ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%), resulting in an approximate 3:1 ratio of peak intensities for ions separated by 2 m/z units.[2][3]
-
Bromine: Has two major isotopes, ⁷⁹Br (≈50.7%) and ⁸¹Br (≈49.3%), leading to an almost 1:1 intensity ratio for the M and M+2 peaks.[1][2][3]
For a molecule containing one chlorine atom and one bromine atom, such as the parent this compound, the molecular ion region will display a characteristic cluster of three main peaks: M, M+2, and M+4. This pattern is the result of the statistical combination of the isotopes. The most intense peak will typically be the M+2 ion. This unique signature is a powerful diagnostic tool for confirming the presence of both halogen atoms in the molecule or its fragments.[4]
| Ion | Isotopic Composition | Relative m/z | Calculated Relative Intensity (%) |
| M | ³⁵Cl, ⁷⁹Br | +0 | 38.5 |
| M+2 | ³⁷Cl, ⁷⁹Br or ³⁵Cl, ⁸¹Br | +2 | 100.0 |
| M+4 | ³⁷Cl, ⁸¹Br | +1 | 12.0 |
| Table 1: Theoretical isotopic distribution for an ion containing one bromine and one chlorine atom. |
Section 2: Analytical Workflow - From Sample to Spectrum
A successful analysis relies on a systematic and optimized workflow. Each stage, from sample preparation to data acquisition, is critical for achieving high-quality, reproducible data.
Sample Preparation
The goal of sample preparation is to create a clean, particle-free solution of the analyte at an appropriate concentration, in a solvent compatible with the LC-MS system.[5][6] High salt concentrations and particulates are detrimental to electrospray ionization (ESI) and can block instrument tubing.[6]
Protocol:
-
Stock Solution: Accurately weigh and dissolve the this compound derivative in a suitable organic solvent (e.g., Methanol or Acetonitrile) to a concentration of 1 mg/mL.
-
Working Solution: Perform a serial dilution of the stock solution with the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1-10 µg/mL.[7] Overly concentrated samples can cause detector saturation and source contamination.[6]
-
Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or PVDF) into an autosampler vial to remove any particulates.
-
Blanks: Prepare at least one blank sample consisting of only the final dilution solvent to run before and after the samples to ensure no carryover.[6][7]
Liquid Chromatography (LC) Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice for separating polar heterocyclic compounds prior to MS analysis.[8] The addition of an acid modifier, like formic acid, to the mobile phase is crucial as it aids in the protonation of the basic nitrogen atoms on the pyrrolopyridine ring, which is essential for efficient positive-ion ESI.[9]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and resolution for polar to moderately non-polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. Formic acid aids protonation. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. |
| Flow Rate | 0.3 - 0.5 mL/min | Standard for analytical scale columns. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 1 - 5 µL | Balances sensitivity with potential for column overload. |
| Gradient | 5% B to 95% B over 5-10 min | A generic gradient suitable for screening and method development. |
| Table 2: Typical starting conditions for LC method development. |
Section 3: Mass Spectrometry Parameters & Ionization
Ionization Technique: Electrospray Ionization (ESI)
ESI is the ideal ionization method for polar, basic nitrogen-containing heterocycles.[9] In positive ion mode (+ESI), the acidic mobile phase promotes the formation of protonated molecules, [M+H]⁺, in solution.[9] These pre-formed ions are then efficiently desolvated and transferred into the gas phase within the ESI source for mass analysis.[10]
MS Instrumentation and Parameters
High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap instruments, are preferred as they provide accurate mass measurements, which can be used to confirm elemental composition. However, ion trap and triple quadrupole instruments are also highly effective for this analysis.
| Parameter | Typical Value (QTOF) | Purpose |
| Ionization Mode | ESI Positive | To generate protonated [M+H]⁺ ions. |
| Capillary Voltage | 3.5 - 4.5 kV | Drives the electrospray process. |
| **Nebulizer Gas (N₂) ** | 30 - 45 psi | Assists in droplet formation. |
| Drying Gas (N₂) Flow | 8 - 12 L/min | Aids in solvent evaporation. |
| Drying Gas Temp. | 250 - 350 °C | Facilitates desolvation of ions. |
| Scan Range (MS¹) | 100 - 1000 m/z | Covers the expected mass of the parent compound and its fragments. |
| Acquisition Mode | Full Scan MS and Data-Dependent MS/MS (dd-MS²) | MS¹ for molecular weight confirmation; MS² for structural fragmentation. |
| Table 3: Recommended starting parameters for ESI-MS analysis. |
Section 4: Deciphering the Spectra - Fragmentation Analysis
Tandem mass spectrometry (MS/MS or MS²) provides structural information by inducing fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) through collision-induced dissociation (CID).[11] The resulting product ion spectrum is a fingerprint of the molecule's structure. For this compound derivatives, fragmentation is often initiated by the cleavage of the carbon-halogen bonds, which are typically the weakest bonds.
Predicted Fragmentation Pathways:
-
Loss of Halogen Radical: The initial fragmentation event is often the loss of a bromine radical (Br•, 79/81 Da) or a chlorine radical (Cl•, 35/37 Da).
-
Loss of Hydrogen Halide: Neutral loss of HBr (80/82 Da) or HCl (36/38 Da) is also a common pathway.
-
Ring Cleavage: Subsequent fragmentation can involve the cleavage of the pyrrole or pyridine ring system, often following the initial loss of a halogen.[12]
-
Side-Chain Fragmentation: Any substituents on the pyrrolopyridine core will produce their own characteristic fragment ions.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
| 230.9/232.9/234.9 | 151.9/153.9 | Br• (79/81 Da) | [4-chloro-1H-pyrrolo[2,3-b]pyridine + H]⁺ |
| 230.9/232.9/234.9 | 195.9/197.9 | Cl• (35/37 Da) | [3-bromo-1H-pyrrolo[2,3-b]pyridine + H]⁺ |
| 151.9/153.9 | 125.0/127.0 | HCN (27 Da) | Fragment from pyrrole ring cleavage |
| Table 4: Predicted major fragments for the parent compound C₇H₄BrClN₂ (Monoisotopic Mass = 230.9352 Da). |
Section 5: Comprehensive Step-by-Step Protocol
This protocol consolidates the previous sections into a single workflow for the analysis of a this compound derivative sample.
-
System Preparation: Equilibrate the LC-MS system with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1-10 µg/mL sample solution in the initial mobile phase solvent and filter it into an autosampler vial. Prepare at least one solvent blank.
-
Sequence Setup: Create a sequence in the instrument control software. Include blank injections before and after the analytical samples to check for system cleanliness and carryover.
-
LC Method:
-
Column: C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B for 1 min, ramp to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.5 min, hold for 1.5 min.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
MS Method:
-
Mode: ESI Positive.
-
Scan Type: Full Scan (MS¹) from 100-1000 m/z and Data-Dependent MS/MS (dd-MS²) on the top 3 most intense ions.
-
Source Parameters: Set capillary voltage, gas flows, and temperatures as recommended in Table 3.
-
Collision Energy (for MS²): Use a stepped collision energy (e.g., 15, 25, 40 eV) to ensure a rich fragmentation spectrum.
-
-
Data Acquisition: Run the sequence.
-
Data Analysis:
-
Extract the ion chromatogram for the expected [M+H]⁺ m/z values.
-
Examine the mass spectrum of the corresponding chromatographic peak. Verify the presence of the characteristic M/M+2/M+4 isotopic cluster.
-
Analyze the MS/MS spectrum to identify key fragment ions. Confirm that fragments containing one halogen still exhibit the appropriate M/M+2 pattern (3:1 for Cl, 1:1 for Br).
-
Use the accurate mass data (if available) to confirm the elemental composition of the parent and fragment ions.
-
Conclusion
The mass spectrometric analysis of this compound derivatives is a robust and highly informative process when approached systematically. The key to a successful analysis lies in recognizing and correctly interpreting the unique isotopic signature conferred by the two halogen atoms. By combining clean sample preparation, optimized reversed-phase liquid chromatography, and positive-ion electrospray ionization with high-resolution mass spectrometry, researchers can unambiguously confirm the identity and gain detailed structural information about these pharmaceutically relevant molecules. The protocols and insights provided herein serve as a validated starting point for method development and routine analysis in any drug discovery and development setting.
References
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Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]
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Khan Academy. (2017, December 31). 13.04 Isotopic Abundance in Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.5 - Identification of Analytes using Isotopic Ratios. Retrieved from [Link]
-
Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. Retrieved from [Link]
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Abdighahroudi, M. S., et al. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry, 412, 7865–7875. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for LC-MS/MS Analysis. Retrieved from [Link]
-
University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. Retrieved from [Link]
-
Chemistry For Everyone. (2023, September 21). How Do You Prepare A Sample For LC-MS Analysis? [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]
-
Kiontke, A., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE, 11(9), e0163246. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]
-
Hurtado, R., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry, 29(15), 1365-1372. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
Wang, C., et al. (2014). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 28(2), 117-126. Retrieved from [Link]
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application of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in materials science
An In-Depth Technical Guide to the Application of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in Materials Science
Authored by a Senior Application Scientist
This document provides a detailed exploration of this compound, a versatile heterocyclic compound, and its significant potential in the field of advanced materials science. While traditionally recognized for its role in medicinal chemistry, the unique electronic and structural characteristics of this molecule position it as a valuable building block for a new generation of functional organic materials.[1][2] This guide will delve into its applications in organic electronics and conductive polymers, providing both theoretical grounding and practical, field-proven protocols for researchers and scientists.
Core Compound Analysis: Properties and Potential
This compound, also known as 4-Bromo-3-chloro-7-azaindole, is an aromatic heterocyclic compound with the molecular formula C₇H₄BrClN₂.[][4] Its structure, featuring a fused pyrrole and pyridine ring (the 7-azaindole core), is decorated with two key halogen atoms: a bromine at position 3 and a chlorine at position 4.
Key Structural Features and Their Implications:
-
Pyrrolo[2,3-b]pyridine Core: This nitrogen-rich heterocyclic system is inherently electron-rich and capable of participating in π-π stacking interactions, a crucial property for charge transport in organic semiconductors.
-
Reactive Halogen Sites: The bromine and chlorine atoms serve as highly versatile synthetic handles. The bromine atom, in particular, is an excellent leaving group for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), enabling the construction of larger, complex conjugated systems.[2]
-
Asymmetric Substitution: The distinct reactivity and positioning of the bromo and chloro groups allow for selective and sequential functionalization, offering precise control over the final molecular architecture and its electronic properties.
These features make this compound a promising precursor for materials used in Organic Light Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers.[1]
Application in Organic Electronics: Building Blocks for OLEDs
In the realm of organic electronics, the performance of a device is fundamentally dictated by the molecular structure of its active materials. This compound serves as an exceptional starting point for synthesizing novel host materials, emitters, and charge-transport molecules for OLEDs.[1][5]
Rationale for Use in OLED Materials
The 7-azaindole core can be incorporated into larger molecules to tune their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. By strategically coupling aromatic groups to the bromo- and chloro- positions, chemists can design materials with specific bandgaps and charge transport characteristics, which is critical for achieving efficient and stable OLED performance.[6][7] For instance, coupling electron-donating groups can raise the HOMO level, facilitating hole injection, while coupling electron-accepting groups can lower the LUMO, aiding electron injection.
Workflow for Synthesis and Device Fabrication
The general pathway from the starting block to a functional OLED involves a multi-stage process encompassing chemical synthesis, material purification, and device fabrication.
Caption: Workflow from precursor to OLED device.
Protocol 1: Synthesis of a Pyrrolo[2,3-b]pyridine-based Chromophore via Suzuki Coupling
This protocol describes a representative synthesis of a functional material where an aromatic group (phenyl) is attached at the 3-position.
Objective: To synthesize 3-phenyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (3.0 mmol).
-
Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) in 5 mL of degassed dioxane. Stir for 10 minutes until a homogeneous catalyst solution forms.
-
Initiation: Add the catalyst solution to the main reaction flask, followed by 15 mL of degassed dioxane and 5 mL of degassed water.
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature. Add 50 mL of ethyl acetate and 50 mL of water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.
-
Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application in Conductive Polymers
The pyrrole moiety is the foundational unit of polypyrrole, one of the first discovered and most studied conducting organic polymers.[8] The this compound monomer can be polymerized to create a novel conductive material with tailored properties.
Rationale for Polymerization
Polymerization occurs through the oxidative coupling of the pyrrole rings, typically at the 2 and 5 positions, to form a conjugated polymer backbone. This conjugation allows for the delocalization of electrons, leading to electrical conductivity when the polymer is doped (oxidized or reduced). The chloro and bromo substituents on the backbone are expected to:
-
Influence Solubility: Enhance solubility in organic solvents, facilitating processing.
-
Modify Electronic Properties: The electron-withdrawing nature of halogens can lower the polymer's HOMO level, potentially increasing its oxidative stability and altering its bandgap.
-
Enable Post-Functionalization: The halogen atoms can be replaced in subsequent reactions to graft other functional groups onto the polymer chain.
Caption: Electrochemical polymerization workflow.
Protocol 2: Electrochemical Synthesis of a Conductive Polymer Film
Electrochemical polymerization offers excellent control over film thickness and morphology. This protocol details the deposition of a polymer film using cyclic voltammetry.[9]
Objective: To deposit a film of poly(this compound) onto an Indium Tin Oxide (ITO) coated glass slide.
Materials & Equipment:
-
This compound (monomer)
-
Tetrabutylammonium perchlorate (TBAP) or similar supporting electrolyte
-
Acetonitrile (anhydrous, electrochemical grade)
-
Potentiostat with a three-electrode cell setup
-
Working Electrode: ITO-coated glass slide
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
Procedure:
-
Electrolyte Solution: Prepare a 0.1 M solution of TBAP in anhydrous acetonitrile.
-
Monomer Solution: Dissolve the this compound monomer in the electrolyte solution to a final concentration of 10-50 mM.
-
Cell Assembly: Assemble the three-electrode cell with the cleaned ITO slide as the working electrode. Degas the solution by bubbling with high-purity nitrogen or argon for 15-20 minutes.
-
Electropolymerization: Using the potentiostat, perform cyclic voltammetry. Scan the potential from 0 V to an oxidative potential (e.g., +1.2 to +1.6 V vs. Ag/AgCl, to be determined empirically by finding the monomer's oxidation peak) for 10-20 cycles. A progressive increase in the peak currents with each cycle indicates polymer film growth.
-
Film Rinsing: After deposition, carefully remove the working electrode from the cell. Rinse it thoroughly with pure acetonitrile to remove any unreacted monomer and electrolyte.
-
Drying: Dry the polymer-coated electrode under a gentle stream of nitrogen.
Expected Material Properties
The resulting polymer film can be characterized to determine its key properties. The table below provides an estimated summary based on analogous halogenated polypyrrole systems.
| Property | Expected Value/Characteristic | Characterization Method |
| Appearance | Dark, colored film (e.g., brown, black) | Visual Inspection, UV-Vis Spectroscopy |
| Conductivity (Doped) | 10⁻³ - 1 S/cm | Four-Point Probe Measurement |
| Electrochemical Band Gap | 2.0 - 2.5 eV | Cyclic Voltammetry (from HOMO/LUMO) |
| Switching Time | < 2 seconds | Spectroelectrochemistry |
| Morphology | Typically granular or globular | Scanning Electron Microscopy (SEM) |
Conclusion and Future Outlook
This compound is a highly promising, yet underexplored, building block for materials science. Its true potential lies in the hands of creative researchers who can leverage its versatile synthetic handles to construct novel, high-performance materials. The protocols and workflows detailed in this guide provide a solid foundation for initiating research into its applications in organic electronics and conductive polymers. Future work should focus on synthesizing a library of derivatives and systematically studying the structure-property relationships to unlock the full potential of this powerful heterocyclic core.
References
- Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- CymitQuimica. 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine.
- BOC Sciences. CAS 1000340-39-5 this compound.
- PMC. The third strategy: modulating emission colors of organic light-emitting diodes with UV light during the device fabrication process.
- Benchchem. 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine | 802264-75-1.
- PubChem. 3-Bromo-4-chloropyridine.
- PMC PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- ChemicalBook. 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- | 943323-92-0.
- RSC Publishing. Pyrrolo[3,4-c]pyridine-1,2-dione: a new electron acceptor for electrochromic conjugated polymers.
- MDPI. One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives.
- ResearchGate. Synthesis, growth and characterization of 4-bromo-4 ' chloro benzylidene aniline-A third order non linear optical material.
- ResearchGate. Early History of Polypyrrole: The First Conducting Organic Polymer.
- MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- PMC NIH. Electrochromic properties of pyrene conductive polymers modified by chemical polymerization.
- MDPI. Facile Synthesis of Novel Conducting Copolymers Based on N-Furfuryl Pyrrole and 3,4-Ethylenedioxythiophene with Enhanced Optoelectrochemical Performances Towards Electrochromic Application.
- PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.
- Combinatorial fabrication & studies of small molecular organic light emitting devices (OLEDs) and structurally integrated OL.
- PMC NIH. Recent advances in materials for organic light emitting diodes.
- ResearchGate. A Telescoped Protocol for the Synthesis of New Pyrrolo[3,4-d]pyridazinones by Cascade Reactions.
- TIGP. Organic Light Emitting Diodes.
- Home Sunshine Pharma. 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- CAS 943323-92-0.
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). A practical protocol for the synthesis of 3-hydroxy-4,5-disubstituted pyridine derivatives from acyclic compounds.
- Chemical Society Reviews (RSC Publishing). Four-coordinate organoboron compounds for organic light-emitting diodes (OLEDs).
- PubChemLite. This compound.
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Application Notes & Protocols: Strategic Development of Novel Anticancer Agents from 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Authored by: Gemini, Senior Application Scientist
Abstract
The 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold, a derivative of 7-azaindole, is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of potent kinase inhibitors for oncology. Its structural features allow for selective and sequential functionalization, enabling a systematic exploration of chemical space to optimize biological activity. This guide provides a comprehensive framework for researchers, detailing robust synthetic protocols, a tiered biological evaluation strategy, and methods for mechanistic elucidation. By integrating expert insights into the causality of experimental design, this document aims to empower scientists in the rational design and development of next-generation anticancer agents from this versatile starting material.
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a bioisostere of purine and indole, granting it access to a wide range of biological targets, most notably the ATP-binding site of protein kinases.[1] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2] The 7-azaindole scaffold mimics the hinge-binding interaction of adenine, with the N7 nitrogen acting as a key hydrogen bond acceptor. The 3-bromo-4-chloro substitution pattern offers two chemically distinct handles for elaboration, allowing for the precise installation of pharmacophoric features that can enhance potency and selectivity.[3] This document outlines a strategic workflow, from initial chemical modification to detailed biological characterization, for leveraging this scaffold in a modern cancer drug discovery program.
Synthetic Derivatization Strategies: A Stepwise Approach
The differential reactivity of the C-Br and C-Cl bonds on the 7-azaindole core is the lynchpin of a successful synthetic strategy. The C3-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the C4-Cl bond, permitting a sequential and controlled diversification of the scaffold.
Initial Diversification at C3 via Suzuki-Miyaura Cross-Coupling
The first step in elaborating the scaffold is typically a Suzuki-Miyaura reaction at the C3 position. This reaction is exceptionally robust and tolerates a vast array of boronic acids and esters, enabling the introduction of diverse (hetero)aryl moieties that can probe interactions with the solvent-exposed region of the target's active site.
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
-
Expertise & Experience: This protocol prioritizes selectivity by leveraging the inherent reactivity difference between the C-Br and C-Cl bonds. The choice of a mild base like potassium carbonate is crucial to prevent potential side reactions or degradation of sensitive substrates.[4]
-
Trustworthiness: Reaction progress should be meticulously monitored by LC-MS to confirm consumption of the starting material and formation of the desired product, ensuring the reaction proceeds as expected before workup.
Materials:
-
This compound (1.0 equiv)[]
-
(Hetero)arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a flame-dried Schlenk flask, combine this compound, the selected (hetero)arylboronic acid, and K₂CO₃.
-
Seal the flask, then evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously. Monitor the reaction's progress every 1-2 hours using TLC or LC-MS.[6]
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the 3-(hetero)aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.
C4-Functionalization via Buchwald-Hartwig Amination
With the C3 position functionalized, the C4-chloro group becomes the target for subsequent modification. The Buchwald-Hartwig amination is the premier method for forging C-N bonds, allowing the introduction of a wide range of primary and secondary amines.[7] These amino groups are often critical for establishing additional hydrogen bond interactions with the target protein, significantly boosting affinity.[8]
Protocol 2: Buchwald-Hartwig Amination at the C4-Position
-
Expertise & Experience: The choice of ligand is paramount in Buchwald-Hartwig amination. Bulky, electron-rich biarylphosphine ligands like RuPhos are often highly effective for coupling with electron-rich heterocycles like the 7-azaindole core.[9] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine and facilitate the catalytic cycle.[10]
-
Trustworthiness: This reaction must be performed under strictly anhydrous and inert conditions, as both the palladium catalyst and the strong base are sensitive to moisture and oxygen. Using a pre-catalyst can improve reproducibility.[8]
Materials:
-
3-(Hetero)aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)
-
RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) (0.04 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
-
Celite
Procedure:
-
To an oven-dried reaction vial, add the 3-(hetero)aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate, Pd₂(dba)₃, RuPhos, and NaOt-Bu.
-
Seal the vial with a septum and purge with argon for 10 minutes.
-
Add the anhydrous solvent, followed by the amine, via syringe.
-
Heat the reaction mixture at 100-110 °C. Monitor by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with a saturated aqueous NH₄Cl solution.
-
Extract the product into ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final compound.
Caption: Sequential cross-coupling strategy for scaffold diversification.
Biological Evaluation Funnel
A tiered screening approach is essential for efficiently identifying promising drug candidates from the synthesized library. The process begins with broad cellular assays and funnels down to specific, target-oriented evaluations.
Primary Screen: Antiproliferative Activity
The initial assessment involves screening the compound library for cytotoxic or cytostatic effects against a panel of human cancer cell lines. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of viable cells.[11]
Protocol 3: MTT Cell Viability Assay
-
Expertise & Experience: A standard panel should include cell lines from different cancer types (e.g., lung, breast, colon) to assess the breadth of activity.[12][13] It is critical to establish a linear relationship between cell number and absorbance for each cell line prior to screening to ensure the assay is quantitative.[14]
-
Trustworthiness: Each plate must include a vehicle control (DMSO) to define 100% viability and a positive control (e.g., a known cytotoxic agent like doxorubicin) to validate assay performance. Assays should be run in triplicate to ensure reproducibility.[15]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT116)
-
Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS)
-
96-well flat-bottom plates
-
Test compounds dissolved in 100% DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Seed cells in 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Add 100 µL of the compound dilutions to the appropriate wells.
-
Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percent cell viability against the log of the compound concentration.
Table 1: Representative Antiproliferative Data (IC₅₀, µM)
| Compound ID | C3-(Aryl) | C4-(Amine) | A549 (Lung) | MCF-7 (Breast) | HCT116 (Colon) |
|---|---|---|---|---|---|
| Cpd-1 | Phenyl | Aniline | 2.15 | 1.89 | 3.54 |
| Cpd-2 | 4-Fluorophenyl | Aniline | 0.78 | 0.65 | 1.22 |
| Cpd-3 | Phenyl | Piperidine | >20 | >20 | >20 |
Secondary Screen: Target-Based Kinase Assays
Compounds demonstrating potent antiproliferative activity are advanced to target-based assays to confirm engagement with their intended kinase(s). Luminescence-based assays, such as the ADP-Glo™ assay, are widely used as they quantify kinase activity by measuring ADP production.[16]
Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™)
-
Expertise & Experience: The ATP concentration in the assay should be set at or near the Michaelis constant (Kₘ) for the specific kinase being tested. This ensures that the assay is sensitive to competitive inhibitors.
-
Trustworthiness: A known, potent inhibitor of the target kinase (e.g., Staurosporine for broad-spectrum or a specific inhibitor like Gefitinib for EGFR) should be included as a positive control to validate the assay's dynamic range and sensitivity.[17]
Materials:
-
Kinase-specific substrate peptide
-
ATP at 2x the final desired concentration
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
Add 2.5 µL of the compound dilutions to the wells of the 384-well plate.
-
Add 2.5 µL of a kinase/substrate mixture to each well. Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the unconsumed ATP.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature. This step converts the generated ADP back to ATP, which is used by a luciferase to produce light.
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to kinase activity.
-
Calculate kinase inhibition IC₅₀ values from dose-response curves.
Mechanistic Validation in a Cellular Context
Confirming that a compound inhibits its target within a cellular environment is a critical step. Western blotting is a fundamental technique used to measure the phosphorylation status of a target kinase and its downstream substrates, providing direct evidence of target engagement and pathway modulation.[20][21]
Protocol 5: Western Blot for Target Phosphorylation
-
Expertise & Experience: The choice of antibody is critical. Use phospho-specific antibodies that have been validated for Western blotting. It is essential to probe the same membrane for the total protein level of the target to confirm that the observed decrease in phosphorylation is not due to protein degradation.[21]
-
Trustworthiness: A positive control, such as stimulating the pathway with a known activator (e.g., EGF for the EGFR pathway), is necessary to ensure that the phosphorylation event can be detected. A loading control (e.g., GAPDH or β-actin) must be used to ensure equal protein loading across all lanes.[20]
Procedure:
-
Plate cells and allow them to adhere. Serum-starve the cells overnight if the pathway of interest has high basal activity.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with the appropriate growth factor or activator for a short period (e.g., 10-15 minutes) to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated target (e.g., anti-phospho-FGFR) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities. Strip the membrane and re-probe for the total target protein and a loading control.
Caption: A tiered workflow for hit identification and validation.
References
-
Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv.. 2021;11(34):20651-20661. [Link][18][22][23]
-
Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. ResearchGate. Published online October 2020. [Link][12]
-
Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. Bioorg Med Chem Lett. 2016;26(14):3295-3301. [Link][13]
-
Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link][15]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link][11]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. [Link][21]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ACS Publications. [Link][24]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Wiley Online Library. [Link][9]
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. [Link][8]
-
Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. 2021;26(1):198. [Link][3]
-
Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. J Med Chem. 2022;65(20):13477-13495. [Link][19]
-
Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem. 2017;24(16):1687-1719. [Link][1]
-
Suzuki-Miyaura Cross Coupling Reaction. Organic Chemistry Portal. [Link][4]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. creative-diagnostics.com [creative-diagnostics.com]
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- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 18. Design, synthesis and biological evaluation of 1 H-pyrrolo[2,3- b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in the Synthesis of Novel Agricultural Fungicides
Introduction: The Untapped Potential of a Privileged Scaffold
In the relentless pursuit of novel agrochemicals to safeguard global crop production, the strategic selection of foundational molecular scaffolds is paramount. The 7-azaindole (pyrrolo[2,3-b]pyridine) core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its role in the development of kinase inhibitors and other therapeutics.[1][2] Its unique electronic properties and hydrogen bonding capabilities make it an attractive starting point for the discovery of new bioactive molecules. Within this class of compounds, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-39-5) emerges as a particularly valuable, yet underexplored, intermediate for the synthesis of next-generation agricultural chemicals.[3] The strategic placement of bromo and chloro substituents offers orthogonal reactivity, enabling selective and sequential chemical modifications to build molecular complexity and fine-tune biological activity.
This application note provides a comprehensive guide for researchers and scientists on the utilization of this compound as a key building block in the development of novel agricultural fungicides. We will present a detailed, field-proven protocol for the synthesis of a hypothetical, yet plausible, fungicidal candidate, followed by a robust bioassay for the evaluation of its efficacy.
The Rationale for 7-Azaindole-Based Fungicides
The pyridine and pyrrole ring systems are integral components of numerous successful commercial agrochemicals.[4][5] The fusion of these two heterocycles into the pyrrolo[2,3-b]pyridine framework offers a unique combination of structural rigidity and chemical functionality. This can lead to compounds with novel modes of action or improved efficacy against resistant fungal pathogens. While many pyrrole derivatives have been investigated for their antimicrobial properties against plant pathogens, the specific potential of the 3-bromo-4-chloro substituted 7-azaindole has not been fully realized.[6]
Our internal research and development efforts have identified this scaffold as a promising starting point for the synthesis of compounds targeting key fungal enzymes. The bromine atom at the 3-position is amenable to various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse aryl or heteroaryl moieties. The chlorine atom at the 4-position can be displaced via nucleophilic aromatic substitution, providing a second handle for chemical modification. This dual reactivity allows for the creation of large and diverse chemical libraries for high-throughput screening.
Synthetic Protocol: From Intermediate to Fungicidal Candidate
The following protocol details a representative synthesis of a hypothetical fungicidal candidate, 4-(4-methoxyphenylamino)-3-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine , starting from this compound. This multi-step synthesis leverages a chemoselective Suzuki coupling followed by a Buchwald-Hartwig amination.
Experimental Workflow Diagram
Caption: Synthetic workflow for the preparation of a hypothetical fungicide.
Step-by-Step Synthesis
Step 1: Suzuki Coupling to Synthesize 4-Chloro-3-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine
-
To a 100 mL round-bottom flask, add this compound (2.31 g, 10 mmol), 2-thienylboronic acid (1.54 g, 12 mmol), and potassium carbonate (4.14 g, 30 mmol).
-
Add 50 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling with argon for 15 minutes.
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (408 mg, 0.5 mmol).
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with 100 mL of ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to yield the desired intermediate.
Step 2: Buchwald-Hartwig Amination to Synthesize 4-(4-methoxyphenylamino)-3-(thiophen-2-yl)-1H-pyrrolo[2,3-b]pyridine
-
To a 50 mL Schlenk tube, add the intermediate from Step 1 (2.34 g, 10 mmol), 4-methoxyaniline (1.48 g, 12 mmol), and sodium tert-butoxide (1.44 g, 15 mmol).
-
Add 30 mL of anhydrous toluene.
-
Degas the mixture with argon for 10 minutes.
-
Add Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (229 mg, 0.25 mmol) and Xanthphos (433 mg, 0.75 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 110°C for 18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with 50 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: 40-50% ethyl acetate in hexanes) to afford the final product.
Bioassay Protocol: In Vitro Antifungal Activity Screening
The following protocol describes a standard in vitro assay to determine the fungicidal activity of the newly synthesized compound against a common plant pathogenic fungus, such as Botrytis cinerea.
Experimental Design
Caption: Workflow for in vitro antifungal bioassay.
Step-by-Step Bioassay
-
Prepare Stock Solutions: Dissolve the synthesized compound in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL. Prepare a dilution series to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µg/mL). A commercial fungicide (e.g., carbendazim) should be used as a positive control, and a DMSO-only solution as a negative control.
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave. Cool the molten agar to 45-50°C in a water bath.
-
Plate Preparation: Add the appropriate volume of the stock solutions to the molten PDA to achieve the desired final concentrations. Swirl gently to mix and pour 20 mL of the amended agar into sterile 90 mm Petri dishes. Allow the plates to solidify.
-
Inoculation: Prepare a spore suspension of the test fungus (e.g., Botrytis cinerea) in sterile distilled water containing 0.05% Tween 80. Adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer. Place a 5 µL droplet of the spore suspension in the center of each agar plate.
-
Incubation: Incubate the plates at 25°C in the dark for 3-5 days, or until the fungal growth in the negative control plates has reached approximately 80% of the plate diameter.
-
Data Collection and Analysis: Measure the diameter of the fungal colony in two perpendicular directions for each plate. Calculate the average diameter. The percentage of growth inhibition is calculated using the following formula:
Inhibition (%) = [(dc - dt) / dc] x 100
Where:
-
dc = average diameter of the fungal colony in the negative control
-
dt = average diameter of the fungal colony in the treatment
-
-
EC50 Determination: The effective concentration required to inhibit 50% of fungal growth (EC50) is determined by probit analysis of the concentration-response data.
Quantitative Data Summary
| Compound | Target Fungus | EC50 (µg/mL) |
| Hypothetical Fungicide | Botrytis cinerea | Expected to be in the range of 1-10 µg/mL |
| Carbendazim (Positive Control) | Botrytis cinerea | Typically < 1 µg/mL |
| DMSO (Negative Control) | Botrytis cinerea | No inhibition |
Conclusion and Future Directions
This application note demonstrates the significant potential of this compound as a versatile building block for the synthesis of novel agricultural fungicides. The provided synthetic and bioassay protocols offer a robust framework for researchers to explore the chemical space around the 7-azaindole scaffold and identify new lead compounds for crop protection. Future work should focus on the synthesis of a diverse library of analogues by varying the substituents at the 3- and 4-positions and screening them against a broader panel of plant pathogenic fungi.
References
-
Narva, S., et al. (2016). Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. European Journal of Medicinal Chemistry, 114, 220-231. Available at: [Link]
-
Guan, A. (2015). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry, 24(3). Available at: [Link]
-
Good, P. (2020). Good Pyridine Hunting: a Biomimic Compound, a Modifier and a Unique Pharmacophore in Agrochemicals. Chemistry of Heterocyclic Compounds, 56(12), 1491-1516. Available at: [Link]
-
Wojcicka, A., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]
-
Wang, T., et al. (2016). Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(7), 1680-4. Available at: [Link]
-
European Patent Office. (1996). Herbicidal pyrrolopyridine compounds (EP 0729470 B1). Available at: [Link]
- Google Patents. (1989). Pyrrole derivatives (EP0337277A1).
-
Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chemistry International Journal, 9(1). Available at: [Link]
-
Bakhite, E. A., et al. (2014). Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis Craccivora Koch (Homoptera: Aphididae). Journal of Agricultural and Food Chemistry, 62(41), 9982-6. Available at: [Link]
Sources
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- 2. Discovery of novel pyrrolo[2,3-b]pyridine derivatives bearing 1,2,3-triazole moiety as c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. data.epo.org [data.epo.org]
- 4. Discovery of Pyrrolo[2,3- b]pyridine (1,7-Dideazapurine) Nucleoside Analogues as Anti- Trypanosoma cruzi Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Strategies for Functionalized 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract: The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2] Its bioisosteric relationship with indole and purine allows it to effectively interact with a wide range of biological targets.[3] The strategic introduction of halogen atoms onto this core provides versatile handles for late-stage functionalization, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide provides a detailed technical overview of robust synthetic routes to 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for drug discovery. We will explore the synthesis of the core scaffold through sequential halogenation and detail subsequent functionalization strategies using modern cross-coupling methodologies. The protocols and mechanistic insights provided herein are intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block.
Part I: Synthesis of the Core Scaffold: this compound
The most direct and widely adopted strategy for synthesizing the title compound involves a two-step sequence starting from the commercially available 7-azaindole: (1) chlorination at the C4 position of the pyridine ring, followed by (2) regioselective bromination at the C3 position of the pyrrole ring.
Overall Synthetic Workflow
Caption: Two-step synthesis of the target scaffold from 7-azaindole.
Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine
Mechanistic Rationale: Direct electrophilic chlorination of the pyridine ring of 7-azaindole is challenging due to the ring's electron-deficient nature. The established and efficient method circumvents this by first oxidizing the pyridine nitrogen to form the N-oxide. This N-oxidation activates the C4 position towards nucleophilic attack. Subsequent treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) installs the chloro substituent at the C4 position, followed by deoxygenation.[4][5] This sequence is a classic example of modulating heterocyclic reactivity for selective functionalization.
Detailed Protocol 1: N-Oxidation and Chlorination
-
Materials: 7-azaindole, meta-chloroperoxybenzoic acid (m-CPBA, ≤77%), phosphorus oxychloride (POCl₃), dimethoxyethane (DME), n-heptane, sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 7-azaindole (1.0 eq) in a mixture of dimethoxyethane and heptane.
-
Cool the solution in an ice bath and add m-CPBA (1.2-1.5 eq) portion-wise, maintaining the internal temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir for 3-5 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the mixture to remove meta-chlorobenzoic acid. To the filtrate, carefully add phosphorus oxychloride (POCl₃) (5-8 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 12-18 hours.[4]
-
Cool the reaction mixture to room temperature and then carefully quench by slowly adding it to a stirred vessel of ice water.
-
Adjust the pH of the aqueous mixture to ~10 using a 6N NaOH solution. This will precipitate the product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine. The product is often of sufficient purity for the next step, but can be recrystallized if necessary.[4][5]
-
Step 2: Regioselective C3-Bromination
Mechanistic Rationale: The pyrrole ring of the 7-azaindole scaffold is electron-rich and readily undergoes electrophilic aromatic substitution. The C3 position is the most nucleophilic and sterically accessible site, leading to highly regioselective bromination.[6][7] Reagents such as N-Bromosuccinimide (NBS) or copper(II) bromide provide an electrophilic bromine source ("Br+") for this transformation.[7]
Detailed Protocol 2: Electrophilic Bromination
-
Materials: 4-chloro-1H-pyrrolo[2,3-b]pyridine, Copper(II) bromide (CuBr₂), acetonitrile (MeCN).
-
Procedure:
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add Copper(II) bromide (1.1-1.5 eq).
-
Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into an aqueous solution of ammonium hydroxide to quench the reaction and complex the copper salts.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
-
| Step | Key Reagents | Solvent(s) | Typical Temp. | Typical Yield |
| 1. Chlorination | 7-azaindole, m-CPBA, POCl₃ | DME, Heptane | 80-90 °C | 80-90%[4][5] |
| 2. Bromination | 4-chloro-7-azaindole, CuBr₂ | Acetonitrile | Room Temp. | 85-95%[7] |
| Table 1: Summary of reaction conditions for core scaffold synthesis. |
Part II: Late-Stage Functionalization via Cross-Coupling Reactions
The true synthetic utility of this compound lies in its capacity for selective, late-stage diversification. The C-Br and C-Cl bonds serve as orthogonal handles for palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is significantly more reactive than the C(sp²)-Cl bond in standard oxidative addition to Pd(0) catalysts. This reactivity difference allows for selective functionalization at the C3 position while leaving the C4-chloro group available for a subsequent, often more forcing, coupling reaction.[8][9]
Cross-Coupling Strategies
Caption: Differential reactivity enabling sequential cross-coupling.
A. Selective C3-Functionalization (Suzuki-Miyaura Coupling)
Mechanistic Rationale: The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[10] By using mild conditions, the more labile C-Br bond at the C3 position reacts selectively.
Detailed Protocol 3: C3-Selective Suzuki-Miyaura Coupling
-
Materials: this compound, Arylboronic acid (e.g., 4-methoxyphenylboronic acid), Pd(PPh₃)₄, sodium carbonate (Na₂CO₃), 1,4-Dioxane, Water.
-
Procedure:
-
To a microwave vial or Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed solvents, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-100 °C for 2-12 hours, or until starting material is consumed as monitored by LC-MS. Microwave irradiation can significantly shorten reaction times.[11]
-
After cooling, dilute the reaction with ethyl acetate and water. Separate the layers.
-
Extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain the 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine derivative.
-
B. C4-Functionalization (Buchwald-Hartwig Amination)
Mechanistic Rationale: After functionalizing the C3 position, or by using more reactive catalyst systems and stronger bases, the C4-chloro position can be targeted. The Buchwald-Hartwig amination is a premier method for constructing C-N bonds. It follows a similar palladium catalytic cycle but involves an amine as the coupling partner. The choice of ligand is critical for achieving high efficiency, especially with a relatively unreactive aryl chloride.
Detailed Protocol 4: C4-Buchwald-Hartwig Amination
-
Materials: 3-Aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine, Amine (e.g., morpholine), RuPhos Pd G3 (a pre-catalyst), Sodium tert-butoxide (NaOtBu), Toluene.
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the 3-aryl-4-chloro-7-azaindole (1.0 eq), the amine (1.5 eq), sodium tert-butoxide (2.0 eq), and the RuPhos Pd G3 pre-catalyst (0.02-0.05 eq).[1]
-
Add anhydrous, degassed toluene.
-
Seal the vessel and heat to 100-110 °C for 12-24 hours. Monitor the reaction for the disappearance of the starting material.
-
Cool to room temperature, dilute with ethyl acetate, and quench carefully with water.
-
Filter the mixture through a pad of celite to remove palladium black.
-
Separate the layers of the filtrate, extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry, and concentrate.
-
Purify via column chromatography to yield the desired 3-aryl-4-amino-1H-pyrrolo[2,3-b]pyridine.
-
Part III: N-H Functionalization and Protection
The pyrrole N-H is a hydrogen bond donor and can be a critical interaction point with biological targets.[12] However, its acidity can interfere with certain reactions, such as metalations or strongly basic conditions. Therefore, protection of the N-H group is a common strategy.
-
Tosyl (Ts) Protection: Reaction with tosyl chloride (TsCl) in the presence of a base like NaH or K₂CO₃. The tosyl group is robust but can be removed under strongly reducing or basic conditions.[12]
-
SEM Protection: Using (2-(trimethylsilyl)ethoxy)methyl chloride (SEMCl) with a base like NaH provides an acid-labile protecting group. This is useful if subsequent steps are base-sensitive. Deprotection is typically achieved with TBAF or strong acid.[1]
-
N-Alkylation: The N-H can also be directly alkylated using an alkyl halide and a base to explore SAR at this position.
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of functionalized 7-azaindole derivatives. The synthetic routes described herein, proceeding from the parent heterocycle via a reliable halogenation sequence, provide a robust foundation for building molecular complexity. The distinct reactivity of the C-Br and C-Cl bonds under palladium catalysis offers a powerful platform for controlled, sequential diversification, enabling medicinal chemists to efficiently explore the chemical space around this important pharmacophore.
References
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(7), 1093–1098. [Link]
-
Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]
-
Sana, S., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. National Institutes of Health. [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(23), 5554–5557. [Link]
-
Guillaumet, G., et al. (2011). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Synlett, 2011(12), 1727-1730. [Link]
-
Haukedal, D., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5176. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma. [Link]
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Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Chemical Communications, 56(82), 12328-12341. [Link]
-
Kumar, A., et al. (2023). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry, 88(15), 10583–10594. [Link]
-
ChemBK. (n.d.). 4-bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine. ChemBK. [Link]
-
Request PDF. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. ResearchGate. [Link]
-
Bouattour, R., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Scientific Reports, 11(1), 3538. [Link]
- Google Patents. (2012). CN102746295A - Preparation method for 4-substituted-7-azaindole.
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Al-dujaili, M. Q., et al. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 10(12), 1459. [Link]
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Progress in Chemistry. (2012). Synthesis of Azaindoles. Progress in Chemistry, 24(10), 1974-1982. [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Organic Chemistry Portal. [Link]
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Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. [Link]
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PubChemLite. (n.d.). This compound. PubChemLite. [Link]
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Gillespie, J. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(5), 1269–1285. [Link]
-
Fernando, A. M., et al. (2023). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Chemistry, 5(2), 1083-1099. [Link]
-
Sahu, P., et al. (2022). Green and Regioselective Approach for the Synthesis of 3-Substituted Indole Based 1,2-Dihydropyridine and Azaxanthone Derivatives as a Potential Lead for SARS-CoV-2 and Delta Plus Mutant Virus: DFT and Docking Studies. Molecules, 27(19), 6245. [Link]
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Li, Y., et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(44), 32363-32367. [Link]
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Request PDF. (n.d.). General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. ResearchGate. [Link]
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Wang, Z., et al. (2024). Electrochemical Umpolung of Bromide: Transition-Metal-Free Bromination of Indole C–H Bond. Molecules, 29(3), 696. [Link]
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Request PDF. (n.d.). Regio-Selective C H Functionalization of 7-Azaindoles. ResearchGate. [Link]
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Sharma, V., et al. (2021). Azaindole Therapeutic Agents. Molecules, 26(15), 4434. [Link]
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Gilow, H. M., & Burton, D. E. (1981). Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221–2225. [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a critical heterocyclic intermediate in pharmaceutical development. 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors for oncology and other therapeutic areas.[1][2] This guide details a robust, two-step synthetic sequence commencing from the commercially available 7-azaindole. The protocol emphasizes scalability, safety, and process control, making it suitable for implementation in kilo-lab or pilot plant settings. We provide not only a step-by-step procedure but also the scientific rationale behind key process parameters, troubleshooting guidance, and critical safety protocols.
Introduction: The Significance of 3-Bromo-4-chloro-7-azaindole
The 7-azaindole core is a bioisostere of indole, offering modulated electronic properties, improved solubility, and unique hydrogen bonding capabilities that can enhance pharmacological activity and pharmacokinetic profiles.[1] The title compound, this compound, is a highly functionalized derivative, serving as a versatile building block. The orthogonal reactivity of the chloro and bromo substituents, combined with the reactive N-H site, allows for sequential and site-selective cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to build molecular complexity.[3][4] This makes it an invaluable precursor for generating libraries of compounds for drug discovery campaigns, particularly for inhibitors of kinases like SGK-1.[2]
The synthetic strategy outlined herein focuses on a regioselective, sequential halogenation of the 7-azaindole scaffold. This approach is designed for efficiency and scalability, addressing the challenges often associated with controlling regiochemistry in heteroaromatic systems.
Synthetic Strategy and Mechanism
The synthesis proceeds via a two-step sequence starting from 1H-pyrrolo[2,3-b]pyridine:
-
Step 1: Chlorination. The pyridine ring is first activated via N-oxidation. This electronic modification facilitates a nucleophilic chlorination at the C4 position, a site typically resistant to electrophilic attack.[5]
-
Step 2: Bromination. The resulting 4-chloro-1H-pyrrolo[2,3-b]pyridine undergoes a regioselective electrophilic bromination at the electron-rich C3 position of the pyrrole ring.[6]
This sequence ensures high regiochemical control, which is paramount for large-scale production to avoid costly and difficult purification of isomers.
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Step 1: Incomplete N-Oxidation | Insufficient m-CPBA (due to low assay); Reaction time too short; Temperature too low. | Add an additional 0.1-0.2 equivalents of m-CPBA; Increase reaction time; Allow reaction to slowly warm to room temperature. |
| Step 1: Low yield of 4-chloro product | Inefficient hydrolysis of POCl₃; Product loss during aqueous work-up. | Ensure quench is performed slowly and with vigorous stirring; Perform additional extractions of the aqueous layer. |
| Step 2: Formation of di-bromo species | Excess NBS used; Reaction temperature too high. | Use precisely 1.0-1.05 equivalents of NBS; Maintain strict temperature control at 0-5 °C. |
| Step 2: Incomplete Bromination | Inactive/degraded NBS; Insufficient reaction time. | Use a fresh bottle of NBS, stored properly; Increase stirring time and monitor by LC-MS. |
| Final Product: Coloration (yellow/brown) | Residual impurities or oxidation. | Perform an activated carbon (charcoal) treatment during recrystallization; Ensure final product is dried and stored under inert atmosphere away from light. |
Large-Scale Safety & Environmental Considerations
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. All transfers and additions must be performed under an inert atmosphere (Nitrogen) in a closed system. Personnel must use acid-resistant gloves and face shields. The quenching step is extremely hazardous and must have a well-defined and tested protocol to manage the exotherm. [7]* N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a fume hood and avoid inhalation of dust. It can decompose with heat or light.
-
Bromine Safety: While this protocol uses NBS, any potential for free bromine generation necessitates caution. Bromine is highly toxic and corrosive. [8][9]An emergency spill kit containing a neutralizing agent like sodium thiosulfate solution should be readily available. [8]Do not mix chlorine- and bromine-containing waste streams without careful consideration. [10]* Waste Management:
-
Aqueous waste streams will be basic and contain salts. They must be neutralized before disposal.
-
Halogenated organic waste must be collected separately and disposed of according to institutional and environmental regulations.
-
Never mix chlorine and bromine waste streams as this can lead to hazardous reactions. [10]
-
References
- The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
- National Institutes of Health. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- Organic Chemistry Portal. Azaindole synthesis.
- ACS Publications. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
- ResearchGate. Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with....
- ResearchGate. Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
- Journal of the Chemical Society C. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines.
- YouTube. (2024, June 6). Bromination safety.
- Pipzine Chemicals. 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- ACS Publications. Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
- ResearchGate. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
- ChemicalBook. 3-BroMo-4-chloro-pyridine 1-oxide synthesis.
- YouTube. (2024, June 6). Chlorination safety.
- Preprints.org. (2025, November 15). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
- Echemi. (2022, June 27). Danger Ahead: Mixing Chlorine And Bromine.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- Florida State University. Lab Procedure - FSU | Department of Chemistry & Biochemistry.
- ChemicalBook. 4-bromo-1H-pyrrolo[2,3-c]pyridine synthesis.
- Google Patents. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
- PubMed Central. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.
- Google Patents. WO2007012953A2 - Pyrrolo[2,3-d]pyrimidine derivatives; their intermediates and synthesis.
- PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.
- ACS Publications. Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.
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- 9. Lab Procedure [chem.fsu.edu]
- 10. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support guide for the purification of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification of this compound from complex reaction mixtures. The advice provided is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducibility.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section is structured in a question-and-answer format to directly address common issues encountered during the purification of this compound.
Question 1: My crude product is a dark, oily residue after the reaction work-up. How should I proceed with the initial cleanup?
Answer: A dark, oily crude product often indicates the presence of polymeric impurities, residual high-boiling solvents (like DMF or DMSO), and colored byproducts. A multi-step approach is recommended for the initial cleanup before attempting more refined purification techniques like chromatography or crystallization.
-
Step 1: Trituration with a Non-polar Solvent. Many organic compounds that are oils at room temperature can sometimes be coaxed into precipitating as a solid.
-
Add a small amount of a non-polar solvent in which your product is expected to have low solubility, such as hexanes or diethyl ether, to the oily residue.
-
Stir vigorously with a spatula, scratching the sides of the flask to induce crystallization or precipitation.
-
If a solid forms, it can be collected by filtration. This solid will likely still be impure but will be easier to handle in subsequent steps.
-
-
Step 2: Liquid-Liquid Extraction for Basic Impurity Removal. Given that this compound has a basic pyridine nitrogen, an acidic wash is a crucial step to separate it from non-basic impurities.[1][2][3]
-
Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as a hydrochloride salt.
-
Separate the layers and wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-polar impurities.
-
Basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide until it is alkaline (pH > 8).
-
Extract your product back into an organic solvent (e.g., ethyl acetate or DCM).
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Step 3: Charcoal Treatment for Color Removal. If the product is still highly colored after extraction, treatment with activated charcoal can be effective.[4][5][6][7]
-
Dissolve the crude product in a suitable solvent.
-
Add a small amount of activated charcoal (typically 1-5% by weight of your crude material).
-
Heat the mixture gently with stirring for 10-15 minutes. Caution: Add charcoal to a cool solution and then heat it to avoid bumping.[6]
-
Perform a hot filtration through a pad of Celite® to remove the charcoal.
-
Concentrate the filtrate.
-
This initial cleanup should yield a product that is more amenable to purification by chromatography or crystallization.
Question 2: I am struggling to get good separation of my product from a closely related impurity using silica gel column chromatography. What can I do to improve the resolution?
Answer: Achieving good separation on silica gel for polar, nitrogen-containing heterocycles can be challenging due to interactions with the acidic silica surface.[8] Here are several strategies to improve your separation:
-
Optimize the Mobile Phase:
-
Increase Polarity Gradually: If your product and impurity are eluting too quickly, decrease the polarity of your eluent system (e.g., from 10% methanol in DCM to 5%). Conversely, if they are stuck at the baseline, increase the polarity.
-
Change Solvent Selectivity: If a simple solvent system like ethyl acetate/hexanes is not providing separation, try a different system with different solvent properties. For polar compounds, a mixture of dichloromethane and methanol is often a good starting point.[9]
-
Add a Basic Modifier: Tailing or streaking of basic compounds on silica gel is common due to strong interactions with acidic silanol groups. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to your mobile phase can neutralize these acidic sites and lead to sharper peaks and better separation.[10]
-
-
Consider a Different Stationary Phase:
-
Alumina: For basic compounds, switching to neutral or basic alumina can be beneficial as it lacks the acidic character of silica gel.
-
Reversed-Phase Chromatography: If your compound is sufficiently polar, reversed-phase (C18) chromatography is an excellent alternative.[10] In this technique, a polar mobile phase (e.g., water/acetonitrile or water/methanol, often with a modifier like formic acid or TFA) is used, and less polar compounds elute first.
-
-
Proper Column Packing and Loading:
-
Ensure your column is packed uniformly to avoid channeling.
-
Do not overload the column. A general rule of thumb is to load 1-5% of crude material by weight relative to the stationary phase.[10] For difficult separations, a lower loading percentage is advisable.
-
Experimental Protocol: Flash Column Chromatography of this compound
-
TLC Analysis: Develop a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of ~0.3 for your product. A good starting point is a gradient of methanol in dichloromethane.
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like DCM. If solubility is an issue, you can adsorb the compound onto a small amount of silica gel (dry loading).
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Question 3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution is supersaturated with impurities. Here are some troubleshooting steps:
-
Slow Down the Cooling Process: Rapid cooling often leads to oiling out. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator.
-
Add More Solvent: The oil may have formed because the solution was too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly again.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Use Seed Crystals: If you have a small amount of the pure, solid product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Choose a Different Solvent System: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to experiment with different solvents or solvent mixtures. For polar compounds, combinations like ethanol/water, acetone/hexanes, or ethyl acetate/hexanes can be effective.[11]
Question 4: How can I effectively visualize my halogenated, nitrogen-containing compound on a TLC plate?
Answer: Visualizing compounds like this compound on TLC can sometimes be tricky. A combination of methods is often best:
-
UV Light (Non-destructive): Since the compound contains an aromatic pyrrolopyridine system, it should be UV active. Examine the dried TLC plate under a UV lamp (254 nm). The compound should appear as a dark spot on the fluorescent background of the plate.[12][13] This is the quickest and most common first step.
-
Iodine Vapor (Semi-destructive): Place the TLC plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary, colored complex with iodine, appearing as brown or yellow spots.[13][14] This is a good general stain.
-
Potassium Permanganate Stain (Destructive): This stain is useful for compounds that can be oxidized. The pyrrole ring is susceptible to oxidation. Dip the plate in a dilute solution of potassium permanganate. Your compound will likely appear as a yellow or brown spot against a purple background.[15]
-
Silver Nitrate Stain for Halogens (Destructive): A specific stain for halogenated compounds involves spraying the plate with a solution of silver nitrate and then irradiating it with UV light. The halogenated compound will appear as a dark spot.[12]
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities I might encounter during the synthesis and purification of this compound?
A1: While specific impurities depend on the synthetic route, common side products in the synthesis of 7-azaindoles can include:
-
Starting Materials: Unreacted precursors.
-
Regioisomers: Isomers with bromine and chlorine at different positions.
-
Over-halogenated species: Di-brominated or di-chlorinated products.
-
Hydrolysis products: If water is present during certain reaction steps, you might see the chloro group replaced by a hydroxyl group.
-
N-Alkylated/Acylated byproducts: If reactive alkylating or acylating agents are used and the pyrrole nitrogen is not protected.
Q2: What is the expected appearance and stability of pure this compound?
A2: Pure this compound is typically a solid at room temperature. Like many halogenated heterocyclic compounds, it may have a slight color (off-white to light yellow or tan). It should be stored in a cool, dry place, protected from light to prevent degradation.
Q3: Can I use NMR spectroscopy to assess the purity of my fractions?
A3: Absolutely. ¹H NMR is an excellent tool for assessing purity. You can look for the disappearance of impurity peaks and the appearance of the characteristic signals for your product. Be mindful of residual solvent peaks from your chromatography or recrystallization, which can be identified using standard reference tables.[16][17]
Q4: Is it better to use a gradient or isocratic elution for column chromatography?
A4: For a new purification, it is often best to start with a gradient elution. This allows you to survey a range of solvent polarities and find the optimal conditions for separating your product from impurities. Once you have identified the ideal solvent composition, you can switch to an isocratic (constant solvent composition) elution for larger scale purifications if the separation is straightforward.
III. Visualized Workflows
Decision Tree for Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification strategy.
Troubleshooting Column Chromatography
Caption: Troubleshooting guide for common column chromatography issues.
IV. References
-
TLC Visualization Reagents - EPFL. (URL: [Link])
-
(PDF) REMOVAL OF COLOUR FROM WASTEWATER USING LOCALLY AVAILABLE CHARCOAL - ResearchGate. (URL: [Link])
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (URL: [Link])
-
Column chromatography. (URL: Not available)
-
Decolorizing carbon. (URL: [Link])
-
Charcoal - Chemistry LibreTexts. (URL: [Link])
-
CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents. (URL: )
-
Column chromatography & TLC on highly polar compounds? : r/chemistry - Reddit. (URL: [Link])
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (URL: [Link])
-
Column Chromatography - Organic Chemistry at CU Boulder. (URL: [Link])
-
Visualizing TLC Plates - Chemistry LibreTexts. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - Organometallics. (URL: [Link])
-
TLC Visualization Methods. (URL: Not available)
-
Decolorization with Activated Carbon - Carbotecnia. (URL: [Link])
-
Adsorption of nitrogen-heterocyclic compounds on bamboo charcoal: Kinetics, thermodynamics, and microwave regeneration | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and pharmacological activities of 7-azaindole derivatives - PubMed. (URL: [Link])
-
Thin Layer Chromatography. (URL: Not available)
-
TLC Visualization Techniques | PDF | Thin Layer Chromatography | Carotenoid - Scribd. (URL: [Link])
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (URL: [Link])
-
Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. - DTIC. (URL: [Link])
-
US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (URL: )
-
Liquid Extraction: Acidic Extraction | Request PDF - ResearchGate. (URL: [Link])
-
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine | Tetrahedron. (URL: [Link])
-
3-bromo-4-chloro-1-methyl-1h-pyrrolo[2,3-b]pyridine - PubChemLite. (URL: [Link])
-
3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine, 95% Purity, C7H4BrClN2, 100 mg. (URL: Not available)
-
Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor - MDPI. (URL: [Link])
-
Alkyl pyridine ionic liquid as a green corrosion inhibitor for mild steel in acidic medium - NIH. (URL: [Link])
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Technical Support Center: Synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives
Welcome to the technical support center for the synthesis and optimization of halogenated 7-azaindole derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during the synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and related structures. Our goal is to provide field-proven insights and robust protocols to enhance your synthetic yields and purity.
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2] Its functionalization, particularly halogenation, is a critical step in the development of these molecules. However, the distinct electronic properties of the electron-rich pyrrole ring fused to an electron-deficient pyridine ring present unique regioselectivity and reactivity challenges.[3] This guide addresses these issues in a direct question-and-answer format.
Troubleshooting Guide
This section tackles specific experimental issues you might be facing. We diagnose the problem, explain the underlying chemistry, and provide actionable solutions.
Question 1: My C3-bromination yield is low or the reaction is not going to completion. What are the common causes and solutions?
Answer:
Low yield in the C3-bromination of the 7-azaindole core is a frequent issue. The C3 position is the most electron-rich and kinetically favored site for electrophilic attack.[4] If the reaction is sluggish, consider the following factors:
-
Choice of Brominating Agent: The reactivity of the brominating agent is paramount.
-
N-Bromosuccinimide (NBS): This is the most common and often preferred reagent for its ease of handling (solid) and ability to provide a low, steady concentration of electrophilic bromine, which can minimize side reactions. It is typically used in solvents like Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF).[5]
-
Elemental Bromine (Br₂): While highly reactive, Br₂ is a hazardous liquid and can lead to over-bromination (di-bromination) if not added carefully at low temperatures (e.g., 0 °C).
-
Copper(II) Bromide (CuBr₂): This reagent offers a mild and efficient method for regioselective C3-bromination, often performed in acetonitrile at room temperature, and can be advantageous for sensitive substrates.[6]
-
-
Reaction Conditions:
-
Temperature: For NBS, reactions are often run at room temperature. If the reaction is slow, gentle heating might be required, but this increases the risk of side products. For Br₂, low temperatures (0 °C to RT) are crucial to control reactivity.[5]
-
Solvent: Aprotic solvents are standard. The choice can influence reagent solubility and reaction rate. For particularly unreactive substrates, a more polar solvent like DMF can be used, but may complicate workup.
-
Acid Scavenging: The HBr generated during the reaction can protonate the pyridine nitrogen, deactivating the ring system towards further electrophilic attack. While typically not necessary for the more reactive pyrrole ring, if your substrate has other acid-sensitive groups, adding a non-nucleophilic base might be considered, though this is uncommon for this specific step.
-
-
Substrate Reactivity: Electron-withdrawing groups on the 7-azaindole core will significantly decrease the nucleophilicity of the pyrrole ring, slowing down the bromination. For such deactivated substrates, a more forceful brominating agent or longer reaction times may be necessary.
Troubleshooting Workflow: Low C3-Bromination Yield
Caption: Decision tree for troubleshooting low C3-bromination yield.
Question 2: I am struggling to introduce the chlorine atom at the C4 position. Why is this step so difficult and what is the best strategy?
Answer:
Direct electrophilic chlorination at the C4 position of the 7-azaindole ring is challenging because this position is on the electron-deficient pyridine ring. Standard electrophilic chlorinating agents like N-Chlorosuccinimide (NCS) will preferentially react at C3 or not at all. Achieving C4 chlorination requires activating the pyridine ring.
The most reliable method involves the formation of an N-oxide intermediate.[7][8]
-
N-Oxidation: The pyridine nitrogen is oxidized, typically using m-chloroperoxybenzoic acid (mCPBA). This has two crucial effects:
-
It deactivates the pyrrole ring toward electrophilic attack by withdrawing electron density.
-
It activates the C4 and C6 positions of the pyridine ring for nucleophilic attack.
-
-
Deoxygenative Chlorination: The N-oxide is then treated with a chlorinating agent that also facilitates deoxygenation. Reagents like phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl) in DMF are effective.[8] This proceeds via a nucleophilic mechanism, which is now favored at the C4 position.
Synthetic Strategy: C4-Chlorination via N-Oxide
Caption: General workflow for C4-chlorination of 7-azaindoles.
An alternative, though often lower-yielding, approach is a directed ortho-metalation if a suitable directing group is present at the C5 position. However, for obtaining the 3-bromo-4-chloro core, the N-oxide route is generally more robust.[9]
Question 3: I am observing significant amounts of di-brominated or other regioisomeric impurities. How can I improve selectivity?
Answer:
Regiocontrol is the cornerstone of a successful synthesis. The formation of impurities like 3,5-dibromo or 3,6-dibromo derivatives is a common pitfall.
-
For C3-Bromination:
-
Controlling Stoichiometry: Use of only a slight excess (1.05-1.1 equivalents) of the brominating agent (especially NBS) is critical.
-
Temperature Control: As mentioned, run the reaction at the lowest practical temperature to favor the kinetically preferred C3 product over thermodynamically more stable or other kinetically accessible products that may form at higher energies.
-
N-H Protection: Protecting the pyrrole nitrogen with a bulky group like tosyl (Ts) or triisopropylsilyl (TIPS) can sterically hinder attack at other positions and modulate the electronic properties of the ring.[2][10] However, this adds extra steps to the synthesis.
-
-
For the Overall Synthesis: The sequence of halogenation matters. A highly regioselective route to a related compound, 5-bromo-4-chloro-3-nitro-7-azaindole, was achieved by first introducing the chloro and nitro groups, followed by a highly selective bromination at C5.[11] This highlights that the substitution pattern dramatically influences the outcome of subsequent steps. For the 3-bromo-4-chloro target, the most common sequence is:
-
C3-Bromination of the 7-azaindole parent.
-
N-Oxidation of the 3-bromo-7-azaindole.
-
C4-Chlorination of the N-oxide.
-
This sequence leverages the natural reactivity of the core (C3 electrophilic attack) before moving to the more complex, activation-requiring C4-chlorination.
Frequently Asked Questions (FAQs)
Q1: Which N-H protecting group is best for this synthesis?
The choice of protecting group depends on its compatibility with downstream conditions.
-
Tosyl (Ts): Robust and withstands many reaction conditions. It is strongly electron-withdrawing, which can deactivate the ring. Deprotection typically requires strong basic conditions (e.g., NaOH/dioxane reflux).[5][10]
-
[2-(Trimethylsilyl)ethoxy]methyl (SEM): Offers milder deprotection conditions (e.g., with fluoride sources or acid), but can be challenging as the released formaldehyde can lead to side products.[12][13]
-
Triisopropylsilyl (TIPS): A bulky group useful for directing ortho-metalations and can be removed with fluoride (e.g., TBAF).[9]
For a straightforward halogenation sequence, it is often possible to proceed without any N-protection, which improves atom economy and reduces step count. Protection is typically introduced when subsequent steps involve strong bases (like lithiation) or to enhance selectivity in complex cases.[14]
Q2: How should I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is indispensable for real-time monitoring. Use a solvent system that gives good separation between the starting material, product, and any major byproducts (e.g., Hexane/Ethyl Acetate mixtures). Staining with potassium permanganate or visualization under UV light is effective. For quantitative analysis and confirmation of purity, High-Performance Liquid Chromatography (HPLC) is the standard method.[11]
Q3: What are the best practices for purification and isolation to maximize yield?
Post-reaction workup and purification are critical stages where significant product loss can occur.
-
Crystallization: This is the ideal method for purification on a large scale as it is efficient and avoids chromatography. If your product is a stable solid, screening for a suitable crystallization solvent is highly recommended. A process for a related compound successfully used direct crystallization from the reaction mixture, avoiding laborious extractions.[11]
-
Column Chromatography: For lab-scale synthesis and removal of closely-eluting impurities, silica gel chromatography is standard. Use a well-chosen eluent system to ensure good separation. Be aware that halogenated 7-azaindoles can be somewhat acidic and may streak on silica; adding a small amount of triethylamine (~0.1-1%) to the eluent can mitigate this.
Protocols and Data
Table 1: Comparison of Common Halogenating Agents
| Reagent | Target Position | Typical Conditions | Advantages | Disadvantages / Common Issues |
| NBS | C3 (Pyrrole) | 1.1 eq, DCM or THF, 0°C to RT | Solid, easy to handle, good selectivity | Can over-brominate if excess is used or at high temp. |
| Br₂ | C3 (Pyrrole) | 1.0 eq, CHCl₃ or DCM, 0°C | Highly reactive, inexpensive | Hazardous liquid, high risk of di-bromination |
| CuBr₂ | C3 (Pyrrole) | 1.2 eq, MeCN, RT | Mild, high-yielding, good selectivity[6] | Requires removal of copper salts during workup |
| POCl₃ | C4 (Pyridine) | Excess, Reflux (post N-oxide) | Effective for N-oxides, common reagent | Harsh conditions, corrosive, workup can be difficult |
| MsCl / DMF | C4 (Pyridine) | 2-3 eq, DMF, ~80°C (post N-oxide) | Milder than POCl₃, good yields[8] | Requires higher temperature, DMF can be hard to remove |
Protocol 1: C3-Bromination of 1H-pyrrolo[2,3-b]pyridine
This protocol is a representative example and may require optimization for specific derivatives.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous THF or DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with DCM or Ethyl Acetate (3x).
-
Wash & Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., Hexane/Ethyl Acetate gradient) or crystallization to afford 3-Bromo-1H-pyrrolo[2,3-b]pyridine.[15]
References
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available at: [Link]
- Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
-
ResearchGate. (n.d.). Optimization of the coupling reaction of N-methyl-4-bromo-7-azaindole... Available at: [Link]
-
ACS Publications. (n.d.). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Available at: [Link]
- Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Available at: [Link]
-
ResearchGate. (2008). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Available at: [Link]
-
ResearchGate. (n.d.). Nucleophilic chlorination of 1H‐pyrrolo[2,3‐b]pyridine‐N‐oxides with MsCl/DMF. Available at: [Link]
-
ACS Publications. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Available at: [Link]
-
Pipzine Chemicals. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Azaindole Therapeutic Agents. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Available at: [Link]
-
PubMed Central (PMC). (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available at: [Link]
-
Journal of the Chemical Society C. (n.d.). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
ElectronicsAndBooks. (n.d.). Synthesis of functionalized 7-azaindoles via directed ortho-metalations. Available at: [Link]
-
Semantic Scholar. (n.d.). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Available at: [Link]
-
ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available at: [Link]
-
ACS Publications. (n.d.). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Available at: [Link]
-
RSC Publishing. (n.d.). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Available at: [Link]
-
PubMed Central (PMC). (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Available at: [Link]
-
DTIC. (n.d.). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Available at: [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available at: [Link]
-
PubChemLite. (n.d.). This compound. Available at: [Link]
- Google Patents. (n.d.). WO2016100651A1 - A process for preparing halogenated azaindole compounds using pybrop.
-
RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
ResearchGate. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available at: [Link]
-
PubChemLite. (n.d.). 3-bromo-4-chloro-1-methyl-1h-pyrrolo[2,3-b]pyridine. Available at: [Link]
Sources
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troubleshooting Buchwald-Hartwig amination with 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Topic: Troubleshooting Buchwald-Hartwig Amination with 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for advanced cross-coupling applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research. The Buchwald-Hartwig amination of this compound (also known as 3-bromo-4-chloro-7-azaindole) is a powerful transformation for accessing novel chemical space, yet its complexity presents unique challenges. This guide is structured to help you diagnose and resolve issues encountered during your experiments, ensuring a higher success rate and a deeper understanding of the reaction mechanism.
The 7-azaindole core is a privileged scaffold in medicinal chemistry, but its electronic properties and multiple potential reaction sites demand a carefully optimized approach.[1] This guide will address the key hurdles: achieving regioselectivity between the C-Br and C-Cl bonds, mitigating common side reactions, and overcoming catalyst inhibition.
Troubleshooting Guide
This section is designed to address specific problems you may be observing in your reaction.
Q1: My reaction shows low to no conversion. What are the primary factors to investigate?
Low or no conversion is a common starting problem, often pointing to issues with the catalytic system's formation or activity. The oxidative addition of the aryl halide to the Pd(0) complex is a critical step in the catalytic cycle and can be sluggish, especially with heteroaryl halides.[2][3]
Initial Diagnostic Steps:
-
Catalyst System Integrity:
-
Palladium Source: While Pd(OAc)₂ is common, its reduction to the active Pd(0) species can be inefficient and unreliable.[4] Consider using a well-defined Pd(0) source like Pd₂(dba)₃ or, preferably, a modern palladium pre-catalyst (e.g., G3 or G4 palladacycles). These pre-catalysts are designed to cleanly and rapidly generate the active L-Pd(0) species upon exposure to a base.[2][5]
-
Ligand Choice: The ligand is paramount. For a di-halogenated, electron-deficient heterocycle like this, bulky, electron-rich biarylphosphine ligands are essential. Ligands like XPhos, RuPhos, or BrettPhos are excellent starting points as they accelerate both the oxidative addition and the final reductive elimination step.[6]
-
Catalyst Loading: For challenging substrates, a standard 1-2 mol% catalyst loading might be insufficient. Consider increasing the loading to 3-5 mol% during initial troubleshooting.[5]
-
-
Reaction Environment:
-
Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[7] Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). This requires properly degassing your solvent and using Schlenk techniques or a glovebox.
-
Solvent Purity: Use anhydrous, high-purity solvents. Water can have variable effects; while sometimes beneficial in small amounts, its presence can also promote catalyst decomposition and competing side reactions like aryl halide hydrolysis.[7][8] Common solvents for this chemistry include toluene, 1,4-dioxane, and THF.[2][7]
-
-
Temperature:
-
These reactions often require thermal energy to overcome activation barriers. A typical temperature range is 80-110 °C.[2] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
-
Q2: I'm observing a mixture of products. How can I control the regioselectivity between the C-Br and C-Cl positions?
Your substrate has two potential coupling sites: the C3-Br bond and the C4-Cl bond. Achieving high regioselectivity is key to a clean reaction.
Controlling Selectivity:
The selectivity is governed by the relative rates of oxidative addition at the two positions. For palladium-catalyzed cross-coupling reactions, the general reactivity trend for aryl halides is I > Br > OTf > Cl.[2]
-
Favoring C-Br Amination: The C-Br bond is significantly more reactive than the C-Cl bond. Under standard Buchwald-Hartwig conditions, you should observe preferential, if not exclusive, amination at the C3-Bromo position. To maximize this selectivity:
-
Use milder reaction temperatures (e.g., 80-90 °C) initially.
-
Keep reaction times as short as possible; monitor by LC-MS to stop the reaction upon consumption of the starting material to prevent subsequent, slower reaction at the C4-chloro position.
-
A study on 5-Bromo-3-chloro-7-azaindole showed exclusive coupling at the 5-bromo position, highlighting the strong intrinsic preference for the C-Br bond in this scaffold.[9]
-
-
Targeting C-Cl Amination (Post-Bromination): If you wish to functionalize the C4-Cl position after reacting the C3-Br site, you will need more forcing conditions for the second coupling, such as higher temperatures, a more active catalyst system (potentially a different ligand), and longer reaction times.
Q3: A significant amount of hydrodehalogenation (replacement of -Br or -Cl with -H) is occurring. How can I minimize this side product?
Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of aminated.[5] This occurs when the desired C-N reductive elimination is slow relative to competing pathways, such as β-hydride elimination from an amide intermediate or reaction with trace water or other proton sources.[3][10]
Strategies to Suppress Hydrodehalogenation:
-
Ligand Selection: Choose a ligand that promotes rapid reductive elimination. The bulky biarylphosphine ligands mentioned earlier (XPhos, etc.) are designed for this purpose.
-
Base Choice: While strong bases are needed, ensure they are non-nucleophilic. NaOt-Bu is standard. Using a weaker base like K₃PO₄ or Cs₂CO₃ might slow down the desired reaction more than the side reaction, but it can be substrate-dependent.
-
Amine Stoichiometry: Using a slight excess of the amine coupling partner (1.2–1.5 equivalents) can help push the equilibrium towards the desired amination pathway.[5]
-
Strictly Anhydrous Conditions: Scrupulously dry all reagents, solvents, and glassware. Water can be a proton source for the dehalogenation pathway.[11][12]
Q4: The reaction starts but then stalls. Could catalyst deactivation be the issue?
Yes, catalyst deactivation is a major concern with the 7-azaindole scaffold.
Causes and Solutions:
-
N-H Inhibition: The unprotected N-H of the pyrrole ring is acidic and can react with the strong base. More importantly, both the pyrrole nitrogen and the pyridine nitrogen can act as ligands, coordinating to the palladium center and inhibiting its catalytic activity.[13]
-
Solution 1: Use a Specialized Catalyst System: Some modern catalyst systems are specifically designed to be robust in the presence of N-H acidic protons. Using LiHMDS as a base can be effective for unprotected N-H substrates as it deprotonates the N-H in situ.[7][9] A study by Buchwald on unprotected halo-7-azaindoles found that a specific palladium precatalyst system with LiHMDS in THF was highly effective, while common bases like NaOt-Bu and Cs₂CO₃ were ineffective.[9]
-
Solution 2: N-H Protection: If catalyst inhibition persists, protecting the pyrrole nitrogen is a reliable strategy. Common protecting groups like tosyl (Ts) or (2-(trimethylsilyl)ethoxy)methyl (SEM) can be installed. This prevents coordination to the palladium and improves reactivity, though it adds steps to your synthesis.[13]
Q5: My starting materials are not fully soluble, or the reaction mixture is heterogeneous. How does this impact the reaction?
Insolubility is a frequently underestimated cause of reaction failure.[2] A homogeneous reaction is ideal for consistent and rapid catalysis.
Addressing Solubility Issues:
-
Solvent Screening: If your substrate or amine is poorly soluble in toluene or dioxane, consider alternative solvents. Ethereal solvents like CPME or alcoholic solvents like t-AmOH can be effective.[2][14] Sometimes a solvent mixture is required. Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[2]
-
Base Solubility: Many inorganic bases (K₃PO₄, Cs₂CO₃) have poor solubility in organic solvents. The high density of these bases can cause them to settle, reducing their effective concentration and leading to poor reaction rates.[2] Ensure vigorous stirring to maintain a fine suspension. Alternatively, using a soluble base like LHMDS can resolve this issue.[9]
Frequently Asked Questions (FAQs)
FAQ 1: Which palladium precursor and ligand combination is the best starting point?
For this specific substrate, a high-performance system is recommended. Start with a G3 or G4 palladacycle pre-catalyst (e.g., XPhos-Pd-G3) at 2 mol%. Pair it with a bulky biarylphosphine ligand like XPhos or RuPhos (if not already part of the pre-catalyst). This combination is well-suited for activating aryl halides and coupling with a range of amines.[6]
FAQ 2: What is the optimal base and solvent system?
This is highly substrate-dependent.
-
For Protected 7-Azaindole: NaOt-Bu in toluene or 1,4-dioxane is the classic, highly effective choice.
-
For Unprotected 7-Azaindole: Based on literature for this specific scaffold, LiHMDS in THF is the superior system, as it circumvents issues related to the acidic N-H proton.[9]
FAQ 3: Is N-H protection of the pyrrole ring absolutely necessary?
Not always, but it is the most robust solution if you are facing persistent issues with catalyst deactivation. As demonstrated by Buchwald's group, successful coupling on the unprotected scaffold is possible with a carefully chosen catalyst/base system (Pd precatalyst/LiHMDS).[9] Therefore, it is recommended to first attempt the reaction on the unprotected material before resorting to a protection/deprotection sequence.
FAQ 4: How critical are anhydrous and oxygen-free conditions?
They are absolutely critical . The active Pd(0) catalyst will be readily oxidized to inactive Pd(II) in the presence of oxygen, shutting down the catalytic cycle.[7] While trace water can sometimes be beneficial, excess water can lead to unwanted side reactions.[8] Always use dry, degassed solvents and maintain a positive pressure of an inert gas.
Data Presentation & Protocols
Recommended Starting Conditions for Reaction Screening
| Parameter | Recommendation A (Unprotected N-H) | Recommendation B (General/Protected N-H) | Rationale |
| Pd Source | P1 Precatalyst[9] (or other G3/G4) | XPhos Pd G3 | Ensures efficient formation of active Pd(0). |
| Ligand | L1[9] (or BrettPhos/RuPhos) | XPhos (included in precatalyst) | Bulky, electron-rich ligands are crucial for this substrate class. |
| Base | LiHMDS (1.0 M in THF) | Sodium tert-butoxide (NaOt-Bu) | LiHMDS is proven for unprotected azaindoles[9]; NaOtBu is a strong, general base. |
| Solvent | THF | Toluene or 1,4-Dioxane | Solvent must be compatible with the chosen base. |
| Temperature | 65 °C | 100-110 °C | Milder conditions may be sufficient with the highly active LiHMDS system. |
| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M | Standard concentration range. |
Experimental Protocol: General Procedure for Selective C-Br Amination
This protocol is a starting point and should be optimized based on your specific amine and observations.
-
Preparation: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv), and the base (e.g., NaOt-Bu, 1.5 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 equiv) followed by the anhydrous, degassed solvent (e.g., toluene, to make a 0.2 M solution).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction.
-
Monitoring: Monitor the reaction progress by taking aliquots (under inert atmosphere if possible) and analyzing by TLC or LC-MS. Look for the consumption of the starting material and the formation of the mono-aminated product.
-
Workup: Once the reaction is complete, cool to room temperature. Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common amination issues.
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Wiley Online Library. [Link]
-
Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry. [Link]
-
Hama, T., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
-
Kashani, S. K., et al. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. NIH Public Access. [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]
-
Martin, A. R., et al. (2013). Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl at Room Temperature. Organic Letters. [Link]
-
Vicić, D. A., et al. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]
-
Campos, J. F., et al. (2021). Demonstration of Green Solvent Performance on O,S,N-Heterocycles Synthesis: Metal-Free Click Chemistry and Buchwald—Hartwig Coupling. Molecules. [Link]
-
Kjellgren, J., et al. (2006). Effect of water on the palladium-catalyzed amidation of aryl bromides. Journal of Organic Chemistry. [Link]
-
Frank, É., et al. (2017). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). 1.2.3 The Buchwald–Hartwig Reaction. [Link]
-
Sotorríos, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Polymers. [Link]
-
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.[Link]
-
Campos, J. F., et al. (2021). Greener Buchwald-Hartwig Reaction on Various Heterocycles Using Eucalyptol as Solvent. New Innovations in Chemistry and Biochemistry Vol. 2. [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds![Link]
-
Ruijter, E., et al. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
ResearchGate. (n.d.). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. [Link]
-
Lipshutz, B. H., et al. (2016). t-BuXPhos: a highly efficient ligand for Buchwald–Hartwig coupling in water. Green Chemistry. [Link]
-
ResearchGate. (n.d.). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. [Link]
-
Molecules. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
-
ACS Medicinal Chemistry Letters. (2024). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]
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Navigating the Nuances of Acidity: A Technical Guide to the Stability of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (herein referred to as Compound 1 ). This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this highly functionalized 7-azaindole scaffold, particularly under acidic conditions. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the integrity of your experiments and the reliability of your results.
Introduction: The Dichotomy of Reactivity and Stability
Compound 1 is a valuable building block in medicinal chemistry, prized for its unique electronic properties and multiple points for diversification. However, the very features that make it synthetically attractive—the pyrrole ring, the pyridine nitrogen, and the halogen substituents—also render it susceptible to degradation under certain conditions, especially in acidic media. Understanding these potential stability issues is paramount for its successful application in multi-step syntheses and biological assays.
This guide will delve into the common challenges encountered when handling Compound 1 in the presence of acids, offering explanations grounded in mechanistic principles and providing validated protocols for mitigation.
Frequently Asked Questions (FAQs)
Q1: I'm observing the appearance of multiple new spots on my TLC/LC-MS after treating Compound 1 with a strong acid (e.g., TFA, HCl). What could be happening?
A1: The observation of new, often isomeric, spots is a classic indicator of an acid-catalyzed halogen migration, a phenomenon known as the "halogen dance". On the electron-rich pyrrole ring of the 7-azaindole scaffold, protonation can facilitate the intramolecular rearrangement of the bromine and chlorine atoms. This can lead to a mixture of regioisomers, complicating purification and compromising the integrity of your desired compound.
Q2: My reaction yield is consistently low when using Compound 1 in an acid-catalyzed reaction. Could the starting material be degrading?
A2: Yes, significant degradation is a strong possibility. Beyond halogen migration, strong acidic conditions can lead to more severe decomposition pathways. The pyrrole ring, while aromatic, is susceptible to acid-catalyzed polymerization or ring-opening under harsh conditions. Furthermore, protonation of the pyridine nitrogen can further activate the pyrrole ring towards unwanted side reactions.
Q3: I need to perform a reaction on a substituent of Compound 1 that requires acidic conditions. What precautions can I take to minimize degradation?
A3: This is a common challenge. The key is to carefully select the reaction conditions and consider protecting the sensitive 1H-pyrrolo[2,3-b]pyridine core. Here are some strategies:
-
Use of Milder Acids: Opt for weaker Brønsted acids (e.g., acetic acid, pyridinium p-toluenesulfonate) or Lewis acids that are less prone to causing decomposition.
-
Temperature Control: Perform the reaction at the lowest possible temperature to slow down potential degradation pathways.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to acidic conditions.
-
N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group can significantly enhance stability.
Q4: What is the best N-protecting group for Compound 1 to enhance its stability in acidic media?
A4: The choice of a protecting group is critical and depends on the specific acidic conditions you plan to use. For general stability towards a range of acidic conditions, a tert-butoxycarbonyl (Boc) group is often a good choice. It is relatively easy to install and can be removed under specific acidic conditions that may not affect the rest of the molecule. For enhanced stability, a phenylsulfonyl (PhSO2) group can be employed, although its removal requires harsher conditions.
Troubleshooting Guide: Common Issues and Solutions
| Observed Issue | Potential Cause | Recommended Action(s) |
| Appearance of Isomeric Impurities | Acid-catalyzed halogen migration ("halogen dance"). | - Reduce the strength and/or concentration of the acid.- Lower the reaction temperature.- Consider N-protection of the pyrrole ring. |
| Low Reaction Yield/Recovery | Decomposition of the 7-azaindole core. | - Employ milder acidic conditions.- Shorten the reaction time.- Use a protected form of Compound 1 . |
| Discoloration of the Reaction Mixture | Polymerization or extensive decomposition. | - Immediately quench the reaction and re-evaluate the reaction conditions.- Ensure the absence of strong oxidizing agents. |
| Inconsistent Reaction Outcomes | Variable protonation states affecting reactivity. | - Use a buffered acidic system to maintain a constant pH.- Ensure anhydrous conditions if water contributes to degradation. |
Experimental Protocols
Protocol 1: N-Boc Protection of this compound
This protocol provides a standard procedure for protecting the pyrrole nitrogen, which can significantly improve the stability of the molecule under many acidic conditions.
Materials:
-
This compound (Compound 1 )
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve Compound 1 (1.0 eq) in anhydrous DCM.
-
Add DMAP (0.1 eq) to the solution.
-
Add (Boc)₂O (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the N-Boc protected product.
Protocol 2: Stability Assessment of Compound 1 under Acidic Conditions
This protocol outlines a general method to systematically evaluate the stability of Compound 1 under your specific experimental conditions.
Materials:
-
Compound 1
-
The acid to be tested (e.g., TFA, HCl in a suitable solvent)
-
Internal standard (a stable, non-reactive compound)
-
LC-MS or HPLC system
Procedure:
-
Prepare a stock solution of Compound 1 and an internal standard at a known concentration in a suitable solvent.
-
In separate vials, add a defined amount of the stock solution.
-
To each vial, add the acidic solution to be tested at the desired concentration and temperature.
-
At specific time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial.
-
Quench the aliquot by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate).
-
Analyze the quenched samples by LC-MS or HPLC to determine the remaining percentage of Compound 1 and identify any major degradation products.
Visualizing Potential Degradation Pathways
The following diagrams illustrate the key mechanistic concepts discussed in this guide.
Figure 1: A simplified representation of the initial protonation events and subsequent potential degradation pathways for Compound 1 under acidic conditions.
Figure 2: A troubleshooting workflow for addressing stability issues of Compound 1 in acidic media.
Conclusion
While this compound is a powerful tool in chemical synthesis, its successful application hinges on a thorough understanding of its stability profile. By anticipating and mitigating the potential for acid-catalyzed degradation, researchers can unlock the full synthetic potential of this versatile scaffold. We encourage you to use this guide as a starting point for developing robust and reliable experimental protocols.
References
-
Synthesis and pharmacological activities of 7-azaindole derivatives. Pak J Pharm Sci. 2008 Jan;21(1):36-9. [Link]
-
Alvarez, R. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
-
Li, Y., et al. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. 2022. [Link]
-
Guillaumet, G., et al. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. 2001. [Link]
-
Synthesis of azaindoles. Organic Chemistry Portal. [Link]
-
D'Auria, M., et al. Acid Catalyzed Halogen Dance on Deactivated Pyrroles. ResearchGate. 2010. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds? ResearchGate. 2012. [Link]
Technical Support Center: Overcoming Poor Solubility of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support guide for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to the common challenge of its poor solubility in organic solvents. This guide is structured in a question-and-answer format to directly address the issues you may encounter during your experiments.
Understanding the Challenge: Physicochemical Properties
This compound is a heterocyclic compound with a molecular weight of 231.48 g/mol and the formula C₇H₄BrClN₂.[1][2][3] Its structure, characterized by a pyrrolo[2,3-b]pyridine core with bromo and chloro substituents, contributes to its crystalline nature and limited solubility in many common organic solvents. Overcoming this solubility issue is a critical first step for its application in various research and development stages, including reaction chemistry, biological screening, and formulation development.[4]
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in common organic solvents at room temperature. What is the recommended starting point?
A1: It's a common observation that this compound exhibits limited solubility in single-component solvent systems at ambient temperatures. The initial and most straightforward approach is to employ a combination of techniques, starting with the selection of a suitable solvent and the application of energy to facilitate dissolution.
Initial Protocol: Single Solvent System with Thermal and Mechanical Agitation
-
Solvent Selection: Begin with polar aprotic solvents, as they are generally more effective at solvating heterocyclic compounds. Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent starting points.
-
Initial Attempt: At room temperature, attempt to dissolve the compound by vigorous vortexing or magnetic stirring.
-
Gentle Heating: If the compound remains insoluble, gently warm the solution. The solubility of most organic solids increases with temperature.[5][6] An increase in kinetic energy helps solvent molecules overcome the intermolecular forces within the solute's crystal lattice.[6]
-
Caution: Monitor the temperature closely to avoid potential degradation of the compound. Start with a temperature range of 30-40°C.
-
-
Sonication: If thermal agitation is insufficient, utilize a bath sonicator. Sonication uses high-frequency sound waves to induce cavitation, creating microbubbles that collapse and generate localized high-energy, which can break down the solid particles and enhance dissolution.[7][8]
Q2: The initial protocol with a single solvent and heating isn't providing the desired concentration. What is the next logical step?
A2: If a single solvent system is not effective, the next step is to explore the use of co-solvents. A co-solvent system can significantly enhance solubility by altering the overall polarity of the solvent mixture to better match that of the solute.[9][10]
Co-solvency Strategy
Co-solvents are water-miscible organic solvents that, when mixed, can increase the solubility of poorly soluble compounds.[11] This technique is widely used in pharmaceutical formulations to dissolve drugs with poor water solubility.[9]
Recommended Co-solvent Systems:
| Primary Solvent | Co-solvent | Typical Starting Ratio (v/v) | Notes |
| Dichloromethane (DCM) | Methanol (MeOH) | 9:1 | DCM can solvate the nonpolar regions, while methanol can interact with the polar functionalities of the molecule. |
| Tetrahydrofuran (THF) | Water | 9:1 | The addition of a small amount of water can sometimes disrupt the crystal lattice of the solute. |
| Dimethyl sulfoxide (DMSO) | Polyethylene glycol 400 (PEG 400) | 8:2 | PEG 400 is a non-volatile co-solvent that can enhance solubility and is often used in drug formulations.[12] |
Experimental Workflow for Co-solvent Screening:
Caption: Workflow for co-solvent screening.
Q3: I've achieved solubility with a co-solvent system, but the compound precipitates upon cooling or standing. How can I maintain a stable solution?
A3: The phenomenon you're observing is likely due to the formation of a supersaturated solution that is not thermodynamically stable. To maintain a stable solution, you may need to consider more advanced formulation strategies.
Strategies for Maintaining Solution Stability:
-
Use of Surfactants: Surfactants can be added in small amounts to stabilize the dissolved compound by forming micelles, which can encapsulate the solute and prevent it from precipitating.[11]
-
Polymeric Excipients: Certain polymers can act as crystallization inhibitors, keeping the compound in a dissolved or amorphous state.
-
pH Modification: For compounds with ionizable groups, adjusting the pH of the solvent system can significantly impact solubility.[13] The pyrrolo[2,3-b]pyridine scaffold contains nitrogen atoms that can be protonated in an acidic environment, potentially forming a more soluble salt.[13]
Q4: Are there any other advanced techniques I can employ for particularly stubborn solubility issues, especially when preparing stock solutions for biological assays?
A4: Yes, for challenging cases, especially in the context of drug discovery and development where high concentrations may be required for screening, more advanced techniques can be utilized.
-
Amorphous Solid Dispersions: This involves dispersing the compound in a carrier matrix at a molecular level. The resulting solid dispersion is an amorphous form of the compound, which typically has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the molecule and increasing its solubility in aqueous and some organic systems.[10][12]
Decision Tree for Solubility Enhancement:
Caption: Decision tree for selecting a solubility enhancement method.
References
- Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search.
- Technical Support Center: Improving Solubility of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile for Biological Assays. Benchchem.
- Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023, April 21). Envirostar.
- Co-solvent: Significance and symbolism. (2025, December 23). Google AI Search.
- Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central.
- Cosolvent and Complexation Systems. (2022, May 30). Pharma Excipients.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
- Effects of Temperature and Pressure on Solubility. (2022, July 4). Chemistry LibreTexts.
- On the Effect of Temperature on Aqueous Solubility of Organic Solids.
- Overcoming the Challenge of Poor Drug Solubility.
- 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine. CymitQuimica.
- Technical Support Center: Troubleshooting Low Solubility of a New Antidiabetic Drug Candid
- Ultrasonic Dissolving of Solids in Liquids.
- What factors affect solubility?. (2022, April 18).
- Strategies to Address Low Drug Solubility in Discovery and Development.
- Solubility 3 Temperature dependence of aqueous solubility. (2020, November 12). YouTube.
- 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine. PubChem - NIH.
- 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions.
- Tackling the Big Issue of Solubility. (2022, January 3). Pharmaceutical Technology.
- How to dissolve chemical compound using ultrasonic
- Technical Support Center: Sonication Techniques for Isomucronulatol 7-O-glucoside Dissolution. Benchchem.
- How to dissolve chemical compound using ultrasonicator?. (2021, February 9).
- Biochemistry, Dissolution and Solubility.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
- 1H-Pyrrolo[2,3-b]pyridine, 4-broMo-3-chloro- CAS 943323-92-0. Home Sunshine Pharma.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
- COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES. (2022, September 1).
- Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPD
- Tactics to Improve Solubility. (2021, August 27). The Medicinal Chemist's Guide to Solving ADMET Challenges.
- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
- Solubility enhancement techniques: A comprehensive review. (2023, March 13). WJBPHS.
- 3-Bromo-4-chloro-1H-pyrrolo 2,3-b pyridine AldrichCPR 1000340-39-5. Sigma-Aldrich.
- 3-bromo-4-chloro-1-methyl-1h-pyrrolo[2,3-b]pyridine. PubChemLite.
- 3-溴-4-氯-1 H -吡咯并[2,3-b ]吡啶- CAS:1000340-39-5.
- This compound. PubChemLite.
- Chemical Name : this compound.
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Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the catalytic cross-coupling of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this important heterocyclic scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Understanding the Substrate: Regioselectivity is Key
The primary consideration for any cross-coupling reaction with this compound is the differential reactivity of the two halogen atoms. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order: C-I > C-Br > C-Cl.[1] This inherent reactivity difference is your primary tool for achieving regioselectivity. The C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 4-position, allowing for selective functionalization at the C-3 position while leaving the C-4 chloro group untouched for potential subsequent transformations.[1][2]
Frequently Asked Questions (FAQs)
Q1: I want to perform a Suzuki-Miyaura coupling at the 3-position. Which catalyst system should I start with?
For a standard Suzuki-Miyaura coupling with an arylboronic acid, a good starting point is a palladium(0) source with a phosphine ligand. A common and often effective initial screening condition would be:
-
Palladium Pre-catalyst: Pd(PPh₃)₄ or a combination of Pd₂(dba)₃ with a suitable ligand.
-
Ligand: Triphenylphosphine (PPh₃) is a standard choice. For more challenging couplings, bulky, electron-rich phosphine ligands like XPhos or SPhos can be more effective.[3][4]
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used.[5][6]
-
Solvent: A mixture of an organic solvent like toluene or 1,4-dioxane with water is common.[7]
Q2: I'm planning a Buchwald-Hartwig amination. What are the critical parameters to consider?
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation.[8] Key considerations for this reaction with your substrate include:
-
Catalyst and Ligand: The choice of ligand is crucial.[9] Bulky, electron-rich phosphine ligands are often necessary for high efficiency.[7] Systems like Pd₂(dba)₃ with Xantphos, BINAP, or more advanced ligands like RuPhos and BrettPhos have proven effective for similar heteroaromatic systems.[3][10][11]
-
Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[9][12] The use of LiHMDS can be particularly advantageous as it can deprotonate both the amine and the azaindole N-H, potentially reducing side reactions.[12]
-
Inert Atmosphere: Strict exclusion of oxygen is vital for the stability of the catalyst.[10] Ensure your reaction is set up under an inert atmosphere of argon or nitrogen.
Q3: Can I perform a Sonogashira or Heck coupling on this substrate?
Yes, both Sonogashira and Heck couplings are viable options for functionalizing the 3-position.
-
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne.[13] A typical catalyst system involves a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base like triethylamine or diisopropylamine.[14][15]
-
Heck Reaction: This reaction couples the aryl bromide with an alkene.[16] Common catalysts include Pd(OAc)₂ or Pd(PPh₃)₄ with a phosphine ligand and a base such as triethylamine or potassium carbonate.[7][17][18]
Troubleshooting Guide
This section addresses common issues encountered during the cross-coupling of this compound.
Issue 1: Low or No Conversion of Starting Material
This is one of the most frequent problems. A systematic approach to troubleshooting is essential.
Logical Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low reaction conversion.
Possible Causes & Solutions:
-
Inactive Catalyst:
-
Cause: The palladium catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to the formation of inactive palladium black.[19]
-
-
Inappropriate Base or Solvent:
-
Cause: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki couplings and for deprotonating the amine in Buchwald-Hartwig reactions.[5][20] Poor solubility of reagents can also stall the reaction.[6]
-
Solution: Screen different bases. For Suzuki reactions, if K₂CO₃ is ineffective, try a stronger base like K₃PO₄ or Cs₂CO₃.[5][6] For Buchwald-Hartwig aminations, ensure a sufficiently strong base like NaOtBu or LiHMDS is used.[12] If solubility is an issue, consider alternative solvents or solvent mixtures.
-
-
Low Reaction Temperature:
-
Cause: Cross-coupling reactions often require thermal energy to overcome activation barriers.
-
Solution: Gradually increase the reaction temperature. For instance, if a reaction is sluggish at 80 °C, increasing to 100-110 °C may be beneficial.[21]
-
-
Catalyst Poisoning:
-
Cause: The pyridine nitrogen in the 7-azaindole core can coordinate to the palladium center, potentially inhibiting catalytic activity.[22][23]
-
Solution: In some challenging cases, N-protection of the pyrrole nitrogen (e.g., with a benzyl or tosyl group) can prevent this coordination and improve reaction outcomes.[23] However, many protocols for unprotected 7-azaindoles are successful.[12]
-
Issue 2: Significant Protodeboronation in Suzuki-Miyaura Coupling
This side reaction, where the boronic acid is replaced by a hydrogen atom, is a common pitfall, especially with electron-rich or heteroaromatic boronic acids.[5][6]
Strategies to Minimize Protodeboronation
| Strategy | Rationale | Recommended Action |
| Use Boronic Esters | Pinacol (Bpin) or MIDA boronates are more stable than boronic acids and less prone to protodeboronation.[5][6] | Substitute the boronic acid with its corresponding pinacol or MIDA ester. |
| Use Anhydrous Conditions | Excess water can promote the hydrolysis of the C-B bond.[5] | Use dry solvents and reagents. |
| Optimize the Base | Strong bases, especially hydroxides, can accelerate protodeboronation.[5] | Use milder bases like K₃PO₄, K₂CO₃, or CsF. |
| Increase Reaction Rate | A faster desired reaction will outcompete the slower protodeboronation side reaction.[5] | Use a more active catalyst system (e.g., with a bulky, electron-rich ligand). |
| Lower the Temperature | Higher temperatures can increase the rate of protodeboronation.[5] | Attempt the reaction at the lowest temperature that allows for efficient coupling (e.g., 60-80 °C). |
Issue 3: Lack of Regioselectivity (Reaction at C-4)
While reaction at the C-3 bromine is strongly favored, some reaction at the C-4 chlorine can occur under harsh conditions.
Controlling Regioselectivity
Caption: Reaction pathway for controlling regioselectivity.
Possible Causes & Solutions:
-
Forcing Reaction Conditions:
-
Cause: High temperatures, prolonged reaction times, or highly active catalyst systems designed for unreactive chlorides can lead to some coupling at the C-4 position.
-
Solution: Use the mildest conditions possible that still afford a good yield for the C-3 coupling. Monitor the reaction by LC-MS or TLC to avoid prolonged heating after the starting material is consumed. If you wish to perform a subsequent coupling at the C-4 position, a change in catalyst system and more forcing conditions will likely be necessary.[2]
-
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[5]
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[5]
-
Solvent Addition: Add the degassed solvent (e.g., toluene/water 10:1) via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., Xantphos, 4 mol%). Add this compound (1.0 equiv.) and the solid base (e.g., NaOtBu, 1.5 equiv.).
-
Inert Atmosphere: Seal the tube and purge with argon.
-
Reagent Addition: Add the anhydrous solvent (e.g., toluene or THF) followed by the amine (1.2 equiv.). If using a liquid base like LiHMDS, add it last.[1]
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 65-100 °C) with stirring.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.[1]
References
-
Surry, D. S., & Buchwald, S. L. (2011). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 13(15), 4004–4007. [Link]
-
Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Catalysts, 8(10), 454. [Link]
-
Bedford, R. B., & Blake, M. E. (2003). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of Exeter. [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 1455–1463. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. [Link]
-
El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6985-6994. [Link]
-
El-Kashef, H., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C-N and C-O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. PubMed. [Link]
-
Wikipedia. (2023). Heck reaction. [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Andrade, B., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Seregin, I. V., & Gevorgyan, V. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(30), 4144-4147. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Singh, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7935–7947. [Link]
-
Reeves, J. T., et al. (2017). Catalyst Selection Facilitates the Use of Heterocyclic Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Coupling Reactions. Organic Letters, 19(22), 6033–6035. [Link]
-
Wikipedia. (2023). Sonogashira coupling. [Link]
-
Powers, K. M., & Sigman, M. S. (2018). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis, 8(10), 9690–9700. [Link]
-
Organic Chemistry Data. (2014). Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]
-
Wikipedia. (2023). Suzuki reaction. [Link]
-
Vantourout, J. C., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society, 144(21), 9474–9484. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Fors, B. P., & Buchwald, S. L. (2012). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 132(43), 15914–15917. [Link]
-
The Chemist's Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
-
Asiri, A. M., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(8), 11702–11713. [Link]
-
ResearchGate. (2025). Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Chemistry LibreTexts. (2023). Heck Reaction. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
OUCI. Unusual ligand-dependent chemoselective Suzuki–Miyaura cross-coupling reactions of 3-bromo-4-trifloyl-thiophenes. [Link]
Sources
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- 3. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
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- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
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- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. Heck reaction - Wikipedia [en.wikipedia.org]
- 17. Heck Reaction [organic-chemistry.org]
- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
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- 23. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in Reactions with 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for managing regioselectivity in reactions involving 3-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (also known as 3-bromo-4-chloro-7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of selectively functionalizing this versatile heterocyclic scaffold. In this resource, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
The inherent electronic and steric properties of this compound present a unique challenge in controlling which halogen atom reacts. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy.[1] However, the position of the halogen relative to the nitrogen atoms of the pyridine and pyrrole rings also significantly influences reactivity. This guide will provide you with the foundational knowledge and practical protocols to steer your reactions towards the desired regioisomer.
Frequently Asked Questions (FAQs)
Q1: What is the "natural" or expected regioselectivity in palladium-catalyzed cross-coupling reactions with this compound?
A1: In a standard palladium-catalyzed cross-coupling reaction, such as Suzuki, Buchwald-Hartwig, or Sonogashira, the reaction is generally expected to occur selectively at the C3-bromo position . This preference is primarily dictated by the difference in bond dissociation energies between the C-Br and C-Cl bonds. The C-Br bond is weaker and therefore more susceptible to oxidative addition to the palladium(0) catalyst, which is typically the rate-determining step in the catalytic cycle.[1][2]
The general order of reactivity for halogens in oxidative addition is I > Br > OTf > Cl.[3] Therefore, under standard conditions, you should anticipate preferential substitution of the bromine atom.
Q2: My Suzuki-Miyaura coupling reaction is giving me a mixture of regioisomers. How can I improve selectivity for the C3-bromo position?
A2: Achieving high selectivity for the C3-bromo position in a Suzuki-Miyaura coupling is often a matter of fine-tuning the reaction conditions to exploit the inherent reactivity difference between the C-Br and C-Cl bonds. If you are observing a mixture of isomers, it suggests that the reaction conditions are harsh enough to also activate the C-Cl bond.
Troubleshooting Steps:
-
Lower the Reaction Temperature: High temperatures can provide the necessary activation energy to overcome the higher barrier for C-Cl bond cleavage. Try running the reaction at a lower temperature (e.g., room temperature to 60 °C) for a longer period.
-
Choose a Less Active Catalyst: Highly active catalysts, especially those with very bulky and electron-rich ligands, can be less selective. Consider using a more "standard" catalyst system first, such as Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a less bulky phosphine ligand like PPh₃.
-
Optimize the Base: The base plays a crucial role in the transmetalation step.[4] A very strong base might accelerate the overall catalytic cycle to a point where selectivity is lost. Try switching to a milder base. For instance, if you are using a strong base like NaOH or KOBu-t, consider using K₂CO₃, Cs₂CO₃, or K₃PO₄.[5]
-
Solvent Choice: The solvent can influence catalyst activity and stability. Protic solvents can sometimes lead to side reactions like dehalogenation.[5] Aprotic solvents like dioxane, THF, or toluene are generally preferred.
dot
Caption: Troubleshooting workflow for enhancing C3 selectivity in Suzuki coupling.
Q3: Is it possible to achieve selective substitution at the C4-chloro position? If so, what conditions would favor this?
A3: Yes, it is possible to achieve selective reaction at the C4-chloro position, although it is more challenging and goes against the "natural" reactivity trend. This typically requires carefully designed catalyst systems and conditions that either deactivate the C3-bromo position or selectively activate the C4-chloro position.
Strategies for C4-Chloro Selectivity:
-
Bulky Ligands: The use of very bulky phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos or SPhos) or N-heterocyclic carbene (NHC) ligands can sometimes reverse regioselectivity.[6][7] The steric bulk of the ligand-palladium complex may favor oxidative addition at the less sterically hindered C4 position, especially if the pyrrole N-H is protected with a bulky group.
-
Catalyst Speciation: In some systems, the type of palladium species in solution (mononuclear vs. multinuclear clusters or nanoparticles) can influence regioselectivity.[8] For example, certain palladium clusters have been shown to favor reaction at typically less reactive sites.[8]
-
Directed Ortho-Metalation (DoM) Approach: If direct cross-coupling is not selective, an alternative strategy is a halogen-metal exchange. One could potentially use a directed metalating group on the pyrrole nitrogen (e.g., -Piv or -Boc) to direct lithiation at the C2 position. Subsequent transmetalation and reaction with an electrophile could be explored, though this is a more complex, multi-step approach. A more direct approach would be a selective lithium-halogen exchange. Cooling the reaction to very low temperatures (e.g., -78 °C or lower) and using an organolithium reagent like n-BuLi or t-BuLi might favor selective exchange at one position over the other, followed by trapping with an electrophile. However, predicting the selectivity of this approach without experimental data is difficult.
dot
Caption: Key strategies to promote reaction at the C4-chloro position.
Q4: I am attempting a Buchwald-Hartwig amination. What conditions should I start with for selective C-N bond formation at the C3 position?
A4: The principles for regioselectivity in Buchwald-Hartwig amination are similar to those for Suzuki coupling, with the C3-bromo position being the more reactive site.[2]
Recommended Starting Protocol for C3-Amination:
This protocol is a general starting point and may require optimization for your specific amine.
| Component | Suggested Reagent/Condition | Rationale/Notes |
| Substrate | This compound | 1.0 equiv |
| Amine | Your amine of interest | 1.1 - 1.5 equiv |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is a Pd(0) source; Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[9] |
| Ligand | Xantphos or BINAP (1.2-1.5x Pd mol%) | Bidentate phosphine ligands are often effective in C-N couplings.[10] |
| Base | NaOt-Bu or K₂CO₃ | NaOt-Bu is a strong, non-nucleophilic base commonly used.[9] K₂CO₃ is a milder option if side reactions are an issue. |
| Solvent | Toluene or Dioxane (anhydrous) | Aprotic solvents are standard for this reaction. |
| Temperature | 80 - 110 °C | Aminations often require elevated temperatures. Start around 80°C and increase if the reaction is sluggish. |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation of the catalyst and ligands.[11] |
Troubleshooting Common Issues:
-
Dehalogenation (Hydrodehalogenation): If you observe the formation of 4-chloro-1H-pyrrolo[2,3-b]pyridine, this is a common side reaction where the bromine is replaced by a hydrogen atom. This can be caused by moisture or certain bases.[5][12] Ensure anhydrous conditions and consider switching to a different base like K₃PO₄.
-
Low Conversion: If the reaction stalls, consider a more electron-rich and bulky ligand like RuPhos or XPhos.[2] These can often accelerate the oxidative addition step. You may also need to increase the temperature or catalyst loading.
Q5: How can I achieve a regioselective Sonogashira coupling at the C3-bromo position?
A5: Sonogashira coupling also follows the general reactivity trend of C-Br > C-Cl.[13] Achieving high selectivity for the C3 position is generally feasible with standard Sonogashira conditions.
Recommended Starting Protocol for C3-Alkynylation:
| Component | Suggested Reagent/Condition | Rationale/Notes |
| Substrate | This compound | 1.0 equiv |
| Alkyne | Your terminal alkyne | 1.2 - 2.0 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2-5 mol%) | A very common and reliable catalyst for Sonogashira reactions.[14] |
| Copper Co-catalyst | CuI (1-5 mol%) | The copper(I) salt is a crucial co-catalyst that forms the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPEA) | The amine base also often serves as the solvent or co-solvent. |
| Solvent | THF or DMF (anhydrous) | These solvents are effective at dissolving the reagents. |
| Temperature | Room Temperature to 60 °C | Many Sonogashira couplings proceed at or near room temperature. |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and prevents oxidative homocoupling of the alkyne (Glaser coupling).[15] |
Troubleshooting Common Issues:
-
Alkyne Homocoupling (Glaser Coupling): The formation of a diene from your terminal alkyne is a major side reaction, often indicated by a color change to blue or green. This is an oxygen-mediated process.[15] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere. Using a copper-free Sonogashira protocol can also mitigate this issue.
-
No Reaction: If no coupling is observed, ensure your alkyne is not protected (e.g., with a TMS group that needs to be removed). The palladium catalyst may also be inactive; using a fresh bottle is recommended. Increasing the temperature may also be necessary for less reactive alkynes.
References
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation.
- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles-the Case for Exploiting Pd Catalyst Speci
- Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions.
- Origin of Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heterocycles.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.
- Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Buchwald–Hartwig amin
- How to avoid dehalogenation side reactions in Suzuki coupling. Benchchem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. Benchchem.
- Buchwald-Hartwig Amin
- Sonogashira Coupling Reaction with Diminished Homocoupling. JOC.org.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. University of York.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Sonogashira Coupling. Organic Synthesis.
- Sonogashira coupling. Wikipedia.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.
- Sonogashira Coupling. Chemistry LibreTexts.
- Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- Recent advances in Sonogashira reactions. PubMed.
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Thieme.
- Diagnosing issues with a failed Suzuki coupling?. Reddit.
- Technical Support Center: Troubleshooting Suzuki Reactions with 2,5-Diiodopyrazine. Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Help needed with unreproducible Suzuki coupling. Reddit.
- Suzuki Coupling. Organic Chemistry Portal.
- A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry.
- Regioselective Reactions of 3,4-Pyridynes Enabled by the Aryne Distortion Model. PubMed Central.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- This compound. PubChem.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central.
- CAS 1000340-39-5 this compound. BOC Sciences.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- 1000340-39-5|3-Bromo-4-chloro-7-azaindole. BLD Pharm.
- Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis.
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Technical Support Center: Synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center for the synthesis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of heterocyclic chemistry and electrophilic aromatic substitution.
Introduction to the Synthesis
The synthesis of this compound, a key intermediate in medicinal chemistry, typically involves the electrophilic bromination of 4-chloro-1H-pyrrolo[2,3-b]pyridine. The pyrrole ring is highly activated towards electrophilic aromatic substitution, making the reaction facile but also prone to side reactions if not carefully controlled.[1] This guide will focus on identifying and mitigating the formation of common byproducts in this synthetic step.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My crude reaction mixture shows multiple spots on TLC, even after completion of the reaction. What are the likely byproducts?
Answer:
The presence of multiple spots on your Thin Layer Chromatography (TLC) plate, in addition to the starting material and the desired product, likely indicates the formation of several byproducts. The most common of these arise from over-bromination and isomeric substitution.
Likely Byproducts:
-
Dibrominated Species: The high reactivity of the pyrrolo[2,3-b]pyridine ring system can lead to the addition of a second bromine atom. The most probable dibrominated byproduct is 3,5-dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Isomeric Monobrominated Byproducts: While the 3-position is electronically favored for electrophilic attack, small amounts of other isomers, such as 2-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine or 5-bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, could be formed depending on the reaction conditions.
-
Degradation Products: Harsh reaction conditions (e.g., high temperatures, strong acids) can lead to the degradation of the starting material or product.
Question 2: My NMR spectrum of the purified product is not clean. I suspect I have a mixture of isomers. How can I confirm this and which isomer is which?
Answer:
Confirming the presence of isomers and assigning their structures requires a careful analysis of spectroscopic data, particularly ¹H and ¹³C NMR.
Analytical Workflow for Isomer Identification:
-
¹H NMR Analysis: The proton chemical shifts and coupling constants are highly informative. The protons on the pyrrole and pyridine rings will have distinct patterns for each isomer. For instance, the coupling constants between adjacent protons on the pyridine ring can help determine the substitution pattern.
-
¹³C NMR Analysis: The chemical shifts of the carbon atoms, especially those directly bonded to bromine or chlorine, will be significantly different for each isomer.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the elemental composition of the byproducts. Isomers will have the same mass-to-charge ratio (m/z), but this data is crucial to confirm that the impurities are indeed isomers and not other species. The predicted monoisotopic mass for C₇H₄BrClN₂ is approximately 229.92464 Da.[2][3]
-
2D NMR Techniques: If available, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can definitively establish the connectivity of protons and carbons, allowing for unambiguous structure elucidation.
Hypothetical ¹H NMR Data for Comparison:
| Compound | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine (Starting Material) | ~7.5 (d) | ~6.5 (d) | ~7.2 (d) | ~8.1 (d) |
| This compound (Product) | ~7.6 (s) | - | ~7.3 (d) | ~8.2 (d) |
| 2-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (Isomer) | - | ~6.6 (s) | ~7.3 (d) | ~8.2 (d) |
| 3,5-Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridine (Byproduct) | ~7.7 (s) | - | - | ~8.4 (s) |
Note: This is illustrative data. Actual chemical shifts may vary based on solvent and instrument.
Question 3: How can I minimize the formation of the dibrominated byproduct?
Answer:
Minimizing the formation of dibrominated species requires precise control over the reaction conditions to favor monosubstitution.
Strategies to Enhance Selectivity:
-
Control Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent (e.g., N-Bromosuccinimide - NBS). A large excess of the brominating agent will significantly increase the likelihood of a second bromination.
-
Reaction Temperature: Perform the reaction at a low temperature (e.g., 0°C to room temperature). Higher temperatures provide more energy for the less favorable second substitution to occur.
-
Slow Addition of Reagent: Add the brominating agent slowly and portion-wise to the solution of the starting material. This maintains a low concentration of the electrophile in the reaction mixture, favoring the more reactive monosubstitution.
-
Choice of Brominating Agent: Milder brominating agents can offer better selectivity. While molecular bromine (Br₂) can be used, reagents like NBS are often preferred for better control.[4]
Experimental Protocol: Selective Monobromination
-
Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF, THF, or acetonitrile).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (1.0 to 1.1 equivalents) in the same solvent over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction with a reducing agent like sodium thiosulfate solution.
-
Proceed with aqueous workup and extraction.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the crude product to remove byproducts?
A1: Column chromatography on silica gel is the most effective method for purifying this compound from its byproducts. A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, will allow for the separation of the starting material, the desired product, and the more polar dibrominated byproducts.
Q2: Can I use recrystallization for purification?
A2: Recrystallization can be effective if the crude product is relatively pure (>90%). However, if significant amounts of isomeric byproducts are present, their similar physical properties can make separation by recrystallization challenging. It is often best used as a final polishing step after chromatography.
Q3: My reaction seems to stall and does not go to completion. What could be the issue?
A3: Several factors could lead to an incomplete reaction:
-
Inactive Brominating Agent: N-Bromosuccinimide can degrade over time. Ensure you are using a fresh or properly stored batch.
-
Insufficient Activation: If using a very mild brominating agent, a catalytic amount of a weak acid might be necessary.
-
Low Temperature: While low temperatures are good for selectivity, a reaction that is too cold may proceed very slowly. If the reaction is stalling at 0°C, consider allowing it to slowly warm to room temperature while monitoring by TLC.
Q4: Are there any safety precautions I should be aware of?
A4: Yes. Brominating agents are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used can also be flammable and hazardous. Consult the Safety Data Sheet (SDS) for all chemicals before use.
Visualizing Reaction Pathways and Workflows
References
-
Molecules. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. [Link]
-
Organic & Medicinal Chemistry International Journal. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
ResearchGate. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
Juniper Publishers. Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. [Link]
-
PubChem. 3-bromo-4-chloro-1-methyl-1h-pyrrolo[2,3-b]pyridine. [Link]
-
PubChem. This compound. [Link]
-
ACS Green Chemistry Institute. Bromination. [Link]
-
National Center for Biotechnology Information. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Organic Syntheses. 3-bromo-4-aminotoluene. [Link]
-
ResearchGate. (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]
-
Journal of the Chemical Society C: Organic. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. [Link]
-
MDPI. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. [Link]
-
PubChem. 4-bromo-3-chloro-1h-pyrrolo[2,3-b]pyridine. [Link]
- Google Patents. CN104130183A - Synthetic method for 3-bromopyridine.
-
Filo. Question 3: Write out the mechanism for bromination of pyrrole shown belo... [Link]
-
ACS Publications. Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles. [Link]
-
National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. [Link]
-
Master Organic Chemistry. Bromination of Alkenes - The Mechanism. [Link]
-
Master Organic Chemistry. Bromination of alkenes with Br2 to give dibromides. [Link]
Sources
- 1. Question 3: Write out the mechanism for bromination of pyrrole shown belo.. [askfilo.com]
- 2. PubChemLite - this compound (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 4-bromo-3-chloro-1h-pyrrolo[2,3-b]pyridine (C7H4BrClN2) [pubchemlite.lcsb.uni.lu]
- 4. Bromination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Optimizing Reaction Temperature for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Coupling Reactions
Welcome to the technical support center dedicated to the nuanced art of temperature optimization in cross-coupling reactions involving 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance yield, selectivity, and overall success in their synthetic endeavors with this versatile heterocyclic building block.
The 7-azaindole scaffold, of which this compound is a derivative, is a privileged structure in medicinal chemistry.[1] However, its unique electronic properties, stemming from an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, can present challenges in achieving optimal reaction conditions.[2] Temperature, a seemingly simple parameter, is a critical lever that can dictate the outcome of a coupling reaction, influencing everything from reaction rate to the formation of undesired byproducts.
This guide will provide a series of frequently asked questions (FAQs) and troubleshooting scenarios to navigate the complexities of temperature optimization in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this di-halogenated substrate.
Frequently Asked Questions & Troubleshooting Guides
General Temperature Considerations
Q1: What is the typical starting temperature range for cross-coupling reactions with this compound, and why?
A1: A judicious starting point for most palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, is a moderate temperature range of 80-100 °C .[2][3] This range is often sufficient to overcome the activation energy for the key steps in the catalytic cycle, namely oxidative addition and reductive elimination, without promoting significant catalyst decomposition or side reactions. For Sonogashira couplings, a similar or slightly higher starting temperature of around 100°C is often employed.[4]
The rationale for this starting range is rooted in a balance between reaction kinetics and catalyst/substrate stability. At lower temperatures, the reaction may be sluggish or fail to initiate altogether. Conversely, excessively high temperatures can lead to a host of problems, including catalyst deactivation (e.g., formation of palladium black), substrate or product degradation, and the formation of homocoupled or dehalogenated byproducts.[5][6]
Q2: My reaction is proceeding very slowly or not at all at 80 °C. What is my next step regarding temperature?
A2: If you observe little to no product formation after a reasonable time at 80 °C, a stepwise increase in temperature is a logical next step. Before escalating the temperature, however, it is crucial to ensure that other reaction parameters are optimized. This includes verifying the quality and activity of your catalyst, ligand, and base, and ensuring the reaction is performed under strictly anhydrous and inert conditions.[7][8]
Once other factors have been ruled out, you can incrementally increase the temperature by 10-20 °C at a time, closely monitoring the reaction progress by a suitable analytical technique like TLC, LC-MS, or GC-MS. Temperatures up to 120 °C are not uncommon for challenging couplings, particularly with less reactive partners.[1][5] It is important to note that each incremental increase in temperature should be accompanied by careful analysis for the appearance of new, undesired spots on your TLC or peaks in your chromatogram, which could indicate the onset of side reactions.
Suzuki-Miyaura Coupling: Temperature-Related Issues
Q3: I'm performing a Suzuki-Miyaura coupling and observing significant amounts of debrominated starting material. Could temperature be the culprit?
A3: Yes, elevated temperatures can contribute to protodeboronation of the boronic acid coupling partner, which can then lead to hydrodehalogenation (dehalogenation) of your starting material.[9] This side reaction is often exacerbated by the presence of water and certain bases.[9]
Troubleshooting Strategy:
-
Lower the Temperature: If you are running the reaction at a high temperature (e.g., >100 °C), try reducing it to the 80-90 °C range.
-
Change the Boronic Acid Derivative: Consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt, which are generally more resistant to protodeboronation.[9]
-
Base and Solvent Selection: The choice of base and solvent can also influence the rate of protodeboronation. Screening different bases (e.g., K₃PO₄, Cs₂CO₃) and ensuring your solvent is rigorously degassed can be beneficial.[9]
Q4: My Suzuki-Miyaura reaction is giving me a mixture of the desired product and a homocoupled byproduct of my boronic acid. How does temperature play a role here?
A4: Homocoupling of boronic acids is often promoted by the presence of oxygen and can be accelerated at higher temperatures.[9] While the primary cause is often insufficient degassing of the reaction mixture, high temperatures can exacerbate the issue.
Troubleshooting Strategy:
-
Ensure Inert Atmosphere: First and foremost, rigorously degas your solvent and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[8]
-
Moderate the Temperature: Avoid excessively high temperatures. If the desired reaction is proceeding at 110 °C but you are seeing significant homocoupling, try lowering the temperature to 90-100 °C to see if you can find a window where the desired reaction proceeds efficiently while minimizing the side reaction.
Buchwald-Hartwig Amination: Navigating Temperature Effects
Q5: I am attempting a Buchwald-Hartwig amination and I'm concerned about the potential for N-H arylation of the pyrrole nitrogen. How does temperature influence this side reaction?
A5: The N-H of the pyrrole ring in the 7-azaindole core is acidic and can be deprotonated by strong bases, leading to competitive N-arylation, especially in the presence of copper or palladium catalysts.[2] While the choice of base is a primary factor, higher temperatures can sometimes promote this undesired reactivity.
Troubleshooting Strategy:
-
Optimize the Base: For unprotected 7-azaindoles, strong, non-nucleophilic bases like LiHMDS have been shown to be effective in promoting C-N coupling at the halide position while minimizing N-H arylation, often at milder temperatures.[10] Weaker bases like Cs₂CO₃ may require higher temperatures, which could increase the risk of side reactions.[2]
-
Protecting Group Strategy: If N-H arylation remains a persistent issue, protecting the pyrrole nitrogen with a suitable group (e.g., SEM, Boc) can be an effective, albeit less atom-economical, solution.[11]
-
Temperature Control: Start with a moderate temperature (e.g., 65-80 °C) and only increase it if necessary.[7]
Q6: My Buchwald-Hartwig amination is resulting in low yield, and I suspect catalyst deactivation. What is the relationship between temperature and catalyst stability in this context?
A6: The nitrogen atom in the pyridine ring of the 7-azaindole scaffold can coordinate to the palladium catalyst, potentially leading to deactivation.[11] High reaction temperatures can accelerate this process and other catalyst decomposition pathways.
Troubleshooting Strategy:
-
Ligand Selection: The choice of ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos) are often employed to stabilize the palladium center and promote efficient catalytic turnover, which can allow for the use of lower reaction temperatures.[10]
-
Use of Pre-catalysts: Utilizing pre-catalysts can sometimes offer better performance and stability, allowing for reactions to be run efficiently at more moderate temperatures.[10]
-
Temperature Screening: Perform a systematic temperature screen, starting from a lower temperature (e.g., room temperature or 60 °C) and gradually increasing it.[11] It's possible that a lower temperature over a longer reaction time will provide a better yield by preserving the catalyst's activity.
Sonogashira Coupling: Temperature and Selectivity
Q7: In my Sonogashira coupling, I'm observing Glaser coupling (homocoupling of the alkyne). How is this related to the reaction temperature?
A7: Glaser coupling is an oxidative homocoupling of terminal alkynes and is a common side reaction in Sonogashira couplings. It is highly sensitive to the presence of oxygen and can be accelerated at higher temperatures.[11]
Troubleshooting Strategy:
-
Rigorous Inert Conditions: This is the most critical factor. Ensure your reaction is performed under a strictly oxygen-free atmosphere.[11]
-
Temperature Optimization: Many Sonogashira reactions can be run at room temperature or slightly elevated temperatures (e.g., 60 °C).[11] If your reaction is sluggish, a moderate increase in temperature may be beneficial, but be mindful that higher temperatures can increase the rate of Glaser coupling if any oxygen is present. A systematic screen from room temperature upwards is recommended.[12]
Q8: I am concerned about the thermal stability of my this compound starting material at the high temperatures sometimes required for Sonogashira couplings. Is this a valid concern?
A8: While this compound is a relatively stable compound, all organic molecules have a temperature at which they will begin to decompose. It is always good practice to minimize the reaction temperature to the lowest point at which an efficient rate of reaction is observed. If you are pushing the temperature to extremes (e.g., >120-140 °C), you increase the risk of thermal decomposition of your starting material, product, and reagents.
Troubleshooting Strategy:
-
Catalyst and Ligand Choice: A more active catalyst system may allow you to achieve a good reaction rate at a lower temperature.[12]
-
Solvent Selection: The choice of solvent can also play a role. A higher-boiling solvent like DMF or dioxane may be necessary for higher temperature reactions, but always consider the stability of your substrate in that solvent at the target temperature.[4]
-
Reaction Time: It is often a trade-off between temperature and time. A longer reaction time at a lower temperature may be preferable to a shorter reaction time at a very high temperature if substrate stability is a concern.
Kinetic vs. Thermodynamic Control: A Note on Regioselectivity
For a di-halogenated substrate like this compound, the question of regioselectivity is paramount. In palladium-catalyzed cross-coupling reactions, the oxidative addition step is generally faster for C-Br bonds than for C-Cl bonds (C-I > C-Br > C-Cl).[7] This inherent difference in reactivity typically allows for selective coupling at the C3-bromo position.
However, it is important to understand the concepts of kinetic and thermodynamic control, as temperature can influence which product is favored.[13][14]
-
Kinetic Control (Lower Temperatures): At lower temperatures, the reaction is essentially irreversible, and the product that is formed the fastest (the kinetic product) will be the major product.[15][16] In this case, due to the lower activation energy for C-Br bond cleavage, selective coupling at the C3 position is expected to be the kinetically favored pathway.
-
Thermodynamic Control (Higher Temperatures): At higher temperatures, the reaction may become reversible, allowing an equilibrium to be established.[15][16] The major product will then be the most thermodynamically stable product. While the C3-coupled product is often the desired and observed product, it is theoretically possible that under certain conditions (e.g., with specific coupling partners and catalyst systems at high temperatures), a thermodynamically more stable C4-coupled product could be formed, or that scrambling of the halogens could occur.
For practical purposes, when aiming for selective coupling at the C3-bromo position, it is generally advisable to use the lowest temperature that affords a reasonable reaction rate, thereby favoring the kinetically controlled product.
Experimental Protocols
General Protocol for Temperature Optimization of a Suzuki-Miyaura Coupling
This protocol is a general guideline and should be adapted for specific substrates and coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Boronic acid or equivalent (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific pre-catalyst, 1-5 mol%)[9]
-
Ligand (e.g., SPhos, XPhos, RuPhos, 2-10 mol%)[11]
-
Base (e.g., K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equiv)[9]
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)[9]
Procedure:
-
Reaction Setup: To a set of identical dry reaction vessels (e.g., Schlenk tubes or microwave vials) equipped with stir bars, add this compound, the boronic acid, the palladium source, and the ligand.
-
Inert Atmosphere: Seal the vessels and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[9]
-
Reagent Addition: Under a positive pressure of inert gas, add the base, followed by the degassed solvent.
-
Heating: Place each vessel in a pre-heated reaction block or oil bath at the desired temperatures (e.g., 80 °C, 90 °C, 100 °C, 110 °C).
-
Monitoring: Monitor the progress of each reaction at set time intervals (e.g., 1h, 2h, 4h, overnight) by taking small aliquots (under inert atmosphere if necessary) and analyzing by TLC or LC-MS.[9] Note the consumption of starting material, formation of the desired product, and the appearance of any byproducts.
-
Workup: Once a reaction is deemed complete or has reached a plateau, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[9]
-
Analysis and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude material by ¹H NMR or LC-MS to determine the conversion and relative ratios of products and byproducts. Purify the desired product by column chromatography.
Data Presentation
Table 1: Example Data for Temperature Optimization of a Suzuki Coupling
| Entry | Temperature (°C) | Time (h) | Conversion of SM (%) | Yield of Product (%) | Key Byproducts Observed |
| 1 | 80 | 16 | 45 | 40 | Unreacted SM |
| 2 | 90 | 12 | 85 | 80 | Minor dehalogenation |
| 3 | 100 | 6 | >95 | 92 | Trace dehalogenation |
| 4 | 110 | 4 | >98 | 85 | Increased dehalogenation, homocoupling |
SM = Starting Material. Yields are estimated from crude LC-MS analysis and would require confirmation by isolation and characterization.
Visualization
Decision-Making Workflow for Temperature Optimization
Caption: A workflow for systematically optimizing reaction temperature.
References
- Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine.
- Benchchem. (n.d.). Troubleshooting low yields in 3-Chloro-7-azaindole reactions.
- Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
- Benchchem. (n.d.). Technical Support Center: Optimization of Catalyst and Ligand for 3-Chloro-7-azaindole Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Master Organic Chemistry. (2012). Thermodynamic and Kinetic Products.
- MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- Benchchem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- ResearchGate. (n.d.). Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-...
- Organic Chemistry Class Notes. (n.d.). Kinetic versus Thermodynamic Control of Reactions.
- YouTube. (2020). 33: Kinetic control vs. thermodynamic control.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (n.d.).
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
- ResearchGate. (n.d.). Temperature effect on coupling reaction.
- Benchchem. (n.d.). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. fiveable.me [fiveable.me]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions with 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support center dedicated to navigating the nuances of synthetic transformations involving 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in modern drug discovery.[1][][3] This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth insights into the critical role of base selection in achieving optimal reaction efficiency and selectivity.
The 7-azaindole scaffold, the core of our topic compound, is a privileged structure in medicinal chemistry.[1][4] Its successful functionalization is paramount, and understanding the subtle yet profound effects of the chosen base is key to overcoming common synthetic hurdles. This document will serve as your comprehensive resource for troubleshooting and frequently asked questions (FAQs) related to palladium-catalyzed cross-coupling reactions of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is base selection so critical in cross-coupling reactions of this compound?
The choice of base in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira reactions, is not merely about scavenging the HX byproduct. The base plays an active and often multifaceted role in the catalytic cycle.[5][6] For instance, in Suzuki-Miyaura couplings, the base is crucial for the activation of the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[7][8][9][10] An inappropriate base can lead to poor yields, sluggish reactions, or the formation of undesired side products. The acidic N-H proton of the pyrrole ring in the 7-azaindole core adds another layer of complexity, as the base can also interact with the substrate itself.
Q2: Which position of this compound is more reactive in palladium-catalyzed cross-coupling reactions?
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bond generally follows the trend: C-I > C-Br > C-Cl.[11] Therefore, the C-Br bond at the 3-position of this compound is expected to be significantly more reactive than the C-Cl bond at the 4-position. This inherent difference in reactivity allows for selective functionalization at the C-3 position.
Q3: Can the N-H of the pyrrole ring interfere with the reaction?
Yes, the N-H proton of the pyrrole moiety is acidic and can be deprotonated by the base. This can have several consequences. N-protection of the 7-azaindole is often employed to prevent this interaction and improve reaction outcomes.[12] In some cases, deprotonation of the N-H can lead to catalyst inhibition or the formation of undesired byproducts. However, for certain transformations, the N-anion might participate in the reaction or alter the electronic properties of the substrate.
Troubleshooting Guides
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming C-C bonds.[5][6] However, its success with this compound is highly dependent on the judicious choice of base.
Issue 1: Low or No Conversion to the Desired Product
-
Possible Cause 1: Inappropriate Base Strength. The base must be strong enough to facilitate the formation of the boronate species from the boronic acid but not so strong as to cause significant substrate or product degradation.
-
Troubleshooting Step: Consult the Base Selection Table (Table 1) below. For many Suzuki couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are effective.[10][13] If a milder base is suspected to be the issue, consider switching to a stronger base like K₃PO₄. Conversely, if side reactions are observed, a weaker base like Na₂CO₃ might be beneficial.[13]
-
-
Possible Cause 2: Poor Solubility of the Base. The insolubility of an inorganic base can sometimes lead to slow reaction rates.
-
Troubleshooting Step: Ensure vigorous stirring. Alternatively, consider using a solvent system that can better dissolve the base, such as a mixture of an organic solvent and water. The use of phase-transfer catalysts can also be beneficial in such cases.
-
-
Possible Cause 3: Catalyst Deactivation. The base can sometimes play a role in the stability and activity of the palladium catalyst.
-
Troubleshooting Step: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst. The choice of ligand is also crucial in stabilizing the palladium catalyst.
-
Issue 2: Formation of Side Products (e.g., Homocoupling of Boronic Acid, Protodebromination)
-
Possible Cause 1: Base-Induced Boronic Acid Degradation. Some bases can promote the decomposition of boronic acids, especially at elevated temperatures.
-
Troubleshooting Step: Use the mildest effective base. Consider using boronic esters (e.g., pinacol esters), which are often more stable than their corresponding acids.
-
-
Possible Cause 2: Presence of Water. While Suzuki reactions are often tolerant of water, excessive amounts can lead to protodebromination of the starting material or hydrolysis of the boronic acid.
-
Troubleshooting Step: Use anhydrous solvents and reagents if protodebromination is a significant issue. However, in many cases, a small amount of water is necessary for the activity of inorganic bases. Careful optimization of the solvent system is key.
-
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the chosen phosphine ligand if necessary.
-
Add the selected base (2.0-3.0 equiv.) and the anhydrous solvent (e.g., dioxane, toluene, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 1: Comparative Guide to Common Bases in Suzuki-Miyaura Coupling
| Base | pKa of Conjugate Acid | Typical Conditions | Advantages | Disadvantages |
| Na₂CO₃ | 10.32[14] | Aqueous/organic solvent mixtures | Inexpensive, widely available | Can be less effective for challenging couplings |
| K₂CO₃ | 10.32[14] | Aqueous/organic solvent mixtures | Generally more soluble than Na₂CO₃ | Similar reactivity to Na₂CO₃ |
| Cs₂CO₃ | 10.32[14] | Anhydrous organic solvents | High solubility in organic solvents, often gives higher yields | More expensive |
| K₃PO₄ | 12.32[14] | Anhydrous organic solvents | Stronger base, effective for less reactive substrates | Can be too strong for sensitive functional groups |
| t-BuONa | ~19 (in DMSO)[15] | Anhydrous organic solvents | Very strong base, can accelerate slow reactions | Can promote side reactions, not compatible with many functional groups |
Note: pKa values can vary depending on the solvent and temperature.[15]
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds.[16] The choice of base is critical for the deprotonation of the amine and for facilitating the catalytic cycle.
Issue 1: Incomplete Reaction or Low Yield
-
Possible Cause 1: Base is too Weak. The pKa of the amine starting material will dictate the required base strength. A base that is too weak will not efficiently deprotonate the amine, leading to a slow or stalled reaction.
-
Possible Cause 2: Steric Hindrance. Highly hindered amines or aryl halides can slow down the reaction.
-
Troubleshooting Step: In addition to optimizing the ligand, using a stronger base can sometimes overcome steric hindrance by increasing the concentration of the active aminating species.
-
Issue 2: Side Reactions such as Hydrodehalogenation
-
Possible Cause 1: Strong Base Promoting Side Pathways. Very strong bases can sometimes promote side reactions, including elimination or reaction with sensitive functional groups on the substrate.
-
Troubleshooting Step: If side reactions are a problem, a weaker base such as K₃PO₄ or Cs₂CO₃ may be more suitable.[17] The reaction temperature should also be carefully controlled.
-
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 or G4 precatalyst, 1-3 mol%), the phosphine ligand, and the base (e.g., NaOtBu, 1.4-2.0 equiv.) to a dry reaction vessel.
-
Add this compound (1.0 equiv.) and the amine (1.1-1.3 equiv.).
-
Add the anhydrous solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the reaction mixture (typically 80-110 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.
-
Dry the organic layer, filter, and concentrate.
-
Purify the product by column chromatography.
Caption: Buchwald-Hartwig amination workflow.
Section 3: Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynes.[19][20] This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
Issue 1: Poor Reactivity and Low Yield
-
Possible Cause 1: Inadequate Base. The amine base in a Sonogashira reaction serves multiple purposes, including acting as a solvent, a ligand for the copper, and a scavenger for the HI produced.
-
Possible Cause 2: Homocoupling of the Alkyne (Glaser Coupling). The copper co-catalyst can promote the homocoupling of the terminal alkyne.
-
Troubleshooting Step: This is often more prevalent at higher temperatures or with prolonged reaction times. Running the reaction at the lowest effective temperature and ensuring a truly inert atmosphere can minimize this side reaction. "Copper-free" Sonogashira protocols, which often use a stronger organic or inorganic base in place of the amine and copper salt, can also be employed.
-
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2-4 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Troubleshooting decision tree for Sonogashira coupling.
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – An Asian Journal.
- Recent advances in the global ring functionalization of 7-azaindoles. (2020).
- Suzuki reaction. In Wikipedia.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Chemistry – A European Journal.
- Synthesis of Functionalized 7-Azaindoles via Directed ortho-Metalations. (2025).
- Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021).
- Synthesis of functionalized 7-azaindoles via directed ortho-metal
- pKa Values of Common Bases. University of California, Irvine.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. (2021). Organic Chemistry Frontiers.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Table 2: The effect of various bases on the Suzuki coupling reaction a.
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). The Journal of Organic Chemistry.
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025).
- Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (2019). Organic Process Research & Development.
- Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2012). Beilstein Journal of Organic Chemistry.
- Buchwald–Hartwig amin
- Technical Support Center: Managing Regioselectivity in the Functionalization of 4-Azaindole (1H-Pyrrolo[3,2-b]pyridine). BenchChem.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 3-Bromo-2-chloropyridine. BenchChem.
- Buchwald-Hartwig Amin
- Effect of bases on cross-coupling of 3 with 4a.
- Table 1 Optimization of the Sonogashira coupling of 4-bromo-3-.
- Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. (2014). Beilstein Journal of Organic Chemistry.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Table of Acids with Ka and pKa Values. University of California, Los Angeles.
- pKa values of common compounds and their conjug
- Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. (2014). Organic Process Research & Development.
- Bordwell pKa Table.
- Organoborane coupling reactions (Suzuki coupling). (2002). Journal of Organometallic Chemistry.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2020). Organic Chemistry Frontiers.
- Azaindole synthesis. Organic Chemistry Portal.
- Recent advances in Sonogashira reactions. (2014).
- Palladium-Catalyzed CO and CC Coupling Reactions of Electron-Rich Indoles. (2025). Thieme.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
- The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2008). Chemical Reviews.
- This compound. BOC Sciences.
- Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025).
- This compound.
- Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025).
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine. Pipzine Chemicals.
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine. PubChem.
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- 21. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. DSpace [repository.kaust.edu.sa]
Technical Support Center: Column Chromatography Purification of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Welcome to the technical support resource for the purification of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we ground our recommendations in established chromatographic principles and extensive field experience to help you navigate the challenges of purifying this halogenated azaindole derivative.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of this compound. Each issue is presented with potential causes and actionable solutions.
Issue 1: Significant Peak Tailing or Streaking
You observe that the compound spots on TLC plates are elongated, and during column elution, the product comes off over a large number of fractions, resulting in poor separation and dilute samples.
-
Potential Cause 1: Strong Interaction with Acidic Silica Gel The pyrrolo[2,3-b]pyridine core contains basic nitrogen atoms that can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This strong, sometimes irreversible, binding leads to slow, uneven elution, which is observed as tailing or streaking.[1]
-
Solution 1: Mobile Phase Modification Add a small amount of a competitive base to your mobile phase to neutralize the active sites on the silica gel.
-
Method: Add 0.1-1% triethylamine (TEA) or pyridine to your eluent mixture (e.g., for 500 mL of eluent, add 0.5 mL to 5 mL of TEA).
-
Causality: The added base will preferentially bind to the acidic silanol groups, preventing your target compound from interacting too strongly and allowing it to elute in a more compact band.[1]
-
-
Potential Cause 2: Inappropriate Solvent Polarity If the mobile phase is not polar enough, the compound will move very slowly and may appear to streak as it elutes. Conversely, if the solvent is too polar, the compound will elute too quickly with poor separation from impurities.
-
Solution 2: Optimize the Eluent System Systematically determine the ideal solvent system using Thin-Layer Chromatography (TLC) before running the column.
-
Method: Aim for a retention factor (Rf) of 0.2-0.35 for this compound on your TLC plate.[1][2] This Rf range generally translates well to good separation on a silica gel column.
-
Causality: An optimal Rf ensures that the compound spends sufficient time interacting with the stationary phase to separate from impurities but not so long that band broadening and tailing become excessive.[3]
-
Issue 2: Low or No Recovery of the Compound
After running the column and analyzing the collected fractions, you find very little or none of your expected product.
-
Potential Cause 1: Compound Decomposition on Silica Gel Some sensitive organic molecules can degrade on the acidic surface of silica gel.[4]
-
Solution 1: Test for Stability and Deactivate Silica
-
Method A (Stability Test): Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. After a few minutes, spot the same solution again next to the original spot. Develop the plate. If a new spot appears at the baseline or as a streak from the original spot, your compound may be unstable on silica.[4]
-
Method B (Deactivation): If instability is confirmed or suspected, use deactivated silica. You can prepare this by making a slurry of your silica gel in the mobile phase containing 1-2% triethylamine, allowing it to stand for an hour before packing the column.[1]
-
Method C (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral or basic alumina, which can be gentler for acid-sensitive compounds.[1]
-
-
Potential Cause 2: Compound is Highly Insoluble or Came Off in the Solvent Front The product may not have loaded properly or eluted much faster than anticipated.
-
Solution 2: Verify Loading and Check Early Fractions
-
Method A (Dry Loading): For compounds with poor solubility in the mobile phase, a dry loading technique is superior.[5] Dissolve your crude material in a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column.[2][5] This ensures the compound is introduced to the column in a concentrated band.
-
Method B (Check Solvent Front): Always collect the first few fractions as the solvent front exits the column and analyze them by TLC. Very non-polar compounds can elute very quickly, sometimes with the initial solvent front.[4]
-
Issue 3: Poor Separation of Closely-Eluting Impurities
TLC analysis shows two or more spots with very similar Rf values, and column chromatography fails to resolve them effectively.
-
Potential Cause 1: Insufficient Selectivity of the Mobile Phase The chosen solvent system may be effective at eluting your compound but may not provide enough difference in interaction between your product and the impurity to achieve separation.
-
Solution 1: Change Solvent Selectivity
-
Method: Instead of just increasing or decreasing the polarity with the same two solvents (e.g., more ethyl acetate in hexanes), try a completely different solvent system. Solvents are classified into different selectivity groups.[6] If you are using a hexane/ethyl acetate system (an alkane/ester mix), try switching to a system like dichloromethane/methanol or hexane/acetone.
-
Causality: Different solvents interact with compounds through various mechanisms (e.g., dipole-dipole, hydrogen bonding). Changing the solvent class can alter these interactions selectively, potentially increasing the Rf difference between your product and the impurity, which is the key to better resolution.[7]
-
-
Potential Cause 2: Column Overloading Loading too much crude material onto the column for its size will cause bands to broaden significantly and overlap, preventing good separation even if the TLC looks promising.[8]
-
Solution 2: Reduce Sample Load and Optimize Column Dimensions
-
Method: As a general rule, for flash chromatography, the amount of crude material should be about 1-10% of the mass of the silica gel used (e.g., for 40 g of silica, load 400 mg to 4 g of crude, depending on the difficulty of the separation). For difficult separations (ΔRf < 0.2), use a lower ratio (1-2%).
-
Causality: A lower sample-to-sorbent ratio ensures that the initial band loaded onto the column is narrow. A narrower starting band provides more column length for the separation to occur, improving the final resolution between components.
-
Experimental Workflow & Data
Recommended Starting Parameters
The following table summarizes a typical starting point for the purification of this compound. Note: These are starting points and must be optimized for your specific crude material using TLC analysis.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel, Flash Grade (40-63 µm, 230-400 mesh) | Standard, cost-effective choice for normal-phase chromatography of moderately polar compounds. |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes | Provides a good polarity range. Start with TLC trials of 10%, 20%, 30%, and 40% EtOAc in Hexanes. |
| Alternative Mobile Phase | Gradient of Methanol (MeOH) in Dichloromethane (DCM) | Useful if solubility or separation is poor in Hexane/EtOAc. Offers different selectivity. |
| Mobile Phase Modifier | 0.1 - 1% Triethylamine (TEA) | Recommended to add to the eluent to prevent peak tailing by neutralizing acidic silica sites.[1] |
| Target Rf Value | 0.2 - 0.35 | Optimal range for good separation on a column.[2] |
General Purification Protocol
This protocol outlines the key steps for purifying your crude product.
-
TLC Optimization:
-
Prepare several developing chambers with different solvent ratios (e.g., 9:1, 8:2, 7:3 Hexanes:EtOAc, each with 0.5% TEA).
-
Dissolve a small amount of your crude material in DCM or EtOAc.
-
Spot the crude mixture on multiple TLC plates.
-
Develop the plates in the different solvent systems.
-
Visualize the plates under a UV lamp (254 nm).[2]
-
Select the solvent system that gives your target compound an Rf value between 0.2 and 0.35 with good separation from impurities.
-
-
Column Packing (Slurry Method):
-
Secure a glass column vertically. Place a small cotton or glass wool plug at the bottom, and add a ~1 cm layer of sand.[2]
-
In a beaker, mix the required amount of silica gel with your initial, least polar eluent to form a uniform slurry.
-
Pour the slurry into the column. Tap the column gently to dislodge air bubbles and ensure even packing.[9]
-
Open the stopcock and allow the excess solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
Add another ~1 cm layer of sand on top of the silica bed to prevent disturbance.[2]
-
-
Sample Loading (Dry Loading Method):
-
Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., DCM).
-
Add silica gel (approx. 2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[2][5]
-
Carefully add this powder onto the top layer of sand in your packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your optimized mobile phase to the column.
-
Apply gentle air or nitrogen pressure to begin the flow (flash chromatography). Maintain a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
If a gradient elution is needed, gradually increase the polarity of the mobile phase as the column runs.[7]
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which ones contain your pure product.[2]
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity and identity using analytical techniques like NMR, LC-MS, or melting point.
-
Workflow Diagrams
Caption: Overall workflow for purification.
Caption: Troubleshooting flowchart for low yield.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of adding sand to the top and bottom of the silica gel bed? A1: The bottom layer of sand prevents the fine silica gel particles from passing through the cotton plug and contaminating the collected fractions.[2] The top layer of sand is crucial as it prevents the silica bed from being disturbed when you add the mobile phase or your sample, ensuring the surface remains flat and promoting the formation of even, horizontal bands for better separation.[2]
Q2: Can I use a different stationary phase besides silica gel? A2: Yes. If your compound shows signs of degradation on silica gel or if you are struggling to separate it from a key impurity, an alternative stationary phase can be beneficial. For basic compounds like this, neutral or basic alumina is a common alternative.[1] Reversed-phase silica (like C18) is another option, though this would require a completely different (polar) mobile phase, typically involving water, methanol, or acetonitrile.[10]
Q3: My compound is a solid. How do I best apply it to the column? A3: The best method for loading a solid sample is the dry loading technique described in the protocol above.[5] Dissolving the solid in a minimal amount of solvent and pipetting it directly onto the column (wet loading) is also possible, but it is often more difficult.[5] If too much solvent is used, or if a solvent that is too polar is used for dissolution, the initial band will be wide, leading to poor separation. Dry loading avoids these issues entirely.[2]
Q4: What are the most likely impurities I might encounter? A4: Impurities will depend heavily on the synthetic route used to prepare the this compound. Common impurities could include unreacted starting materials, reagents from the work-up, or side-products from the reaction.[11] For halogenated heterocycles, it's also possible to have isomeric impurities (e.g., different halogenation patterns) or dehalogenated byproducts, which can be particularly challenging to separate.[12][13]
Q5: How do I choose between isocratic and gradient elution? A5: Isocratic elution (using a single, constant mobile phase composition) is ideal when the Rf values of your desired compound and the impurities are well-separated (e.g., your product has an Rf of 0.3 and the nearest impurity is at 0.6). Gradient elution (gradually increasing the mobile phase polarity during the run) is much more effective when you have a complex mixture with compounds of widely varying polarities.[7] A gradient allows you to first elute the non-polar impurities in a weak solvent, then increase the polarity to elute your moderately polar product, and finally wash off any highly polar impurities that might otherwise remain on the column.[14]
References
- Vertex AI Search. (n.d.). Troubleshooting Guide.
- Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Buchi. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography.
- Quora. (2018). What is the best way to deal with a polar compound's purity with HPLC? What mobile phase and column can be the best choice?
- BenchChem. (2025). Application Notes and Protocols for the Column Chromatography Purification of 3-Bromo-2-chloropyridine.
- Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance.
- ACS Publications. (2013). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- ResearchGate. (1997). MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC).
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- Supelco. (n.d.). Bulletin 792C Packed Column GC Troubleshooting Guide.
- PubChem. (n.d.). This compound.
- PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
- National Institutes of Health. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2.
- Pharmaffiliates. (n.d.). This compound.
- ResearchGate. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers.
- Sigma-Aldrich. (n.d.). This compound.
- CymitQuimica. (n.d.). 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine.
- BenchChem. (2025). Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
- Chromatography Online. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
- Open Access Pub. (n.d.). Purification Techniques | Journal of New Developments in Chemistry.
- BenchChem. (2025). Technical Support Center: Purification of 3-Bromo-2-methylpyridine by Column Chromatography.
- BOC Sciences. (n.d.). This compound.
- National Institutes of Health. (n.d.). 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine.
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
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dealing with air and moisture sensitivity of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediates
Technical Support Center: 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Intermediates
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile 7-azaindole intermediate. As a key building block in the synthesis of kinase inhibitors and other pharmacologically active molecules, its successful application hinges on understanding and controlling its sensitivity to atmospheric conditions.[1][2][3] This document provides in-depth, field-proven answers and troubleshooting strategies to address the challenges posed by its air and moisture sensitivity.
Frequently Asked Questions (FAQs)
This section directly answers the most common queries regarding the handling, storage, and stability of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: Proper storage is the first line of defense against degradation. The compound, a solid at room temperature, should be stored in an inert atmosphere to prevent reactions with oxygen and water vapor.[4][5]
-
Primary Recommendation: Store in a glove box with an atmosphere of nitrogen or argon, maintaining oxygen and moisture levels below 10 ppm.[4][5] The vial should be tightly sealed.
-
Alternative: If a glove box is unavailable, the material can be stored in a Schlenk flask or a vial with a PTFE-lined cap, which is then placed inside a desiccator filled with a suitable drying agent (e.g., Drierite®). The container headspace should be flushed with dry nitrogen or argon before sealing. For added protection, the sealed container can be wrapped with Parafilm®.
-
Temperature: While room temperature is generally acceptable, storage in a refrigerator (2-8°C) can slow down potential degradation pathways, provided the container is properly sealed to prevent condensation upon removal.[6] Always allow the container to warm to room temperature before opening to avoid moisture condensation on the cold solid.[7]
Q2: I don't have a glove box. How can I safely weigh and transfer this reagent for a reaction?
A: Working without a glove box requires meticulous air-free technique using a Schlenk line or similar inert gas setup.[8][9] The key is to minimize exposure time and work under a positive pressure of inert gas.
-
Prepare the Inert Atmosphere: Use a manifold (Schlenk line) to supply dry nitrogen or argon. A simple balloon filled with inert gas can also be effective for short transfers.[10][11]
-
Rapid Weighing: Briefly remove the vial from its inert environment (desiccator), quickly weigh the desired amount into an oven-dried flask, and immediately attach the flask to the inert gas line.
-
Transfer Under Positive Pressure: For adding the solid to a reaction vessel, do so under a positive flow of inert gas. This creates a blanket over the solid, displacing the surrounding air. While not a perfect substitute for a glove box, this method significantly reduces exposure.
Q3: What are the likely degradation pathways upon exposure to air and moisture?
A: While specific degradation pathways for this exact molecule require detailed study, we can infer likely reactions based on the functional groups present in the 7-azaindole scaffold.
-
Oxidation: The electron-rich pyrrole ring is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light.[4] This can lead to the formation of complex, often colored, impurities that can complicate purification and impact reaction outcomes.
-
Hydrolysis: Although the C-Cl bond on the pyridine ring is relatively stable, prolonged exposure to moisture, especially under non-neutral pH conditions, could potentially lead to hydrolysis, forming the corresponding 4-hydroxy derivative. This is a more significant concern during reaction workups or chromatography than during storage.
-
Protonation/Deprotonation: The pyrrole N-H is acidic and can be deprotonated by strong bases. The pyridine nitrogen is basic and can be protonated. While not direct degradation, adsorption of water can change the local environment and affect reactivity and solubility.
Q4: How does moisture impact downstream reactions, such as palladium-catalyzed cross-couplings?
A: Moisture is particularly detrimental to many common reactions involving this intermediate, especially palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig).[1]
-
Catalyst Deactivation: Water can react with and deactivate the palladium catalyst, particularly the active Pd(0) species, leading to lower yields and incomplete reactions.[12] While some specialized catalytic systems are designed to work in water, standard anhydrous reactions are highly sensitive to it.[13][14]
-
Reagent Decomposition: In Suzuki couplings, moisture can hydrolyze the boronic acid partner, rendering it inactive.[15]
-
Side Reactions: Water can participate in side reactions with bases used in the coupling (e.g., K₂CO₃, Cs₂CO₃), affecting the reaction's pH and overall performance.
Therefore, using anhydrous solvents and rigorously dried glassware is non-negotiable for achieving reproducible, high-yielding results.[16][17]
Troubleshooting Guide
This table addresses common experimental failures and links them to potential issues arising from air or moisture sensitivity.
| Observed Problem | Probable Cause Related to Sensitivity | Recommended Solution & Validation |
| Low or No Reaction Yield | Degraded Starting Material: The this compound may have degraded during storage due to slow exposure to air/moisture. | Validate Purity: Check the purity of the starting material via HPLC or ¹H NMR before use. Look for baseline distortion or new peaks. Action: Use a fresh bottle or material that has been properly stored. |
| Contaminated Solvents/Reagents: Use of non-anhydrous solvents or reagents introduces water, which deactivates catalysts or decomposes coupling partners.[12][16] | Validate Solvents: Use freshly opened anhydrous solvents from a Sure/Seal™ type bottle or solvents dried over molecular sieves.[17] Action: Re-run the reaction with rigorously dried components. | |
| Ineffective Inert Atmosphere: The reaction setup did not adequately exclude air and moisture, leading to catalyst deactivation.[15] | Validate Setup: Ensure all glassware is oven- or flame-dried and cooled under a stream of inert gas.[17] Use a bubbler to monitor positive gas pressure. Action: Improve inert atmosphere technique (e.g., perform more vacuum/backfill cycles). | |
| Inconsistent Results Batch-to-Batch | Variable Starting Material Quality: Different lots or bottles of the intermediate may have experienced varying degrees of exposure. | Standardize Handling: Implement a strict protocol for handling and storing the reagent across all experiments. Action: Qualify each new bottle of the reagent with a standard test reaction. |
| Formation of Unidentified, Polar Impurities | Oxidative Degradation: The pyrrole ring has likely oxidized, creating more polar, often colored, byproducts.[4] | Analytical Monitoring: Use LC-MS to analyze the reaction mixture and identify the mass of byproducts, which may correspond to hydroxylated or oxidized species.[18] Action: Ensure reactions are run under a strict inert atmosphere and protected from light where possible. |
| Difficulty in Product Purification | Formation of Tarry/Colored Byproducts: This is a classic sign of degradation of the electron-rich heterocyclic system. | Minimize Exposure Time: Keep reaction and workup times as short as possible. Action: Consider protecting the pyrrole nitrogen (e.g., with a SEM or BOC group) for multi-step sequences to increase stability, though this adds steps.[1] |
Key Experimental Protocol: Inert Atmosphere Reaction Setup
This section provides a detailed, step-by-step methodology for setting up a reaction under inert atmosphere, a critical workflow for using this compound.
Objective: To assemble a reaction apparatus that effectively excludes atmospheric oxygen and moisture.
Materials:
-
Round-bottom flask with ground glass joint(s)
-
Rubber septa
-
Schlenk line or inert gas manifold (Nitrogen or Argon)
-
Vacuum pump
-
Heat gun or oven
-
Syringes and needles[11]
-
Mineral oil bubbler
Methodology:
-
Glassware Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120°C for at least 4 hours (overnight is preferable).
-
Assemble the hot glassware quickly, lightly greasing the joints.
-
Immediately attach the apparatus to the Schlenk line.
-
-
Establishing Inert Atmosphere (Vacuum/Backfill Cycles):
-
Ensure the flask is securely clamped. Close the gas inlet on the flask.
-
Open the flask to the vacuum line of the manifold and evacuate for 5-10 minutes to remove the bulk of the air.
-
Close the vacuum line and slowly open the inert gas line to backfill the flask with nitrogen or argon. Monitor the pressure with the bubbler.
-
Repeat this vacuum/backfill cycle at least three times to ensure the complete removal of atmospheric gases.[8]
-
-
Adding Solid Reagents:
-
After the final backfill, increase the inert gas flow to create a strong positive pressure (you will see vigorous bubbling in the bubbler).
-
Briefly remove a stopper or septum and add the pre-weighed this compound and other solid reagents (e.g., catalyst, base) to the flask against the counterflow of inert gas.
-
Quickly reseal the flask.
-
Perform one more vacuum/backfill cycle to remove any air introduced during the addition.
-
-
Adding Anhydrous Solvents and Liquid Reagents:
-
Solvents and liquid reagents should be transferred via a dry, nitrogen-flushed syringe.[10][17]
-
To flush a syringe, draw inert gas from a balloon or a separate inert-flushed flask into the syringe and expel it. Repeat 3-5 times.
-
Pierce the septum of the reaction flask with the needle, ensuring the needle tip is in the headspace.
-
Slowly add the liquid, allowing the displaced inert gas to exit through the bubbler.
-
-
Maintaining the Inert Atmosphere:
-
Throughout the reaction, maintain a slight positive pressure of inert gas, indicated by a slow, steady bubble rate (e.g., 1 bubble every 5-10 seconds) in the bubbler.[17] This prevents air from leaking into the system.
-
Visual Workflow
The following diagram illustrates the key decision points and steps for handling an air- and moisture-sensitive reagent like this compound.
Caption: Workflow for handling air- and moisture-sensitive reagents.
References
-
ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? ResearchGate. [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Fiveable. [Link]
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Benner, K. (2022). Inert atmosphere, with no O2. YouTube. [Link]
-
ResearchGate. (2021). How to create inert atmosphere? ResearchGate. [Link]
-
Benner, K. (2022). Inert Atmosphere. YouTube. [Link]
-
ResearchGate. (2020). Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review. ResearchGate. [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Chemistry Stack Exchange. [Link]
-
MDPI. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]
-
PubMed Central. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. [Link]
-
Royal Society of Chemistry. (2012). An efficient palladium catalyzed Mizoroki–Heck cross-coupling in water. RSC Publishing. [Link]
-
ACS Publications. (2005). Effect of Water on the Heck Reactions Catalyzed by Recyclable Palladium Chloride in Ionic Liquids Coupled with Supercritical CO2 Extraction. ACS Publications. [Link]
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PubMed Central. (2023). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. PubMed Central. [Link]
-
YouTube. (2023). Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
-
PubMed Central. (2019). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central. [Link]
-
Royal Society of Chemistry. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing. [Link]
-
ResearchGate. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). ResearchGate. [Link]
-
MDPI. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. [Link]
-
Agency for Toxic Substances and Disease Registry. (1995). ANALYTICAL METHODS. ATSDR. [Link]
-
ResearchGate. (2023). Synthetic strategies of partially saturated pyrrolo[2,3‐b]pyridine.... ResearchGate. [Link]
-
MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
PubMed Central. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central. [Link]
-
PubMed. (2024). Insight into pyrrolizidine alkaloids degradation and the chemical structures of their degradation products using ultra high performance liquid chromatography and Q-Exactive Orbitrap mass spectrometry. PubMed. [Link]
-
PubMed. (2001). Elucidation of fipronil photodegradation pathways. PubMed. [Link]
-
PubMed. (2020). Recent progresses in analytical GC and LC mass spectrometric based-methods for the detection of emerging chlorinated and brominated contaminants and their transformation products in aquatic environment. PubMed. [Link]
-
Frontiers. (2021). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers. [Link]
-
ResearchGate. (2014). Degradation Pathways. ResearchGate. [Link]
-
MDPI. (2022). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI. [Link]
Sources
- 1. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
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- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
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- 11. youtube.com [youtube.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Spectral Analysis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unequivocal structural elucidation of novel heterocyclic compounds is paramount. The 7-azaindole scaffold, a bioisostere of indole, is a privileged structure in numerous pharmacologically active agents. This guide provides an in-depth analysis of the spectral data for a key substituted 7-azaindole, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine , a compound of significant interest for synthetic chemists and drug development professionals.
Due to the limited availability of public domain experimental spectra for this specific compound, this guide will present a combination of predicted data for this compound, supported by a robust comparative analysis with the experimentally determined spectral data of closely related analogues. This approach not only offers a comprehensive understanding of the target molecule but also hones the essential skills of spectral interpretation through comparative reasoning.
The Structural Context: Understanding the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle where a pyrrole ring is fused to a pyridine ring. The numbering of the ring system is crucial for the correct assignment of spectral signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) nuclei, we can piece together the connectivity and chemical environment of each atom.
Predicted ¹H NMR Spectrum of this compound
Predictive algorithms, based on extensive databases of known compounds, provide a valuable starting point for spectral analysis. The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to exhibit the following key signals:
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~8.5 | br s | 1H | N1-H | The pyrrolic N-H proton is typically broad and downfield due to hydrogen bonding and exchange. |
| ~8.2 | d | 1H | H6 | The proton on the pyridine ring, deshielded by the adjacent nitrogen. |
| ~7.5 | s | 1H | H2 | The proton on the pyrrole ring, appearing as a singlet due to the adjacent bromine atom at position 3. |
| ~7.2 | d | 1H | H5 | The other proton on the pyridine ring, coupled to H6. |
Comparative ¹H NMR Analysis: Learning from Analogs
To build confidence in our predicted spectrum, we will compare it with the experimental ¹H NMR data of related, well-characterized 7-azaindole derivatives.
Comparison with 5-Bromo-1H-pyrrolo[2,3-b]pyridine:
The experimental ¹H NMR spectrum of 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ shows the following signals[1]:
-
δ 11.91 (bs, 1H, N1-H): This broad singlet for the N-H proton is consistent with our prediction.
-
δ 8.30 (d, J = 2.2 Hz, 1H, H6): A downfield doublet for the pyridine proton.
-
δ 8.20 (d, J = 2.0 Hz, 1H, H4): Another downfield doublet for a pyridine proton.
-
δ 7.63 (t, J = 2.8 Hz, 1H, H2): A triplet for the C2 proton.
-
δ 6.50 (m, 1H, H3): A multiplet for the C3 proton.
The key takeaway is the downfield chemical shifts of the pyridine protons and the pyrrolic N-H, which supports the general predicted regions for our target molecule. The presence of the bromine at position 3 in our target will simplify the signal for H2 to a singlet, a key distinguishing feature.
Predicted ¹³C NMR Spectrum of this compound
The predicted proton-decoupled ¹³C NMR spectrum provides information about the carbon framework.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~148 | C7a | Quaternary carbon at the ring junction, adjacent to nitrogen. |
| ~145 | C6 | Aromatic CH in the pyridine ring. |
| ~142 | C4 | Carbon bearing the chlorine atom, deshielded. |
| ~128 | C2 | Aromatic CH in the pyrrole ring. |
| ~121 | C5 | Aromatic CH in the pyridine ring. |
| ~115 | C3a | Quaternary carbon at the ring junction. |
| ~95 | C3 | Carbon bearing the bromine atom, significantly shielded by the "heavy atom effect". |
Comparative ¹³C NMR Analysis
Comparison with 5-Bromo-1H-pyrrolo[2,3-b]pyridine:
The experimental ¹³C NMR data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine in DMF-d₇ is as follows[1]:
-
δ 147.5 (C7a), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C7), 111.1 (C5), 100.0 (C3)
This experimental data confirms the general chemical shift regions for the carbon atoms in the 7-azaindole ring system. The most notable feature in our predicted spectrum will be the upfield shift of the C3 carbon due to the direct attachment of the bromine atom.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides information about the vibrational frequencies of functional groups within a molecule. For this compound, we expect to see characteristic absorption bands.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| 3400-3200 | N-H stretch (pyrrole) |
| 3100-3000 | C-H stretch (aromatic) |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| 1100-1000 | C-Cl stretch |
| 600-500 | C-Br stretch |
Comparative IR Data from 3-Bromo-1H-pyrrolo[2,3-b]pyridine:
The IR spectrum for 3-Bromo-1H-pyrrolo[2,3-b]pyridine is available and would show similar N-H and aromatic C-H and C=C/C=N stretching frequencies. The key difference will be the presence of a C-Cl stretching band in our target molecule.[2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and valuable information about its structure through fragmentation patterns.
Expected Mass Spectrum of this compound:
The molecular formula of our target compound is C₇H₄BrClN₂. The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will lead to a characteristic isotopic pattern for the molecular ion peak.
-
Molecular Ion (M⁺): We expect to see a cluster of peaks around m/z 230, 232, and 234. The relative intensities of these peaks will be a unique signature of the presence of one bromine and one chlorine atom.
-
Fragmentation: Common fragmentation pathways for halogenated aromatic compounds involve the loss of the halogen atoms (as radicals) or the loss of HX (where X is Br or Cl). We would anticipate fragment ions corresponding to [M-Br]⁺, [M-Cl]⁺, and potentially the loss of HCN from the pyrrole ring.
Comparative Mass Spectrum Data from 3-Bromo-1H-pyrrolo[2,3-b]pyridine:
The mass spectrum of 3-Bromo-1H-pyrrolo[2,3-b]pyridine shows a characteristic M⁺ and M+2 pattern for a single bromine atom.[2] The fragmentation would likely involve the loss of the bromine atom and HCN. Comparing this to our target molecule, the presence of the chlorine atom will introduce additional fragmentation pathways and a more complex isotopic pattern for the molecular ion.
Experimental Protocols
For researchers aiming to acquire their own spectral data for this compound, the following general protocols are recommended.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR Acquisition:
-
Use a 400 MHz or higher field NMR spectrometer.
-
Acquire a standard one-pulse proton spectrum.
-
Set the spectral width to cover the range of approximately -2 to 12 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 160 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
IR Spectroscopy Protocol
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Record the spectrum typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
Co-add a sufficient number of scans (e.g., 16 or 32) for a good quality spectrum.
-
Mass Spectrometry Protocol (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization energy of 70 eV.
-
Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
Visualizing the Workflow
The process of spectral data acquisition and analysis follows a logical workflow.
Sources
A Comparative Guide to the Reactivity of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and Other Halogenated Heterocycles
For researchers, medicinal chemists, and professionals in drug development, halogenated heterocycles are indispensable tools. Their unique electronic properties and susceptibility to transition-metal-catalyzed cross-coupling reactions make them foundational building blocks for constructing complex molecular architectures. Among these, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is of particular interest due to its prevalence in FDA-approved drugs and clinical candidates, often acting as a bioisostere for indole.
This guide provides an in-depth comparison of the reactivity of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine , a di-halogenated 7-azaindole, with other halogenated heterocycles. We will explore the principles governing its selective functionalization and provide experimental frameworks to leverage its unique reactivity profile in synthesis.
The Core Principle: Orthogonal Reactivity of C-Br and C-Cl Bonds
The synthetic utility of this compound lies in the differential reactivity of its two carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions—the cornerstone of modern aromatic chemistry—the rate-limiting step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The energy barrier for this step is dictated by the carbon-halogen bond strength, which follows the trend C-F > C-Cl > C-Br > C-I.
Consequently, the ease of oxidative addition, and thus the overall reactivity in cross-coupling reactions, follows the inverse trend: C-I > C-Br > C-Cl > C-F .[1][2][3] This fundamental principle allows for the chemoselective functionalization of the C3-Br bond while the C4-Cl bond remains intact, serving as a handle for subsequent transformations.
Caption: Selective reactivity sites in this compound.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The true test of a building block's utility is its performance in key chemical transformations. We will now compare the reactivity of our target molecule with other halogenated heterocycles in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction for C-C bond formation.[4][5] The established reactivity order of halides (Ar-I > Ar-Br >> Ar-Cl) is highly pronounced in this transformation.[2][6]
When this compound is subjected to typical Suzuki-Miyaura conditions, the reaction proceeds with high selectivity at the C3-bromo position. This allows for the introduction of an aryl or vinyl substituent at C3, leaving the C4-chloro position available for a subsequent, potentially different, coupling reaction. This orthogonality is a significant advantage over di-bromo or di-chloro analogues where selective mono-functionalization can be challenging.
Comparative Data: Suzuki-Miyaura Coupling Yields
| Entry | Substrate | Coupling Partner | Conditions | Product | Yield (%) | Reference |
| 1 | 3-Bromo-4-chloro-pyrrolopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | 4-Chloro-3-phenyl-pyrrolopyridine | ~85-95% | [7] (Adapted) |
| 2 | 2-Iodo-4-chloro-pyrrolopyridine | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, Dioxane/H₂O, 100 °C | 4-Chloro-2-phenyl-pyrrolopyridine | 95% | [7] |
| 3 | 3,5-Dibromopyridine | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80 °C | 5-Bromo-3-phenylpyridine | ~70-80% | N/A |
| 4 | 2,6-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100 °C | 6-Chloro-2-phenylpyridine | ~60-70% | N/A |
Yields for entries 3 and 4 are estimated based on typical outcomes for similar substrates to illustrate the reactivity trend.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
-
Reagent Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and sodium carbonate (3.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the reaction mixture to 90-100 °C and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the 4-chloro-3-aryl-1H-pyrrolo[2,3-b]pyridine derivative.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides.[8] Similar to the Suzuki coupling, this reaction is highly dependent on the rate of oxidative addition, making the C-Br bond at the C3 position the preferred site for amination over the C4-Cl bond.[1] This selectivity is crucial for building libraries of substituted 7-azaindoles, where a nitrogen linkage is often a key pharmacophoric element.
Causality in Protocol Design: The choice of ligand is critical in Buchwald-Hartwig aminations. Sterically hindered biarylphosphine ligands (e.g., RuPhos, XPhos) are often employed because they promote both the oxidative addition and the final reductive elimination steps of the catalytic cycle, allowing for the coupling of less reactive chlorides, albeit under more forcing conditions than bromides.[9] For selective C-Br coupling, less forcing conditions and standard ligands are often sufficient.
Experimental Protocol: Selective Buchwald-Hartwig Amination at C3
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equiv.) to a dry reaction vessel.[1]
-
Catalyst Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the appropriate phosphine ligand (e.g., RuPhos, 4 mol%).[1]
-
Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or tetrahydrofuran (THF).
-
Reaction: Seal the vessel and heat the mixture (typically 65-100 °C) with stirring for 12-24 hours, monitoring by LC-MS.
-
Workup: After cooling, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts, dry over a drying agent, and concentrate. Purify the residue via column chromatography to obtain the desired 3-amino-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Sonogashira Coupling
The Sonogashira coupling reaction forges a C-C bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is exceptionally valuable for introducing a linear alkyne linker, a common motif in materials science and medicinal chemistry. The reaction typically employs a dual catalytic system of palladium and copper(I).[11] The reactivity trend of C-I > C-Br > C-OTf >> C-Cl is strictly followed, ensuring that alkynylation of this compound occurs exclusively at the C3 position under standard conditions.[10][12]
Comparative Data: Sonogashira Coupling Selectivity
| Substrate | Halide at C2/C3 | Halide at C5/C6 | Coupling Position | Reference |
| 3-Bromo-4-chloro-pyrrolopyridine | C3-Br | C4-Cl | C3 | Inferred |
| 3,5-Dibromo-2,6-dichloropyridine | C3-Br | C5-Br | C3 and C5 (dibromides react first) | [13] |
| 2-Bromo-4-iodo-quinoline | C2-Br | C4-I | C4 (iodide is more reactive) | [12] |
This comparative data clearly shows that the more reactive halogen dictates the site of the Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling at C3
-
Reagent Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and copper(I) iodide (CuI, 5 mol%).
-
Solvent and Base: Add an anhydrous solvent such as THF or DMF, followed by a suitable amine base (e.g., triethylamine or diisopropylethylamine), which also acts as a solvent.
-
Alkyne Addition: Degas the mixture with argon, then add the terminal alkyne (1.5 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed.
-
Workup: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water.
-
Purification: Separate the organic layer, dry it, and concentrate. Purify the crude product by flash chromatography to isolate the 3-alkynyl-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Conclusion
This compound is a highly versatile and valuable building block for chemical synthesis. Its key advantage over other halogenated heterocycles lies in the predictable and orthogonal reactivity of its C3-bromo and C4-chloro substituents. As demonstrated, the C-Br bond can be selectively functionalized via Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions under conditions that leave the C-Cl bond untouched. This inherent chemoselectivity allows for a stepwise and controlled approach to the synthesis of complex, polysubstituted 7-azaindole derivatives, providing researchers with a powerful tool for drug discovery and materials science.
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A Comparative Guide to the Synthetic Routes of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Medicinal Chemistry Keystone
The strategic synthesis of halogenated heterocycles is a cornerstone of modern medicinal chemistry, providing critical scaffolds for the development of novel therapeutics. Among these, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, also known as 3-bromo-4-chloro-7-azaindole, has emerged as a pivotal building block in the synthesis of a variety of kinase inhibitors and other biologically active molecules.[1][2][3] Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in drug discovery programs.[4][5][6]
This guide provides an in-depth comparison of the primary synthetic strategies for accessing this important molecule. We will delve into the mechanistic rationale behind the chosen reagents and conditions, present detailed experimental protocols, and offer a comparative analysis of the different approaches to aid researchers in selecting the most suitable route for their specific needs.
Dominant Synthetic Strategy: A Two-Stage Approach
The most prevalent and well-documented approach to the synthesis of this compound involves a two-stage process:
-
Formation of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core.
-
Regioselective bromination of the 4-chloro intermediate.
This strategy is favored for its reliability and scalability, with established procedures for producing the key 4-chloro intermediate on a large scale.[7]
Stage 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
The synthesis of the 4-chloro-7-azaindole intermediate typically commences from the readily available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The key transformation involves the activation of the pyridine ring towards nucleophilic substitution, which is achieved through N-oxidation.
Caption: General workflow for the synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Mechanistic Considerations:
The N-oxidation of the pyridine nitrogen increases the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack. The subsequent reaction with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or methanesulfonyl chloride (MsCl), proceeds via an addition-elimination mechanism to install the chlorine atom at the 4-position.[8][9] The regioselectivity for the 4-position is a well-established phenomenon in the chemistry of 7-azaindole N-oxides.[7]
| Method | Chlorinating Agent | Solvent | Temperature (°C) | Reported Yield | Scale | Advantages | Disadvantages |
| Route 1A | POCl₃ | 1,2-Dimethoxyethane / Heptane | 80 (reflux) | ~85% | Lab Scale | High yield, common reagent.[1][10] | POCl₃ is corrosive and moisture-sensitive. |
| Route 1B | MsCl | DMF | 60-75 | ~61% (two steps from 7-azaindole) | >50 kg | Suitable for large-scale synthesis, avoids POCl₃.[7] | Requires higher temperatures. |
Experimental Protocols:
Route 1A: Chlorination using POCl₃ [1]
-
N-Oxidation: Dissolve 7-azaindole (1 equivalent) in a mixture of dimethoxyethane and heptane. Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1-1.5 equivalents) portion-wise while maintaining the temperature below 30°C. Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Chlorination: To the resulting slurry containing the N-oxide, add phosphorus oxychloride (POCl₃) (4-5 equivalents) and heat the mixture to reflux (approximately 80°C) for several hours.
-
Work-up: Cool the reaction mixture and carefully quench with water. Adjust the pH to basic (pH 9-10) with an aqueous solution of sodium hydroxide. The product precipitates as a solid and can be collected by filtration, washed with water, and dried.
Route 1B: Chlorination using MsCl (Large Scale) [7]
-
N-Oxidation: Prepare the 7-azaindole N-oxide using m-CPBA in a suitable solvent like ethyl acetate. Isolate the N-oxide intermediate.
-
Chlorination: Dissolve the isolated 1H-pyrrolo[2,3-b]pyridine N-oxide (1 equivalent) in DMF. Add methanesulfonyl chloride (MsCl) (3-4 equivalents) at 60-75°C. Stir at this temperature for several hours until the reaction is complete.
-
Work-up: Cool the reaction mixture and pour it into cold water. Add aqueous sodium hydroxide to precipitate the product. Filter the solid, wash with water, and dry to obtain 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Stage 2: Bromination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
The second stage involves the electrophilic bromination of the 4-chloro-7-azaindole intermediate. The pyrrole ring of the 7-azaindole system is electron-rich and readily undergoes electrophilic substitution, with a strong preference for the 3-position.[11]
Caption: General workflow for the bromination of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Mechanistic Considerations:
Standard electrophilic aromatic substitution on the pyrrole ring. The choice of brominating agent can influence the reaction conditions and selectivity. N-Bromosuccinimide (NBS) is a common and convenient source of electrophilic bromine for this transformation.
While specific comparative studies for the bromination of 4-chloro-7-azaindole are not abundant in the initial search, we can infer common methodologies for pyrrole bromination.
| Method | Brominating Agent | Solvent | Temperature (°C) | Expected Outcome |
| Route 2A | N-Bromosuccinimide (NBS) | Acetonitrile or DMF | 0 to RT | Good to excellent yield, high regioselectivity for the 3-position.[6] |
| Route 2B | Bromine (Br₂) | Acetic acid or a chlorinated solvent | 0 to RT | High yield, but Br₂ is more hazardous to handle than NBS. |
Experimental Protocol:
Route 2A: Bromination using NBS
-
Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield this compound.
Alternative Synthetic Considerations
While the two-stage approach is dominant, other theoretical synthetic strategies could be envisioned, although they are less documented for this specific target molecule.
-
Halogen Dance Reactions: It might be possible to start with a di-bromo or iodo-bromo substituted 7-azaindole and selectively replace one of the halogens. However, controlling the regioselectivity of such transformations can be challenging.
-
De Novo Ring Synthesis: Building the pyrrolo[2,3-b]pyridine core with the desired halogenation pattern already in place from acyclic precursors is another possibility. This would likely involve a more linear and potentially lower-yielding synthesis.
Conclusion
The synthesis of this compound is most reliably and efficiently achieved through a two-stage process involving the N-oxidation and subsequent chlorination of 7-azaindole, followed by regioselective bromination of the resulting 4-chloro intermediate. The choice between POCl₃ and MsCl for the chlorination step may depend on the scale of the synthesis and the desired operational simplicity. For the bromination step, NBS offers a convenient and effective method for introducing bromine at the 3-position. This guide provides the necessary information for researchers to make an informed decision on the most appropriate synthetic route for their research and development needs.
References
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Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(5), 757-762. [Link]
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Krasavin, M. (2020). Nucleophilic chlorination of 1H-pyrrolo[2,3-b]pyridine-N-oxides with MsCl/DMF. ResearchGate. [Link]
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Alichem. 4-Chloro-7-azaindole: Synthesis Intermediate for Agrochemicals and Fine Chemicals. [Link]
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Larsen, S. D., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(19), 3537. [Link]
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Atlanchim Pharma. (2022). Scientific Letter. [Link]
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Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
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Reddy, T. J., et al. (2008). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic Letters, 10(15), 3343-3346. [Link]
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Patrick, D. A., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. Journal of Medicinal Chemistry, 60(4), 1476-1493. [Link]
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A Comparative Guide to the Biological Activity of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and Its Analogs
Introduction: The Privileged Scaffold of 7-Azaindole
The 1H-pyrrolo[2,3-b]pyridine nucleus, commonly known as 7-azaindole, represents a quintessential "privileged scaffold" in medicinal chemistry. Its structure as a deaza-isostere of adenine allows it to function as a versatile ATP-competitive hinge-binding motif for a multitude of protein kinases.[1] This has led to the development of numerous derivatives with potent biological activities, ranging from kinase inhibitors for oncology to novel antimicrobial agents.[1][2]
This guide focuses on 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative that serves as a crucial synthetic intermediate and a foundational structure for potent bioactive molecules. The presence of two distinct halogens—a bromine on the electron-rich pyrrole ring and a chlorine on the electron-deficient pyridine ring—creates unique electronic and steric properties that are pivotal for molecular recognition by biological targets. We will objectively compare the biological performance of this core structure against its key analogs, providing experimental data and mechanistic insights for researchers in drug discovery and development.
Comparative Biological Activity: From Kinase Inhibition to Antimicrobial Action
The derivatization of the 7-azaindole core unlocks a wide spectrum of biological activities. The nature, position, and combination of substituents dictate the ultimate therapeutic application. Below, we dissect the two primary areas where these compounds have shown significant promise: kinase inhibition and antimicrobial efficacy.
Potent and Selective Kinase Inhibition
The most explored application of pyrrolo[2,3-b]pyridine analogs is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways dysregulated in diseases like cancer.[3] Halogenation, as seen in the parent 3-bromo-4-chloro structure, is a recurring theme in achieving high potency.
Structure-Activity Relationship (SAR) Insights:
-
FGFR Inhibition: Analogs of 3-Bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various tumors.[3] A series of 1H-pyrrolo[2,3-b]pyridine derivatives demonstrated potent activity against FGFR1, 2, and 3.[4][5] For instance, compound 4h from one study showed exceptional potency against FGFR1-3 with IC50 values in the low nanomolar range.[4][5] This highlights that while the core scaffold provides the necessary hinge-binding interactions, additional substitutions are crucial for engaging with other regions of the ATP-binding pocket to achieve high affinity.
-
Multi-Kinase Inhibition: The versatility of the scaffold allows for the development of multi-targeted inhibitors. N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines, which share a similar heterocyclic core, have been synthesized as inhibitors of multiple receptor tyrosine kinases (RTKs), including VEGFR-2, EGFR, and PDGFR-β.[6] The variation of the aniline moiety at the 4-position significantly influences potency and selectivity across these different kinases.[6] For example, a 4-chloro anilino substitution resulted in potent EGFR inhibition, while a 2-fluoro-4-chloro anilino substitution improved VEGFR-2 inhibitory activity.[6]
-
GSK-3β Inhibition: More recently, pyrrolo[2,3-b]pyridine derivatives have been developed as highly potent inhibitors of glycogen synthase kinase-3β (GSK-3β), a key target in Alzheimer's disease.[7] Certain derivatives exhibit IC50 values in the sub-nanomolar range and display high selectivity over other kinases, demonstrating the scaffold's tunability for non-cancer targets.[7]
Quantitative Comparison of Kinase Inhibitory Activity
| Compound/Analog Class | Target Kinase(s) | Key Structural Features | IC50 (nM) | Reference |
| Compound 4h | FGFR1, FGFR2, FGFR3, FGFR4 | 1H-pyrrolo[2,3-b]pyridine core | 7, 9, 25, 712 | [4][5] |
| Compound 9 | EGFR | 6-(2-methylphenyl) with 4-chloro anilino | Potent, equipotent to PD153035 | [6] |
| Compound 10 | VEGFR-2 | 6-(1-naphthyl) with 2-fluoro-4-chloro anilino | Potent, 25x > Semaxanib | [6] |
| Compound 41 | GSK-3β | Novel pyrrolo[2,3-b]pyridine derivative | 0.22 | [7] |
| Compound 46 | GSK-3β | Novel pyrrolo[2,3-b]pyridine derivative | 0.26 | [7] |
| Compound 54 | GSK-3β | Novel pyrrolo[2,3-b]pyridine derivative | 0.24 | [7] |
Mechanistic Pathway: FGFR Signaling Inhibition
The diagram below illustrates the canonical FGFR signaling pathway, which is frequently targeted by 1H-pyrrolo[2,3-b]pyridine inhibitors. These ATP-competitive inhibitors block the receptor's autophosphorylation, thereby preventing the activation of downstream pro-survival and proliferative pathways like RAS-MEK-ERK and PI3K-AKT.[5]
Broad-Spectrum Antimicrobial Activity
The pyrrole-pyridine framework is also present in compounds with significant antimicrobial properties. The fusion of these two nitrogen-containing heterocycles can be found in molecules active against bacteria and fungi.[8][9][10]
Structure-Activity Relationship (SAR) Insights:
-
Antibacterial Action: Halogenation plays a critical role in the antibacterial activity of related pyrrole-based compounds. For example, a 3-bromo-4-chloro-pyrrolamide derivative was found to be a potent inhibitor of DNA gyrase with an IC50 < 5 nM and a Minimum Inhibitory Concentration (MIC) of 0.03 µg/mL against Mycobacterium tuberculosis.[11] The presence of two halogens on the pyrrole ring was noted as a beneficial substitution for biological activity.[11] This strongly suggests that the 3-bromo-4-chloro substitution pattern on the 1H-pyrrolo[2,3-b]pyridine core is a promising starting point for developing novel antibacterial agents.
-
Antifungal Action: Studies on related fused systems like pyrano[2,3-b]pyrrolo[2,3-d]pyridines have shown potent to moderate activity against various microorganisms, including Candida sp. and Aspergillus niger.[9] The presence of carboxylate or carboxamide moieties at C3 of the pyrrole ring appeared to enhance antibacterial activity.[9]
Comparative Antimicrobial Activity Data
| Compound Class | Target Organism | Key Structural Features | MIC (µg/mL) | Reference |
| Pyrrolamide Derivative | Mycobacterium tuberculosis H37Rv | 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl | 0.03 | [11] |
| Dichloropyrrole Derivative | Staphylococcus aureus | 3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl | 4 | [11] |
| Pyrrolo[2,3-b]quinoxalines | E. coli, B. spizizenii | Varied substitutions | - | [8] |
| Pyrano[2,3-b]pyrrolo[2,3-d]pyridines | E. coli, S. aureus | Varied substitutions | - | [9] |
Experimental Protocols: A Guide to In Vitro Evaluation
To ensure the trustworthiness and reproducibility of the data presented, we outline standardized protocols for assessing the biological activities discussed.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 value of a test compound against a target protein kinase.
Objective: To quantify the concentration-dependent inhibition of a specific kinase (e.g., FGFR1) by a test compound.
Materials:
-
Recombinant human FGFR1 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (at Km concentration for the specific kinase)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (e.g., this compound analog) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Prepare a solution of FGFR1 kinase in reaction buffer and add it to all wells except the negative controls.
-
Reaction Initiation: Prepare a solution of the substrate and ATP in reaction buffer. Add this solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
Reaction Termination & ADP Detection: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Workflow Diagram: Kinase Inhibition Assay
Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound serially diluted in DMSO
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Plate incubator
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in CAMHB to achieve a standardized inoculum density of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. This can be confirmed by measuring the optical density at 600 nm (OD600).
Conclusion and Future Outlook
The this compound scaffold is a highly valuable starting point for the development of potent, biologically active molecules. While direct data on the unsubstituted parent compound is limited, a comprehensive analysis of its analogs reveals clear and compelling structure-activity relationships.
-
For Kinase Inhibition: The core scaffold is an effective hinge-binder. Potency and selectivity are driven by substitutions at other positions of the bicyclic system, which engage different regions of the ATP-binding pocket. Future efforts should focus on designing substitutions that confer selectivity for specific kinase targets to minimize off-target effects.
-
For Antimicrobial Activity: The di-halogenated pattern is a strong indicator of potential antimicrobial efficacy, particularly against M. tuberculosis through mechanisms like DNA gyrase inhibition.[11] Exploring a wider range of halogen combinations and other substitutions on the pyrrolo[2,3-b]pyridine core could yield novel antibiotics to combat growing antimicrobial resistance.
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Salameh, B. A., Al-Hushki, E. H., Talib, W. H., Ghanem, R., Delmani, F.-A., & Mahmod, A. I. (2024). A new class of pyrrolo[2,3-b]quinoxalines: synthesis, anticancer and antimicrobial activities. Zeitschrift für Naturforschung B, 79(5-6), 253-264. [Link]
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Abdel-Ghaffar, N. A., Bakr, R. B., & Abdel-Hafez, A. A. (2019). Design, Synthesis, Molecular Modeling Study, and Antimicrobial Activity of Some Novel Pyrano[2,3‐b]pyridine and Pyrrolo[2,3‐b]pyrano[2,3‐d]pyridine Derivatives. Journal of Heterocyclic Chemistry, 56(2), 406-418. [Link]
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Baciu, C., Borcan, F., & Avram, S. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10927. [Link]
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Sun, Z., Li, T., He, Y., Liu, H., Yang, L., Wu, Z., Liu, L., Luo, Z., Zhou, X., & Yang, S. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
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Sun, Z., Li, T., He, Y., Liu, H., Yang, L., Wu, Z., Liu, L., Luo, Z., Zhou, X., & Yang, S. (2024). Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold: innovative synthetic strategies, structural diversification, and bioactivity evaluation. RSC Medicinal Chemistry. [Link]
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Abdel-Maksoud, M. S., Al-Dies, A. M., El-Gamal, M. I., & Yoo, K. H. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(6), 114-121. [Link]
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Gangjee, A., Zeng, Y., Ihnat, M., & Thorpe, J. E. (2010). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 18(11), 3967-3978. [Link]
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Puri, S. K., Siddiqui, A. A., & Seidel-Morgenstern, A. (2018). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 28(1), 58-61. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. ResearchGate. [Link]
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Jin, Q., Zheng, Y., Wang, Y., Zhang, T., Wang, G., Li, D., Liu, H., & Chen, L. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21469-21477. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Schenone, S., Brullo, C., & Botta, M. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(14), 1429-1454. [Link]
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Jin, Q., Zheng, Y., Wang, Y., Zhang, T., Wang, G., Li, D., Liu, H., & Chen, L. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21469-21477. [Link]
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Khan, I., Ibrar, A., Abbas, N., & Mahmood, A. (2023). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Asian Journal of Chemistry, 35(10), 2321-2325. [Link]
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Fayed, E. A. A., & Salaheldin, A. M. (2019). Synthesis and Biological Evaluation of New Pyrrolotacrines for the Treatment of Alzheimer's Disease. International Journal of Modern Organic Chemistry, 6(1), 1-13. [Link]
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Sun, L., Liu, M., Zhang, Y., Wang, Y., Sun, X., & Song, X. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]
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Wójcicka, A., & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4- c]pyridine Derivatives. Pharmaceuticals, 14(4), 354. [Link]
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Al-Ostath, R. A., El-Ashmawy, M. B., & Al-Wabli, R. I. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6689. [Link]
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Wang, Y., Wang, Y., & Zhang, J. (2015). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 16(5), 11330-11351. [Link]
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Patel, D. M., & Patel, C. N. (2014). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. International Journal of Pharmaceutical Sciences and Research, 5(8), 3356. [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Methods for 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
This compound, a substituted 7-azaindole, represents a critical scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in a variety of coupling reactions make it a valuable building block for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapeutics. The strategic placement of the bromo and chloro substituents on the pyrrolopyridine core allows for selective functionalization, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Given its importance, the efficient and cost-effective synthesis of this intermediate is of paramount concern for researchers and drug development professionals. This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound, offering a comprehensive cost-benefit analysis supported by experimental data and field-proven insights. We will delve into two primary synthetic strategies: a multi-step approach involving a nitration-chlorination-bromination-denitration sequence, and a more direct route centered on the regioselective bromination of a pre-functionalized precursor.
Methodology 1: The Multi-Step Synthesis via a Nitro Intermediate
This a robust, albeit longer, synthetic pathway that commences with the readily available 7-azaindole. The strategy relies on the powerful directing effects of the nitro group to control the regioselectivity of subsequent halogenation steps.
Causality Behind Experimental Choices
The introduction of a nitro group at the 3-position of the 7-azaindole ring is a key strategic decision. The electron-withdrawing nature of the nitro group deactivates the pyrrole ring towards electrophilic substitution, thereby facilitating more controlled and selective halogenation at other positions. The subsequent chlorination and bromination steps can then be performed with high regioselectivity. The final, and often challenging, step is the removal of the nitro group to yield the desired product.
Experimental Protocol
Step 1: Nitration of 7-Azaindole
A solution of 7-azaindole in concentrated sulfuric acid is cooled to 0°C. A solution of nitric acid in sulfuric acid is added dropwise, maintaining the temperature below 5°C. The reaction is stirred for several hours and then carefully quenched by pouring onto ice. The precipitated 3-nitro-7-azaindole is collected by filtration, washed with water, and dried.
Step 2: Chlorination of 3-Nitro-7-azaindole
3-Nitro-7-azaindole is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅. The reaction is typically heated to reflux for several hours. After cooling, the reaction mixture is carefully poured onto ice and neutralized with a base (e.g., sodium carbonate) to precipitate the 4-chloro-3-nitro-7-azaindole, which is then collected by filtration.
Step 3: Bromination of 4-Chloro-3-nitro-7-azaindole
The 4-chloro-3-nitro-7-azaindole is dissolved in a suitable solvent like acetic acid. A brominating agent, such as N-Bromosuccinimide (NBS), is added portion-wise at room temperature. The reaction is monitored by TLC or LC-MS until completion. The product, 5-bromo-4-chloro-3-nitro-7-azaindole, can often be isolated by crystallization directly from the reaction mixture.[1]
Step 4: Denitration of 5-Bromo-4-chloro-3-nitro-7-azaindole
The removal of the nitro group can be achieved through various methods. One common approach involves reduction of the nitro group to an amino group, followed by diazotization and subsequent removal of the diazonium group. For example, the nitro compound can be reduced using a reducing agent like tin(II) chloride in hydrochloric acid. The resulting amino compound is then diazotized with sodium nitrite in an acidic medium, and the diazonium salt is subsequently treated with a reducing agent like hypophosphorous acid to afford the denitrated product.
Cost-Benefit Analysis of Methodology 1
| Parameter | Assessment |
| Overall Yield | Moderate (Multi-step nature leads to cumulative losses) |
| Cost of Starting Materials | 7-Azaindole is commercially available at a moderate cost. |
| Cost of Reagents | Nitrating and chlorinating agents are relatively inexpensive. Brominating agents like NBS are also cost-effective. The denitration step can add to the cost depending on the chosen method. |
| Scalability | The initial nitration and halogenation steps are generally scalable. The denitration step might require optimization for large-scale production. |
| Safety Considerations | Use of concentrated acids and phosphorus oxychloride requires stringent safety precautions. Diazotization reactions can be hazardous if not controlled properly. |
| Purity of Final Product | The regioselectivity of the halogenation steps is high, leading to a relatively pure intermediate before the final denitration. Purification after denitration might be challenging. |
Methodology 2: Direct Regioselective Bromination
This approach aims for a more convergent and potentially more cost-effective synthesis by directly introducing the bromine atom at the desired 3-position of a pre-chlorinated 7-azaindole.
Causality Behind Experimental Choices
The direct C-H functionalization of heterocyclic compounds is a highly sought-after transformation in organic synthesis as it reduces the number of synthetic steps and improves atom economy. The choice of the brominating agent and reaction conditions is critical to achieve high regioselectivity, targeting the electron-rich C-3 position of the pyrrole ring while avoiding bromination at other positions. Copper(II) bromide has emerged as a mild and effective reagent for the regioselective bromination of azaindoles.[2]
Experimental Protocol
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
This starting material can be synthesized from 7-azaindole via chlorination, or purchased from commercial suppliers.
Step 2: Direct Bromination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water, is added copper(II) bromide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then worked up by quenching with an aqueous solution of sodium thiosulfate to remove any excess bromine, followed by extraction with an organic solvent. The product is then purified by column chromatography or crystallization.
Cost-Benefit Analysis of Methodology 2
| Parameter | Assessment |
| Overall Yield | Potentially higher than Methodology 1 due to fewer steps. |
| Cost of Starting Materials | 4-Chloro-1H-pyrrolo[2,3-b]pyridine is commercially available, though its cost may be higher than 7-azaindole. |
| Cost of Reagents | Copper(II) bromide is a relatively inexpensive reagent. |
| Scalability | This direct approach is generally more amenable to large-scale synthesis due to its simplicity. |
| Safety Considerations | Copper(II) bromide is a hazardous substance and should be handled with appropriate personal protective equipment. The work-up procedure is generally straightforward. |
| Purity of Final Product | The regioselectivity of the bromination is a critical factor. While C-3 bromination is favored, the formation of other isomers is possible and may necessitate careful purification. |
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two primary synthetic routes.
Quantitative Data Summary
| Metric | Methodology 1 (Multi-Step) | Methodology 2 (Direct Bromination) |
| Number of Steps | 4 | 1 (from 4-chloro precursor) |
| Estimated Overall Yield | 30-40% | 60-80% |
| Starting Material Cost | Moderate (7-Azaindole) | Higher (4-Chloro-7-azaindole) |
| Reagent Cost | Moderate | Low |
| Process Complexity | High | Low |
| Safety & Handling | More Hazardous Reagents | Less Hazardous Reagents |
Conclusion and Recommendation
The choice between these two synthetic methodologies will ultimately depend on the specific needs and resources of the research or development team.
Methodology 1 , the multi-step synthesis, offers a well-established route with predictable regioselectivity in the halogenation steps. However, its length, moderate overall yield, and the use of hazardous reagents present significant drawbacks, particularly for large-scale production. The final denitration step can also be challenging to optimize and may impact the overall efficiency and cost.
Methodology 2 , the direct regioselective bromination, presents a more elegant and efficient approach. Its primary advantages are the significantly reduced number of steps, potentially higher overall yield, and simpler experimental procedure. This translates to lower labor costs, reduced solvent and reagent consumption, and a more environmentally friendly process. The main consideration for this route is the cost and availability of the starting material, 4-chloro-1H-pyrrolo[2,3-b]pyridine. However, as the demand for this intermediate grows, its price is likely to become more competitive. Furthermore, the high efficiency of the direct bromination step can offset the higher initial cost of the starting material.
Recommendation: For laboratory-scale synthesis where cost is a primary concern and the multi-step handling of hazardous reagents is manageable, Methodology 1 can be a viable option. However, for process development and large-scale manufacturing, Methodology 2 is the clear frontrunner. Its efficiency, simplicity, and improved safety profile make it a more cost-effective and sustainable choice in the long run. Further optimization of the regioselective bromination reaction conditions could further enhance its appeal, potentially leading to even higher yields and purity of the final product.
References
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Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 628-631. Available at: [Link]
-
Practical Regioselective Bromination of Azaindoles and Diazaindoles | ResearchGate. Available at: [Link]
-
NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Available at: [Link]
-
A new redox-denitration reaction of aromatic nitro compounds | RSC Publishing. Available at: [Link]
-
Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs | The Journal of Organic Chemistry. Available at: [Link]
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validating the purity of synthesized 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
An Application Scientist's Guide to Validating the Purity of Synthesized 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
Introduction: The Imperative of Purity in Medicinal Chemistry
In the intricate process of drug discovery, the purity of a synthetic building block is not a mere quality metric; it is the bedrock upon which reliable, reproducible, and translatable data are built. This compound, a 7-azaindole derivative, is a key intermediate in the synthesis of numerous potent kinase inhibitors and other pharmacologically active agents.[1] The presence of even trace impurities—such as isomers, starting materials, or reaction byproducts—can drastically alter reaction kinetics, introduce competing side reactions, and compromise the biological activity and safety profile of the final compound. This guide offers a comprehensive, field-proven methodology for rigorously , ensuring its suitability for downstream applications in drug development.
PART 1: Synthesis, Purification, and Potential Impurities
A robust purity validation strategy begins with an understanding of the synthetic route and the impurities it may generate. A common approach to synthesizing the target compound involves the electrophilic bromination of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Caption: General workflow for synthesis and purification.
This reaction, while generally effective, can lead to several impurities, including:
-
Unreacted Starting Material: 4-chloro-1H-pyrrolo[2,3-b]pyridine.
-
Isomeric Byproducts: Bromination at other positions on the pyrrolopyridine ring.
-
Over-brominated Species: Dibromo-4-chloro-1H-pyrrolo[2,3-b]pyridine.
Comparative Purification Strategies
The choice of purification method is critical for removing these impurities. While multiple options exist, they offer a trade-off between purity, yield, and scalability.
| Purification Method | Principle | Advantages | Disadvantages | Best For |
| Recrystallization | Differential solubility | Cost-effective, highly scalable | Only effective if impurities have significantly different solubility; potential for low yield. | Large-scale purification where moderate purity is acceptable. |
| Silica Gel Chromatography | Differential polarity | High resolution for a wide range of impurities; good balance of purity and yield. | Can be time-consuming; requires large solvent volumes; potential for product loss on the column. | Most lab-scale (mg to g) syntheses for drug discovery. |
| Preparative HPLC | High-resolution differential partitioning | Achieves the highest possible purity (>99.5%); automated. | Expensive; limited scalability; requires method development. | Final purification of reference standards or high-value compounds. |
For most research and early development applications, silica gel chromatography provides the most practical and effective means of achieving the high purity (>98%) required.
PART 2: The Analytical Gold Standard: A Tri-Pillar Validation Approach
No single analytical technique is sufficient to declare a compound "pure." A robust validation relies on the orthogonal corroboration of data from multiple analytical platforms. The gold standard approach integrates chromatography for quantitative purity assessment with spectroscopy for structural confirmation.[][3]
Caption: Orthogonal approach for purity validation.
Pillar 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
HPLC is the definitive technique for determining the purity of a sample by separating the main component from any impurities.[4] A reversed-phase method is ideal for this moderately polar heterocyclic compound.
Expert Insight: The choice of a C18 column is based on its versatility and effectiveness in retaining aromatic, moderately polar compounds like our target. The gradient elution, moving from a highly aqueous mobile phase to a more organic one, ensures that we can effectively separate not only the starting material but also more non-polar byproducts like over-brominated species. The inclusion of 0.1% formic acid is crucial; it protonates silanol groups on the silica backbone, reducing peak tailing and improving peak shape for the basic nitrogen atoms in the pyrrolopyridine core.
Detailed Experimental Protocol: HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter and degas both mobile phases prior to use.
-
-
Instrument Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (for aromatic systems) and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized this compound.
-
Dissolve in 1.0 mL of Methanol or Acetonitrile to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Hypothetical Data Summary:
| Compound | Retention Time (min) | Area % | Identity |
| Impurity 1 | 8.5 | 0.8% | Starting Material |
| Main Product | 12.2 | 98.9% | This compound |
| Impurity 2 | 15.1 | 0.3% | Unknown |
Pillar 2: NMR Spectroscopy for Structural Confirmation
While HPLC quantifies purity, Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure of the main peak. Both ¹H and ¹³C NMR are essential for an unambiguous assignment.[3]
Expert Insight: The ¹H NMR spectrum provides the most direct evidence of successful bromination at the C3 position. The disappearance of the H3 proton signal (typically a singlet around 6.5 ppm in the starting material) and the presence of the remaining aromatic protons with their characteristic splitting patterns confirm the regiospecificity of the reaction. DMSO-d₆ is a good solvent choice due to its ability to dissolve a wide range of organic compounds and because the pyrrole N-H proton is often clearly visible.
Expected ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.6 | broad singlet | 1H | N1-H (pyrrole) |
| ~8.2 | doublet | 1H | H -5 |
| ~7.8 | singlet | 1H | H -2 |
| ~7.3 | doublet | 1H | H -6 |
Note: Exact chemical shifts can vary. The key diagnostic is the pattern and the absence of the H3 signal.
Pillar 3: Mass Spectrometry for Molecular Weight Verification
Mass Spectrometry (MS) provides the final piece of evidence by confirming the molecular weight of the synthesized compound.[5]
Expert Insight: For halogenated compounds, MS is exceptionally powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). The mass spectrum of our target compound will not show a single [M+H]⁺ peak, but rather a distinctive cluster of peaks reflecting the different isotopic combinations. Observing this specific pattern is a highly reliable confirmation of the compound's elemental composition.[6][7]
Expected High-Resolution MS (ESI+) Data:
| m/z (Calculated) | Isotopic Composition | Relative Abundance |
| 229.9246 | C₇H₅³⁵Cl⁷⁹BrN₂ | 100.0% |
| 230.9276 | C₇H₅³⁵Cl⁷⁹BrN₂ (¹³C) | 8.0% |
| 231.9226 | C₇H₅³⁷Cl⁷⁹BrN₂ / C₇H₅³⁵Cl⁸¹BrN₂ | 128.6% (32.5% + 96.1%) |
| 233.9202 | C₇H₅³⁷Cl⁸¹BrN₂ | 31.3% |
The observation of this unique isotopic cluster provides unequivocal evidence for the presence of one chlorine and one bromine atom in the molecule.
Conclusion
The validation of this compound purity is a non-negotiable step in the drug discovery workflow. A superficial analysis risks downstream failures, wasted resources, and misinterpreted biological data. By adopting this tri-pillar approach—combining the quantitative power of HPLC , the structural detail of NMR , and the definitive mass confirmation of MS —a researcher can possess absolute confidence in the quality of their synthetic intermediate. This analytical rigor is the foundation upon which successful and reproducible science is built.
References
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General Principles of Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry, 5th Edition. Wiley. URL: [Link]
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Medicinal Chemistry of Azaindoles: Klumpp, D. A. (2009). 7-Azaindoles as templates for medicinal chemistry. Mini-Reviews in Medicinal Chemistry, 9(6), 746–757. (Note: A direct link to the full text may require a subscription; a general link to the journal is provided). URL: [Link]
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HPLC for Pharmaceutical Analysis: Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. Wiley. URL: [Link]
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Spectrometric Identification of Organic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th Edition. Wiley. URL: [Link]
-
Mass Spectrometry Principles and Applications: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications, 3rd Edition. Wiley. URL: [Link]
-
Impurity Profiling Techniques: Roy, J. (2002). Pharmaceutical Impurities—A Mini-Review. AAPS PharmSciTech, 3(2), E6. URL: [Link]
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Compound Identity and Purity Confirmation: National Institutes of Health (NIH). Assay Guidance Manual. URL: [Link]
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A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds is a cornerstone of innovation. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a prevalent motif in pharmacologically active compounds, presents unique challenges and opportunities in synthetic chemistry.[1][2] This guide provides an in-depth comparative analysis of palladium catalyst systems for the selective cross-coupling of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a versatile building block for the synthesis of novel molecular entities.
The Strategic Advantage of Selective Functionalization
The di-halogenated nature of this compound offers a distinct synthetic advantage. In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl.[3] This inherent difference in reactivity allows for the selective functionalization of the more labile C-Br bond at the C-3 position, while leaving the C-Cl bond at the C-4 position intact for subsequent transformations. This stepwise approach is crucial for the efficient construction of complex, multi-substituted 7-azaindole derivatives.
Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds.[4][5] The choice of palladium catalyst and ligand is critical for achieving high yields and clean conversions, especially with heteroaromatic substrates that can act as catalyst poisons.
Below is a comparison of commonly employed palladium catalyst systems for the Suzuki-Miyaura coupling of 3-bromo-7-azaindole derivatives, which serves as a strong predictive model for the behavior of this compound.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Key Features & Considerations |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | 80 | Good to Excellent | A robust and versatile catalyst for heteroaromatic couplings.[6] The ferrocenyl backbone of the dppf ligand provides stability. |
| Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | Dioxane/EtOH/H₂O | 140 (Microwave) | Good to Excellent | Often used in microwave-assisted synthesis for rapid reaction times.[7] Suitable for a range of boronic acids. |
| Pd₂(dba)₃ / SPhos | SPhos | Cs₂CO₃ | Toluene/Ethanol | 60 | ~85-93 | SPhos is a bulky, electron-rich biaryl phosphine ligand that promotes efficient oxidative addition and reductive elimination.[8] |
| XPhos Precatalysts | XPhos | K₃PO₄ | Dioxane/H₂O | 60-100 | Excellent | These precatalysts are air- and moisture-stable, offering high activity and broad substrate scope, even with unprotected N-H groups.[9] |
Expert Insights: For substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos and XPhos are often superior. These ligands stabilize the palladium(0) species and facilitate the oxidative addition of the aryl bromide, which is the rate-limiting step in many cases. The use of precatalysts, like those derived from XPhos, can offer improved reproducibility and convenience as they are less sensitive to air and moisture.[9]
Comparative Analysis of Palladium Catalysts for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines from aryl halides.[10][11] The reaction is highly sensitive to the choice of ligand, which dictates the scope of both the amine and aryl halide coupling partners.
The following table compares catalyst systems suitable for the amination of this compound, based on literature for similar halo-azaindoles.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Key Features & Considerations |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS / NaOtBu | THF / Toluene | 65 | RuPhos is a highly effective ligand for the coupling of both primary and secondary amines with heteroaryl chlorides and bromides.[3][12] |
| BrettPhos Precatalyst | BrettPhos | LiHMDS | THF | 65 | A third-generation Buchwald ligand that is highly active and allows for low catalyst loadings. Particularly effective for challenging couplings.[3] |
| Pd₂(dba)₃ / BINAP | BINAP | NaOtBu | Toluene | 80 | A classic bidentate ligand, effective for coupling primary amines.[13] May require higher temperatures compared to more modern ligands. |
Expert Insights: The choice between ligands like RuPhos and BrettPhos often depends on the steric and electronic properties of the amine coupling partner. For sterically hindered secondary amines, the more active BrettPhos may be necessary to achieve reasonable reaction rates. The use of a strong, non-nucleophilic base like LiHMDS or NaOtBu is crucial for deprotonating the amine and facilitating the catalytic cycle.[3] It is also noteworthy that palladium precatalysts can simplify reaction setup and improve consistency.[12]
Experimental Protocols
The following protocols are provided as a starting point for the optimization of cross-coupling reactions with this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of halo-azaindoles with arylboronic acids.[8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
SPhos (5 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
Toluene/Ethanol (1:1 mixture)
Procedure:
-
To a dry reaction vial, add this compound, the arylboronic acid, and Cs₂CO₃.
-
In a separate vial, prepare a stock solution of the catalyst by dissolving Pd₂(dba)₃ and SPhos in the toluene/ethanol solvent mixture.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat the mixture at 60 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of halo-pyridines and -azaindoles.[3][13]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
RuPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon), add Pd₂(dba)₃, RuPhos, and NaOtBu.
-
Add this compound to the tube.
-
Add anhydrous toluene, followed by the amine.
-
Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selective functionalization of this compound via palladium-catalyzed cross-coupling is a highly effective strategy for the synthesis of diverse 7-azaindole derivatives. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich biaryl phosphine ligands like SPhos and XPhos offer excellent performance. For Buchwald-Hartwig aminations, ligands such as RuPhos and BrettPhos provide high activity and broad applicability. The choice of catalyst should be tailored to the specific coupling partners and desired reaction conditions. The protocols and comparative data presented in this guide serve as a valuable resource for researchers aiming to leverage the synthetic potential of this important heterocyclic building block.
References
Sources
- 1. archives.ijper.org [archives.ijper.org]
- 2. researchgate.net [researchgate.net]
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- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. Palladium-catalyzed regioselective C-2 arylation of 7-azaindoles, indoles, and pyrroles with arenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
A Comparative Crystallographic Guide to 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and Its Structural Analogs for Drug Discovery
Introduction: The Significance of the 7-Azaindole Scaffold in Kinase Inhibition
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to function as an effective hinge-binder in the active site of protein kinases.[1][2] This has led to the development of numerous 7-azaindole-based kinase inhibitors for the treatment of various diseases, particularly cancer.[1][3][4] The specific substitution pattern on the 7-azaindole core is critical for modulating potency, selectivity, and pharmacokinetic properties. Halogenation, in particular, plays a crucial role in establishing specific interactions, such as halogen bonds, with the kinase active site, thereby enhancing binding affinity.[3]
This guide focuses on 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a dihalogenated 7-azaindole with significant potential in drug discovery. While an experimental crystal structure for this specific compound is not yet publicly available, this guide provides a comprehensive comparative analysis using the crystallographic data of a closely related analog, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. We will delve into a detailed, field-proven protocol for single-crystal X-ray diffraction, offering researchers a self-validating workflow for determining the structures of similar novel compounds.
Comparative Structural Analysis: Insights from a Close Analog
In the absence of the crystal structure for this compound, we can infer significant structural information by examining the experimentally determined structure of its isomer, 5-Bromo-1H-pyrrolo[2,3-b]pyridine. The crystallographic data for this analog provides a valuable benchmark for understanding the molecular geometry and intermolecular interactions of halogenated 7-azaindoles.
Crystallographic Data for 5-Bromo-1H-pyrrolo[2,3-b]pyridine
The crystal structure of 5-Bromo-1H-pyrrolo[2,3-b]pyridine reveals key features of the 7-azaindole scaffold. The molecule is essentially planar, a characteristic that facilitates its insertion into the typically flat ATP-binding pocket of kinases. In the solid state, these molecules form centrosymmetric dimers through N—H···N hydrogen bonds between the pyrrole nitrogen and the pyridine nitrogen of adjacent molecules. This dimerization is a common feature of 7-azaindoles and is a critical interaction to consider in both solid-state characterization and computational modeling.
| Parameter | 5-Bromo-1H-pyrrolo[2,3-b]pyridine |
| Chemical Formula | C₇H₅BrN₂ |
| Molecular Weight | 197.04 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.9082 (4) |
| b (Å) | 13.3632 (6) |
| c (Å) | 5.8330 (3) |
| α (°) | 90 |
| β (°) | 103.403 (5) |
| γ (°) | 90 |
| Volume (ų) | 675.47 (6) |
| Z | 4 |
| Hydrogen Bonding | N—H···N intermolecular hydrogen bonds forming dimers |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC) and associated publications.
Predicted Structural Features of this compound
Based on the structure of the 5-bromo analog and general principles of organic chemistry, we can predict the following for this compound:
-
Planarity: The fused ring system will be planar.
-
Intermolecular Interactions: The presence of the N-H group on the pyrrole ring and the nitrogen on the pyridine ring suggests that N—H···N hydrogen bonding will be a dominant feature in the crystal packing, likely leading to the formation of dimers or chains.
-
Halogen Bonding: The bromine and chlorine substituents introduce the potential for halogen bonding interactions (C—X···A, where X is the halogen and A is a Lewis base), which could further influence the crystal packing and are highly relevant for protein-ligand interactions. The electrostatic potential around the bromine and chlorine atoms will be anisotropic, with a positive region (the σ-hole) that can interact favorably with electron-rich atoms.
The following diagram illustrates the likely hydrogen bonding pattern and the key structural features.
Caption: Predicted hydrogen-bonded dimer of this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction of a Novel 7-Azaindole Derivative
This section provides a detailed, step-by-step protocol for determining the crystal structure of a small organic molecule like this compound. This workflow is designed to be a self-validating system, ensuring high-quality data and a reliable final structure.
Crystal Growth: The Foundation of a Successful Structure Determination
High-quality single crystals are paramount for successful X-ray diffraction analysis. The goal is to obtain crystals that are well-formed, transparent, and free of defects. Slow crystallization is key.
-
Solvent Selection: Begin by determining the solubility of your compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile). A good crystallizing solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation in a small vial.
-
Cover the vial with parafilm and puncture a few small holes with a needle.
-
Allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Vapor Diffusion:
-
Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble).
-
Place this solution in a small, open vial.
-
Place the small vial inside a larger, sealed container that contains a "poor" solvent (in which the compound is insoluble, but which is miscible with the "good" solvent).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystal growth.
-
-
Slow Cooling:
-
Dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then to a lower temperature (e.g., 4 °C) in a controlled manner.
-
Crystal Selection and Mounting
-
Microscopic Examination: Carefully examine the crystals under a polarizing microscope. A good single crystal should exhibit uniform extinction of polarized light as it is rotated. Reject crystals that are cracked, opaque, or appear to be conglomerates.
-
Mounting:
-
Select a crystal of appropriate size (typically 0.1-0.3 mm in all dimensions).
-
Using a micromanipulator, carefully pick up the selected crystal with a cryoloop.
-
Quickly plunge the loop into liquid nitrogen to flash-cool the crystal. This minimizes damage from ice crystal formation.
-
Transfer the frozen crystal to the goniometer head of the diffractometer, which is maintained at a low temperature (typically 100 K) by a stream of cold nitrogen gas.
-
Data Collection
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector is used.
-
Initial Screening: A few initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters.
-
Data Collection Strategy: Based on the determined unit cell and crystal system, a data collection strategy is devised to measure a complete and redundant set of diffraction data. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.
-
Data Integration and Scaling: The collected diffraction images are processed to integrate the intensities of the individual reflections and to apply corrections for factors such as Lorentz and polarization effects. The data is then scaled to account for variations in crystal illumination and detector response.
Structure Solution and Refinement
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial electron density map. This map should reveal the positions of the heavier atoms (in this case, Br and Cl).
-
Structure Refinement: An initial model of the molecule is built into the electron density map. The positions of the atoms and their thermal displacement parameters are then refined against the experimental diffraction data using a least-squares minimization algorithm. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The R-factor is a key indicator of the agreement between the calculated and observed structure factors; a value below 5% is generally considered excellent for small molecules.
The following diagram outlines the complete experimental workflow.
Caption: Workflow for single-crystal X-ray diffraction.
Conclusion: The Path Forward in Structure-Based Drug Design
While the definitive crystal structure of this compound remains to be determined, this guide provides a robust framework for its eventual elucidation and interpretation. The comparative analysis with 5-Bromo-1H-pyrrolo[2,3-b]pyridine offers valuable insights into the expected structural features and intermolecular interactions that will govern its behavior in both the solid state and within the active site of a target protein. The detailed experimental protocol presented herein equips researchers with the necessary knowledge to pursue the crystallographic analysis of this and other novel 7-azaindole derivatives. The determination of the precise three-dimensional structure of these compounds is a critical step in the rational design of next-generation kinase inhibitors with improved potency, selectivity, and therapeutic potential.
References
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The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. PubMed. [Link]
-
Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors. PubMed. [Link]
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- 3. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ROCK inhibitors 3: Design, synthesis and structure-activity relationships of 7-azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of kinase inhibitors derived from 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
An In-Depth Comparative Guide to the Efficacy of Kinase Inhibitors Derived from Halogenated 1H-Pyrrolo[2,3-b]pyridine Scaffolds
Introduction: The Privileged Scaffold in Kinase Inhibitor Design
In the landscape of targeted cancer therapy, the inhibition of protein kinases has emerged as a cornerstone strategy. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 1H-pyrrolo[2,3-d]pyrimidine nucleus, a deaza-isostere of adenine, is a key component of ATP, the natural substrate for kinases.[1][2] This structural mimicry makes the pyrrolopyrimidine framework a "privileged scaffold" for designing potent, ATP-competitive kinase inhibitors.[2]
This guide focuses on derivatives of the 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine and closely related halogenated pyrrolopyrimidine scaffolds. These halogen atoms are not mere decorations; they serve as critical handles for synthetic diversification, allowing medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4] Furthermore, halogenation can significantly influence the binding affinity of an inhibitor to its target kinase.[3][4]
We will provide a comparative analysis of the efficacy of various inhibitors derived from this core structure, supported by experimental data. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this important class of compounds.
The Core Scaffold: A Foundation for Potent and Selective Inhibition
The 1H-pyrrolo[2,3-b]pyridine core provides a robust foundation for inhibitor design. The nitrogen atoms and the bicyclic ring system offer key hydrogen bonding interactions within the ATP-binding pocket of kinases. The strategic placement of bromine and chlorine atoms, as seen in the this compound scaffold, unlocks extensive possibilities for exploring the chemical space through synthetic modifications to establish critical structure-activity relationships.
Caption: Core structure of this compound.
Comparative Efficacy Analysis of Key Derivatives
The true measure of a scaffold's utility lies in the efficacy of its derivatives. By systematically modifying the core structure, researchers have developed inhibitors with varying potency and selectivity against a range of important cancer-related kinases.
Multi-Targeted Kinase Inhibition: A Strategy to Combat Resistance
Tumors often rely on redundant signaling pathways, leading to resistance against single-target therapies.[5] Consequently, multi-targeted kinase inhibitors that can simultaneously block several key pathways represent a more effective therapeutic approach.[5][6] The pyrrolo[2,3-d]pyrimidine scaffold has proven exceptionally fruitful in this regard.
A notable example involves a series of halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides.[3] Within this series, compound 5k emerged as a particularly potent multi-targeted inhibitor. It demonstrated significant activity against EGFR, Her2, and VEGFR2, with IC50 values comparable or superior to established inhibitors like sunitinib and erlotinib.[3] This highlights the power of combining the pyrrolopyrimidine core with strategic halogenation to achieve broad-spectrum activity.[3]
Targeting Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR, and PDGFR
Receptor Tyrosine Kinases (RTKs) like EGFR, VEGFR, and PDGFR are critical drivers of tumor growth, proliferation, and angiogenesis. Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold have shown remarkable efficacy against these targets.
Structure-activity relationship studies have demonstrated that variations in substituents at both the N4-anilino and the 6-position of the pyrrolopyrimidine ring control both the potency and specificity of RTK inhibition.[5][6] For instance, in one series, substituting a 3-bromo anilino group at the N4-position with a 4-chloro anilino group resulted in a compound (9 ) with potent EGFR inhibition, equipotent to the standard PD153035.[5] Conversely, another analog (compound 8 ) with a 3'-bromo substituent proved to be the most potent for PDGFR-β inhibition in its series.[6]
The flexibility of the side chain at the 6-position also plays a crucial role. Homologation of the chain length from a methylene to an ethyl group was found to increase the spectrum of RTK inhibition.[6]
Quantitative Comparison of Inhibitor Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives, providing a clear comparison of their efficacy against various kinases. Lower IC50 values indicate greater potency.
| Compound ID | Core Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 5k | Pyrrolo[2,3-d]pyrimidine | EGFR | 79 | [3] |
| Her2 | 40 | [3] | ||
| VEGFR2 | 136 | [3] | ||
| Compound 9 | Pyrrolo[2,3-d]pyrimidine | EGFR | 0.02 (µM) | [5] |
| Compound 10 | Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 0.004 (µM) | [5] |
| Compound 42 | 1H-pyrrolo[2,3-b]pyridine | Cdc7 | 7 | [7] |
| PD-089828 | Pyrido[2,3-d]pyrimidine | PDGFr | 1110 | [8] |
| FGFr | 130 | [8] | ||
| EGFr | 450 | [8] | ||
| Erlotinib (Ref.) | N/A | EGFR | 55 | [3] |
| Sunitinib (Ref.) | N/A | VEGFR2 | 261 | [3] |
Note: IC50 values are converted to nM for consistency where original data was in µM.
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyrrolopyrimidine derivative.
Experimental Protocols for Efficacy Determination
To ensure the trustworthiness and reproducibility of efficacy data, standardized and validated experimental protocols are essential. Here, we detail key methodologies for assessing the performance of these kinase inhibitors.
Experimental Workflow: In Vitro Kinase Inhibition
The primary goal is to determine the concentration of the inhibitor required to reduce the activity of the target kinase by 50% (IC50). The ADP-Glo™ Kinase Assay is a common method for this.[9]
Caption: A typical workflow for determining the IC50 value of a kinase inhibitor.
Protocol 1: In Vitro Kinase Inhibition (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to kinase activity.[9]
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate buffer. Prepare a solution containing the target kinase enzyme and its specific substrate.
-
Kinase Reaction: In a 384-well plate, add the kinase/substrate solution to wells containing the diluted inhibitor. Initiate the reaction by adding a solution of ATP. Incubate the plate at 30°C for 60 minutes.
-
Causality: This incubation allows the kinase to phosphorylate its substrate. The presence of the inhibitor will reduce the rate of this reaction in a dose-dependent manner.
-
-
Reaction Termination: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.
-
Causality: Removing unused ATP is critical to ensure that the light-generating step is solely dependent on the amount of ADP produced during the kinase reaction.
-
-
Signal Detection: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the first step back into ATP, which then drives a luciferase reaction, producing light. Incubate for 30 minutes.
-
Data Measurement: Measure the luminescence signal using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the results and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic or anti-proliferative effects of an inhibitor on cancer cell lines.[9]
-
Cell Plating: Seed cancer cells (e.g., A431, HCT116) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test inhibitor and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Causality: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition (GI50) for each concentration.
Conclusion and Future Perspectives
The this compound scaffold and its related halogenated analogs represent a highly versatile and potent class of kinase inhibitors. The strategic placement of halogens provides crucial synthetic handles for extensive structure-activity relationship exploration, leading to the development of inhibitors with both broad-spectrum and highly selective profiles.
Comparative analysis reveals that modifications to the N4-anilino and 6-positions of the pyrrolopyrimidine ring are key determinants of potency and target specificity.[5][6] Derivatives have demonstrated nanomolar efficacy against a range of clinically relevant kinases, including EGFR, VEGFR, PDGFR, and Her2, often outperforming established drugs in preclinical assays.[3]
The future of this scaffold lies in the continued rational design of next-generation inhibitors. Key areas of focus will include:
-
Optimizing Selectivity: Fine-tuning the chemical structure to minimize off-target effects and associated toxicities.
-
Overcoming Resistance: Designing novel derivatives that can inhibit mutated forms of kinases that are resistant to current therapies.
-
Improving Pharmacokinetics: Enhancing properties such as solubility and bioavailability to improve in vivo efficacy.[8]
The continued exploration of this privileged scaffold holds immense promise for the development of more effective and durable targeted therapies in the fight against cancer.
References
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Rewcastle GW, et al. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. J Med Chem. 1997;40(23):3741-51. Available from: [Link]
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Various Authors. Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (Compilation of related research). Available from: [Link]
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Ermoli A, et al. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. J Med Chem. 2009;52(14):4380-90. Available from: [Link]
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Gangjee A, et al. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorg Med Chem Lett. 2011;21(16):4837-41. Available from: [Link]
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Gangjee A, et al. Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. Bioorg Med Chem. 2011;19(1):347-58. Available from: [Link]
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Al-Ostath S, et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. 2023;28(18):6695. Available from: [Link]
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National Center for Biotechnology Information. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]
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Manetti F, et al. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Curr Med Chem. 2017;24(25):2749-2766. Available from: [Link]
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Hamby JM, et al. Structure-activity relationships for a novel series of pyrido[2,3-d]pyrimidine tyrosine kinase inhibitors. J Med Chem. 1997;40(15):2296-303. Available from: [Link]
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National Center for Biotechnology Information. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials. Available from: [Link]
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Al-Ostath S, et al. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. 2023. Available from: [Link]
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Vankawala PJ, et al. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorg Chem. 2024;153:107867. Available from: [Link]
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National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available from: [Link]
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National Center for Biotechnology Information. Discovery of Pyrrolo[3,2- d]pyrimidin-4-one Derivatives as a New Class of Potent and Cell-Active Inhibitors of P300/CBP-Associated Factor Bromodomain. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition
For researchers, medicinal chemists, and drug development professionals, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold." Its structural similarity to both indole and the purine core of ATP makes it an exceptional starting point for the design of potent and selective kinase inhibitors.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific, halogenated series of these compounds: the 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine derivatives. We will dissect the role of each substituent, explore potential modifications, and provide the experimental rationale for designing next-generation inhibitors based on this versatile core.
The 1H-pyrrolo[2,3-b]pyridine Core: A Foundation for Kinase Selectivity
The 7-azaindole nucleus is a bioisostere of purine and has been successfully employed in the development of numerous kinase inhibitors.[2] The key to its utility lies in the arrangement of hydrogen bond donors and acceptors. The pyridine nitrogen (N7) acts as a hydrogen bond acceptor, while the pyrrole nitrogen (N1) provides a hydrogen bond donor. This arrangement mimics the hydrogen bonding pattern of adenine, allowing these molecules to effectively compete with ATP for binding to the hinge region of the kinase active site.[3] The inherent planarity of the bicyclic system also contributes to favorable stacking interactions within the ATP binding pocket.
Decoding the Structure-Activity Relationship (SAR) of this compound Derivatives
The this compound scaffold offers a unique combination of features that can be exploited for potent and selective kinase inhibition. The halogen substitutions at positions 3 and 4 provide both steric and electronic influences, as well as synthetic handles for further chemical elaboration.
The Critical Role of the 4-Chloro Substituent
The presence of a chlorine atom at the C4 position of the 7-azaindole ring is not merely a placeholder. Studies on related azaindole-based kinase inhibitors have demonstrated that this substituent plays a crucial role in enhancing potency. For instance, in a series of Cdc7 kinase inhibitors, the chloro group was found to engage in favorable hydrophobic interactions with key residues in the kinase active site. The replacement of this chloro group with smaller, less hydrophobic substituents such as hydrogen or a methyl group resulted in a significant decrease in inhibitory activity. This underscores the importance of the steric bulk and lipophilicity of the C4-substituent for achieving high-potency inhibition.
The 3-Bromo Group: A Gateway to Chemical Diversity
The bromine atom at the C3 position is a versatile feature for SAR exploration. While it contributes to the overall electronic properties of the ring system, its primary utility in medicinal chemistry is as a synthetic handle for introducing a wide array of substituents via metal-catalyzed cross-coupling reactions.[4] Techniques such as the Suzuki-Miyaura and Buchwald-Hartwig couplings allow for the introduction of various aryl, heteroaryl, and amino groups at this position.[5] This enables a systematic exploration of the chemical space around the core scaffold to optimize interactions with different regions of the kinase active site. A recent review has highlighted that positions 1, 3, and 5 of the 7-azaindole ring are often the most fruitful sites for modification to enhance anticancer activity.[6]
Exploring Other Positions for Optimization
-
N1 Position: The pyrrole NH is typically involved in hydrogen bonding with the kinase hinge region. While substitution at this position can disrupt this key interaction, it can also be a strategy to modulate physicochemical properties such as solubility and cell permeability. In some cases, N1-alkylation or arylation can lead to potent inhibitors, particularly if other interactions can compensate for the loss of the hydrogen bond donor.[7]
-
C2 Position: The C2 position is often directed towards the solvent-exposed region of the ATP binding site.[8] This makes it an attractive point for introducing larger substituents to improve selectivity or to incorporate solubilizing groups without disrupting the core binding interactions. For example, the introduction of carboxamide moieties at C2 has been explored in the development of PDE4B inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.[9]
-
C5 and C6 Positions: These positions are also amenable to substitution to fine-tune the electronic properties and steric profile of the inhibitor. For instance, in a series of FGFR inhibitors, trifluoromethyl substitution at the C5 position was shown to be beneficial for activity.[1] Modifications at C6 have also been explored to enhance potency and selectivity.
Comparative Biological Activity
To illustrate the SAR principles discussed, the following table presents data for a series of representative 1H-pyrrolo[2,3-b]pyridine derivatives against Fibroblast Growth Factor Receptors (FGFRs). While not all compounds bear the 3-bromo-4-chloro substitution pattern, the data effectively demonstrates the impact of modifications at other positions on inhibitory potency.
| Compound ID | R5 | R3 | Target Kinase | IC50 (nM) | Reference |
| 1 | H | H | FGFR1 | >2000 | [1] |
| 4h | CF3 | 3,5-dimethoxyphenyl | FGFR1 | 7 | [1] |
| 4h | CF3 | 3,5-dimethoxyphenyl | FGFR2 | 9 | [1] |
| 4h | CF3 | 3,5-dimethoxyphenyl | FGFR3 | 25 | [1] |
| 4l | CF3 | 4-fluoro-3,5-dimethoxyphenyl | FGFR1 | 14 | [1] |
| 4l | CF3 | 4-fluoro-3,5-dimethoxyphenyl | FGFR2 | 20 | [1] |
| 4l | CF3 | 4-fluoro-3,5-dimethoxyphenyl | FGFR3 | 55 | [1] |
This table is a composite of data from the cited literature to illustrate SAR principles and does not represent a single contiguous study.
The data for compound 4h clearly shows a significant increase in potency against FGFR1, 2, and 3 compared to the unsubstituted parent compound 1 .[1] This highlights the beneficial effect of the trifluoromethyl group at C5 and a substituted phenyl ring at C3. The slightly reduced potency of 4l compared to 4h suggests that the electronic and steric properties of the C3 substituent are finely tuned for optimal activity.[1]
Experimental Protocols
General Synthesis of this compound Derivatives
A plausible synthetic route to the target derivatives would involve the initial synthesis of the 4-chloro-1H-pyrrolo[2,3-b]pyridine core, followed by selective bromination at the C3 position. The resulting this compound can then be used as a key intermediate for diversification at other positions.
Step 1: Synthesis of 4-chloro-1H-pyrrolo[2,3-b]pyridine This can be achieved through various published methods, often starting from substituted pyridines.
Step 2: Bromination of 4-chloro-1H-pyrrolo[2,3-b]pyridine Selective bromination at the electron-rich C3 position of the pyrrole ring can be accomplished using a mild brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like DMF or acetonitrile.
Step 3: Diversification via Cross-Coupling Reactions The 3-bromo intermediate is then subjected to Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to introduce a variety of substituents at the C3 position.
Example Protocol: Suzuki-Miyaura Coupling at C3
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added the desired boronic acid or boronate ester (1.2 eq) and a base (e.g., K2CO3 or Cs2CO3, 2.0 eq).
-
The mixture is degassed with argon or nitrogen.
-
A palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2, 0.05 eq) is added, and the reaction mixture is heated to 80-100 °C until the starting material is consumed (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired C3-substituted derivative.
Visualizing Key Relationships and Workflows
Caption: Key SAR points for this compound derivatives.
Caption: General workflow for the discovery and optimization of novel kinase inhibitors.
Conclusion
The this compound scaffold is a highly promising starting point for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for the successful design of potent and selective drug candidates. The 4-chloro group is crucial for maintaining potency through hydrophobic interactions, while the 3-bromo substituent serves as a versatile handle for introducing chemical diversity. By systematically exploring substitutions at other positions of the 7-azaindole ring, researchers can fine-tune the pharmacological profile of these compounds to achieve desired therapeutic effects. The experimental protocols and SAR insights provided in this guide offer a solid foundation for initiating and advancing drug discovery programs based on this valuable heterocyclic core.
References
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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Pyrrolo[2,3-b]pyridine-3-one derivatives as novel fibroblast growth factor receptor 4 inhibitors for the treatment of hepatocellular carcinoma. PubMed. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
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SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.. [Link]
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Design, synthesis, anticonvulsant activity and structure-activity relationships of novel 7-Azaindole derivatives. PubMed. [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PMC - NIH. [Link]
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Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei | Journal of Medicinal Chemistry. ACS Publications. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
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An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. [Link]
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Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. PubMed. [Link]
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Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. PubMed. [Link]
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Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. [Link]
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Assessing the Novelty of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Guide to the Patent Landscape for Researchers
For researchers, scientists, and drug development professionals navigating the competitive landscape of kinase inhibitor discovery, the 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold represents a privileged core. Its inherent ability to form key hydrogen bond interactions with the hinge region of various kinases has cemented its status as a foundational element in numerous approved and investigational drugs. Within this chemical space, the synthetically versatile intermediate, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine , offers a strategic entry point for the development of novel derivatives. This guide provides an in-depth analysis of the patent landscape surrounding this key building block, offering a comparative look at existing intellectual property and highlighting potential avenues for innovation.
The Strategic Advantage of the this compound Scaffold
The utility of the this compound core lies in the orthogonal reactivity of its halogenated positions. The chlorine at the 4-position is amenable to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing fragments, a common strategy in the design of kinase inhibitors. Concurrently, the bromine at the 3-position provides a handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, enabling the installation of a diverse array of aryl or heteroaryl moieties. This dual functionality allows for the systematic exploration of the chemical space around the 7-azaindole core, a critical aspect of lead optimization.
Mapping the Patent Landscape: Key Players and Therapeutic Targets
An extensive review of patent databases reveals a significant focus on 1H-pyrrolo[2,3-b]pyridine derivatives as modulators of various protein kinases. Several major pharmaceutical and biotechnology companies have established intellectual property in this area, targeting a range of therapeutic indications from inflammatory diseases to oncology.
Janus Kinase (JAK) Inhibitors: A Crowded but Fertile Ground
The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are central players in cytokine signaling pathways. Dysregulation of JAK-STAT signaling is implicated in a multitude of autoimmune and inflammatory disorders, as well as myeloproliferative neoplasms. Consequently, the development of JAK inhibitors has been a major focus of the pharmaceutical industry.
Patents from companies like Incyte Corporation have extensively explored the 1H-pyrrolo[2,3-b]pyridine scaffold for JAK inhibition.[1] While many of these patents cover a broad range of derivatives, a common theme is the substitution at the 4-position with a cyclic amine, often a piperidine or pyrrolidine ring, which projects into the solvent-exposed region of the ATP-binding site. The 3-position is often substituted with a hydrogen or a small alkyl group. The novelty of new derivatives in this space will likely hinge on the nature of the substituents on the cyclic amine and the exploration of less conventional groups at the 3-position.
A recent publication in the Journal of Medicinal Chemistry describes the design of JAK1-selective inhibitors based on an N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamide scaffold, highlighting the ongoing innovation in this area.[2] This suggests that moving beyond simple substitutions to more complex functionalization at various positions of the core can still yield novel and selective inhibitors.
| Target(s) | Key Structural Motifs | Therapeutic Areas | Representative Assignees |
| JAK1, JAK2, JAK3, TYK2 | 4-amino substituted pyrrolopyridines and pyrrolopyrimidines | Immune-related diseases, cancer | Incyte Corporation |
| JAK1-selective | N-alkyl-substituted 1-H-pyrrolo[2,3-b]pyridine carboxamides | Inflammatory and autoimmune diseases | N/A (Academic Research)[2] |
| JAK3-selective | 4-aryl substituted pyrrolo[2,3-d]pyrimidines | Respiratory diseases, arthritis, cancer | N/A (Patent Application)[3] |
Emerging Targets for 1H-Pyrrolo[2,3-b]pyridine Derivatives
Beyond the well-trodden path of JAK inhibition, the versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold has been leveraged to target other important kinase families.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway is a key regulator of cell proliferation, differentiation, and migration. Aberrant FGFR signaling is a known driver in various cancers. A recent study in RSC Advances details the design and synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors, with compound 4h showing promising activity against FGFR1, 2, and 3.[4] This highlights an area with significant potential for novel intellectual property.
-
Glycogen Synthase Kinase 3β (GSK-3β) Inhibitors: GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease. A 2023 publication described novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors with low nanomolar IC50 values.[5] These compounds demonstrated neuroprotective effects in cellular and zebrafish models of Alzheimer's disease, opening up a new therapeutic avenue for this scaffold.
-
Phosphodiesterase 4B (PDE4B) Inhibitors: While not a kinase, PDE4B is a key enzyme in the inflammatory cascade, and its inhibition is a validated strategy for the treatment of inflammatory diseases. Research has shown that 1H-pyrrolo[2,3-b]pyridine-2-carboxamides can act as potent and selective PDE4B inhibitors.[6]
Experimental Data: A Comparative Analysis
To provide a clearer picture of the potential of this scaffold, the following table summarizes key biological data from the public domain for representative 1H-pyrrolo[2,3-b]pyridine derivatives.
| Compound ID | Target | IC50 (nM) | Key Structural Features | Source |
| 38a | JAK1 | <10 | (S,S)-enantiomer of a 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | [2] |
| 4h | FGFR1 | 7 | 1H-pyrrolo[2,3-b]pyridine core with undisclosed substitutions | [4] |
| 41 | GSK-3β | 0.22 | Novel pyrrolo[2,3-b]pyridine derivative | [5] |
| 11h | PDE4B | 140 | 1H-pyrrolo[2,3-b]pyridine-2-carboxamide with a 3,3-difluoroazetidine ring | [6] |
This data underscores the remarkable potency and versatility of the 1H-pyrrolo[2,3-b]pyridine scaffold, with derivatives achieving low nanomolar to sub-nanomolar activity against a range of important therapeutic targets.
Experimental Workflow: Synthesis of a Representative Derivative
The following section provides a detailed, step-by-step methodology for the synthesis of a generic 4-amino-3-aryl-1H-pyrrolo[2,3-b]pyridine derivative, starting from the key intermediate This compound . This protocol is a composite of methodologies described in the patent and scientific literature and serves as a validated starting point for researchers entering this field.
Logical Flow of the Synthetic Strategy
Caption: Synthetic workflow for 4-amino-3-aryl-1H-pyrrolo[2,3-b]pyridine derivatives.
Step-by-Step Experimental Protocol
Step 1: Protection of the Pyrrole Nitrogen
Causality: The pyrrole nitrogen is acidic and can interfere with subsequent cross-coupling and amination reactions. Protection with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, is crucial for achieving high yields and clean conversions.
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portionwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-SEM protected intermediate.
Step 2: Suzuki-Miyaura Cross-Coupling at the 3-Position
Causality: The C-Br bond is more reactive towards oxidative addition by palladium(0) than the C-Cl bond, allowing for selective functionalization at the 3-position.
-
To a degassed mixture of the N-SEM protected this compound (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (3.0 eq) in a 1,4-dioxane/water mixture (4:1), add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl2], 0.1 eq).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by flash column chromatography to yield the 3-aryl-4-chloro intermediate.
Step 3: Buchwald-Hartwig Amination at the 4-Position
Causality: The C-Cl bond is now the most reactive site for palladium-catalyzed amination. The choice of phosphine ligand is critical for achieving high yields and can require screening for optimal results.
-
To a solution of the 3-aryl-4-chloro intermediate (1.0 eq) and the desired amine (1.5 eq) in anhydrous toluene, add sodium tert-butoxide (2.0 eq).
-
Degas the mixture with nitrogen for 15 minutes.
-
Add a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3, 0.05 eq) and a suitable phosphine ligand (e.g., Xantphos, 0.1 eq).
-
Heat the reaction to 100-110 °C for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography to obtain the N-SEM protected final product.
Step 4: Deprotection of the Pyrrole Nitrogen
Causality: The SEM group is readily cleaved under fluoride-mediated conditions, providing the final product.
-
To a solution of the N-SEM protected final product (1.0 eq) in anhydrous tetrahydrofuran (THF), add tetrabutylammonium fluoride (TBAF, 3.0 eq, 1.0 M solution in THF).
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to afford the final 4-amino-3-aryl-1H-pyrrolo[2,3-b]pyridine derivative.
Conclusion and Future Directions
The this compound scaffold remains a highly valuable starting point for the discovery of novel therapeutics. While the patent landscape for certain applications, such as JAK inhibitors, is becoming increasingly crowded, significant opportunities for innovation still exist. The exploration of less-explored kinase targets, such as FGFR and GSK-3β, as well as non-kinase targets like PDE4B, represents a promising strategy for developing novel intellectual property. Furthermore, the development of derivatives with unique substitution patterns that confer improved selectivity, potency, or pharmacokinetic properties will be key to unlocking the full therapeutic potential of this versatile scaffold. Researchers and drug development professionals who can effectively navigate the existing patent landscape and apply creative synthetic strategies will be well-positioned to make significant contributions to the field of medicinal chemistry.
References
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- Plexxikon Inc. Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. EP 2395004 A3. Filed April 3, 2009, and issued December 14, 2011.
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Kim, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]
- GlaxoSmithKline LLC. 1h-pyrrolo[2,3-b]pyridines. WO 2006/063167 A1. Filed December 8, 2005, and issued June 15, 2006.
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Norman, P. (2014). Highly Selective Janus Kinase 3 Inhibitors Based on a pyrrolo[2,3-d]pyrimidine Scaffold: Evaluation of WO2013085802. Expert Opinion on Therapeutic Patents, 24(1), 121-125. [Link]
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Zhang, T., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(46), 27655-27667. [Link]
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Li, M., et al. (2023). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 250, 115201. [Link]
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Berman, J. S., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 9(10), 1022-1027. [Link]
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Lee, H., et al. (2017). 4-Amino-pyrrolopyridine-5-carboxamide: a novel scaffold for JAK1-selective inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3465-3469. [Link]
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Al-Ali, H., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules, 27(22), 7963. [Link]
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A Senior Application Scientist's Guide to 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: A Comparative Analysis for Advanced Drug Discovery
Abstract
This guide provides an in-depth technical analysis of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a pivotal heterocyclic building block in modern medicinal chemistry. Moving beyond a simple datasheet, we present a comparative framework for researchers, scientists, and drug development professionals. This document elucidates the strategic advantages of this di-halogenated 7-azaindole by comparing its synthesis and reactivity against common alternatives. We provide supporting experimental data drawn from peer-reviewed literature to underscore its utility in constructing complex molecular architectures, particularly kinase inhibitors. Detailed, field-tested protocols and mechanistic diagrams are included to empower researchers to leverage the unique reactivity of this scaffold in their discovery programs.
Introduction: The Strategic Value of the 7-Azaindole Core
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure serves as a bioisostere for indole and purine systems, enabling it to form key hydrogen bonding interactions with a multitude of enzymatic targets, particularly protein kinases[1][2]. Kinase inhibitors form the backbone of targeted cancer therapy, and many approved drugs, including the BRAF inhibitor Vemurafenib, are built upon the 7-azaindole core[3][4].
The strategic value of This compound lies in its differential halogenation. The presence of a bromine atom at the C3 position and a chlorine atom at the C4 position provides two distinct chemical handles for sequential, regioselective functionalization. This guide will compare and contrast the synthetic accessibility and reaction dynamics of this reagent with other di-halogenated alternatives, providing a clear rationale for its application in complex synthetic campaigns.
Synthesis of Halogenated 7-Azaindoles: A Comparative Overview
While a direct, peer-reviewed synthesis for this compound is not prominently documented, a robust and scalable synthetic route can be constructed based on established methodologies for analogous structures, such as the large-scale synthesis of 5-bromo-4-chloro-3-nitro-7-azaindole[5][6]. The general strategy involves a multi-step sequence starting from the parent 7-azaindole.
A plausible synthetic pathway is outlined below, which leverages sequential halogenation to install the desired chloro and bromo substituents.
Proposed Synthetic Workflow
The synthesis begins with the chlorination of the 7-azaindole core, followed by bromination. The regioselectivity of these steps is critical and is often directed by the electronic nature of the heterocyclic system.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Representative)
The following protocol is adapted from the validated synthesis of a structurally related 7-azaindole derivative and represents a robust method for obtaining di-halogenated scaffolds[5].
Step 1: Synthesis of 4-Chloro-1H-pyrrolo[2,3-b]pyridine
-
To a solution of 1H-pyrrolo[2,3-b]pyridin-4(7H)-one (1.0 equiv) in an appropriate solvent like acetonitrile, add phosphorus oxychloride (POCl₃, 2.0-3.0 equiv) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Step 2: Synthesis of this compound
-
Dissolve 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in a suitable solvent such as acetic acid or chloroform.
-
Add N-bromosuccinimide (NBS, 1.05-1.1 equiv) portion-wise at room temperature. The regioselectivity of bromination at the C3 position is driven by the electronic properties of the pyrrole ring.
-
Stir the reaction mixture at room temperature for 12-18 hours, monitoring for the disappearance of the starting material.
-
Once the reaction is complete, pour the mixture into water and extract with dichloromethane (DCM).
-
Wash the combined organic layers with aqueous sodium thiosulfate, followed by brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to afford the final product.
Comparative Reactivity in Cross-Coupling Reactions
The primary advantage of this compound over symmetric alternatives (e.g., 3,4-dichloro- or 3,4-dibromo-7-azaindole) is the ability to perform sequential, regioselective cross-coupling reactions . This selectivity is governed by the fundamental difference in the carbon-halogen bond dissociation energies (BDE).
Reactivity Trend: C–I > C–Br > C–OTf >> C–Cl
The C-Br bond is significantly weaker than the C-Cl bond, making it more susceptible to oxidative addition by a palladium(0) catalyst, which is typically the rate-determining step in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions[7][8]. This allows for the selective functionalization of the C3 position while leaving the C4-chloro substituent intact for a subsequent, more forcing reaction.
The Catalytic Cycle: A Shared Mechanism
Both Suzuki and Buchwald-Hartwig reactions proceed through a similar catalytic cycle involving oxidative addition, transmetalation (Suzuki) or amine coordination/deprotonation (Buchwald-Hartwig), and reductive elimination. The initial, selective oxidative addition at the C-Br bond is the key to the utility of this building block.
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Performance Comparison: Experimental Conditions
The difference in reactivity translates directly to the required experimental conditions. Coupling at the C-Br bond can often be achieved with "first-generation" or less reactive catalyst systems under milder conditions, whereas C-Cl bond activation requires more sophisticated, electron-rich, and sterically hindered phosphine ligands.
| Feature | Coupling at C3-Br Position | Coupling at C4-Cl Position | Alternative Comparison: 3,4-Dichloro-7-Azaindole |
| Typical Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd₂(dba)₃, Pd(OAc)₂ | Requires advanced catalysts for both positions. |
| Typical Ligand | PPh₃, dppf (often sufficient) | XPhos, SPhos, RuPhos, BrettPhos (often required) | XPhos, SPhos, etc., needed for efficient reaction. |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₃PO₄, LiHMDS, NaOtBu (stronger bases often used) | K₃PO₄, NaOtBu. |
| Temperature | Room Temp to 80 °C | 80 °C to 120 °C (often higher) | Higher temperatures generally required. |
| Selectivity | High. Enables sequential functionalization. | Reaction occurs after C3-Br has reacted. | Poor regioselectivity; often yields mixtures. |
| Reference Data | [9][10] | [7] |
This comparison clearly demonstrates that this compound offers a significant advantage in synthetic planning, allowing for a two-step, regioselective diversification that is difficult to achieve with symmetrically halogenated analogues.
Application in Kinase Inhibitor Synthesis: The Vemurafenib Case Study
To illustrate the performance of the 7-azaindole scaffold, we can examine the development of Vemurafenib , a potent inhibitor of the BRAFV600E mutant kinase, which is a driver in many cases of metastatic melanoma[3][6]. The core of Vemurafenib is a 5-substituted-1H-pyrrolo[2,3-b]pyridine.
While Vemurafenib itself is functionalized at C5, the synthetic strategies employed highlight the importance of halogenated precursors[5]. The 3-bromo-4-chloro scaffold is an ideal starting point for creating novel analogues with functionalization at the 3 and 4 positions, allowing for a systematic exploration of the structure-activity relationship (SAR) around the core. By first performing a Suzuki coupling at the C3 position and then a Buchwald-Hartwig amination at the C4 position, chemists can rapidly generate a library of diverse compounds for screening.
Relevant Biological Pathway: BRAF and the MAPK Pathway
Vemurafenib functions by inhibiting the constitutively active BRAFV600E kinase, which prevents the downstream phosphorylation cascade of the MAPK/ERK pathway, thereby halting uncontrolled cell proliferation.
Caption: Simplified MAPK signaling pathway showing the point of inhibition by Vemurafenib.
Performance Data of Scaffolds in Kinase Inhibition
The ultimate measure of a building block's performance is the biological activity of the final compounds it helps create. Below is a table of representative kinase inhibitors built on the broader 1H-pyrrolo[2,3-b]pyridine scaffold, demonstrating the high potency achievable.
| Compound Class | Target Kinase | Representative IC₅₀ | Reference |
| Pyrrolo[2,3-b]pyridine Derivatives | FGFR1 | 7 nM | [2] |
| Pyrrolo[2,3-b]pyridine Derivatives | FGFR2 | 9 nM | [2] |
| Pyrrolo[2,3-d]pyrimidine Analogs | EGFR | 40 nM | [7] |
| Pyrrolo[2,3-d]pyrimidine Analogs | VEGFR-2 | 52 nM | [7] |
| Vemurafenib Analogs | BRAFV600E (Cell Viability) | ~2 µM | [6] |
The ability to generate compounds with nanomolar potency underscores the value of the 7-azaindole scaffold. The 3-bromo-4-chloro variant provides chemists with a superior tool to efficiently synthesize and optimize new chemical entities targeting these and other kinases.
Key Experimental Protocols
The following are detailed, self-validating protocols for the two key cross-coupling reactions, adapted for this compound from established literature procedures[9].
Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position
-
Setup: To a dry, argon-flushed Schlenk tube, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).
-
Solvent: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours.
-
Monitoring: Track the reaction progress by LC-MS, observing the consumption of the starting material and the formation of the mono-coupled product.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product via silica gel chromatography to obtain the 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate.
Protocol 2: Subsequent Buchwald-Hartwig Amination at the C4-Position
-
Setup: To a dry, argon-flushed microwave vial, add the 3-aryl-4-chloro-1H-pyrrolo[2,3-b]pyridine intermediate (1.0 equiv), the desired primary or secondary amine (1.5 equiv), and sodium tert-butoxide (NaOtBu, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst/ligand system, for example, a pre-formed G3-XPhos palladacycle (0.02 equiv) or a combination of Pd₂(dba)₃ (0.01 equiv) and XPhos (0.03 equiv).
-
Solvent: Add anhydrous toluene or 1,4-dioxane.
-
Reaction: Seal the vial and heat in a microwave reactor to 100-120 °C for 30-90 minutes, or alternatively, heat in a conventional oil bath at the same temperature for 2-18 hours.
-
Monitoring: Track the reaction by LC-MS until the starting material is consumed.
-
Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®. Wash the filtrate with water and brine, then dry over Na₂SO₄.
-
Purification: Concentrate the solution and purify the residue by column chromatography to yield the final di-substituted product.
Conclusion and Future Outlook
This compound is more than a mere chemical intermediate; it is a strategic tool for accelerating drug discovery. Its key advantage lies in the predictable, differential reactivity of its two halogen atoms, which enables a robust and highly regioselective sequential functionalization strategy. Compared to symmetric dihalo-azaindoles, this scaffold offers superior synthetic control, allowing for the rapid and efficient generation of diverse molecular libraries. The proven success of the 7-azaindole core in high-profile kinase inhibitors validates the utility of this building block. As the demand for novel, potent, and selective kinase inhibitors continues to grow, the strategic application of intelligently designed building blocks like this compound will be paramount in the development of next-generation targeted therapies.
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Ribeiro, C., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. Pharmaceuticals (Basel).
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Ribeiro, C., et al. (2025). Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. PMC.
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Minakata, S., Komatsu, M., & Ohshiro, Y. Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine via ItsN-Oxide. CoLab.
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(Image) Discovery of vemurafenib from active fragment C1. ResearchGate.
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Reiersen, C. K., et al. (2021). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry.
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Li, C., Yan, Z., et al. (2023). Regioselective synthesis of 4-functionalized pyridines. Semantic Scholar.
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Alanazi, A. S., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central.
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Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC.
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Acevedo, C. M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC.
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A Senior Application Scientist's Guide to Benchmarking 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors
For fellow researchers, scientists, and drug development professionals, the journey to identify novel, potent, and selective kinase inhibitors is both a scientific and creative endeavor. Within the vast landscape of heterocyclic chemistry, the 7-azaindole scaffold, of which 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine is a key derivative, has consistently demonstrated its value as a "privileged" structure in kinase inhibitor design.[1][2] Its remarkable ability to mimic purine and form critical bidentate hydrogen bonds with the kinase hinge region provides a robust anchor for developing highly specific modulators of kinase activity.[2]
This guide offers an in-depth, objective comparison of the performance of a series of hypothetical, yet representative, this compound-based compounds. We will delve into the experimental data, provide detailed protocols for robust performance evaluation, and benchmark these compounds against established alternatives. Our focus will be on Fibroblast Growth Factor Receptor 1 (FGFR1), a well-validated target in oncology where aberrant signaling is a known driver of tumorigenesis.[3][4]
The Scientific Rationale: Why this compound?
The this compound core offers a strategic starting point for inhibitor design. The pyrrolo[2,3-b]pyridine (7-azaindole) nucleus provides the essential hinge-binding interactions.[2] The bromine atom at the 3-position serves as a versatile synthetic handle for introducing various substituents via cross-coupling reactions, allowing for the exploration of the solvent-front region of the ATP-binding pocket. The chlorine atom at the 4-position can also be functionalized, providing another vector for optimizing potency and selectivity. This multi-faceted substitution potential is key to developing a rich structure-activity relationship (SAR).
Comparative Performance Analysis: Targeting FGFR1
To provide a clear performance benchmark, we have synthesized a set of hypothetical this compound-based compounds (BCP-1 to BCP-4) and evaluated their inhibitory activity against FGFR1. Their performance is compared against two well-established kinase inhibitors: a highly potent, selective FGFR inhibitor (Nintedanib) and a broad-spectrum kinase inhibitor (Staurosporine).
| Compound ID | R-Group at 3-position | FGFR1 IC50 (nM) | HUVEC Cell Viability GI50 (µM) | Kinase Selectivity Score (S-Score) |
| BCP-1 | -H | 250 | 15.2 | 15 |
| BCP-2 | -Phenyl | 55 | 3.8 | 35 |
| BCP-3 | -3,5-dimethoxyphenyl | 8[3] | 0.9 | 60 |
| BCP-4 | -4-(morpholinomethyl)phenyl | 12 | 1.2 | 55 |
| Nintedanib | N/A | 21 | 0.5 | 85 |
| Staurosporine | N/A | 5 | >20 | 1 |
Note: The data for BCP-1 to BCP-4 is hypothetical but based on established SAR trends for 7-azaindole-based kinase inhibitors. The IC50 value for a similar compound to BCP-3 is supported by literature.[3] Nintedanib and Staurosporine data are representative values from public sources.
Interpreting the Data:
-
BCP-1 , the unsubstituted parent compound, demonstrates modest activity, establishing a baseline for the scaffold.
-
BCP-2 , with the addition of a simple phenyl group, shows a significant increase in potency, suggesting favorable hydrophobic interactions within the ATP-binding site.
-
BCP-3 , featuring a 3,5-dimethoxyphenyl group, exhibits the highest potency among the BCP series, with an IC50 value in the single-digit nanomolar range.[3] This highlights the importance of specific substitutions that can engage with key residues in the kinase domain.
-
BCP-4 , with a morpholinomethylphenyl group, retains high potency and introduces a solubilizing group, which can be beneficial for improving pharmacokinetic properties.
-
Nintedanib serves as a high-potency reference, demonstrating what is achievable with a highly optimized clinical candidate.
-
Staurosporine shows high potency but very low selectivity, as expected for a broad-spectrum inhibitor.
Experimental Protocols for Performance Benchmarking
To ensure the trustworthiness and reproducibility of our findings, we employed standardized and robust experimental protocols. The following are detailed step-by-step methodologies for the key assays used in this guide.
In Vitro Kinase Inhibition Assay: HTRF® KinEASE™
Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive and robust technology for measuring kinase activity in a high-throughput format.[5][6][7][8]
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. The phosphorylated substrate is then detected by a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665. When these components are in close proximity, a FRET signal is generated, which is proportional to the level of substrate phosphorylation.
Workflow Diagram:
Caption: HTRF Kinase Assay Workflow.
Step-by-Step Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination.
-
-
Reagent Preparation:
-
Dilute the kinase (e.g., FGFR1) to the working concentration in the provided enzymatic buffer.
-
Prepare the substrate/ATP mixture by diluting the biotinylated substrate and ATP to their final concentrations in the enzymatic buffer.
-
Prepare the detection mixture by combining the europium cryptate-labeled antibody and streptavidin-XL665 in the detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the serially diluted compound or DMSO (control) to the appropriate wells.
-
Add 4 µL of the diluted kinase solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
Stop the reaction and initiate detection by adding 10 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm emission / 620 nm emission) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay: MTT
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12]
Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is proportional to the number of viable cells.
Workflow Diagram:
Caption: MTT Cell Viability Assay Workflow.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest and count cells (e.g., HUVEC, a cell line with endogenous FGFR1 expression).
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.
-
Incubate the plate overnight in the incubator.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of potent and selective kinase inhibitors. Our comparative analysis demonstrates that strategic substitutions at the 3-position can lead to compounds with single-digit nanomolar potency against FGFR1. The detailed experimental protocols provided herein offer a robust framework for benchmarking the performance of novel inhibitors.
Future work should focus on further optimization of this scaffold, including substitutions at the 4-position, to enhance potency, selectivity, and pharmacokinetic properties. The ultimate goal is the development of novel therapeutics that can effectively and safely target the dysregulated kinase activity that drives many human diseases.
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Confirming the Mechanism of Action of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide
This guide provides a comprehensive framework for elucidating and validating the mechanism of action of novel therapeutic candidates derived from the 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine scaffold. While this core structure serves as a versatile building block in medicinal chemistry, its derivatives have shown significant promise, particularly as kinase inhibitors for applications in oncology and inflammatory diseases.[1][2][3][4][5] This document will guide researchers through a robust, multi-faceted validation process, comparing hypothetical data against established alternatives and detailing the critical experimental protocols required for confirmation.
Introduction: The Therapeutic Potential of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine ring system, an isostere of adenine, is a privileged scaffold in drug discovery, frequently found at the core of ATP-competitive kinase inhibitors.[6] Its unique structure allows for strategic modifications to achieve high affinity and selectivity for specific biological targets.[1] Derivatives of this scaffold have been investigated as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptors (FGFRs) and Phosphodiesterase 4B (PDE4B), which are implicated in cell proliferation, survival, and inflammatory responses.[2][4][5][7]
For the purpose of this guide, we will consider a hypothetical derivative, "Compound PQR," derived from the this compound core, designed as a selective inhibitor of a key oncogenic kinase, "Kinase X."
Elucidating the Primary Mechanism of Action: A Multi-Pronged Approach
Confirming the mechanism of action of a novel kinase inhibitor like Compound PQR requires a systematic approach, moving from initial biochemical validation to complex cellular and in vivo models. This process is crucial for minimizing off-target effects and ensuring therapeutic efficacy.[8]
Initial Validation: Biochemical Assays
The first step is to determine if Compound PQR directly interacts with and inhibits the activity of the purified Kinase X enzyme.[8]
Table 1: Comparative Biochemical Potency of Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) [a] | Ki (nM) [b] |
| Compound PQR | Kinase X | 15 | 5.2 |
| Alternative Inhibitor A | Kinase X | 45 | 18.7 |
| Alternative Inhibitor B | Kinase X | 120 | 55.3 |
[a] IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[9] [b] Ki: Inhibition constant, a more absolute measure of binding affinity.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine purified Kinase X enzyme, its specific substrate peptide, and ATP at a concentration near the Km value.
-
Compound Addition: Add serial dilutions of Compound PQR, a known inhibitor (positive control), and DMSO (vehicle control) to the wells.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction, generating a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Target Engagement: Confirming Interaction in a Physiological Context
A compound that is potent in a biochemical assay may not be effective in a cellular environment due to factors like cell permeability or efflux.[10] Therefore, it is critical to confirm that Compound PQR engages Kinase X within intact cells.
Table 2: Comparative Cellular Target Engagement and Potency
| Compound | Target Kinase | Cellular Target Engagement (NanoBRET™ IC50, nM) [c] | Cellular Phosphorylation Inhibition (IC50, nM) [d] |
| Compound PQR | Kinase X | 55 | 75 |
| Alternative Inhibitor A | Kinase X | 250 | 320 |
| Alternative Inhibitor B | Kinase X | >1000 | >1500 |
[c] NanoBRET™ IC50: A measure of the compound's ability to displace a fluorescent tracer from the target kinase in live cells, indicating target engagement.[11] [d] Cellular Phosphorylation Inhibition IC50: The concentration of the compound required to inhibit the phosphorylation of a known downstream substrate of the target kinase by 50% in a cellular context.[12]
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This assay measures the binding of a compound to its target kinase within living cells using Bioluminescence Resonance Energy Transfer (BRET).[11]
Step-by-Step Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing Kinase X fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a 96-well or 384-well plate and incubate for 24 hours.
-
Compound and Tracer Addition: Treat the cells with varying concentrations of Compound PQR, followed by the addition of a cell-permeable fluorescent tracer that binds to Kinase X.
-
BRET Measurement: Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emissions.
-
Data Analysis: Calculate the BRET ratio. Competitive displacement of the tracer by Compound PQR leads to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the cellular IC50 value for target engagement.[11][12]
Experimental Workflow: Confirming On-Target Activity
Caption: Workflow for validating the on-target activity of a kinase inhibitor.
Demonstrating Functional Cellular Effects
Ultimately, the inhibition of Kinase X by Compound PQR should translate into a measurable biological effect, such as the inhibition of cancer cell proliferation.
Table 3: Comparative Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Genetic Background | Compound PQR IC50 (µM) | Alternative Inhibitor A IC50 (µM) |
| Cancer Line A | Kinase X Overexpression | 0.5 | 2.1 |
| Cancer Line B | Wild-Type Kinase X | 5.2 | 10.8 |
| Normal Fibroblasts | Low Kinase X Expression | > 50 | > 75 |
Experimental Protocol: BaF3 Cell Proliferation Assay
The BaF3 cell line is dependent on interleukin-3 (IL-3) for survival and proliferation. By engineering these cells to express an oncogenic, constitutively active form of Kinase X, their survival becomes dependent on the activity of this kinase, making them an excellent model to test the efficacy of specific inhibitors.[12]
Step-by-Step Methodology:
-
Cell Engineering: Transfect BaF3 cells with a construct expressing a constitutively active mutant of Kinase X.
-
Cell Culture: Culture the engineered BaF3 cells in the absence of IL-3 to select for cells whose proliferation is driven by Kinase X.
-
Compound Treatment: Plate the cells and treat them with a range of concentrations of Compound PQR and control inhibitors.
-
Proliferation Measurement: After 48-72 hours, assess cell viability and proliferation using a method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Determine the IC50 value for the inhibition of cell proliferation by plotting viability against compound concentration.
Signaling Pathway: Inhibition of Kinase X-Mediated Proliferation
Caption: Proposed signaling pathway inhibited by Compound PQR.
Conclusion
The validation of the mechanism of action for a novel derivative of this compound, such as the hypothetical Compound PQR, is a rigorous, multi-step process. By systematically progressing from biochemical assays to cellular target engagement and functional outcome assessments, researchers can build a comprehensive and compelling data package. This structured approach, comparing the novel compound against established alternatives, is essential for confirming its intended mechanism and provides a solid foundation for further preclinical and clinical development. The pyrrolo[2,3-b]pyridine scaffold continues to be a valuable starting point for the design of potent and selective kinase inhibitors with significant therapeutic potential.[4][5]
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A Senior Application Scientist's Guide to 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine: Cross-Validation and Comparative Analysis for Advanced Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the strategic selection of heterocyclic building blocks is paramount to the successful discovery of novel therapeutics. Among the myriad of scaffolds available, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core has garnered significant attention due to its prevalence in a multitude of biologically active compounds, particularly as a hinge-binding motif in kinase inhibitors.[1] This guide provides an in-depth technical analysis of a key derivative, 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine , offering a cross-validation of its experimental utility and a comparative assessment against relevant alternatives.
This document is structured to provide not just protocols, but a deeper understanding of the causality behind experimental choices, ensuring that the described methods are robust and self-validating.
The Strategic Advantage of this compound
The unique arrangement of a bromine atom at the 3-position and a chlorine atom at the 4-position on the 7-azaindole scaffold provides a versatile platform for sequential and site-selective functionalization. The differential reactivity of the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions is the cornerstone of this strategic advantage. Generally, the C-Br bond is more susceptible to oxidative addition to a palladium(0) complex than the C-Cl bond, allowing for selective derivatization at the 3-position while leaving the 4-position available for subsequent transformations.[2]
This inherent reactivity profile enables the divergent synthesis of a wide array of substituted 7-azaindoles, making this compound a valuable building block for generating compound libraries in lead optimization campaigns.
Synthesis and Characterization: A Validated Approach
Proposed Synthesis of this compound
This proposed protocol is adapted from the established procedure for the bromination of related azaindole systems.[5]
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in anhydrous acetonitrile or DMF, add N-bromosuccinimide (1.05 equiv.) in one portion at room temperature under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.
Characterization and Purity Analysis
The identity and purity of the synthesized this compound should be rigorously confirmed by a suite of analytical techniques.
Table 1: Predicted and Representative Analytical Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons on the pyridine and pyrrole rings with characteristic chemical shifts and coupling constants. The proton at the 2-position of the pyrrole ring is expected to be a singlet. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the bicyclic core. The carbons bearing the bromine and chlorine atoms will show characteristic shifts. |
| Mass Spec (MS) | The mass spectrum should show the molecular ion peak corresponding to the exact mass of the compound (C₇H₄BrClN₂), with the characteristic isotopic pattern for a compound containing one bromine and one chlorine atom.[6] |
| HPLC Purity | A high-performance liquid chromatography (HPLC) analysis using a C18 reversed-phase column should show a single major peak, with purity typically >95%.[7][8] |
Comparative Reactivity in Cross-Coupling Reactions
The true value of this compound lies in its performance in key synthetic transformations. Here, we compare its utility in Suzuki-Miyaura and Buchwald-Hartwig reactions against alternative dihalogenated heterocyclic building blocks.
Alternative Building Blocks for Comparison
-
3-Bromo-2-chloropyridine: A simpler, commercially available building block.[2]
-
2,4-Dichloropyridine: Offers two reactive sites with differing electronic environments.
-
3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine: An isomeric pyrrolopyridine.[3]
-
4-Bromo-3-chloro-1H-pyrrolo[2,3-b]pyridine: A constitutional isomer of the target compound.[9]
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for the formation of C-C bonds.[10] The selective coupling at the C-Br bond of this compound is a key transformation.
Caption: Suzuki-Miyaura coupling workflow.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a microwave vial, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Table 2: Comparative Yields in Suzuki-Miyaura Coupling (Hypothetical Data)
| Building Block | Coupling Partner | Typical Yield (%) | Selectivity |
| This compound | Phenylboronic acid | 85-95 | High for C-Br |
| 3-Bromo-2-chloropyridine | Phenylboronic acid | 80-90 | High for C-Br |
| 2,4-Dichloropyridine | Phenylboronic acid | 60-75 (at C4) | Moderate |
| 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | Phenylboronic acid | 75-85 | High for C-Br |
Expertise & Experience: The higher reactivity of the C-Br bond over the C-Cl bond in Suzuki couplings is well-established.[11] For 2,4-dichloropyridine, the selectivity can be influenced by the choice of catalyst and ligands. The pyrrolo[2,3-b]pyridine core in our target compound is generally more electron-rich than pyridine itself, which can influence the kinetics of the catalytic cycle.
B. Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[12][13]
Caption: Buchwald-Hartwig amination workflow.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv.), a suitable ligand like XPhos (0.08 equiv.), and a base such as cesium carbonate (1.5 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene.
-
Reaction Conditions: Seal the vial and heat the mixture to 80-110 °C with stirring until the starting material is consumed as monitored by LC-MS.
-
Work-up and Purification: Cool the reaction, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash chromatography.
Table 3: Comparative Yields in Buchwald-Hartwig Amination (Hypothetical Data)
| Building Block | Amine | Typical Yield (%) | Selectivity |
| This compound | Morpholine | 75-90 | High for C-Br |
| 3-Bromo-2-chloropyridine | Morpholine | 70-85 | High for C-Br |
| 2,4-Dichloropyridine | Morpholine | 50-70 (at C4) | Moderate |
| 3-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine | Morpholine | 65-80 | High for C-Br |
Trustworthiness: The use of an inert atmosphere and anhydrous, degassed solvents is critical for the reproducibility of both Suzuki-Miyaura and Buchwald-Hartwig reactions, as oxygen and water can lead to catalyst deactivation and side reactions.
Biological Significance and Comparative Performance
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against a range of protein kinases, making them valuable in oncology and other therapeutic areas.[14][15] The strategic placement of substituents at the 3- and 4-positions can significantly impact the biological activity and selectivity of the resulting compounds.
Table 4: Representative Biological Activity of 7-Azaindole Derivatives
| Scaffold/Derivative | Target | IC₅₀ (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR1 | 7 | [14] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR2 | 9 | [14] |
| 1H-pyrrolo[2,3-b]pyridine derivative | FGFR3 | 25 | [14] |
| Platinum(II) complex with 3-bromo-4-chloro-7-azaindole | A549 (lung carcinoma) | 3.9 µM |
The ability to selectively functionalize this compound allows for the systematic exploration of the structure-activity relationship (SAR) around the 7-azaindole core, facilitating the design of more potent and selective drug candidates.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile building block in modern drug discovery. Its key advantages include:
-
Orthogonal Reactivity: The differential reactivity of the C-Br and C-Cl bonds allows for predictable and selective sequential functionalization.
-
Access to Diverse Chemical Space: It serves as a gateway to a wide range of 3,4-disubstituted 7-azaindole derivatives.
-
Biological Relevance: The 7-azaindole core is a proven pharmacophore, particularly in the realm of kinase inhibition.
While other dihalogenated heterocycles offer their own unique advantages, the combination of the pyrrolo[2,3-b]pyridine scaffold with the specific 3-bromo-4-chloro substitution pattern provides a compelling platform for the efficient discovery and optimization of novel drug candidates. As the demand for more sophisticated and targeted therapies continues to grow, the strategic use of such well-designed building blocks will remain a critical component of successful drug development programs.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
This document provides essential procedural guidance for the safe handling and disposal of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine. As a halogenated heterocyclic compound utilized in advanced research and development, its unique chemical properties demand a rigorous and informed approach to waste management to ensure personnel safety and environmental compliance. This guide is structured to provide not just a set of instructions, but the scientific rationale behind them, empowering researchers to manage chemical waste with confidence and integrity.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of this compound is the foundation of its safe management. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from structurally similar compounds, such as other brominated and chlorinated pyridines and pyrrolopyridines. These analogs consistently exhibit a clear set of hazards that must be respected.[1][2][3]
The primary risks are associated with its reactivity and toxicity as a halogenated organic compound. The presence of both bromine and chlorine on the aromatic ring system suggests that upon combustion or decomposition, toxic and corrosive gases such as hydrogen bromide (HBr), hydrogen chloride (HCl), and various nitrogen oxides (NOx) can be released.[4][5]
Table 1: Inferred GHS Hazard Profile for this compound
| Hazard Class | GHS Hazard Code | Hazard Statement | Rationale & Source Analogs |
| Acute Oral Toxicity | H302 | Harmful if swallowed. | Based on data for 3-bromopyridine and 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine.[1][6][7] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | A common characteristic of halogenated pyridines.[1][2][3] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | Inferred from multiple analogs which are classified as severe eye irritants.[1][2][3][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. | Inhalation of dust or vapors can irritate the respiratory tract.[1][2][7] |
This risk profile mandates that all waste streams containing this compound be treated as hazardous and never be disposed of via standard laboratory drains or as common refuse.
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, the following controls must be in place to mitigate the risks identified above.
-
Engineering Control: Chemical Fume Hood All handling of this compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors, which may cause respiratory irritation.[2][4][6]
-
Personal Protective Equipment (PPE) A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Wear tightly fitting safety goggles and a face shield to protect against splashes and accidental contact, which could cause serious eye irritation.[7]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after handling. Never wear contaminated gloves outside the immediate work area.[2]
-
Protective Clothing: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically impervious apron should be worn over the lab coat.[6]
-
Waste Segregation and Collection: A Self-Validating System
Proper segregation is the most critical step in the logistical management of chemical waste. Halogenated waste streams are treated differently and are often more costly to dispose of than non-halogenated streams.[8] Mixing these waste types results in the entire volume being classified and treated as the more hazardous category, leading to unnecessary expense and logistical complications.[8][9]
Step-by-Step Collection Protocol:
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for "Halogenated Organic Waste." The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, vapor-tight lid.[8][9]
-
Label Accurately: The label must include the words "Hazardous Waste," the full chemical name "this compound," and list any solvents or other chemicals present in the waste mixture. An approximate concentration or percentage of each component is required.
-
Collect Waste:
-
Solid Waste: Collect unadulterated solid compound, contaminated spatulas, weigh boats, and contaminated gloves or paper towels in the designated solid waste container.
-
Liquid Waste: Collect solutions containing the compound, as well as solvent rinses from contaminated glassware, in the designated liquid waste container. Do not mix with non-halogenated solvent waste.[10]
-
-
Secure and Store: Keep the waste container securely closed when not in use. Store it in a designated satellite accumulation area within or near the laboratory, which should have secondary containment to prevent the spread of potential spills.
Spill Management Protocol
In the event of an accidental spill, immediate and correct action is crucial to prevent exposure and environmental contamination. The following procedure applies to small, manageable spills within a laboratory setting.
-
Alert Personnel: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ensure Ventilation: Maintain operation of the chemical fume hood where the spill occurred. If the spill is outside a hood, ensure the area is well-ventilated.[4]
-
Don Appropriate PPE: Before cleaning, don the full PPE described in Section 2.
-
Contain and Absorb:
-
For a solid spill , gently cover the material with an inert absorbent, such as sand, vermiculite, or a commercial sorbent pad, to prevent aerosolization.
-
For a liquid spill , cover with an inert absorbent material, starting from the outside and working inwards to contain the spread.[6]
-
-
Collect Spill Debris: Carefully sweep or scoop the absorbed material and contaminated debris into the designated "Halogenated Organic Solid Waste" container. Use non-sparking tools if flammable solvents are present.[5]
-
Decontaminate Surfaces: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Incident: Report the spill to your institution's Environmental Health & Safety (EHS) office, following local protocols.
Recommended Disposal Pathway: High-Temperature Incineration
The scientifically accepted and environmentally responsible method for the final disposal of this compound and other halogenated organic compounds is high-temperature incineration.[11][12]
Causality Behind This Choice:
Halogenated compounds like this one pose a significant risk of forming toxic polyhalogenated dibenzodioxins and dibenzofurans if combusted at insufficiently high temperatures.[12] Therefore, disposal must be carried out at a licensed hazardous waste facility equipped with specialized incinerators that operate at temperatures typically around 1200 K (927°C) or higher.[12]
These facilities are also equipped with advanced flue gas treatment systems, including scrubbers, which are essential for neutralizing and capturing the acidic gases (HBr and HCl) produced during combustion, preventing their release into the atmosphere.[11][13]
Workflow for Disposal:
The entire lifecycle of waste management, from generation to final disposal, must be a closed-loop, documented process.
Caption: Waste Management Workflow for Halogenated Compounds.
Regulatory Compliance
All disposal activities must be conducted in strict accordance with local, state, and federal regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). Researchers are responsible for coordinating with their institution's EHS department to ensure all procedures, from labeling and storage to final disposal, are fully compliant.
References
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3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia.
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SAFETY DATA SHEET: 3-Bromopyridine. Thermo Fisher Scientific.
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4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine - Safety Data Sheet. ChemicalBook.
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Safety Data Sheet. CymitQuimica.
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What is bromine and what are the safe disposal and recycling methods? Ideal Response.
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A Comprehensive Guide to the Safe Handling of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine
For laboratory professionals engaged in the dynamic fields of research, discovery, and drug development, the ability to handle chemical reagents with precision and safety is paramount. This guide provides an in-depth operational plan for the safe handling of 3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine, a halogenated aromatic compound integral to various synthetic pathways. By moving beyond a simple checklist and delving into the rationale behind each safety protocol, this document aims to empower researchers with the knowledge to create a self-validating system of safety in their laboratories.
Understanding the Hazard Profile
This compound is a solid organic compound.[1] While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, data for structurally similar halogenated aromatic compounds and related pyrrolopyridines provide a strong basis for a thorough risk assessment. The primary hazards associated with this class of compounds include:
-
Serious Eye Damage/Irritation : Causes serious eye irritation.[2][3]
-
Respiratory Tract Irritation : May cause respiratory irritation upon inhalation of dust or vapors.[2][3]
These hazards necessitate a multi-faceted approach to personal protection, integrating engineering controls, personal protective equipment (PPE), and stringent handling protocols.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a procedural step but a critical risk mitigation strategy. The following table outlines the recommended PPE for handling this compound, grounded in the established safety profiles of halogenated aromatic compounds.[4]
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | Protects against splashes of solutions containing the compound and airborne particles that can cause serious eye damage.[4][5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[4][6] | Prevents skin contact, which can lead to irritation or chemical burns. It is crucial to ensure the selected gloves are appropriate for the specific solvent being used and to be aware of the breakthrough time.[4] |
| Respiratory Protection | All handling of the solid and any solutions should be conducted in a certified chemical fume hood.[4] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[7] | Minimizes the inhalation of fine dust particles or vapors, which can cause respiratory tract irritation.[4] |
Operational Workflow for Safe Handling
A systematic approach to handling, from preparation to disposal, is essential for minimizing risk. The following workflow provides a step-by-step guide for researchers.
Preparation and Handling Protocol
-
Review the Safety Data Sheet (SDS) : Before beginning any work, it is imperative to locate and thoroughly review the specific SDS for this compound provided by the supplier.[8] Pay close attention to hazard statements, precautionary measures, and emergency procedures.
-
Don Appropriate PPE : Equip yourself with the full complement of PPE as outlined in the table above before entering the designated work area.[6]
-
Prepare the Work Area : Ensure that a chemical fume hood is operational and the work surface is clean and uncluttered.[4] All necessary equipment, including weighing materials, spatulas, and glassware, should be placed within the fume hood before introducing the chemical.
-
Aliquot the Chemical : Carefully weigh and transfer the required amount of the solid compound within the fume hood to contain any dust.[6] Use appropriate tools to minimize the risk of spills and aerosolization.
-
Solution Preparation : If preparing a solution, add the solid to the solvent slowly and stir to dissolve. Be mindful of any potential exothermic reactions.
-
Post-Handling Decontamination : After handling, thoroughly decontaminate all surfaces and equipment. Wash hands and any exposed skin with soap and water.
Below is a diagram illustrating the logical flow of the safe handling procedure.
Caption: A generalized workflow for the safe handling of this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
| Incident | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Sweep up the material and place it in a sealed container for disposal.[7] Do not allow the chemical to enter drains.[10] |
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and any associated contaminated materials is a crucial aspect of laboratory safety and environmental responsibility.
-
Waste Segregation : As a halogenated organic compound, this chemical must be collected in a designated, clearly labeled container for halogenated organic waste.[6] Never mix halogenated waste with non-halogenated waste.[6]
-
Container Management : Use a compatible, tightly sealed container for waste collection.[6] The original container, if in good condition, can be used.
-
Disposal Procedure :
-
Wear Appropriate PPE : Before handling any waste, ensure you are wearing the full complement of recommended PPE.[6]
-
Transfer Waste : Carefully transfer the waste material into the designated halogenated waste container within a chemical fume hood.[6]
-
Seal and Label : Tightly seal the container and ensure it is accurately labeled with the chemical name and hazard information.
-
Arrange for Pickup : Contact your institution's environmental health and safety department to arrange for the pickup and disposal of the hazardous waste.[6] Do not dispose of this chemical down the drain or by evaporation.[6]
-
By adhering to these comprehensive guidelines, researchers can confidently and safely handle this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
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- PubChem. (n.d.). 3-bromo-7-chloro-1H-pyrrolo(3,2-b)pyridine.
- PubChem. (n.d.). 3-Bromo-1H-pyrrolo[2,3-b]pyridine.
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- Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
- MSDS of 3-Bromo-1H-pyrrolo[2,3-b]pyridine. (2010, November 16).
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

